2-Propionylpyrrole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1H-pyrrol-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-7(9)6-4-3-5-8-6/h3-5,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJPPSRYXGEVDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147997 | |
| Record name | 2-Propionylpyrrole | |
| Source | EPA DSSTox | |
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Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; Rubbur, leathery, quinoline-type aroma | |
| Record name | 2-Propionylpyrrole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1318/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water; Insoluble in fats, Soluble (in ethanol) | |
| Record name | 2-Propionylpyrrole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1318/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1073-26-3 | |
| Record name | 2-Propionylpyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Propionylpyrrole | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1073-26-3 | |
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| Record name | 2-Propionylpyrrole | |
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| Record name | 1-(1H-pyrrol-2-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPIONYLPYRROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGS11XF57F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Propionylpyrrole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032492 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What are the physical and chemical properties of 2-Propionylpyrrole
An In-Depth Technical Guide to 2-Propionylpyrrole: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (also known as 1-(1H-pyrrol-2-yl)propan-1-one), a heterocyclic aromatic ketone of significant interest in both academic research and industrial applications. From its fundamental physicochemical properties to its role as a synthetic precursor in drug development, this document synthesizes critical data for researchers, chemists, and formulation scientists.
Core Compound Identification
This compound is structurally characterized by a five-membered aromatic pyrrole ring substituted at the C2 position with a propionyl group. This combination of a heteroaromatic system and a ketone functional group dictates its unique chemical behavior and utility.
Caption: Chemical Structure of this compound.
The fundamental identifiers for this compound are summarized below, providing a quick reference for procurement, regulatory documentation, and literature searches.
| Identifier | Value | Source |
| IUPAC Name | 1-(1H-pyrrol-2-yl)propan-1-one | [1][2] |
| CAS Number | 1073-26-3 | [1][2][3] |
| Molecular Formula | C₇H₉NO | [1][2][4] |
| Molecular Weight | 123.15 g/mol | [1][5] |
| InChIKey | AEJPPSRYXGEVDT-UHFFFAOYSA-N | [1][2] |
| SMILES | CCC(=O)C1=CC=CN1 | [1][4] |
| Synonyms | Ethyl 2-pyrrolyl ketone, 2-Pyrryl ethyl ketone, α-Propionylpyrrole | [1][3][4] |
Physicochemical Properties
The physical state and solubility of this compound are critical parameters for its handling, storage, and application in various formulations. The compound is a white crystalline solid at room temperature with a characteristic aroma often described as nutty, roasted, and reminiscent of popcorn.[1][3][4][6]
| Property | Value | Source |
| Appearance | White crystalline solid | [1][3][6] |
| Odor | Roast popcorn, nutty, caramellic | [3][4][6] |
| Melting Point | 43.0 to 45.0 °C | [3][6] |
| Boiling Point | 230.0 to 232.0 °C (@ 760 mm Hg) | [3][6] |
| Flash Point | 215.0 °F (101.7 °C) [TCC] | [3][6] |
| Vapor Pressure | 0.051 mm/Hg @ 25.0 °C | [3][6] |
| logP (o/w) | 1.41 - 1.42 | [3][6] |
| Water Solubility | Slightly soluble | [1][4][6] |
| Ethanol Solubility | Soluble | [1][4] |
| Methanol Solubility | 1534.39 g/L @ 25°C | [4] |
Chemical Profile and Reactivity
The chemical nature of this compound is governed by the interplay between the electron-rich pyrrole ring and the electron-withdrawing propionyl group.
-
Pyrrole Ring Reactivity: The pyrrole ring is an aromatic system, but it is significantly more electron-rich than benzene, making it highly susceptible to electrophilic attack. The nitrogen lone pair participates in the π-system, activating the ring. However, the propionyl group is deactivating, directing further electrophilic substitution primarily to the C4 and C5 positions. The ring is also sensitive to strong acids and oxidizing agents, which can lead to polymerization or degradation.
-
Propionyl Group Reactivity: The ketone functionality allows for a range of classic carbonyl reactions. The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride. The α-protons on the methylene group exhibit some acidity and can participate in enolate formation, enabling aldol-type condensation reactions under appropriate basic conditions.
Caption: Key reactive sites of this compound.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and quality control of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Characteristic peaks include a sharp N-H stretching vibration around 3300-3400 cm⁻¹, a strong C=O stretch for the ketone at approximately 1650-1670 cm⁻¹, and C-H stretching vibrations from the aromatic ring and the alkyl chain.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for structural elucidation.
-
¹H NMR: The spectrum would show distinct signals for the N-H proton (typically a broad singlet), three non-equivalent protons on the pyrrole ring, a quartet for the methylene (-CH₂-) group, and a triplet for the methyl (-CH₃) group of the propionyl side chain.
-
¹³C NMR: The carbon spectrum would display seven unique signals, including the carbonyl carbon at the lowest field, four distinct carbons for the pyrrole ring, and two signals for the ethyl group carbons.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z = 123. Fragmentation patterns would likely involve the loss of the ethyl group (M-29) or the entire propionyl group (M-57).
Synthesis and Purification Workflow
The synthesis of 2-acylpyrroles is commonly achieved via Friedel-Crafts acylation of pyrrole. This involves reacting pyrrole with a suitable acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst.
Experimental Protocol: Illustrative Synthesis via Friedel-Crafts Acylation
-
Reaction Setup: A solution of pyrrole in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
-
Catalyst Addition: A Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is added portion-wise while maintaining the low temperature.
-
Acylating Agent Addition: Propionyl chloride is added dropwise to the stirred solution. The reaction is carefully monitored and allowed to proceed to completion, which may involve warming to room temperature.
-
Quenching: The reaction is quenched by slowly pouring the mixture into ice-cold water or a dilute acid solution to decompose the catalyst complex.
-
Extraction & Purification: The product is extracted into an organic solvent, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Applications in Drug Development and Research
While widely known as a flavoring agent approved by organizations like the FDA and JECFA, the true potential of this compound for scientists lies in its utility as a versatile chemical building block.[1]
-
Medicinal Chemistry Scaffold: The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[10][11] this compound serves as a valuable starting material for synthesizing more complex substituted pyrroles. The ketone handle can be elaborated into various other functional groups or used as an anchor point for building larger molecular architectures, targeting indications from cancer to inflammatory diseases.[11]
-
Precursor for Heterocyclic Synthesis: The bifunctional nature of the molecule (ketone and reactive pyrrole ring) allows it to be used in condensation reactions to form fused heterocyclic systems, which are of great interest in materials science and pharmaceutical research.
-
Flavor and Fragrance Research: Beyond its direct use, it serves as a reference compound in the study of Maillard reactions and food chemistry, helping researchers understand the formation of key aroma compounds during the cooking and processing of food.
Safety and Handling
According to aggregated GHS information, this compound does not meet the criteria for hazard classification for a majority of providers.[1] However, as a matter of good laboratory practice, it should be handled with care.
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[12] Avoid formation of dust and aerosols.[12] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly closed container in a cool, dry place. The compound may be sensitive to light and air, so storage under an inert atmosphere is recommended for long-term stability.[13][14]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[13]
Conclusion
This compound is a compound of dual identity. It is both a well-established flavoring agent responsible for pleasant roasted aromas and a highly valuable starting material for chemical synthesis. Its defined physicochemical properties, predictable reactivity, and the biological significance of its core pyrrole structure make it a molecule of continued interest for synthetic chemists, drug discovery professionals, and food scientists alike. A thorough understanding of its properties, as detailed in this guide, is the foundation for its effective and innovative application.
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An In-depth Technical Guide to 2-Propionylpyrrole: Synthesis, Reactivity, and Applications in Drug Discovery
For distribution to Researchers, Scientists, and Drug Development Professionals.
Foreword
The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural heart of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile reactivity make it a privileged scaffold in the design of novel therapeutic agents. Within this vast chemical family, 2-Propionylpyrrole emerges as a significant building block, notable for its role as a synthetic intermediate and its presence in flavor chemistry. This guide, prepared for the discerning scientific professional, moves beyond basic identification to provide a deep, actionable understanding of this compound, grounded in established chemical principles and field-proven insights. We will explore its synthesis, elucidate the nuances of its chemical reactivity, and contextualize its application as a precursor in the development of bioactive molecules.
Core Molecular Identity and Physicochemical Properties
This compound, systematically named 1-(1H-pyrrol-2-yl)propan-1-one, is an aromatic ketone that presents as a white crystalline solid at room temperature.[2] Its fundamental identifiers and key physical properties are summarized below, providing a foundational dataset for experimental design and safety assessment.
| Property | Value | Source(s) |
| CAS Number | 1073-26-3 | [3] |
| Molecular Formula | C₇H₉NO | [3] |
| Molecular Weight | 123.15 g/mol | [2] |
| IUPAC Name | 1-(1H-pyrrol-2-yl)propan-1-one | [2] |
| Synonyms | Ethyl 2-pyrrolyl ketone, 2-Pyrryl ethyl ketone | [2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 43-45 °C | [4] |
| Boiling Point | 230-232 °C | [5] |
| Solubility | Slightly soluble in water; Soluble in ethanol | [2] |
| Flash Point | 101.67 °C (215.00 °F) | [5] |
Synthesis of this compound: A Protocol Grounded in Mechanistic Understanding
The primary route to this compound is the Friedel-Crafts acylation of pyrrole. This reaction is a classic example of electrophilic aromatic substitution, a cornerstone of heterocyclic chemistry. The choice of catalyst and reaction conditions is paramount to achieving high regioselectivity for the desired 2-substituted product over the 3-substituted isomer.
The Causality Behind Reagent and Catalyst Selection
Pyrrole is a highly electron-rich aromatic system, making it exceptionally reactive towards electrophiles—far more so than benzene.[6] This high reactivity means that strong Lewis acids like aluminum chloride (AlCl₃), typically used in Friedel-Crafts reactions, can often lead to polymerization and low yields.[7] However, the regioselectivity of the acylation is highly dependent on the Lewis acid employed.
-
Attack at C-2 (α-position): Electrophilic attack at the C-2 position is kinetically favored. The resulting cationic intermediate (σ-complex) is stabilized by three resonance structures, effectively delocalizing the positive charge across the ring and onto the nitrogen atom. This is the most stable possible intermediate.[8][9]
-
Attack at C-3 (β-position): Attack at the C-3 position yields an intermediate stabilized by only two resonance structures. This pathway is less favorable.[8]
Interestingly, while weaker Lewis acids like BF₃·OEt₂ favor the kinetically preferred 2-acyl product, stronger acids like AlCl₃ can preferentially yield the 3-acyl isomer when used with N-protected pyrroles (e.g., N-phenylsulfonylpyrrole).[10] This is rationalized by the formation of an organoaluminum intermediate.[11] For the synthesis of this compound from unprotected pyrrole, milder conditions or alternative acylating agents are often chosen to control the reaction's vigor and maintain high C-2 selectivity.
Caption: Friedel-Crafts acylation of pyrrole to yield this compound.
Self-Validating Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol is adapted from established principles of Friedel-Crafts acylation on electron-rich heterocycles.[12] The use of propionic anhydride is often preferred over propionyl chloride for pyrrole as it can lead to a less vigorous reaction and cleaner product formation.
Materials:
-
Pyrrole (freshly distilled)
-
Propionic Anhydride
-
Boron trifluoride etherate (BF₃·OEt₂) or another mild Lewis acid
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve freshly distilled pyrrole (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add propionic anhydride (1.1 eq) to the dropping funnel. Add the propionic anhydride dropwise to the stirred pyrrole solution over 20-30 minutes, maintaining the internal temperature below 5 °C.
-
Catalyst Addition: Following the complete addition of the anhydride, add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2-0.5 eq) dropwise via syringe, ensuring the temperature remains controlled.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until consumption of the starting pyrrole is observed.
-
Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to quench the reaction and neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid should be purified by recrystallization.
Purification and Characterization
Purification Protocol: Recrystallization
Recrystallization is an effective method for purifying the crude this compound. The choice of solvent is critical: the ideal solvent should dissolve the compound well when hot but poorly when cold.
Recommended Solvent System: A mixed solvent system of ethanol and water or a single solvent system of n-hexane is often effective.[13][14]
Procedure:
-
Dissolve the crude solid in a minimal amount of the hot primary solvent (e.g., ethanol or hot hexane).
-
If using a mixed solvent system, add the "bad" solvent (water) dropwise to the hot solution until the cloud point (persistent turbidity) is reached.
-
Re-heat the solution gently until it becomes clear again.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
Spectroscopic Characterization
Confirming the structure and purity of the synthesized this compound is essential. The following data provides a reference for spectroscopic analysis.
| Spectroscopy | Characteristic Peaks / Shifts | Source(s) |
| ¹H NMR (CDCl₃) | ~9.4 ppm (br s, 1H, N-H), ~6.9 ppm (m, 1H, Pyrrole H5), ~6.8 ppm (m, 1H, Pyrrole H3), ~6.2 ppm (m, 1H, Pyrrole H4), 2.8 ppm (q, 2H, -CH₂-), 1.2 ppm (t, 3H, -CH₃) | Inferred from pyrrole NMR data[1][15] |
| ¹³C NMR (CDCl₃) | ~192 ppm (C=O), ~132 ppm (Pyrrole C2), ~125 ppm (Pyrrole C5), ~116 ppm (Pyrrole C3), ~110 ppm (Pyrrole C4), ~32 ppm (-CH₂-), ~9 ppm (-CH₃) | Inferred from pyrrole NMR data[16][17] |
| FTIR (KBr/Film) | ~3200-3400 cm⁻¹ (N-H stretch), ~1640-1660 cm⁻¹ (C=O stretch, conjugated ketone), ~1540 cm⁻¹ (C=C stretch, aromatic) | [2][18][19] |
Chemical Reactivity and Strategic Considerations
The presence of the electron-withdrawing propionyl group at the C-2 position significantly alters the reactivity of the pyrrole ring compared to the parent heterocycle.
Deactivation of the Pyrrole Ring
The propionyl group deactivates the pyrrole ring towards further electrophilic aromatic substitution. This is due to the inductive and resonance effects of the carbonyl group, which pull electron density out of the aromatic system. Consequently, subsequent electrophilic substitutions on this compound require harsher conditions than those needed for unsubstituted pyrrole.
Regioselectivity of Subsequent Substitutions
The C-2 acyl group acts as a meta-director in typical aromatic systems. However, in the highly activated pyrrole ring, it directs incoming electrophiles primarily to the C-4 position .[10] The C-5 position is also deactivated and sterically hindered by the adjacent propionyl group, while the C-3 position is less favorable for electrophilic attack.
Caption: Regioselectivity of electrophilic substitution on this compound.
This predictable regioselectivity is a powerful tool for synthetic chemists, allowing for the controlled, stepwise functionalization of the pyrrole scaffold to build more complex molecular architectures.
Applications in Drug Discovery and Development
While this compound itself is not reported to have significant direct biological activity, its true value for drug development professionals lies in its role as a key synthetic intermediate. The pyrrole core is central to many bioactive compounds, and this compound provides a functionalized starting point for their synthesis.[20]
A prominent example is its role as a precursor in the chemoenzymatic synthesis of prodigiosin analogues .[21][22] Prodigiosin is a tripyrrolic natural product known for its potent immunosuppressive and anticancer activities.[23] The biosynthesis of prodigiosin involves the condensation of two pyrrolic precursors: 2-methyl-3-amyl-pyrrole (MAP) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).[24] By providing synthetic analogues of these precursors to engineered bacterial strains, researchers can generate novel prodigiosin derivatives with potentially improved therapeutic profiles. This compound can serve as a foundational building block for creating analogues of the MAP or MBC units, thereby enabling exploration of the structure-activity relationship (SAR) of this important class of molecules.[21]
Safety and Handling
According to aggregated GHS information, this compound does not meet the criteria for GHS hazard classification.[2] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
References
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- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61260, this compound.
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An In-Depth Technical Guide to 1-(1H-pyrrol-2-yl)propan-1-one for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(1H-pyrrol-2-yl)propan-1-one, a key heterocyclic compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry, synthesis, and potential applications of pyrrole derivatives. Pyrrole and its analogues are significant scaffolds in medicinal chemistry, appearing in numerous natural products and approved drugs, and exhibiting a wide range of biological activities.[1][2]
Chemical Identity and Nomenclature
The compound commonly known as 2-propionylpyrrole is formally named 1-(1H-pyrrol-2-yl)propan-1-one according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[3] This name precisely describes a propan-1-one group attached to the second carbon atom of a 1H-pyrrole ring.
A comprehensive list of its synonyms is provided in the table below for clear identification and literature searching.
| Table 1: Synonyms and Identifiers for 1-(1H-pyrrol-2-yl)propan-1-one | |
| IUPAC Name | 1-(1H-pyrrol-2-yl)propan-1-one |
| Common Name | This compound |
| CAS Number | 1073-26-3 |
| Molecular Formula | C₇H₉NO |
| Molecular Weight | 123.15 g/mol |
| Other Synonyms | Ethyl 2-pyrrolyl ketone, 2-Pyrryl ethyl ketone, α-Propionylpyrrole, 2-Propanoylpyrrole, 1-(2-Pyrrolyl)-1-propanone |
Physicochemical Properties
1-(1H-pyrrol-2-yl)propan-1-one is a white crystalline solid under standard conditions.[3] Its key physical and chemical properties are summarized in the following table.
| Table 2: Physicochemical Properties of 1-(1H-pyrrol-2-yl)propan-1-one | |
| Appearance | White crystalline solid |
| Melting Point | 43-45 °C |
| Boiling Point | 230-232 °C |
| Solubility | Slightly soluble in water; soluble in alcohol.[3] |
| Flash Point | 101.67 °C |
Synthesis of 1-(1H-pyrrol-2-yl)propan-1-one
The synthesis of 2-acylpyrroles, including 1-(1H-pyrrol-2-yl)propan-1-one, can be achieved through several established methods in organic chemistry. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to reaction conditions. Two primary and conceptually important methods are the Friedel-Crafts acylation of pyrrole and the Paal-Knorr synthesis.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic and direct method for introducing an acyl group onto an aromatic ring.[4] In the context of pyrrole, which is a highly reactive electron-rich heterocycle, this reaction proceeds readily.[5] The electrophilic substitution occurs preferentially at the C2 position due to the greater stabilization of the intermediate carbocation compared to attack at the C3 position.[6][7]
Reaction Scheme:
Figure 1: Friedel-Crafts Acylation of Pyrrole
Experimental Protocol: A Generalized Procedure for Friedel-Crafts Acylation of Pyrrole
The following is a representative, generalized protocol based on established Friedel-Crafts procedures.[4] Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive and moisture-sensitive reagents.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride) is assembled. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is suspended in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) in the reaction flask. The suspension is cooled in an ice bath to 0 °C.
-
Acylium Ion Formation: Propionyl chloride (1.0 equivalent) is added dropwise to the stirred suspension of aluminum chloride. The formation of the acylium ion electrophile is an exothermic process.
-
Reaction with Pyrrole: A solution of freshly distilled pyrrole (1.0 equivalent) in the same anhydrous solvent is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (monitoring by TLC is recommended). The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Final Product: The crude product can be purified by recrystallization or column chromatography to yield pure 1-(1H-pyrrol-2-yl)propan-1-one.
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a powerful method for constructing the pyrrole ring itself from a 1,4-dicarbonyl compound and a primary amine or ammonia.[8][9][10][11] To synthesize 1-(1H-pyrrol-2-yl)propan-1-one via this route, a suitable 1,4-dicarbonyl precursor is required.
Reaction Scheme:
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2-Propionylpyrrole structure and aromaticity
An In-Depth Technical Guide to the Structure and Aromaticity of 2-Propionylpyrrole
Abstract
This technical guide provides a comprehensive examination of this compound, a key heterocyclic compound, for researchers, scientists, and professionals in drug development. Pyrrole and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] This document delves into the nuanced interplay between the pyrrole core and the C-2 propionyl substituent, beginning with the fundamental principles of pyrrole's aromaticity as defined by Hückel's rule. We will explore the molecule's structural features, including the critical s-cis/s-trans conformational isomerism and the stabilizing role of intermolecular hydrogen bonding.[3][4] A central focus is the analysis of how the electron-withdrawing propionyl group modulates the aromatic character and reactivity of the pyrrole ring. The guide further details the spectroscopic signatures of this compound using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing both theoretical understanding and practical experimental protocols. Finally, we discuss the compound's synthesis, its reactivity in electrophilic substitution reactions, and its broader significance as a building block in the synthesis of pharmacologically active agents.
The Pyrrole Scaffold: A Foundation of Aromaticity and Reactivity
Introduction to Heterocyclic Aromatic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, form the backbone of a vast array of pharmaceuticals and biologically active molecules.[5][6] Among these, aromatic heterocycles are particularly significant due to their unique stability and reactivity. Pyrrole is a canonical example of a five-membered aromatic heterocycle, possessing a nitrogen atom within its ring.[7] Its structure is found in vital biological macrocycles such as heme, chlorophyll, and vitamin B12.[8]
The Electronic Structure of Pyrrole: An Aromatic π-Excessive System
The aromaticity of pyrrole is a direct consequence of its electronic configuration. The molecule is cyclic, planar, and features a continuous ring of p-orbitals.[9][10] Each of the four carbon atoms contributes one electron to the π-system, while the nitrogen atom contributes its lone pair of electrons.[11] This results in a total of six π-electrons delocalized across the five-membered ring, fulfilling Hückel's rule for aromaticity (4n+2, where n=1).[10][12] The delocalization of the nitrogen's lone pair makes the carbon atoms in the pyrrole ring more electron-rich than those in benzene, classifying pyrrole as a π-excessive aromatic system and rendering it highly reactive towards electrophiles.[13][14]
Caption: Orbital structure of pyrrole illustrating the 6π-electron aromatic system.
General Reactivity Patterns: Susceptibility to Electrophilic Attack
Due to its π-excessive nature, pyrrole readily undergoes electrophilic aromatic substitution.[13] The reaction intermediate formed by an electrophilic attack is effectively stabilized by resonance, with the positive charge distributed across the ring and onto the nitrogen atom. This high reactivity means that reactions can often proceed under milder conditions than those required for benzene.[15] Substitution preferentially occurs at the C-2 (α) position, as the carbocation intermediate for α-attack is stabilized by more resonance structures than the intermediate for C-3 (β) attack.[13][14] However, this high reactivity also makes the pyrrole ring sensitive to strong acids, which can cause protonation and subsequent polymerization.[13]
This compound: Structural Elucidation and Physicochemical Properties
Nomenclature and Core Structure
This compound is systematically named 1-(1H-pyrrol-2-yl)propan-1-one.[16][17] It consists of a pyrrole ring substituted at the C-2 position with a propionyl group (an ethyl ketone). This acyl substituent significantly influences the molecule's electronic properties, conformation, and reactivity.
Conformational Isomerism in 2-Acylpyrroles
Rotation around the single bond connecting the pyrrole ring (C2) and the carbonyl carbon gives rise to two potential planar conformers: s-trans (or N,O-trans) and s-cis (or N,O-cis). Detailed spectroscopic and theoretical studies on the analogous 2-acetylpyrrole have demonstrated that the N,O-cis conformer is overwhelmingly more stable in solution.[3] This preference is not primarily due to steric hindrance but is attributed to stabilizing hyperconjugative effects that overcome potential steric repulsion.[3] It is therefore concluded that this compound similarly exists predominantly as the N,O-cis conformer.
Caption: The more stable s-cis (N,O-cis) conformer of this compound.
Intermolecular Interactions: The Role of Hydrogen Bonding
The structure of 2-acylpyrroles, featuring both a proton-donating N-H group and a proton-accepting C=O group, facilitates the formation of intermolecular hydrogen bonds.[4] This can lead to the creation of doubly hydrogen-bonded cyclic dimers, which further stabilizes the preferred s-cis conformation.[3][4] This self-association is concentration-dependent and can be observed using techniques like IR spectroscopy.[18]
Summary of Physicochemical Properties
The key properties of this compound are summarized below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 1-(1H-pyrrol-2-yl)propan-1-one | [16][17] |
| Synonyms | Ethyl 2-pyrrolyl ketone, 2-Pyrryl ethyl ketone | [16][19] |
| CAS Number | 1073-26-3 | [16][17] |
| Molecular Formula | C₇H₉NO | [16][17] |
| Molecular Weight | 123.15 g/mol | [16][17] |
| Appearance | White crystalline solid | [16][20] |
| Melting Point | 43-45 °C | [19][20] |
| Boiling Point | 230-232 °C | [19][20] |
| Solubility | Slightly soluble in water; soluble in alcohol | [16][19] |
The Impact of the Propionyl Group on Aromaticity
The Propionyl Group as an Electron-Withdrawing Substituent
The propionyl group at the C-2 position acts as a moderate electron-withdrawing group. This is due to two primary electronic effects:
-
Inductive Effect (-I): The electronegative oxygen atom of the carbonyl group pulls electron density away from the pyrrole ring through the sigma bond framework.
-
Resonance Effect (-M or -R): The carbonyl group can participate in resonance with the pyrrole ring, delocalizing the ring's π-electrons onto the carbonyl oxygen. This effect deactivates the ring towards electrophilic attack.
Quantifying Aromaticity: Theoretical and Experimental Approaches
The aromaticity of a system is a measure of its enhanced stability due to cyclic delocalization of π-electrons. While a qualitative understanding is provided by Hückel's rule, quantitative measures can be derived from theoretical and experimental data.
-
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index compares bond lengths within the ring to ideal values for aromatic systems. A HOMA value approaching 1 indicates high aromaticity.
-
Nucleus-Independent Chemical Shift (NICS): This computational method calculates the magnetic shielding at the center of the ring. A large negative NICS value is indicative of a significant diatropic ring current and, thus, strong aromaticity.
Studies on substituted pyrroles suggest that the aromaticity of the ring is sensitive to the electronic nature of its substituents.[4] While electron-donating groups can sometimes decrease aromaticity by localizing double bonds, electron-withdrawing groups like the propionyl moiety are expected to modulate the π-electron delocalization.[4] The resonance delocalization involving the carbonyl group can lead to a slight decrease in the π-electron density within the ring itself, but the overall cyclic conjugation required for aromaticity is maintained.[21]
Spectroscopic Characterization of this compound
Spectroscopic techniques are indispensable for confirming the structure and understanding the electronic properties of molecules like this compound.[22]
Infrared (IR) Spectroscopy
FTIR spectroscopy is highly effective for identifying functional groups.[23] For this compound, key absorption bands are expected for:
-
N-H Stretch: A peak typically in the range of 3200-3400 cm⁻¹. The exact position and shape of this band can provide evidence of hydrogen bonding. In concentrated solutions, a broader band at a lower wavenumber would indicate intermolecular H-bonding.
-
C=O Stretch: A strong absorption band around 1640-1680 cm⁻¹. The position is lower than a typical aliphatic ketone due to conjugation with the aromatic pyrrole ring. Studies on 2-acetylpyrrole show this carbonyl absorption confirms the presence of the single, more stable N,O-cis conformer.[3][24]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom.
-
¹H NMR: The three protons on the pyrrole ring will appear as distinct signals, typically in the aromatic region (6.0-7.5 ppm). The electron-withdrawing effect of the propionyl group will cause the adjacent ring protons (H3 and H5) to be deshielded (shifted downfield) compared to unsubstituted pyrrole. The N-H proton will appear as a broad signal, its chemical shift being highly dependent on solvent and concentration.
-
¹³C NMR: Low-temperature ¹³C NMR experiments on 2-acetylpyrrole have confirmed the presence of only a single conformer, as no signal splitting was observed.[3] A similar result is expected for this compound. The carbonyl carbon will show a characteristic signal significantly downfield (>190 ppm).
Experimental Protocol: Acquiring and Interpreting IR Spectra of 2-Acylpyrroles
This protocol outlines a self-validating system for the analysis of this compound using FTIR spectroscopy to confirm its structure and study hydrogen bonding.
-
Objective: To identify the key functional groups (N-H, C=O) of this compound and to observe the effect of concentration on intermolecular hydrogen bonding.
-
Materials: this compound, carbon tetrachloride (CCl₄, spectroscopic grade), FTIR spectrometer, volumetric flasks, IR-transparent cells (e.g., NaCl plates).
-
Methodology:
-
Sample Preparation: Prepare a series of solutions of this compound in CCl₄ at varying concentrations (e.g., 0.1 M, 0.05 M, 0.01 M, and 0.005 M). CCl₄ is chosen as it is a non-polar solvent with minimal interference in the regions of interest.
-
Instrument Setup: Purge the FTIR spectrometer's sample compartment with dry nitrogen or air to minimize atmospheric H₂O and CO₂ interference. Record a background spectrum of the pure solvent (CCl₄) in the IR cell.
-
Data Acquisition: Acquire the IR spectrum for each prepared solution, from the most concentrated to the most dilute. Ensure consistent path length for all measurements.
-
Data Analysis & Interpretation:
-
Causality Check 1 (Functional Groups): For all spectra, identify the strong C=O stretching absorption near 1650 cm⁻¹ and the N-H stretching absorption near 3300 cm⁻¹. The presence of these peaks validates the fundamental structure.
-
Causality Check 2 (Hydrogen Bonding): Compare the N-H stretching band across the different concentrations. In the more concentrated solutions, a broad band at a lower frequency should be prominent, indicative of intermolecularly hydrogen-bonded dimers. As the solution is diluted, this band should decrease in intensity, while a sharper, higher-frequency band corresponding to the "free" N-H monomer should become dominant. This observation validates the presence of concentration-dependent hydrogen bonding.[18]
-
-
-
Trustworthiness: The systematic change in the N-H band with dilution provides a self-validating confirmation of the hydrogen bonding phenomenon, directly linking the experimental variable (concentration) to a predictable spectroscopic outcome.
Synthesis and Chemical Reactivity
Synthetic Approaches: Acylation of the Pyrrole Ring
This compound is typically synthesized via the electrophilic acylation of pyrrole. Standard Friedel-Crafts acylation conditions (e.g., propionyl chloride with AlCl₃) must be modified, as the high reactivity of pyrrole can lead to polymerization in the presence of strong Lewis acids.[13][25] Milder conditions or alternative methods are often employed:
-
Vilsmeier-Haack Reaction: While this method is primarily for formylation (adding a -CHO group), related reactions can be used for acylation.
-
Houben-Hoesch Reaction: This method uses a nitrile (e.g., propionitrile) and an acid like HCl to acylate highly activated rings like pyrrole.[25]
-
Acylation with Acid Anhydrides: Using propionic anhydride with a milder catalyst can also yield the desired product.
Reactivity Landscape: The Directing Effect of the C-2 Propionyl Group
The C-2 propionyl group is a deactivating, meta-directing substituent in the context of benzene chemistry. However, in the highly activated pyrrole ring, its effect is more nuanced. It deactivates the ring towards further electrophilic substitution compared to unsubstituted pyrrole. The substitution pattern is governed by a combination of the deactivating effect of the acyl group and the inherent α-directing nature of the ring's heteroatom.[14] Attack at the C-5 and C-4 positions is generally favored over the C-3 position, as the resulting intermediates are better stabilized. The presence of a strong electron-withdrawing group like a nitro group at C-2 has been shown to direct subsequent reactions effectively.[26][27]
Caption: Reactivity pathways for electrophilic substitution on this compound.
Significance in Medicinal Chemistry and Drug Development
The Pyrrole Moiety as a Privileged Scaffold
The pyrrole ring is considered a "privileged scaffold" in medicinal chemistry. This term describes molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery.[1][2] The pyrrole nucleus is a key component in numerous marketed drugs, including the highly successful cholesterol-lowering drug Atorvastatin (Lipitor) and the anti-cancer agent Sunitinib.[5][8]
2-Acylpyrroles as Key Intermediates
2-Acylpyrroles, such as this compound, serve as versatile intermediates in the synthesis of more complex, biologically active molecules.[2] The ketone functionality provides a reactive handle for a wide range of chemical transformations, such as condensation reactions, reductions, or the formation of other heterocyclic rings.[5] The ability to precisely control substitution on the pyrrole ring allows medicinal chemists to fine-tune a molecule's properties, such as its solubility, lipophilicity, and binding affinity to a specific biological target.[1] The ongoing exploration of pyrrole derivatives continues to yield compounds with potential applications as anticancer, antimicrobial, and antiviral agents.[6]
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An In-depth Technical Guide to the Synthesis of 2-Propionylpyrrole from Pyrrole
This guide provides a comprehensive overview of the synthesis of 2-propionylpyrrole, a valuable heterocyclic ketone with applications in medicinal chemistry and drug development.[1][2] We will delve into the core chemical principles, explore various synthetic strategies with a focus on the Friedel-Crafts acylation, and provide detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically rigorous resource.
Introduction: The Significance of 2-Acylpyrroles
The pyrrole nucleus is a privileged scaffold in a multitude of natural products and synthetic pharmaceuticals.[1][2] The introduction of an acyl group at the C2 position of the pyrrole ring, affording 2-acylpyrroles, provides a key building block for the elaboration of more complex molecular architectures. These compounds serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, including anti-inflammatory agents, anticancer therapeutics, and antivirals.[2] this compound, in particular, is a versatile precursor for the synthesis of various pyrrole derivatives with potential therapeutic applications.
The Cornerstone of Synthesis: Friedel-Crafts Acylation of Pyrrole
The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of pyrrole with a suitable propionylating agent.[3] This electrophilic aromatic substitution reaction involves the introduction of a propionyl group (-COC₂H₅) onto the electron-rich pyrrole ring.
The Mechanism of Action
The Friedel-Crafts acylation of pyrrole proceeds through a well-established electrophilic aromatic substitution mechanism.[4][5] The key steps are:
-
Generation of the Acylium Ion: The reaction is initiated by the activation of the acylating agent, typically propionyl chloride, by a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5] The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating the departure of the chloride ion and the formation of a highly electrophilic acylium ion (CH₃CH₂CO⁺). This ion is stabilized by resonance.[4]
-
Electrophilic Attack: The electron-rich pyrrole ring acts as a nucleophile and attacks the acylium ion. Electrophilic substitution on pyrrole preferentially occurs at the C2 (α) position due to the greater stabilization of the resulting cationic intermediate (the σ-complex or arenium ion) compared to attack at the C3 (β) position.
-
Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex or the solvent, removes a proton from the carbon atom that was attacked by the electrophile. This step restores the aromaticity of the pyrrole ring and yields the final product, this compound, along with the regeneration of the Lewis acid catalyst and the formation of HCl.[4]
Catalyst Selection: A Critical Determinant of Success
The choice of catalyst is paramount in the Friedel-Crafts acylation of pyrrole. While traditional Lewis acids are effective, modern approaches have introduced milder and more selective catalysts.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Lewis Acids | AlCl₃, FeCl₃, SnCl₄, BF₃·OEt₂ | High reactivity, readily available, cost-effective. | Often required in stoichiometric amounts, harsh reaction conditions, generation of acidic waste.[6][7] |
| Metal Triflates | Sc(OTf)₃, Yb(OTf)₃ | Can be used in catalytic amounts, milder reaction conditions. | Higher cost compared to traditional Lewis acids. |
| Organocatalysts | 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | Metal-free, high regioselectivity for C2-acylation, milder conditions. | May require longer reaction times or higher temperatures. |
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step protocol for the synthesis of this compound via Friedel-Crafts acylation using aluminum chloride as the catalyst.
Materials:
-
Pyrrole (freshly distilled)
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation or column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath.
-
Addition of Propionyl Chloride: Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension of AlCl₃ via the addition funnel. The addition should be dropwise to control the exothermic reaction.
-
Addition of Pyrrole: After the addition of propionyl chloride is complete, add a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[7][8]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
-
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Physical Properties:
-
Appearance: White crystalline solid.[9]
-
Melting Point: 43-45 °C
-
Boiling Point: 230-232 °C
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. The expected signals for this compound are:
-
A broad singlet for the N-H proton.
-
Multiplets for the three pyrrole ring protons.
-
A quartet for the -CH₂- group of the propionyl chain.
-
A triplet for the -CH₃ group of the propionyl chain.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. Key signals include:
-
A signal for the carbonyl carbon (C=O) in the downfield region.
-
Signals for the four carbon atoms of the pyrrole ring.
-
Signals for the two carbon atoms of the propionyl group.
-
-
IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. Characteristic absorption bands for this compound include:
-
A strong absorption band for the C=O stretching of the ketone.
-
A broad band for the N-H stretching of the pyrrole ring.
-
Bands corresponding to C-H and C-N stretching and bending vibrations.
-
Conclusion
The synthesis of this compound from pyrrole via Friedel-Crafts acylation is a robust and well-established method. By carefully selecting the catalyst and reaction conditions, high yields of the desired product can be achieved. This guide provides a comprehensive framework for researchers and scientists to successfully synthesize and characterize this important building block for drug discovery and development. The versatility of this compound as a synthetic intermediate ensures its continued relevance in the pursuit of novel therapeutic agents.
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Mechanism of 2-Propionylpyrrole formation
An In-depth Technical Guide to the Synthetic Mechanisms of 2-Propionylpyrrole
Introduction
This compound is a heterocyclic aromatic ketone of significant interest across various scientific disciplines.[1] It is a key constituent in the flavor and fragrance industry, valued for its characteristic roasted, popcorn-like aroma.[2] Beyond its sensory properties, its substituted pyrrole scaffold serves as a versatile building block in medicinal chemistry and materials science for the synthesis of more complex molecular architectures.
This technical guide provides an in-depth exploration of the core synthetic methodologies for the formation of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural outlines to dissect the underlying mechanisms and the rationale behind experimental choices. We will examine several key synthetic strategies, including direct acylation of the pyrrole ring and the construction of the substituted ring from acyclic precursors. Each section will detail the reaction mechanism, provide field-proven insights into procedural choices, and present a representative experimental protocol.
Methodology 1: Electrophilic Aromatic Substitution via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and one of the most direct methods for introducing an acyl group onto an electron-rich ring system like pyrrole.[3] The reaction involves the treatment of pyrrole with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst.[4]
Mechanistic Rationale and Causality
The high reactivity of pyrrole towards electrophilic substitution is driven by the ability of the nitrogen lone pair to stabilize the intermediate carbocation (the sigma complex or arenium ion). Substitution is heavily favored at the C2 (α) position over the C3 (β) position because the positive charge in the transition state for C2 attack can be delocalized over three atoms, including the nitrogen, whereas C3 attack allows for delocalization over only two carbon atoms and disrupts the aromatic system less favorably.
The choice of Lewis acid is critical. Strong Lewis acids like aluminum chloride (AlCl₃) are highly effective at activating the propionyl chloride by coordinating to the chlorine atom, which facilitates the formation of the highly electrophilic acylium ion (CH₃CH₂CO⁺).[4] However, the high reactivity of pyrrole also makes it susceptible to polymerization under strongly acidic conditions. Therefore, the experimental conditions must be carefully controlled, often requiring low temperatures and precise stoichiometry of the catalyst to balance efficient acylation with the suppression of side reactions. Using a milder Lewis acid can sometimes be advantageous but may lead to lower yields or require higher temperatures.
Visualizing the Friedel-Crafts Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation of Pyrrole
-
System Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.
-
Reagent Preparation: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, non-protic solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂). The suspension is cooled to 0 °C in an ice bath.
-
Acylating Agent Addition: Propionyl chloride (1.0 equivalent) is added dropwise to the stirred AlCl₃ suspension, allowing the acylium ion complex to form.
-
Pyrrole Addition: A solution of freshly distilled pyrrole (1.0 equivalent) in the same anhydrous solvent is added dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C to control the exothermic reaction and prevent polymerization.
-
Reaction: After the addition is complete, the reaction mixture is allowed to stir at 0 °C for an additional 1-2 hours, followed by stirring at room temperature for 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted two more times with dichloromethane.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The solution is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or distillation to yield pure this compound.
Methodology 2: The Houben-Hoesch Reaction
The Houben-Hoesch reaction is an alternative method for acylating electron-rich aromatic and heterocyclic compounds.[5][6][7] It utilizes a nitrile (propionitrile in this case) and a protic acid, typically gaseous hydrogen chloride (HCl), often with a Lewis acid co-catalyst like zinc chloride (ZnCl₂).[6][7] This method is particularly useful for sensitive substrates that might polymerize under the harsh conditions of a standard Friedel-Crafts reaction.[8]
Mechanistic Rationale and Causality
The key to the Houben-Hoesch reaction is the in-situ formation of the electrophile from the nitrile. The nitrile is first protonated by HCl, and this complex may be further activated by the Lewis acid. The resulting nitrilium ion is a sufficiently strong electrophile to attack the electron-rich pyrrole ring at the C2 position. This attack forms an intermediate which, upon tautomerization, yields a ketimine hydrochloride salt.[6][7] This salt is stable until an aqueous workup, during which it is hydrolyzed to the corresponding ketone, this compound. The milder conditions, compared to generating a free acylium ion, are the primary advantage of this methodology, offering better control and potentially higher yields for sensitive substrates like pyrrole.
Visualizing the Houben-Hoesch Mechanism
Caption: Mechanism of the Houben-Hoesch Reaction.
Experimental Protocol: Houben-Hoesch Synthesis
-
System Setup: A flame-dried, three-necked flask is fitted with a gas inlet tube, a condenser, and a mechanical stirrer. The system is maintained under a dry nitrogen atmosphere.
-
Reagent Preparation: Anhydrous diethyl ether is used as the solvent. Pyrrole (1.0 equivalent), propionitrile (1.1 equivalents), and fused, powdered zinc chloride (ZnCl₂, 1.1 equivalents) are added to the flask.
-
HCl Gas Introduction: The mixture is cooled to 0 °C, and a stream of dry hydrogen chloride gas is bubbled through the stirred solution for 2-3 hours. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Precipitation: The ketimine hydrochloride salt typically precipitates from the solution as a thick oil or solid.
-
Reaction Completion: After saturation with HCl, the flask is sealed and allowed to stand at room temperature for 12-24 hours to ensure complete reaction.
-
Hydrolysis: The ether is decanted, and the remaining residue is hydrolyzed by refluxing with water for 1-2 hours.
-
Extraction and Purification: After cooling, the aqueous mixture is extracted several times with diethyl ether. The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine. After drying over anhydrous magnesium sulfate, the solvent is evaporated, and the product is purified by column chromatography or distillation.
Methodology 3: Synthesis via Organometallic Reagents
An alternative strategy involves reversing the polarity of the pyrrole ring, transforming it from an electrophile-seeking nucleophile into a potent nucleophile itself. This is achieved by deprotonating the N-H bond to form a pyrrolide anion or by creating a pyrrolyl Grignard reagent.[9][10]
Mechanistic Rationale and Causality
The N-H proton of pyrrole is weakly acidic (pKa ≈ 17.5) and can be removed by a strong base.[9] The formation of the pyrrolyl Grignard reagent (pyrrol-1-ylmagnesium bromide) is accomplished by reacting pyrrole with an alkyl Grignard reagent like ethylmagnesium bromide.[11][12] Although the magnesium is bonded to the nitrogen, the resulting reagent exists in equilibrium and reacts as a C-nucleophile, primarily at the electron-rich C2 position.[11]
This nucleophilic pyrrole equivalent can then react with an electrophilic acylating agent like propionyl chloride.[13] This approach avoids the strongly acidic conditions of Friedel-Crafts type reactions, making it suitable for substrates with acid-sensitive functional groups. The choice of solvent (typically THF or diethyl ether) is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent and modulating its reactivity.[10]
Visualizing the Grignard Reagent Mechanism
Caption: Mechanism via Pyrrolyl Grignard Reagent.
Experimental Protocol: Grignard-Mediated Synthesis
-
System Setup: A flame-dried, three-necked flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a nitrogen atmosphere.
-
Grignard Reagent Preparation: A solution of ethylmagnesium bromide in anhydrous THF (commercially available or prepared in situ) is placed in the flask. A solution of pyrrole (1.0 equivalent) in anhydrous THF is added dropwise at room temperature. The evolution of ethane gas will be observed. The mixture is then gently refluxed for 30 minutes to ensure complete formation of the pyrrolylmagnesium bromide.
-
Acylation: The reaction mixture is cooled to 0 °C. A solution of propionyl chloride (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. A precipitate may form.
-
Reaction: After the addition, the mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: The mixture is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography.
Methodology 4: Ring Construction via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a powerful method that constructs the pyrrole ring itself from an acyclic 1,4-dicarbonyl compound and a primary amine or ammonia.[14][15][16] To generate this compound, the required precursor is heptane-2,5-dione.
Mechanistic Rationale and Causality
This reaction proceeds via a cascade of condensation and cyclization steps.[15] The amine first attacks one of the carbonyl groups to form a hemiaminal, which then dehydrates to an enamine. The crucial step is the intramolecular nucleophilic attack of the enamine nitrogen onto the second carbonyl group, forming a five-membered ring intermediate.[16][17] Subsequent dehydration steps lead to the formation of the aromatic pyrrole ring. The use of a weak acid, such as acetic acid, is often employed to catalyze the dehydration steps without promoting unwanted side reactions.[17] This method is exceptionally versatile for creating highly substituted pyrroles, as the substitution pattern is pre-determined by the structure of the starting 1,4-dicarbonyl compound.
Visualizing the Paal-Knorr Mechanism
Caption: Paal-Knorr synthesis for a substituted propionylpyrrole.
Experimental Protocol: Paal-Knorr Synthesis
Note: This protocol yields 2-propionyl-5-methylpyrrole from the specified starting material.
-
System Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagents: Heptane-2,5-dione (1.0 equivalent) is dissolved in ethanol or glacial acetic acid. An excess of an ammonia source, such as ammonium acetate or an aqueous ammonium hydroxide solution, is added.
-
Reaction: The mixture is heated to reflux and maintained for 2-4 hours. The reaction is monitored by TLC until the starting diketone is consumed.
-
Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and water.
-
Extraction and Purification: The organic layer is separated and washed with water and brine. It is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the substituted this compound.
Comparative Summary of Synthetic Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Pyrrole, Propionyl Chloride, AlCl₃ | Anhydrous, 0°C to RT | Direct, high reactivity | Risk of polymerization, harsh acidic conditions, requires strict moisture control |
| Houben-Hoesch Reaction | Pyrrole, Propionitrile, HCl, ZnCl₂ | Anhydrous, 0°C to RT | Milder than Friedel-Crafts, good for sensitive substrates | Requires handling of HCl gas, can be slow |
| Grignard Reagent | Pyrrole, EtMgBr, Propionyl Chloride | Anhydrous, 0°C to RT | Avoids acidic conditions, good functional group tolerance | Requires stoichiometric use of strong base, strict moisture control |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl, Ammonia/Amine | Reflux in acid/alcohol | Builds the ring, excellent for substituted pyrroles | Requires synthesis of the specific 1,4-dicarbonyl precursor |
Conclusion
The synthesis of this compound can be accomplished through several distinct mechanistic pathways, each offering unique advantages and posing different experimental challenges. Direct electrophilic acylation via the Friedel-Crafts or Houben-Hoesch reactions provides the most straightforward route from pyrrole itself, with the choice between them dictated by the substrate's sensitivity to acid. The use of organometallic intermediates offers a powerful alternative by inverting the system's polarity, allowing for synthesis under non-acidic conditions. Finally, the Paal-Knorr synthesis demonstrates a constructive approach, building the desired molecule from an acyclic precursor, which is ideal for producing specifically substituted analogs.
The selection of an optimal synthetic route requires a thorough understanding of these underlying mechanisms. By considering factors such as substrate stability, desired purity, scalability, and available starting materials, researchers can make informed decisions to efficiently and effectively achieve their synthetic goals.
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An In-Depth Technical Guide to the Natural Occurrence of 2-Propionylpyrrole in Food Products
For: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Propionylpyrrole is a volatile heterocyclic compound that significantly contributes to the desirable 'roasty' and 'popcorn-like' aromas in a variety of thermally processed foods. As a structural analog of the well-characterized 2-acetyl-1-pyrroline, the key aroma component in fragrant rice and baked goods, this compound's formation is intrinsically linked to the Maillard reaction—a cornerstone of food chemistry. This technical guide provides a comprehensive exploration of the natural occurrence of this compound in food products, delving into its formation pathways, analytical methodologies for its quantification, and its sensory impact. This document is designed to serve as a foundational resource for researchers and professionals in flavor chemistry, food science, and related fields, offering both theoretical insights and practical protocols to navigate the complexities of this potent aroma compound.
Introduction: The Significance of this compound in Food Aroma
The sensory profile of thermally processed foods is a complex tapestry woven from hundreds of volatile and non-volatile compounds. Among these, nitrogen-containing heterocyclic compounds play a pivotal role in defining the characteristic aromas we associate with roasted, baked, and cooked products. This compound, a member of the pyrrole family, has been identified as a key contributor to the desirable roasty and popcorn-like notes in foods such as coffee, bread, and meat.[1][2] Its extremely low odor threshold signifies that even at trace concentrations, it can have a profound impact on the overall flavor perception.[1]
The presence and concentration of this compound are a direct consequence of the Maillard reaction, a complex cascade of chemical reactions initiated between amino acids and reducing sugars upon heating.[3] Understanding the precursors and formation pathways of this compound is, therefore, crucial for controlling and optimizing the flavor profiles of processed foods. This guide will provide an in-depth analysis of the current scientific understanding of this potent aroma compound, from its molecular genesis to its sensory perception.
Formation Pathways: The Maillard Reaction at the Core
The synthesis of this compound in food is not an enzymatic process but a product of chemical reactions that occur during thermal processing. The primary route to its formation is the Maillard reaction, with the Strecker degradation of specific amino acids being a critical step.[3]
Precursors for the Pyrrole Ring
The foundational pyrrole structure of this compound is derived from the amino acid L-proline and its metabolic precursor, L-ornithine.[3][4] Through the process of Strecker degradation, these amino acids are converted into the key intermediate, 1-pyrroline.[3]
-
L-Proline: As a cyclic secondary amino acid, proline is the most direct precursor to 1-pyrroline.[4]
-
L-Ornithine: This amino acid can be converted to 1-pyrroline through oxidative deamination and cyclization.[3]
Precursors for the Propionyl Side Chain
The three-carbon propionyl group of this compound originates from the degradation of reducing sugars during the Maillard reaction. The key C3 precursor is believed to be 2-oxobutanal.[3][5] This α-dicarbonyl compound is formed through a series of complex reactions, including retro-aldol condensation and dehydration of sugar molecules.[3]
The Final Condensation Step
The formation of this compound culminates in the condensation of 1-pyrroline with 2-oxobutanal.[3][5] This reaction is analogous to the formation of its lower homolog, 2-acetyl-1-pyrroline, from 1-pyrroline and methylglyoxal (a C2 α-dicarbonyl). The reaction proceeds through an aldol-type condensation followed by dehydration to form the stable aromatic pyrrole ring with the propionyl side chain.[3]
Formation Pathway of this compound
Natural Occurrence in Food Products
This compound is primarily found in foods that have undergone thermal processing, such as roasting, baking, or cooking. Its presence is a hallmark of the Maillard reaction and contributes significantly to the characteristic aroma of these products. While extensive quantitative data across a wide range of foods is still an area of active research, its presence has been noted in several key food categories.
Coffee
Roasted coffee beans are a rich source of a myriad of volatile compounds, with pyrazines, furans, and pyrroles being major contributors to the complex aroma.[6] The roasting process provides the ideal conditions for the Maillard reaction, leading to the formation of this compound, which contributes to the nutty and roasty notes of coffee.[7]
Baked Goods
The crust of bread and other baked goods is a prime site for the Maillard reaction, resulting in the development of color and a complex flavor profile.[8] While its analog, 2-acetyl-1-pyrroline, is a well-established key odorant in bread crust, this compound is also formed and contributes to the overall roasty aroma.[9] The concentration of these compounds is significantly higher in the crust compared to the crumb.[10]
Meat Products
The cooking of meat generates a complex array of flavor compounds, with heterocyclic compounds like pyrroles playing a significant role in the desirable roasted and savory aroma.[2] The presence of amino acid precursors and endogenous reducing sugars in meat makes it a favorable environment for the formation of this compound during cooking.
Table 1: Qualitative Occurrence and Sensory Contribution of this compound in Various Food Matrices
| Food Matrix | Processing Method | Sensory Contribution |
| Coffee | Roasting | Nutty, Roasted, Coffee-like[11][12] |
| Baked Goods (Crust) | Baking | Popcorn, Roasted[9] |
| Meat Products | Cooking/Roasting | Roasted, Savory[2] |
| Popcorn | Popping | Popcorn, Roasted[1] |
Note: Quantitative data for this compound in many food matrices is not widely available in the scientific literature, representing a significant area for future research. The sensory contributions are often inferred from its known odor profile and its formation in Maillard reaction model systems.
Analytical Methodologies for Quantification
The accurate quantification of this compound in complex food matrices is challenging due to its volatility, potential for instability, and typically low concentrations. The gold-standard approach involves gas chromatography-mass spectrometry (GC-MS) coupled with a stable isotope dilution assay (SIDA).[2]
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and efficient technique for the extraction of volatile and semi-volatile compounds from food matrices.[2] A fused silica fiber coated with a stationary phase is exposed to the headspace above the food sample, where volatile analytes like this compound are adsorbed. The fiber is then thermally desorbed in the injector of a gas chromatograph.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is used to separate the complex mixture of volatile compounds extracted from the food sample. A polar capillary column, such as one with a polyethylene glycol (wax) stationary phase, is often recommended for good peak shape and separation of N-heterocyclic compounds.[2]
Mass spectrometry is used for the detection and quantification of the target analyte. For enhanced sensitivity and selectivity, the mass spectrometer is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. Key mass-to-charge ratios (m/z) for 2-propionyl-1-pyrroline (electron ionization) include its molecular ion at m/z 125 and characteristic fragment ions.[13]
Stable Isotope Dilution Assay (SIDA)
SIDA is the most accurate method for quantifying volatile flavor compounds. It involves adding a known amount of a stable isotope-labeled analog of the target analyte (e.g., deuterated this compound) to the sample at the beginning of the analysis.[2] This internal standard behaves almost identically to the native analyte during extraction and analysis, compensating for any analyte loss or matrix effects. Quantification is based on the ratio of the response of the native analyte to that of the labeled internal standard.
Analytical Workflow for this compound
Experimental Protocol: Quantification of this compound in a Food Matrix using HS-SPME-GC-MS with SIDA
-
Preparation of Internal Standard:
-
Synthesize a deuterated analog of 2-propionyl-1-pyrroline (e.g., [D3]-2-propionyl-1-pyrroline).[7]
-
Prepare a stock solution of the deuterated standard in a suitable solvent (e.g., methanol) at a known concentration.
-
-
Sample Preparation:
-
Homogenize the food sample to ensure uniformity.
-
Accurately weigh a known amount of the homogenized sample (e.g., 1-2 g) into a 20 mL headspace vial.
-
Add a precise volume of the deuterated internal standard solution to the vial. The amount should be comparable to the expected concentration of the native analyte.
-
If creating a calibration curve using the standard addition method, also add known amounts of a non-labeled this compound standard to a series of samples.
-
-
HS-SPME Extraction:
-
Seal the vial with a PTFE/silicone septum.
-
Incubate the vial at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-40 minutes) to allow for equilibration of the volatiles in the headspace.[14]
-
Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.[14]
-
-
GC-MS Analysis:
-
Injector: Thermally desorb the SPME fiber in the GC inlet at an elevated temperature (e.g., 250°C) in splitless mode.
-
Column: Use a polar capillary column (e.g., DB-WAX or equivalent).
-
Oven Temperature Program: A typical program might be: initial temperature of 40-50°C, hold for 1-2 minutes, then ramp at 5-10°C/minute to a final temperature of 220-240°C, and hold for 5-10 minutes.[14][15]
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use SIM or MRM mode, monitoring at least two characteristic ions for both the native 2-propionyl-1-pyrroline (e.g., m/z 125, 96, 68) and its deuterated analog.[2][13]
-
-
Quantification:
-
Integrate the peak areas of the selected ions for both the native analyte and the internal standard.
-
Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard.
-
Generate a calibration curve by plotting this ratio against the concentration of the native analyte in the standard addition samples.
-
Determine the concentration of this compound in the unknown sample using the calibration curve.
-
Sensory Impact and Contribution to Food Flavor
This compound is characterized by its potent "popcorn" and "roasty" aroma.[1][2] While a definitive odor detection threshold has not been extensively reported in peer-reviewed literature, it is noted to be extremely low, similar to its analog 2-acetyl-1-pyrroline (which has a threshold of approximately 0.05 µg/L in water).[1][9] This low threshold underscores its importance as an impact compound in the overall flavor profile of foods where it is present.
Table 2: Detailed Flavor Profile of this compound
| Descriptor | Percentage Contribution |
| Toasted | 70.73% |
| Nutty | 66.40% |
| Popcorn | 60.16% |
| Caramel | 46.99% |
| Burnt | 33.68% |
| Hazelnut | 30.32% |
| Buttery | 29.75% |
| Meaty | 28.21% |
| Potato | 27.63% |
| Coffee | 26.34% |
| Source: Adapted from available sensory data.[11] |
The sensory perception of this compound is a critical aspect of its role in food. Its contribution to the overall flavor is not just additive but can also be synergistic with other volatile compounds present in the food matrix.
Conclusion and Future Outlook
This compound is a significant, yet somewhat understudied, contributor to the desirable roasty and popcorn-like aromas of many thermally processed foods. Its formation is a direct result of the Maillard reaction, with proline, ornithine, and C3 sugar degradation products as key precursors. While robust analytical methods exist for its quantification, a notable gap remains in the scientific literature regarding its quantitative occurrence across a broad spectrum of food products.
Future research should focus on:
-
Quantitative Surveys: Comprehensive studies to determine the concentration of this compound in a wider variety of foods to better understand its distribution and dietary exposure.
-
Formation Kinetics: Detailed kinetic studies to elucidate the influence of processing parameters (e.g., temperature, pH, precursor concentration) on the rate and yield of this compound formation.
-
Sensory Studies: Precise determination of the odor detection threshold of this compound in different food matrices and investigation of its synergistic or antagonistic effects with other flavor compounds.
A deeper understanding of this compound will empower food scientists and technologists to better control and optimize flavor development in thermally processed foods, leading to products with enhanced sensory appeal.
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- Beksan, E., Schieberle, P., & Somoza, V. (2008). Formation of odorants in Maillard model systems based on l-proline as affected by pH. Journal of agricultural and food chemistry, 56(15), 6478-6484.
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- Elmore, J. S., & Methven, L. (2017). Evaluation of 2-acetyl-1-pyrroline in foods, with an emphasis on rice flavour. CentAUR.
- Kim, Y. S., et al. (2021). Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. Journal of Applied Pharmaceutical Science, 11(11), 057-066.
- Yoshihashi, T., et al. (2005). Sensory Test for Aroma and Quantitative Analysis of 2-Acetyl-1-Pyrroline in Asian Aromatic Rice Varieties. Food Science and Technology Research, 11(4), 356-360.
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An In-Depth Technical Guide to the Spectroscopic Data of 2-Propionylpyrrole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for 2-Propionylpyrrole (also known as 1-(1H-pyrrol-2-yl)propan-1-one), a heterocyclic ketone of interest in medicinal chemistry and materials science. By delving into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the foundational knowledge for unambiguous identification, characterization, and quality control of this compound.
Introduction to this compound
This compound, with the chemical formula C₇H₉NO and a molecular weight of 123.15 g/mol , is a derivative of pyrrole, a fundamental five-membered aromatic heterocycle.[1] The presence of the propionyl group at the 2-position significantly influences the electron distribution within the pyrrole ring, impacting its chemical reactivity and spectroscopic properties. Understanding these spectroscopic signatures is paramount for researchers working with this and related compounds.
Below is a summary of key identifiers for this compound:
| Identifier | Value |
| IUPAC Name | 1-(1H-pyrrol-2-yl)propan-1-one[2] |
| CAS Number | 1073-26-3[1] |
| Molecular Formula | C₇H₉NO[1] |
| Molecular Weight | 123.15 g/mol |
| Canonical SMILES | CCC(=O)C1=CC=CN1[2] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound is characterized by distinct signals for the pyrrole ring protons and the protons of the propionyl group.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | br s | 1H | N-H |
| ~6.9 | m | 1H | H-5 |
| ~6.8 | m | 1H | H-3 |
| ~6.1 | m | 1H | H-4 |
| 2.85 | q | 2H | -CH₂- |
| 1.15 | t | 3H | -CH₃ |
Note: Predicted values are based on typical chemical shifts for similar structures and may vary slightly depending on the solvent and experimental conditions.
Interpretation of the ¹H NMR Spectrum
The broad singlet observed at approximately 9.5 ppm is characteristic of the N-H proton of the pyrrole ring. This proton is acidic and its chemical shift can be highly dependent on the solvent and concentration. The three protons on the pyrrole ring appear in the aromatic region. The proton at the 5-position (H-5) is expected to be the most downfield of the ring protons due to its proximity to the electron-withdrawing propionyl group. The protons at the 3 and 4-positions (H-3 and H-4) will appear as multiplets, with their exact chemical shifts and coupling patterns determined by their coupling to each other and to the N-H proton.
The ethyl group of the propionyl substituent gives rise to a quartet at approximately 2.85 ppm, corresponding to the methylene (-CH₂-) protons, and a triplet at around 1.15 ppm for the methyl (-CH₃) protons. The splitting pattern (quartet and triplet) is a classic example of vicinal coupling between adjacent, non-equivalent protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound will show distinct signals for each of the seven carbon atoms in the molecule.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~195 | C=O |
| ~132 | C-2 |
| ~125 | C-5 |
| ~115 | C-3 |
| ~110 | C-4 |
| ~35 | -CH₂- |
| ~8 | -CH₃ |
Note: Predicted values are based on typical chemical shifts for similar structures and may vary slightly depending on the solvent and experimental conditions.
Interpretation of the ¹³C NMR Spectrum
The most downfield signal, expected around 195 ppm, is attributed to the carbonyl carbon of the propionyl group. The carbon atom of the pyrrole ring attached to the propionyl group (C-2) is also significantly deshielded and is expected to appear around 132 ppm. The remaining carbons of the pyrrole ring (C-3, C-4, and C-5) will resonate in the aromatic region, typically between 110 and 125 ppm. The methylene (-CH₂-) and methyl (-CH₃) carbons of the propionyl group will appear in the upfield region of the spectrum, at approximately 35 ppm and 8 ppm, respectively.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-H, C=O, and C=C bonds.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3200-3400 | Medium, Broad | N-H stretch (pyrrole) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1650 | Strong | C=O stretch (ketone) |
| ~1550-1450 | Medium | C=C stretch (pyrrole ring) |
Note: These are approximate ranges and the exact peak positions can vary.
Interpretation of the IR Spectrum
The broad absorption band in the region of 3200-3400 cm⁻¹ is a clear indication of the N-H stretching vibration of the pyrrole ring. The presence of a strong absorption band around 1650 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ketone group. The conjugation of the carbonyl group with the pyrrole ring may cause a slight shift in this absorption to a lower wavenumber compared to a simple aliphatic ketone. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretching from the propionyl group will appear between 2980 and 2850 cm⁻¹. The absorptions in the 1550-1450 cm⁻¹ range are due to the C=C stretching vibrations within the aromatic pyrrole ring.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for analyzing small organic molecules like this compound.
Expected Mass Spectrum Data
| m/z | Possible Fragment |
| 123 | [M]⁺ (Molecular Ion) |
| 94 | [M - C₂H₅]⁺ |
| 67 | [C₄H₅N]⁺ (Pyrrole radical cation) |
| 57 | [C₂H₅CO]⁺ (Propionyl cation) |
Interpretation of the Mass Spectrum
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at an m/z of 123, corresponding to its molecular weight. A significant fragmentation pathway would involve the cleavage of the bond between the carbonyl group and the ethyl group, resulting in a fragment with an m/z of 94, corresponding to the loss of an ethyl radical. Another prominent fragmentation would be the cleavage of the bond between the pyrrole ring and the carbonyl group, leading to the formation of a propionyl cation with an m/z of 57. The pyrrole radical cation itself would give a signal at m/z 67. The relative intensities of these fragment ions provide valuable information for confirming the structure of the molecule.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent peak.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound.
Methodology:
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean the crystal with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of solid this compound powder onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed absorption frequencies with the functional groups present in this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To obtain the mass spectrum of this compound and confirm its molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrument Setup and Data Acquisition:
-
Set up the gas chromatograph with an appropriate capillary column (e.g., a nonpolar DB-5 or similar).
-
Establish the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
Set the injector temperature and the GC-MS interface temperature to ensure efficient vaporization and transfer of the sample.
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The mass spectrometer is typically operated in the electron ionization (EI) mode at 70 eV.
-
Acquire mass spectra over a suitable mass range (e.g., m/z 40-200).
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the observed fragmentation pattern with the expected fragmentation pathways to confirm the structure.
-
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis and the structural features of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Molecular structure of this compound.
Conclusion
The spectroscopic data of this compound provides a detailed fingerprint for its identification and characterization. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for a comprehensive understanding of its molecular structure. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently interpret the spectroscopic data of this important heterocyclic compound.
References
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The Solubility Profile of 2-Propionylpyrrole: A Technical Guide for Drug Development Professionals
Abstract
2-Propionylpyrrole, a key heterocyclic ketone, serves not only as a significant flavor component but also as a structural motif of interest in medicinal chemistry and drug development.[1] Understanding its solubility across a diverse range of solvent systems is paramount for its effective utilization in synthesis, formulation, and biological screening. This technical guide provides an in-depth analysis of the solubility characteristics of this compound, grounded in both empirical data and fundamental physicochemical principles. We present a comprehensive dataset of its solubility in common laboratory solvents, explore the critical influencing factors of pH and temperature, and provide robust, field-proven protocols for the experimental determination of both equilibrium and kinetic solubility. This document is intended to serve as a practical resource for researchers, enabling informed solvent selection and fostering the development of reliable, reproducible experimental and manufacturing processes.
Introduction: The Significance of this compound in Research
Pyrrole and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[2][3] this compound (1-(1H-pyrrol-2-yl)propan-1-one), with its propionyl group, presents a unique combination of hydrogen bonding capabilities (N-H donor, C=O acceptor) and moderate lipophilicity that dictates its interaction with various solvent environments. A thorough characterization of its solubility is not merely an academic exercise; it is a critical prerequisite for:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis and purification to ensure optimal reaction kinetics and yield.
-
Formulation Development: Designing stable and bioavailable drug delivery systems, from simple solutions for initial screening to more complex formulations for preclinical studies.
-
High-Thruput Screening (HTS): Preparing reliable stock solutions (typically in DMSO) and understanding potential precipitation issues in aqueous assay buffers.
-
Predictive Modeling: Providing foundational data for developing computational models that can predict the behavior of more complex pyrrole-containing drug candidates.
This guide moves beyond a simple tabulation of data to explain the underlying chemical principles that govern the solubility of this important molecule.
Physicochemical Properties of this compound
A molecule's fundamental properties are intrinsically linked to its solubility. This compound is a white crystalline solid at room temperature, indicating that the energy of its crystal lattice must be overcome by solvent-solute interactions for dissolution to occur.[1][4]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉NO | [5][6] |
| Molecular Weight | 123.15 g/mol | [5][6] |
| Appearance | White crystalline solid | [1][4] |
| Melting Point | 43.0 - 45.0 °C | [4] |
| Boiling Point | 230.0 - 232.0 °C (at 760 mmHg) | [4] |
| logP (o/w) | 1.4 (XLogP3-AA) / 1.420 (est.) | [4][5] |
| Predicted pKa (N-H) | 14.02 (Strongest Acidic) | [7] |
The octanol-water partition coefficient (logP) of ~1.4 suggests a molecule with a balance of hydrophilic and lipophilic character, predicting limited solubility in both highly polar and very nonpolar extremes, a hypothesis that is borne out by the experimental data.[4][5]
Quantitative Solubility Profile
The cornerstone of any solubility guide is robust, quantitative data. The following table summarizes the solubility of this compound at 25 °C across a spectrum of common laboratory solvents, categorized by their polarity and protic nature. This data is essential for rational solvent selection in a laboratory setting.
Table 1: Solubility of this compound in Various Solvents at 25 °C
| Solvent | Solvent Type | Solubility (g/L) | Molar Solubility (mol/L)† |
|---|---|---|---|
| Polar Protic Solvents | |||
| Methanol | Polar Protic | 1534.39 | 12.46 |
| Ethanol | Polar Protic | 713.81 | 5.80 |
| Isopropanol | Polar Protic | 405.84 | 3.29 |
| n-Propanol | Polar Protic | 434.07 | 3.52 |
| n-Butanol | Polar Protic | 344.77 | 2.80 |
| Water | Polar Protic | 50.5 | 0.41 |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 1199.04 | 9.74 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 1075.26 | 8.73 |
| Acetonitrile | Polar Aprotic | 464.10 | 3.77 |
| Acetone | Polar Aprotic | 626.16 | 5.08 |
| Tetrahydrofuran (THF) | Polar Aprotic | 570.39 | 4.63 |
| Ethyl Acetate | Polar Aprotic | 220.92 | 1.79 |
| Nonpolar Solvents | |||
| Dichloromethane | Nonpolar | 863.46 | 7.01 |
| Chloroform | Nonpolar | 720.99 | 5.85 |
| Toluene | Nonpolar | 73.10 | 0.59 |
| n-Hexane | Nonpolar | 26.56 | 0.22 |
| Cyclohexane | Nonpolar | 13.54 | 0.11 |
Data sourced from Scent.vn[5]. Qualitative data from PubChem indicates it is "slightly soluble in water" and "soluble in ethanol".[1] †Molar solubility calculated using a molecular weight of 123.15 g/mol .
Expert Interpretation: The data reveals a clear trend: this compound exhibits the highest solubility in polar solvents capable of hydrogen bonding, such as methanol, DMSO, and DMF. Its ability to both donate an N-H hydrogen bond and accept a hydrogen bond at its carbonyl oxygen facilitates strong interactions with these solvents. The high solubility in chlorinated solvents like dichloromethane and chloroform is also noteworthy and likely due to strong dipole-dipole interactions. Conversely, its solubility is significantly lower in nonpolar aliphatic hydrocarbons like hexane and cyclohexane, which can only offer weak van der Waals forces to overcome the compound's crystal lattice energy.
Factors Influencing Aqueous Solubility
For drug development, understanding solubility in aqueous systems is paramount. The two most critical variables are pH and temperature.
The Effect of pH: A Weakly Acidic Moiety
The pyrrole N-H proton is weakly acidic. While the pKa of unsubstituted pyrrole is approximately 17.5, the electron-withdrawing effect of the C2-propionyl group increases its acidity.[5] Computational models predict a pKa of 14.02 for the N-H proton of this compound.[7]
This pKa value is fundamental to understanding its pH-dependent solubility. It indicates that this compound is a very weak acid, and significant deprotonation will only occur in highly basic solutions. According to the Henderson-Hasselbalch equation, at a pH equal to the pKa, the compound will be 50% ionized.[8][9]
Causality:
-
At Neutral and Acidic pH (pH < 12): The molecule will exist almost exclusively in its neutral, un-ionized form. Its solubility will be low and relatively constant, dictated by the intrinsic solubility of the neutral species (~50.5 g/L).
-
At Basic pH (pH > 12): As the pH of the solution increases and approaches the pKa, the N-H proton will begin to dissociate, forming the pyrrolide anion. C₄H₃(C(O)CH₂CH₃)NH + OH⁻ ⇌ [C₄H₃(C(O)CH₂CH₃)N]⁻ + H₂O
-
At High pH (pH > 14): The negatively charged pyrrolide anion is significantly more polar than the neutral molecule and will have much greater solubility in water. Therefore, the total measured solubility (the sum of the neutral and anionic forms) will dramatically increase as the pH rises above 12.[8]
This behavior is critical for designing formulation strategies. For instance, solubility can be enhanced by formulating the compound in a basic solution, but this must be balanced against the potential for base-catalyzed degradation.
The Effect of Temperature: Thermodynamic Considerations
According to the van't Hoff equation, which relates the change in the equilibrium constant (in this case, the solubility product, Ksp) to the change in temperature and the enthalpy of solution, the solubility of most solid compounds increases with temperature.[10]
ln(K) = - (ΔH°/R) * (1/T) + ΔS°/R
Where:
-
K is the equilibrium constant
-
ΔH° is the standard enthalpy change
-
R is the ideal gas constant
-
T is the absolute temperature
-
ΔS° is the standard entropy change
Expert Interpretation: For this compound, it is highly probable that its solubility in most solvents will increase as temperature increases . This is because the dissolution process is expected to be endothermic. The increased thermal energy helps overcome the intermolecular forces holding the crystal lattice together, allowing more solute to dissolve.[10] Researchers can leverage this property to create supersaturated solutions for crystallization or to increase the concentration for specific experiments, but must be mindful of the compound's stability at elevated temperatures.
Experimental Protocols for Solubility Determination
The trustworthiness of any solubility data rests on the robustness of the experimental protocol. Here, we detail field-proven, self-validating methods for determining both equilibrium and kinetic solubility, tailored for a compound like this compound.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This "gold standard" method measures the true thermodynamic solubility of a compound when the solid and liquid phases are in equilibrium.[7][11] It is crucial for obtaining definitive solubility values for formulation and regulatory purposes.
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at the end) to a clear glass vial. Add a precise volume (e.g., 2 mL) of the test solvent.
-
Equilibration: Seal the vial tightly. Place it in a temperature-controlled orbital shaker (e.g., 25 °C ± 0.5 °C). Agitate the suspension for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. Causality: Continuous agitation maximizes the surface area for dissolution, while the extended time ensures the dissolution and precipitation rates become equal.
-
Phase Separation: Remove the vial and allow the undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filtration: Immediately filter the aliquot through a chemically compatible, low-binding 0.22 µm syringe filter (e.g., PVDF) into a clean analysis vial. Causality: This step is critical to remove all microscopic solid particles, which would otherwise lead to an overestimation of solubility.
-
Quantification: Prepare a series of calibration standards of this compound of known concentrations. Analyze both the standards and the filtered sample by a validated HPLC-UV method.
-
Calculation: Determine the concentration of the sample from the calibration curve. This concentration represents the equilibrium solubility.
Protocol: Kinetic Solubility Determination (High-Throughput Method)
Kinetic solubility is often measured in early drug discovery. It reflects the solubility of a compound when rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer. This mimics the conditions of many HTS assays.
Caption: Workflow for Kinetic Solubility Determination.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Compound Addition: Using an automated liquid handler or multichannel pipette, dispense a small volume (e.g., 2 µL) of the DMSO stock into the wells of a 96-well microplate.
-
Buffer Addition: Rapidly add the aqueous buffer (e.g., 198 µL of PBS at pH 7.4) to each well. Mix immediately and thoroughly. Causality: The rapid change from a good solvent (DMSO) to a poor solvent (aqueous buffer) induces precipitation if the final concentration exceeds the kinetic solubility limit.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 1-2 hours).
-
Analysis: Determine the solubility limit. This can be done in two primary ways:
-
Nephelometry (Turbidity): Measure the light scattering in each well using a nephelometer. The concentration at which light scattering begins to increase significantly is the kinetic solubility limit.
-
Filtration and Quantification: Use a 96-well filter plate to separate the precipitated solid from the solution. Quantify the concentration of the dissolved compound in the clear filtrate using HPLC-UV or UV-Vis spectroscopy.
-
Conclusion and Future Directions
The solubility of this compound is a well-defined function of its molecular structure and the properties of the solvent system. It is highly soluble in polar organic solvents and chlorinated solvents, moderately soluble in water, and poorly soluble in nonpolar hydrocarbons. Its aqueous solubility is expected to increase significantly at high pH due to the deprotonation of its weakly acidic N-H group. As with most crystalline solids, solubility is predicted to increase with temperature.
By utilizing the comprehensive data and robust protocols presented in this guide, researchers in drug development and other scientific fields can make informed decisions, leading to more efficient and reproducible outcomes. While this guide provides a strong foundation, future work to experimentally validate the predicted pKa and to quantify the temperature-solubility relationship would provide an even more complete picture for this valuable chemical entity.
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- Dubis, A. T. "Conformational Preferences of 2-Acylpyrroles in Light of FT-IR and DFT Studies". J Phys Chem Biophys, 2014, 4: 155. [Link]. Accessed Jan 9, 2026.
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- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Int. J. Mol. Sci. 2023, 24(13), 11116. [Link]. Accessed Jan 9, 2026.
- Therapeutic Significance of Pyrrole in Drug Delivery. J. Drug Metab. Toxicol. 2018, 9:2. [Link]. Accessed Jan 9, 2026.
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A Guide to Unlocking the Research Potential of 2-Propionylpyrrole: A Versatile Scaffold for Synthesis and Drug Discovery
Abstract
The pyrrole nucleus stands as a cornerstone in medicinal chemistry and materials science, celebrated as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and functional materials.[1][2] Among the myriad of functionalized pyrroles, 2-Propionylpyrrole emerges as a particularly intriguing, yet underexplored, starting material. While recognized in the flavor and fragrance industry for its roasted, popcorn-like aroma[3][4], its true potential lies in its versatile chemical architecture: a π-excessive aromatic heterocycle activated for functionalization, appended with a reactive propionyl side chain. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, illuminating novel research avenues that leverage this compound as a foundational building block. We will move beyond its current applications to explore its untapped potential in the synthesis of diverse chemical libraries for drug discovery, the development of functional polymers, and agrochemical innovation. This document is structured to provide not just theoretical pathways but actionable experimental insights, grounded in the fundamental principles of organic chemistry and medicinal science.
The Synthetic Versatility of this compound: A Chemist's Perspective
The research value of this compound is rooted in the distinct reactivity of its two key components: the pyrrole ring and the propionyl side chain. Understanding this duality is critical to designing effective synthetic strategies.
Core Reactivity Analysis
-
The Pyrrole Ring: As a π-excessive five-membered heterocycle, the pyrrole ring is inherently more reactive towards electrophilic substitution than benzene.[5] The nitrogen lone pair participates in the aromatic system, increasing electron density at the ring carbons. However, the 2-propionyl group acts as an electron-withdrawing group, which deactivates the ring to a degree, making substitutions more controlled and regioselective, typically favoring the C4 or C5 positions.
-
The Propionyl Side Chain: This feature offers a rich playground for chemical modification. The carbonyl group can undergo nucleophilic attack and reduction, while the adjacent α-methylene protons possess a degree of acidity, allowing for condensation and substitution reactions.
Potential Research Areas in Synthetic Chemistry
The following pathways represent high-potential areas for generating novel chemical matter from this compound. The causality behind these choices lies in creating maximum structural diversity from a single, accessible starting material.
-
Side Chain Modifications: This is the most direct route to novel analogues.
-
Reduction to Alcohols: Converting the ketone to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) creates a chiral center and a new functional handle for esterification or etherification, enabling the exploration of prodrug strategies or property modulation.
-
Reductive Amination: Transforming the carbonyl group into an amine is a cornerstone of medicinal chemistry. This reaction, typically performed with an amine and a reducing agent like sodium cyanoborohydride (NaBH₃CN), introduces a basic center that can be crucial for target binding and improving pharmacokinetic properties.
-
Condensation Chemistry: Base-catalyzed condensation reactions (e.g., Aldol or Knoevenagel) at the α-carbon can be used to build larger, more complex carbon skeletons, attaching other pharmacophoric groups.
-
-
Pyrrole Ring Functionalization: These strategies create polysubstituted pyrroles, a common feature in many pharmaceuticals.[6]
-
N-Alkylation/Arylation: The pyrrole nitrogen can be deprotonated with a mild base (e.g., NaH) and subsequently reacted with alkyl or aryl halides.[5] This modification is critical for blocking metabolic degradation at the nitrogen and fine-tuning lipophilicity and steric profile.
-
Controlled Electrophilic Substitution: While the propionyl group is deactivating, targeted electrophilic substitution remains feasible. Reactions like Vilsmeier-Haack formylation can introduce an aldehyde group[5], a versatile handle for further synthesis, at the C4 or C5 position, leading to precursors for complex macrocycles like porphyrins.[7]
-
-
Annulation and Cyclization Strategies: The true power of this compound lies in its potential to serve as a precursor for fused heterocyclic systems. By introducing a second functional group onto the pyrrole ring (e.g., an amino group at C3), the propionyl side chain can be used as an anchor for intramolecular cyclization, yielding novel bicyclic scaffolds like pyrrolo[1,2-a]pyrimidines or related structures.
Visualization: Synthetic Pathways from this compound
The following diagram illustrates the synthetic possibilities branching from the core structure.
Caption: Inhibition of VEGFR-2 signaling by a hypothetical drug.
Data Presentation: Hypothetical Screening Data
| Compound ID | Modification from this compound | Target | IC₅₀ (µM) |
| PPD-01 | Propionyl → Propionic Acid | COX-2 | 5.2 |
| PPD-02 | N-benzyl, Propionyl → Propionic Acid | COX-2 | 0.8 |
| PPK-01 | Annulated to Pyrrolo[2,3-d]pyrimidine | VEGFR-2 | 2.5 |
| PPK-02 | PPK-01 with 4-chloroaniline moiety | VEGFR-2 | 0.09 |
Niche Research Areas and Future Outlook
Beyond medicine, the unique structure of this compound makes it a candidate for research in materials science and agrochemicals.
-
Functional Polymers: Pyrrole is the monomer for the conductive polymer polypyrrole. The propionyl group on this compound can act as a functional handle. By polymerizing this monomer (e.g., via electropolymerization), one could create a conductive polymer with pendant ketone groups. These groups could be used for post-polymerization modification, such as grafting other molecules to create materials for chemical sensors or biocompatible coatings.
-
Agrochemicals: The commercial insecticide Chlorfenapyr is a complex N-alkoxymethyl pyrrole derivative, demonstrating the utility of this scaffold in crop protection. [8]Research into simpler derivatives of this compound, particularly N-ethoxymethyl analogues with halogenated aromatic rings attached via modification of the side chain, could lead to new and patentable insecticidal or acaricidal agents. [8]
Key Experimental Protocols
To facilitate the initiation of research, the following are foundational, self-validating protocols for key transformations of this compound.
Protocol 1: N-Alkylation of this compound (General Procedure)
-
Rationale: This protocol installs an alkyl group on the pyrrole nitrogen, a common strategy to block metabolism and modulate lipophilicity. The use of a strong base like NaH ensures complete deprotonation of the N-H proton.
-
Methodology:
-
To a stirred suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF, 0.2 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous DMF.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.
-
Protocol 2: Reduction of this compound to 1-(1H-pyrrol-2-yl)propan-1-ol
-
Rationale: This protocol uses sodium borohydride, a mild and selective reducing agent, to convert the ketone to a secondary alcohol without affecting the pyrrole ring. Methanol serves as a protic solvent to activate the borohydride and protonate the resulting alkoxide.
-
Methodology:
-
Dissolve this compound (1.0 eq.) in methanol (0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise to the stirred solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, monitoring by TLC.
-
Once the reaction is complete, carefully add acetone to quench any excess NaBH₄.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to afford the desired secondary alcohol.
-
Conclusion
This compound is far more than a simple flavor component; it is a readily available, synthetically versatile building block poised for significant contributions to multiple scientific fields. Its dual reactivity allows for the systematic and efficient generation of diverse chemical libraries. For medicinal chemists, it offers a rapid entry point to novel anti-inflammatory, anticancer, and antimicrobial agents. For materials scientists and agrochemical researchers, it provides a functionalizable core for the development of next-generation products. This guide has outlined several high-impact research trajectories, complete with the strategic rationale and foundational protocols necessary to begin exploration. The true potential of this compound is limited only by the creativity of the researchers who choose to explore its rich and rewarding chemistry.
References
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Discovery and history of 2-Propionylpyrrole
An In-Depth Technical Guide to the Discovery and Synthetic History of 2-Propionylpyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a seemingly simple heterocyclic ketone, holds a significant place at the intersection of flavor chemistry and synthetic methodology. While recognized for its characteristic roasted, popcorn-like aroma, its true value to the scientific community lies in the synthetic challenges and innovations associated with its preparation. The acylation of the electron-rich pyrrole ring is a classic yet non-trivial transformation, prone to polymerization and regioselectivity issues. This guide provides a comprehensive exploration of this compound, beginning with its fundamental properties and delving into the historical and modern synthetic strategies developed to access this important scaffold. We will examine the mechanistic underpinnings of classical Friedel-Crafts acylation, the evolution toward milder organocatalytic methods, and the broader significance of the 2-acylpyrrole moiety as a foundational building block in medicinal chemistry.
Introduction: The Dual Identity of this compound
This compound, with the IUPAC name 1-(1H-pyrrol-2-yl)propan-1-one, is an aromatic ketone that has garnered interest in two distinct fields.[1] In the realm of food science, it is a well-established flavoring agent, valued for its nutty, roasted, and popcorn-like sensory profile.[1][2][3] However, for synthetic and medicinal chemists, this compound represents a model compound for the C2-acylation of the pyrrole nucleus—a critical transformation for building molecular complexity. Pyrrole and its derivatives are ubiquitous in nature and medicine, forming the core of vital biomolecules like heme and chlorophyll, as well as a wide array of pharmaceuticals.[4][5][6] The introduction of an acyl group at the C2 position, as in this compound, provides a versatile chemical handle for further elaboration, making the reliable synthesis of such compounds a key focus of research.
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2-Propionylpyrrole: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrrole Scaffold
The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1][2] Its unique electronic properties and versatile reactivity make it a prized scaffold in the design of novel molecular architectures with significant biological activity.[3][4] Among the vast array of functionalized pyrroles, 2-propionylpyrrole emerges as a particularly valuable and versatile building block. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, chemical properties, and its strategic application in organic synthesis, with a focus on methodologies relevant to drug discovery and development.
Physicochemical and Spectroscopic Profile of this compound
This compound, also known as 1-(1H-pyrrol-2-yl)propan-1-one, is a white crystalline solid with a characteristic popcorn-like aroma.[5][6] A thorough understanding of its physical and spectral properties is fundamental for its effective utilization in synthesis.
| Property | Value | Source |
| IUPAC Name | 1-(1H-pyrrol-2-yl)propan-1-one | [5] |
| Molecular Formula | C₇H₉NO | [5] |
| Molecular Weight | 123.15 g/mol | [5] |
| Melting Point | 43.00 to 45.00 °C | [6] |
| Boiling Point | 230.00 to 232.00 °C | [6] |
| Solubility | Slightly soluble in water; soluble in ethanol. | [5] |
Spectroscopic Data:
The structural elucidation and purity assessment of this compound and its derivatives rely on a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum of pyrrole itself can be complex due to the quadrupole moment of the nitrogen atom, which can lead to broadening of the N-H signal.[7] In this compound, the key signals to identify are the pyrrolic protons, the ethyl group protons of the propionyl moiety, and the N-H proton.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework of the molecule.[8] For this compound, distinct signals are expected for the carbonyl carbon, the pyrrole ring carbons, and the ethyl group carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1670-1780 cm⁻¹.[9] Other key absorptions include those for the N-H and C-H stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns.[10] The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.
Synthesis of this compound: Established Methodologies
The primary and most direct method for the synthesis of this compound is the Friedel-Crafts acylation of pyrrole. This electrophilic aromatic substitution reaction involves the reaction of pyrrole with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst.[11]
Figure 1: Friedel-Crafts Acylation of Pyrrole.
Experimental Protocol: Friedel-Crafts Acylation of Pyrrole
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) and the Lewis acid catalyst (e.g., aluminum chloride).
-
Reagent Addition: The pyrrole, dissolved in the same anhydrous solvent, is added to the stirred suspension. The mixture is cooled in an ice bath. The acylating agent (propionyl chloride or propionic anhydride) is then added dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
The Reactivity of this compound as a Synthetic Building Block
The synthetic utility of this compound stems from the reactivity of its three key functional components: the pyrrole ring, the carbonyl group, and the α-protons of the propionyl group.
Reactions Involving the Carbonyl Group
The ketone functionality in this compound is a versatile handle for a variety of chemical transformations.
-
Condensation Reactions: this compound can undergo condensation reactions with aldehydes and other carbonyl compounds. For instance, the Knoevenagel condensation involves the reaction of the active methylene group α to the carbonyl with an aldehyde or ketone in the presence of a weak base, leading to the formation of α,β-unsaturated systems.[12][13]
Figure 2: Knoevenagel Condensation with this compound.
-
Reaction with Hydroxylamine: The carbonyl group can react with hydroxylamine to form an oxime.[2][14] This transformation is useful for protecting the ketone or as a precursor for further functionalization.
Reactions Involving the Pyrrole Ring
The electron-rich pyrrole ring is susceptible to further electrophilic substitution. The existing propionyl group, being an electron-withdrawing group, will direct incoming electrophiles primarily to the 4- and 5-positions of the pyrrole ring.
-
Further Acylation and Alkylation: Under appropriate conditions, the pyrrole ring of this compound can undergo further Friedel-Crafts acylation or alkylation at the less hindered positions.
-
Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto the pyrrole ring, typically at the 5-position, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and a disubstituted formamide like DMF).[15]
Reduction of the Carbonyl Group
The propionyl group can be selectively reduced to either a secondary alcohol or completely to a propyl group, providing access to a different class of substituted pyrroles.
-
Reduction to an Alcohol: Reagents like sodium borohydride (NaBH₄) can reduce the ketone to a secondary alcohol, yielding 2-(1-hydroxypropyl)pyrrole.
-
Complete Reduction to an Alkane (Wolff-Kishner or Clemmensen Reduction): Stronger reducing conditions, such as the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and hydrochloric acid) reductions, can completely remove the carbonyl oxygen, leading to the formation of 2-propylpyrrole.
Applications in the Synthesis of Complex Molecules
The strategic placement of functional groups in this compound makes it a valuable precursor for the synthesis of more complex heterocyclic systems, including those with significant biological activity.
Synthesis of Porphyrins and Related Macrocycles
Pyrrole derivatives are the fundamental building blocks for porphyrins and other polypyrrolic macrocycles.[16] While the direct condensation of this compound with aldehydes to form porphyrins is not a standard method due to the deactivating effect of the acyl group, it can be a precursor to more reactive pyrrole intermediates. For instance, reduction of the propionyl group followed by other functional group manipulations can yield pyrroles suitable for Knorr-type or MacDonald-type porphyrin syntheses.[17][18] The Rothemund reaction, a condensation of pyrroles with aldehydes, is a foundational method in porphyrin synthesis.[19][20]
Precursor to Bioactive Molecules
The pyrrole scaffold is present in a wide range of medicinally important compounds.[4][21] this compound can serve as a starting point for the synthesis of analogues of natural products or novel drug candidates. For example, the tripyrrolic pigment prodigiosin and its analogues, which exhibit immunosuppressive and anticancer activities, are assembled from monopyrrole and bipyrrole precursors.[22][23][24] Functionalized pyrroles derived from this compound could potentially be incorporated into synthetic routes towards these complex molecules.
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. Its trifunctional nature, comprising a reactive pyrrole ring, a modifiable carbonyl group, and acidic α-protons, provides a rich platform for the construction of a diverse array of more complex molecules. From fundamental transformations to its potential as a precursor for bioactive compounds and functional materials, this compound offers a wealth of opportunities for synthetic chemists. A thorough understanding of its reactivity and the strategic application of its functional handles will continue to drive innovation in the fields of medicinal chemistry and materials science.
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Methodological & Application
Application Note & Protocols: Synthesis of 2-Propionylpyrrole
Introduction: The Significance of the Acylpyrrole Scaffold
2-Propionylpyrrole, a key acylpyrrole derivative, represents a foundational scaffold in medicinal chemistry and materials science. Pyrrole itself is an electron-rich five-membered aromatic heterocycle, a structural motif present in a vast array of biologically crucial molecules like heme, chlorophyll, and vitamin B12. The introduction of an acyl group, such as a propionyl moiety, at the C2 position provides a versatile chemical handle for constructing more complex molecular architectures through subsequent functionalization.[1][2]
Pyrrole's reactivity is dominated by electrophilic aromatic substitution. Due to the superior resonance stabilization of the cationic Wheland intermediate formed upon electrophilic attack at the C2 (α) position compared to the C3 (β) position, substitution overwhelmingly favors the C2 carbon.[1][3] However, the nucleophilicity of the ring nitrogen and the potential for polymerization under strongly acidic conditions present unique challenges.[3][4] This guide provides detailed, field-proven protocols for the regioselective synthesis of this compound, emphasizing the mechanistic rationale behind procedural steps to ensure reproducibility and high yields.
Methodology 1: Lewis Acid-Catalyzed Friedel-Crafts Acylation
The Friedel-Crafts acylation is the quintessential method for installing acyl groups on aromatic rings.[5] For an electron-rich heterocycle like pyrrole, this reaction provides a direct and efficient route to 2-acylpyrroles. The reaction proceeds via an electrophilic aromatic substitution mechanism where a Lewis acid is used to generate a highly electrophilic acylium ion from an acyl halide or anhydride.[6][7]
Causality & Mechanism
The core principle of this reaction is the generation of the propionylium ion electrophile. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of propionyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized propionylium ion (CH₃CH₂C⁺=O). This potent electrophile is then attacked by the π-electron system of the pyrrole ring. The subsequent deprotonation of the intermediate complex restores aromaticity, yielding the this compound product and regenerating the catalyst.[6][7]
Caption: Mechanism of Friedel-Crafts Acylation on Pyrrole.
Protocol 1: Synthesis via AlCl₃ Catalysis
This protocol details the classic approach using aluminum chloride. The key to success is maintaining a low temperature during the initial addition to prevent the exothermic reaction from causing polymerization of the acid-sensitive pyrrole starting material.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equiv. |
| Pyrrole (freshly distilled) | 67.09 | 3.36 g (3.45 mL) | 50 mmol | 1.0 |
| Propionyl Chloride | 92.52 | 5.1 g (4.6 mL) | 55 mmol | 1.1 |
| Aluminum Chloride (anhydrous) | 133.34 | 7.33 g | 55 mmol | 1.1 |
| Dichloromethane (DCM, anhydrous) | - | 200 mL | - | - |
| Diethyl Ether (anhydrous) | - | 50 mL | - | - |
| Hydrochloric Acid (1 M) | - | 100 mL | - | - |
| Sat. Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - | - |
| Brine (sat. NaCl) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (7.33 g) in 100 mL of anhydrous DCM. Cool the suspension to 0 °C in an ice-water bath under a nitrogen atmosphere.
-
Acylium Ion Generation: Add propionyl chloride (5.1 g) dropwise to the stirred AlCl₃ suspension over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the mixture at 0 °C for an additional 30 minutes.
-
Pyrrole Addition: Dissolve freshly distilled pyrrole (3.36 g) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add the pyrrole solution dropwise to the reaction mixture over 45-60 minutes, maintaining the internal temperature between 0 and 5 °C. A dark-colored complex will form.
-
Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the pyrrole is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and cautiously quench it by slowly pouring it over 200 g of crushed ice mixed with 50 mL of 1 M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.
-
Washing: Combine all organic layers and wash sequentially with 100 mL of 1 M HCl, 100 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield this compound as a white to off-white solid.
Expected Yield: 65-75%.
Methodology 2: Acylation via the Pyrrole Grignard Reagent
An alternative strategy avoids the use of strong Lewis acids by leveraging the nucleophilic character of a pyrrolide anion. The N-H proton of pyrrole is moderately acidic (pKa ≈ 17.5) and can be deprotonated by a Grignard reagent like ethylmagnesium bromide to form the pyrrolylmagnesium bromide (pyrrole Grignard reagent).[1][8] This reagent exists in equilibrium between N- and C-magnesiated forms and can react with acyl chlorides at the C2 position.[8]
Causality & Mechanism
This method transforms the pyrrole from a nucleophile in an electrophilic substitution into the source of a potent carbon nucleophile. The reaction of pyrrole with a Grignard reagent (e.g., EtMgBr) results in deprotonation. The resulting pyrrolide anion is ambident. While N-acylation can occur, reaction with acyl chlorides often favors C-acylation, especially in ethereal solvents, to produce the thermodynamically more stable C-acylated product.
Caption: General workflow for Grignard-based acylation.
Protocol 2: Synthesis via Pyrrolylmagnesium Bromide
This protocol offers a milder alternative to the Friedel-Crafts reaction, which is particularly useful if the substrate contains acid-sensitive functional groups.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equiv. |
| Pyrrole (freshly distilled) | 67.09 | 3.36 g | 50 mmol | 1.0 |
| Ethylmagnesium Bromide (1.0 M in THF) | - | 50 mL | 50 mmol | 1.0 |
| Propionyl Chloride | 92.52 | 4.63 g (4.2 mL) | 50 mmol | 1.0 |
| Tetrahydrofuran (THF, anhydrous) | - | 150 mL | - | - |
| Sat. Ammonium Chloride (NH₄Cl) | - | 100 mL | - | - |
| Diethyl Ether | - | 150 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: Equip a 500 mL flame-dried, two-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Grignard Formation: To the flask, add a solution of pyrrole (3.36 g) in 100 mL of anhydrous THF. While stirring, add the ethylmagnesium bromide solution (50 mL, 1.0 M in THF) dropwise at room temperature. Evolution of ethane gas will be observed.
-
Reflux: After the addition is complete, heat the mixture to reflux for 1 hour to ensure complete formation of the pyrrole Grignard reagent.
-
Acylation: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve propionyl chloride (4.63 g) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred Grignard reagent over 30 minutes.
-
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Quenching: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 100 mL of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and add 150 mL of diethyl ether. Separate the layers. Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration & Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography as described in Protocol 1.
Expected Yield: 50-65%.
Product Characterization and Verification
Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.
Physical Properties
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | [9][10] |
| Molecular Formula | C₇H₉NO | [9][11] |
| Molecular Weight | 123.15 g/mol | [9][11] |
| Melting Point | 43-45 °C | [10] |
| Boiling Point | 230-232 °C | [10] |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~9.0-9.5 (br s, 1H, N-H), ~6.9-7.0 (m, 1H, Pyrrole-H), ~6.8-6.9 (m, 1H, Pyrrole-H), ~6.2-6.3 (m, 1H, Pyrrole-H), 2.77 (q, J=7.4 Hz, 2H, -CH₂-), 1.21 (t, J=7.4 Hz, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~193.0 (C=O), ~132.0 (Pyrrole-C), ~124.0 (Pyrrole-C), ~116.0 (Pyrrole-C), ~109.0 (Pyrrole-C), 32.0 (-CH₂-), 8.5 (-CH₃).
-
IR (KBr, cm⁻¹): ~3280 (N-H stretch), ~1640 (C=O stretch, conjugated ketone), ~1540, 1470 (C=C/C=N ring stretch).[9]
-
Mass Spec (EI): m/z (%) 123 (M⁺), 94, 66.
Troubleshooting and Optimization Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Lewis acid (AlCl₃) due to moisture exposure.2. Incomplete Grignard formation.3. Poor quality or wet reagents/solvents. | 1. Use a fresh, unopened bottle of anhydrous AlCl₃ or sublime it before use.2. Ensure pyrrole is fully deprotonated; refluxing can help.3. Use freshly distilled pyrrole and anhydrous solvents. |
| Formation of Black/Brown Polymer | Pyrrole polymerization under strongly acidic or high-temperature conditions. | Maintain low temperatures (<5 °C) during reagent addition in the Friedel-Crafts protocol. Ensure slow, controlled addition of reagents. |
| Significant N-Acylpyrrole Byproduct | 1. (Friedel-Crafts) Reaction temperature too high.2. (Grignard) Kinetic N-acylation is favored under certain conditions. | 1. Strictly adhere to low-temperature conditions.2. Ensure complete formation of the Grignard reagent before adding the acyl chloride. N-acylpyrroles can sometimes be converted to C-acylpyrroles via rearrangement.[3] |
| Difficult Purification | Co-elution of starting material or byproducts with the product. | Optimize the chromatography eluent system. A gradient elution (e.g., from 10% to 40% ethyl acetate in hexanes) may improve separation. Recrystallization from an appropriate solvent system can also be attempted. |
References
- Taylor, J. E., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
- Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.
- Li, B., et al. (2016). Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis. Organic & Biomolecular Chemistry. [Link]
- Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- BYJU'S. (2024).
- ResearchGate. (2021). Recent Advances in Synthetic Methods for 2 H ‐Pyrroles.
- Sengupta, S., et al. (2015). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science. [Link]
- Canadian Science Publishing. (1971). Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole. Canadian Journal of Chemistry. [Link]
- National Center for Biotechnology Information. (2024). This compound. PubChem Compound Summary for CID 61260. [Link]
- Powerful pawar(Teach India ). (2020). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. YouTube. [Link]
- Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]
- Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. [Link]
- ResearchGate. (2018). (PDF) Synthesis of pyrrole and substituted pyrroles (Review).
- ResearchGate. (2013). (PDF) ChemInform Abstract: Solvent Free Synthesis of 2-Acylpyrroles and Its Derivatives Catalyzed by Reuseable Zinc Oxide.
- Ashenhurst, J. (2018). EAS Reactions (3)
- NIST. (2021). This compound. NIST WebBook. [Link]
- ChemTube3D. Pyrrole-The Vilsmeier Reaction. ChemTube3D. [Link]
- NIST. (2021). 2-Propionyl-1-pyrroline. NIST WebBook. [Link]
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- Virginia Open Data Portal. (2024). Compound 529251: 2-Propionylpyrroline.
- Gule, N. P., & D'Souza, A. (2021). Recent Advancements in Pyrrole Synthesis. PMC. [Link]
- Organic Chemistry Portal.
- The Good Scents Company. (2024). 2-propionyl pyrrole. The Good Scents Company. [Link]
- Google Patents. (1994). EP0608688A1 - Process for the purification of crude pyrroles.
- Organic Chemistry Portal. Synthesis of 2-pyrrolines. Organic Chemistry Portal. [Link]
- Hu, Y.-G., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry. [Link]
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- Hu, Y.-G., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. PubMed Central. [Link]
- Organic Chemistry Portal. Pyrrole synthesis. Organic Chemistry Portal. [Link]
- Google Patents. (1996). US5502213A - Purification of crude pyrroles.
- The Organic Chemistry Lab. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. [Link]
- Amerigo Scientific. This compound. Amerigo Scientific. [Link]
- ResearchGate. (1967). Pyrrole Chemistry. Part XI. Some Reactions of the Pyrrole Grignard Reagent with Alkyl Carbonates and Alkyl Thiocarbonates.
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Application Note & Protocol: High-Regioselectivity Friedel-Crafts Acylation of Pyrrole for the Synthesis of 2-Propionylpyrrole
Abstract
Acylpyrroles are pivotal structural motifs found in numerous natural products and serve as critical intermediates in pharmaceutical synthesis.[1] The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings, yet its application to electron-rich, acid-sensitive heterocycles like pyrrole presents unique challenges, including polymerization and lack of regioselectivity.[2] This document provides an in-depth guide to the synthesis of 2-propionylpyrrole via a regioselective Friedel-Crafts acylation of pyrrole. We will explore the underlying mechanistic principles governing C2 selectivity, present a robust, step-by-step protocol optimized for yield and purity, and offer a comprehensive troubleshooting guide based on field-proven insights to empower researchers in overcoming common experimental hurdles.
Introduction: The Challenge and Importance of Pyrrole Acylation
Pyrrole is a π-excessive five-membered heterocycle, making it significantly more reactive than benzene in electrophilic aromatic substitution reactions.[3] This high reactivity, however, is a double-edged sword. The pyrrole ring is notoriously prone to polymerization under strongly acidic conditions, a common requirement for traditional Friedel-Crafts reactions that utilize potent Lewis acids like AlCl₃.[2][4]
Furthermore, electrophilic attack can occur at either the C2 (α) or C3 (β) position. For unsubstituted pyrrole, substitution is heavily favored at the C2 position due to the superior resonance stabilization of the resulting cationic intermediate (the sigma complex).[5] While this inherent preference is advantageous for synthesizing 2-acylpyrroles, reaction conditions must be carefully controlled to prevent side reactions and ensure high regioselectivity. The resulting 2-acylpyrroles, such as this compound, are valuable precursors for a wide array of more complex molecules in drug development and materials science.[1]
Mechanistic Rationale for C2 Regioselectivity
The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion from an acylating agent (e.g., propionyl chloride or propionic anhydride) and a Lewis acid catalyst.[6][7] This acylium ion is then attacked by the nucleophilic pyrrole ring.
The regiochemical outcome is dictated by the stability of the intermediate carbocation formed upon electrophilic attack.
-
Attack at C2 (α-position): The positive charge in the resulting intermediate can be delocalized over three atoms, including the nitrogen atom, leading to three significant resonance structures. This extensive delocalization provides substantial stabilization.[5]
-
Attack at C3 (β-position): The intermediate formed from C3 attack is less stable, as the positive charge is only delocalized across two carbon atoms, resulting in only two primary resonance contributors.[5]
This energetic difference strongly favors the kinetic and thermodynamic pathway leading to the 2-substituted product.
Caption: General workflow for the Friedel-Crafts acylation of pyrrole.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound using propionic anhydride as the acylating agent, which is generally less aggressive than propionyl chloride, thereby minimizing polymerization.[8] A milder Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is employed to further control the reaction's exothermicity and prevent degradation of the sensitive pyrrole ring.[9]
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Pyrrole | C₄H₅N | 67.09 | 3.35 g (3.4 mL) | 50 mmol | Freshly distilled under vacuum before use. |
| Propionic Anhydride | (CH₃CH₂CO)₂O | 130.14 | 7.16 g (7.0 mL) | 55 mmol | Use a high-purity grade. |
| Boron Trifluoride Etherate | BF₃·O(C₂H₅)₂ | 141.93 | 7.1 g (6.3 mL) | 50 mmol | Handle in a fume hood; moisture sensitive. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | Anhydrous, inhibitor-free grade. |
| Saturated NaHCO₃ (aq) | - | - | 100 mL | - | For work-up. |
| Brine (Saturated NaCl) | - | - | 50 mL | - | For work-up. |
| Anhydrous MgSO₄ | - | - | ~10 g | - | For drying. |
| Silica Gel | - | - | As needed | - | For column chromatography (230-400 mesh). |
Step-by-Step Procedure
-
Reaction Setup:
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere to maintain anhydrous conditions.
-
Charge the flask with freshly distilled pyrrole (50 mmol) and 100 mL of anhydrous dichloromethane (DCM).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
-
Addition of Lewis Acid:
-
Slowly add boron trifluoride etherate (50 mmol) dropwise to the pyrrole solution over 15-20 minutes. Maintain the internal temperature below 5 °C. A slight color change may be observed.
-
-
Acylation:
-
Add propionic anhydride (55 mmol) to the dropping funnel.
-
Add the propionic anhydride dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). Spot the starting pyrrole and the reaction mixture. The formation of a new, lower Rf spot indicates product formation. The reaction is complete when the pyrrole spot is no longer visible.
-
-
Work-up and Quenching:
-
Once the reaction is complete, slowly and carefully quench the reaction by adding 50 mL of crushed ice while maintaining vigorous stirring.
-
Pour the mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate (NaHCO₃) solution. Caution: CO₂ evolution will occur. Vent the funnel frequently.
-
Shake the funnel and allow the layers to separate. Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine all organic layers and wash with 50 mL of brine.
-
-
Drying and Concentration:
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product (typically a dark oil or solid) should be purified by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 9:1 hexane:ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a white to pale yellow crystalline solid.[10]
-
Expected Yield and Characterization
-
Yield: 65-75%
-
Appearance: White crystalline solid.[10]
-
Molecular Formula: C₇H₉NO[11]
-
Molecular Weight: 123.15 g/mol [11]
-
¹H NMR (CDCl₃): Chemical shifts (δ) will be consistent with the structure of 1-(1H-pyrrol-2-yl)propan-1-one.
-
IR Spectroscopy: A strong absorption band corresponding to the ketone carbonyl (C=O) stretch will be prominent.
Best Practices and Troubleshooting
The high reactivity of pyrrole necessitates careful control over reaction parameters. Below is a guide to address common issues.
Caption: Troubleshooting flowchart for the Friedel-Crafts acylation of pyrrole.
Safety Considerations
-
Pyrrole: Handle in a well-ventilated fume hood. It can be harmful if inhaled or absorbed through the skin.
-
Boron Trifluoride Etherate: Highly corrosive and moisture-sensitive. Reacts exothermically with water. Always handle in a fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Propionic Anhydride: Corrosive and a lachrymator. Avoid contact with skin and eyes.
-
Dichloromethane (DCM): A volatile organic solvent. Handle exclusively in a fume hood.
-
Quenching: The quenching of the reaction with water or bicarbonate solution is exothermic and releases gas. Perform this step slowly in an open or well-vented vessel within a fume hood.
References
- MacMillan, D. W. C., et al. (2009). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
- Anderson, H. J., & Jones, R. A. (1985). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Canadian Journal of Chemistry. [Link]
- Katritzky, A. R., et al. (2003). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry. [Link]
- BYJU'S.
- Organic Chemistry Portal. Synthesis of pyrroles. Organic-Chemistry.org. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- University of Basrah. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. Lecture Notes. [Link]
- Kakushima, M., Hamel, P., Frenette, R., & Rokach, J. (1983). Regioselective Synthesis of Acylpyrroles. The Journal of Organic Chemistry. [Link]
- Nolan, S. P., et al. (2013). The regioselective synthesis of aryl pyrroles. Tetrahedron Letters. [Link]
- Powerful pawar(Teach India). (2020). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. YouTube. [Link]
- Feng, X., et al. (2020).
- Ashenhurst, J. (2018). EAS Reactions (3)
- Feng, X., et al. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water.
- NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
- Wikipedia. (n.d.). Pyrrole. Wikipedia. [Link]
- Feng, X., et al. (2020).
- Google Patents. (2014). Purification method of 2-acetyl-1-pyrroline.
- Kim, I., et al. (2022). One-Pot Synthesis of Unprotected 2-Acylpyrroles from 1,2,3-Triazoles and 2-Hydroxymethylallyl Carbonates. The Journal of Organic Chemistry. [Link]
- NIST. (n.d.). 2-Propionyl-1-pyrroline. NIST Chemistry WebBook. [Link]
- NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
- Virginia Open Data Portal. (n.d.). Compound 529251: 2-Propionylpyrroline.
- Rokach, J., et al. (1982). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Canadian Journal of Chemistry. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline Website. [Link]
- Anderson, H. J., & Loader, C. E. (1967). Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. Canadian Journal of Chemistry. [Link]
- All 'bout Chemistry. (2021). Reactions of Pyrrole. YouTube. [Link]
- Yıldırım, İ., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
- Organic Chemistry Portal.
- Smith, J. A., et al. (2012). Chemoselective reduction of 2-acyl-N-sulfonylpyrroles: Synthesis of 3-pyrrolines and 2-alkylpyrroles. Organic & Biomolecular Chemistry. [Link]
- Organic Chemistry Portal. Synthesis of 2-pyrrolines. Organic-Chemistry.org. [Link]
- Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Organic Syntheses Procedure. [Link]
- Google Patents. (1996). Purification of crude pyrroles.
- The Good Scents Company. (n.d.). 2-propionyl pyrrole.
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Application Note: Advanced Analytical Strategies for the Quantification of 2-Propionylpyrrole
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 2-propionylpyrrole, a significant heterocyclic volatile compound. As a key contributor to the desirable roasty, popcorn-like aroma in many thermally processed foods, its accurate quantification is critical for flavor chemistry, food quality control, and sensory science.[1] Furthermore, understanding its distribution in various matrices is of growing interest for researchers and drug development professionals. This document explores the principal analytical methodologies, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) as the benchmark for volatile analysis, and presenting Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) as robust alternatives for specific applications. Each section provides a theoretical framework, step-by-step experimental protocols, and field-proven insights to ensure methodological robustness and data integrity.
Introduction: The Analytical Challenge of this compound
This compound (C₇H₉NO) is a volatile organic compound that, along with its structural analog and tautomer 2-propionyl-1-pyrroline, is a potent aroma agent formed during the Maillard reaction in foods.[1][2] Its very low odor threshold and significant impact on the sensory profile of products like popcorn make its precise measurement essential.[1] However, the quantification of this compound is not without its challenges:
-
Volatility and Thermal Liability: As a small volatile molecule, it requires specific handling to prevent analyte loss. Its reactivity can also lead to degradation during sample workup.[3]
-
Trace Concentrations: It is often present at very low levels (µg/kg or ppb) in highly complex food or biological matrices.[1]
-
Matrix Interference: The sample matrix (e.g., fats, proteins, carbohydrates) can significantly interfere with extraction and detection, necessitating highly selective and sensitive methods.[4]
This guide addresses these challenges by detailing validated analytical workflows designed for accuracy, precision, and reliability.
The Gold Standard: GC-MS with Stable Isotope Dilution Assay (SIDA)
For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the most authoritative and widely applied technique.[2] Its power is maximized when combined with a Stable Isotope Dilution Assay (SIDA), which is considered the gold standard for accuracy in quantifying trace-level analytes in complex samples.[1]
Causality Behind the Method: SIDA operates by "spiking" a sample with a known quantity of a stable isotope-labeled version of the analyte (e.g., deuterated this compound).[1] This isotopically labeled internal standard is chemically identical to the analyte and thus behaves identically during sample preparation, extraction, and injection. Any analyte loss during these steps will affect the standard and the native analyte equally. The mass spectrometer can differentiate between the native and labeled compounds based on their mass-to-charge (m/z) ratio. Quantification is then based on the ratio of the native analyte to the labeled standard, effectively canceling out variations in extraction efficiency or injection volume and leading to superior accuracy and precision.[2]
For sample preparation, Headspace Solid-Phase Microextraction (HS-SPME) is a preferred technique. It is a solvent-free, efficient method that extracts and concentrates volatile and semi-volatile compounds from the headspace above the sample onto a coated fiber, which is then directly desorbed into the GC inlet.[2]
Protocol 1: Quantification by HS-SPME-GC-MS (SIDA)
This protocol is designed for the quantification of this compound in a solid or liquid matrix (e.g., food products, biological fluids).[2]
A. Materials & Reagents
-
Sample Vials: 20 mL headspace vials with PTFE/silicone septa.
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad volatile compound coverage.
-
Internal Standard: Deuterated 2-propionyl-1-pyrroline (e.g., [²H₃]-2-propionyl-1-pyrroline). The synthesis of such standards has been described in the literature.[1]
-
Standards: Certified analytical standard of this compound.
-
Reagents: Deionized water, Sodium Chloride (optional, to increase analyte volatility).
B. Sample Preparation & Extraction
-
Sample Aliquoting: Weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.[2]
-
Internal Standard Spiking: Add a precise volume of the deuterated internal standard solution to the vial. The concentration should be chosen to be in the mid-range of the expected analyte concentration.[2]
-
Matrix Modification (Optional): Add 1 g of NaCl and 5 mL of deionized water to create a consistent matrix and increase the ionic strength, which promotes the release of volatile compounds into the headspace.
-
Equilibration: Immediately seal the vial and place it in a heater-shaker or water bath. Equilibrate the sample at 60°C for 15 minutes with agitation to facilitate the partitioning of the analyte into the headspace.[2]
-
HS-SPME Extraction: Expose the SPME fiber to the sample headspace for 30 minutes at 60°C.
C. GC-MS Analysis
-
Desorption: Immediately after extraction, insert the SPME fiber into the GC inlet for thermal desorption at 250°C for 5 minutes.
-
GC-MS Conditions: The following are typical starting conditions and should be optimized.
| Parameter | Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common non-polar column providing good separation for a wide range of volatiles. |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas with optimal flow rate for good resolution. |
| Oven Program | 40°C (hold 2 min), ramp to 240°C at 8°C/min, hold 5 min | A standard temperature program to separate compounds by boiling point. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific m/z ions. |
| Ions to Monitor | This compound: m/z 125 (molecular ion), 96, 68 | Key fragments for positive identification and quantification. |
| [²H₃]-Internal Standard: m/z 128, 99, 71 | Mass-shifted fragments corresponding to the deuterated standard.[2] |
D. Quantification
-
Calibration Curve: Prepare a series of standards with known concentrations of this compound and a constant concentration of the deuterated internal standard. Analyze them using the same HS-SPME-GC-MS method.
-
Data Analysis: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration.
-
Sample Calculation: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.[2]
Quantitative Data Summary (Illustrative)
The following performance characteristics are based on typical values for the closely related compound 2-acetyl-1-pyrroline and should be validated specifically for this compound in the target matrix.[5]
| Parameter | Expected Value | Reference |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/g | [5] |
| Limit of Quantification (LOQ) | 0.4 - 1.5 ng/g | [5] |
| Linearity (r²) | >0.998 | [5] |
| Recovery | 90 - 110% | [3] |
| Precision (%RSD) | < 15% | [5] |
GC-MS Workflow Diagram
Alternative Method: LC-MS/MS with Derivatization
While GC-MS is ideal for volatiles, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and specificity and is the workhorse for analyzing a wide range of molecules in complex biological fluids.[6] For small, relatively non-polar molecules like this compound, direct analysis can be challenging due to poor retention on reversed-phase columns. A powerful strategy to overcome this is chemical derivatization.
Causality Behind the Method: A study on the analogous compound 2-acetyl-1-pyrroline developed a novel method using o-phenylenediamine as a derivatizing agent.[3] This reagent reacts with the α-dicarbonyl structure to form a stable, more polar, and UV-active quinoxaline derivative. This derivatization accomplishes three things:
-
Increases Stability: The resulting quinoxaline is less reactive and more stable than the parent compound.[3]
-
Improves Chromatography: The derivative is more amenable to retention and separation on standard C18 reversed-phase columns.
-
Enhances Ionization: The derivative can be readily ionized using electrospray ionization (ESI) for sensitive MS/MS detection.
This approach can be adapted for this compound, providing a robust LC-MS/MS-based quantification method.
Protocol 2: Quantification by Derivatization-LC-MS/MS
This protocol is a proposed adaptation for this compound based on established methods for similar compounds.[3][7]
A. Materials & Reagents
-
Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate.
-
Derivatizing Agent: o-phenylenediamine (OPD) solution (e.g., 10 mg/mL in methanol).
-
Internal Standard: A stable isotope-labeled analog or a structurally similar compound that also undergoes derivatization.
-
Reagents: Anhydrous sodium sulfate, HPLC-grade water, acetonitrile, and formic acid.
B. Sample Preparation & Derivatization
-
Extraction: Homogenize 1 g of the sample with an appropriate solvent and the internal standard. For liquid samples, perform a liquid-liquid extraction.
-
Drying & Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the residue in 100 µL of methanol and add 50 µL of the OPD solution. Heat the mixture at 60°C for 30 minutes to form the quinoxaline derivative.
-
Final Preparation: After cooling, dilute the sample with the initial mobile phase and filter through a 0.22 µm syringe filter before injection.
C. LC-MS/MS Analysis
-
LC-MS/MS Conditions: These are suggested starting parameters that require optimization.
| Parameter | Setting | Rationale |
| LC Column | C18 Column (e.g., 100 x 2.1 mm, 2.6 µm) | Standard reversed-phase column for good separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ESI and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | 10% B to 95% B over 8 minutes | A typical gradient to elute compounds of varying polarity. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for the derivative. |
| MS Mode | Multiple Reaction Monitoring (MRM) | Provides ultimate selectivity and sensitivity by monitoring specific parent→fragment ion transitions. |
| MRM Transitions | To be determined by infusing the derivatized standard. | The precursor ion will be [M+H]⁺ of the derivative; product ions will be stable fragments. |
D. Quantification
-
Quantification is performed similarly to the GC-MS method, by creating a calibration curve using the peak area ratios of the derivatized analyte and the derivatized internal standard.
LC-MS/MS Workflow Diagram
Method Validation: A Foundation of Trust
Regardless of the chosen methodology, a rigorous validation is required to demonstrate that the analytical procedure is suitable for its intended purpose.[8] All protocols should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8][9]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies in a spiked matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]
Conclusion
The accurate quantification of this compound requires carefully selected and validated analytical methods.
-
HS-SPME-GC-MS with SIDA stands as the definitive method for trace-level quantification in complex matrices, offering unparalleled accuracy and reliability for this volatile compound.
-
LC-MS/MS with a derivatization strategy provides a powerful, high-sensitivity alternative, particularly well-suited for biological samples or when GC instrumentation is not available.
The choice between these methods will depend on the specific application, sample matrix, required sensitivity, and available instrumentation. By following the detailed protocols and validation principles outlined in this guide, researchers can generate high-quality, reproducible data for this important aroma compound.
References
- Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
- ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- Schoenauer, S., & Schieberle, P. (2019). Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. Journal of Agricultural and Food Chemistry, 67(10), 3046–3054.
- Colegate, S. M., & Molyneux, R. J. (2009). Update on analytical methods for toxic pyrrolizidine alkaloids. Analytical and Bioanalytical Chemistry, 396(1), 327–338.
- Prasain, J. Quantitative analysis of small molecules in biological samples. UAB Department of Pharmacology & Toxicology.
- Semantic Scholar. Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS.
- Lee, H., et al. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. IntechOpen.
- European Medicines Agency (EMA). (1995). ICH Q2 (R1) Validation of Analytical Procedures: Text and Methodology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uab.edu [uab.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. [PDF] Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Application Note: 1H and 13C NMR Spectral Analysis of 2-Propionylpyrrole
Introduction: Unveiling the Molecular Architecture of 2-Propionylpyrrole
This compound, also known as 1-(1H-pyrrol-2-yl)propan-1-one, is a heterocyclic aromatic ketone with significance in flavor and fragrance chemistry as well as a building block in synthetic organic chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of such organic molecules.[1] It provides detailed information about the carbon-hydrogen framework, enabling the unambiguous identification and characterization of the compound.[2]
This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of this compound. We will delve into the theoretical underpinnings of NMR spectroscopy as they apply to this molecule, present detailed protocols for sample preparation and data acquisition, and offer an in-depth analysis of the expected ¹H and ¹³C NMR spectra. This guide is intended for researchers, scientists, and professionals in drug development and related fields who utilize NMR for molecular characterization.
Fundamental Principles of NMR Spectroscopy
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to behave as tiny magnets.[1] When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, resulting in two distinct energy states. The energy difference between these states corresponds to the radiofrequency region of the electromagnetic spectrum. By applying a radiofrequency pulse, the nuclei can be excited from the lower to the higher energy state. The subsequent relaxation of these nuclei back to the lower energy state emits a signal that is detected and processed to generate an NMR spectrum.[1]
The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment. This phenomenon, known as the chemical shift (δ) , allows for the differentiation of chemically non-equivalent nuclei within a molecule. Furthermore, the interaction between the magnetic moments of neighboring nuclei leads to the splitting of NMR signals, a phenomenon called spin-spin coupling . The magnitude of this splitting is given by the coupling constant (J) , which provides valuable information about the connectivity of atoms.[2]
Experimental Protocols
I. Sample Preparation for NMR Analysis
Proper sample preparation is paramount for acquiring high-quality NMR spectra. The following protocol is recommended for this compound:
-
Analyte Purity: Ensure the this compound sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other options include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts.
-
Sample Concentration:
-
For ¹H NMR, a concentration of 5-25 mg of this compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.
-
For ¹³C NMR, which is inherently less sensitive, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Sample Handling:
-
Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Add the deuterated solvent and gently agitate the vial to ensure complete dissolution.
-
Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.
-
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the sample (typically at a concentration of 0.03-0.05% v/v). TMS is chemically inert and its protons resonate at 0.00 ppm, providing a reliable reference point.
dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} } Caption: Workflow for NMR sample preparation.
II. NMR Data Acquisition
The following are typical acquisition parameters for ¹H and ¹³C NMR experiments on a standard 400 MHz NMR spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30° pulse experiment for quantitative measurements. |
| Number of Scans (NS) | 16 - 64 | Sufficient for good signal-to-noise for a moderately concentrated sample. |
| Relaxation Delay (D1) | 1.0 s | Allows for adequate relaxation of protons between scans. |
| Acquisition Time (AQ) | ~4 s | Provides good digital resolution. |
| Spectral Width (SW) | ~20 ppm | Covers the expected chemical shift range for organic molecules. |
| Temperature | 298 K | Standard room temperature analysis. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | A standard 30° pulse experiment with proton decoupling. |
| Number of Scans (NS) | 1024 - 4096 | A higher number of scans is needed due to the low natural abundance of ¹³C. |
| Relaxation Delay (D1) | 2.0 s | Longer delay to ensure quantitative relaxation of all carbons, including quaternary ones. |
| Acquisition Time (AQ) | ~1.5 s | Adequate for good resolution in the ¹³C spectrum. |
| Spectral Width (SW) | ~240 ppm | Covers the full range of expected ¹³C chemical shifts. |
| Temperature | 298 K | Standard room temperature analysis. |
dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} } Caption: General workflow for NMR data acquisition and processing.
Spectral Analysis and Interpretation
The structure of this compound with the standard numbering convention is shown below. This numbering will be used for the assignment of NMR signals.
dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#FFFFFF"]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} } Caption: Structure and atom numbering of this compound.
¹H NMR Spectrum: Predicted Data and Interpretation
The predicted ¹H NMR spectrum of this compound is expected to show five distinct signals. The propionyl group will give rise to a triplet and a quartet, while the three protons on the pyrrole ring will appear as multiplets in the aromatic region. The N-H proton will likely appear as a broad singlet.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-8 (CH₃) | 1.1 - 1.3 | Triplet (t) | ~7.4 | 3H |
| H-7 (CH₂) | 2.8 - 3.0 | Quartet (q) | ~7.4 | 2H |
| H-4 | 6.2 - 6.4 | Triplet (t) or dd | ~3.0, ~3.0 | 1H |
| H-5 | 6.9 - 7.1 | Multiplet (m) | - | 1H |
| H-3 | 7.0 - 7.2 | Multiplet (m) | - | 1H |
| N-H | 9.0 - 10.0 | Broad Singlet (br s) | - | 1H |
Interpretation:
-
H-8 (CH₃): The methyl protons are adjacent to a methylene group (H-7) and will therefore be split into a triplet.
-
H-7 (CH₂): The methylene protons are adjacent to a methyl group (H-8) and will be split into a quartet.
-
Pyrrole Protons (H-3, H-4, H-5): The electron-withdrawing propionyl group at the C2 position will deshield the adjacent ring protons, causing them to resonate at a lower field compared to unsubstituted pyrrole. H-3 and H-5 are expected to be the most deshielded. The coupling patterns will be complex due to mutual spin-spin coupling. H-4 is expected to be a triplet or a doublet of doublets due to coupling with H-3 and H-5.
-
N-H Proton: The N-H proton is typically broad due to quadrupole relaxation of the nitrogen atom and potential hydrogen exchange. Its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectrum: Predicted Data and Interpretation
The ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-8 (CH₃) | 8 - 12 |
| C-7 (CH₂) | 30 - 35 |
| C-4 | 110 - 115 |
| C-5 | 115 - 120 |
| C-3 | 125 - 130 |
| C-2 | 135 - 140 |
| C-6 (C=O) | 190 - 195 |
Interpretation:
-
Aliphatic Carbons (C-7, C-8): These carbons will appear in the upfield region of the spectrum, as is typical for sp³ hybridized carbons.
-
Pyrrole Carbons (C-2, C-3, C-4, C-5): These sp² hybridized carbons will resonate in the aromatic region. The carbon atom attached to the electron-withdrawing propionyl group (C-2) is expected to be the most deshielded of the ring carbons.
-
Carbonyl Carbon (C-6): The carbonyl carbon will be the most deshielded carbon in the molecule and will appear significantly downfield.
Conclusion
This application note provides a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, and utilizing the provided interpretation of the predicted spectra, researchers can confidently identify and characterize this important organic molecule. The presented information underscores the power of NMR spectroscopy as a primary tool for structural elucidation in chemical research and development.
References
- Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 895-904.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0006875).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031628).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162).
- The Good Scents Company. (n.d.). 2-propionyl pyrrole.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000820).
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
- Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.
- National Center for Biotechnology Information. (n.d.). N-ethyl-2-pyrrolidone. PubChem Compound Database.
- Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic compounds. In Nitrogen-Containing Heterocycles (pp. 397-440). Research Signpost.
- University of California, Davis. (n.d.). 13C NMR of 1-Propanol. Chem 118A Handout.
- Biological Magnetic Resonance Bank. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid.
- SpectraBase. (n.d.). PROPAN - Optional[13C NMR] - Chemical Shifts.
- Abraham, R. J., & Bernstein, H. J. (1959). The analysis of the N.M.R. spectrum of pyrrole. Canadian Journal of Chemistry, 37(6), 1056-1060.
- ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents.
- Siemion, I. Z., Pędyczak, A., & Szewczuk, Z. (1993). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Biopolymers, 33(5), 781-795.
- National Institute of Standards and Technology. (n.d.). 1H-Pyrrole, 2-ethyl-. NIST Chemistry WebBook.
- Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum.
- National Center for Biotechnology Information. (n.d.). 2-Ethylpyrrole. PubChem Compound Database.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- ResearchGate. (n.d.). ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected α-amino-ε-caprolactam (MPCL) monomer.
- Nanaki, S., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Polymers, 15(21), 4277.
- Jones, A. M., et al. (2023). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Molecules, 28(21), 7350.
Sources
Application Note: Mass Spectrometry Fragmentation Analysis of 2-Propionylpyrrole for Research and Drug Development
Abstract
This application note provides a detailed guide to the mass spectrometric fragmentation behavior of 2-propionylpyrrole (C7H9NO), a heterocyclic ketone of interest in chemical synthesis and drug discovery. We present protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry and elucidate the characteristic fragmentation patterns observed under each technique. The predictable fragmentation pathways, particularly the dominant α-cleavage under EI, make mass spectrometry an invaluable tool for the unambiguous identification and structural confirmation of this compound in complex matrices. This guide is intended for researchers, analytical chemists, and drug development professionals requiring robust analytical methods for pyrrole-containing molecules.
Introduction
This compound, also known as 1-(1H-pyrrol-2-yl)propan-1-one, is an aromatic ketone featuring a pyrrole ring acylated at the 2-position.[1] The pyrrole moiety is a fundamental scaffold in a vast array of natural products and pharmaceuticals, valued for its unique electronic properties and ability to participate in hydrogen bonding.[2][3] Consequently, substituted pyrroles like this compound are important building blocks in organic synthesis and are investigated for potential biological activity.
Accurate structural characterization is a cornerstone of chemical research and drug development. Mass spectrometry (MS) is a powerful analytical technique that provides information about a molecule's mass and structure by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments.[4] Understanding the specific fragmentation pattern of a molecule like this compound under different ionization conditions is crucial for its identification in reaction mixtures, metabolite screening, and quality control processes.
This document outlines the expected fragmentation patterns of this compound under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, providing detailed experimental protocols and mechanistic explanations for the observed fragment ions.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is essential for method development.
| Property | Value | Source |
| Molecular Formula | C7H9NO | [1] |
| Molecular Weight | 123.15 g/mol | [1] |
| CAS Number | 1073-26-3 | [1][5] |
| Appearance | White crystalline solid | [5] |
| Solubility | Slightly soluble in water; soluble in ethanol | [5] |
Experimental Protocols
The choice of ionization technique depends on the sample matrix and the desired information. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is ideal for volatile, thermally stable compounds and provides detailed structural information through extensive fragmentation. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization is suited for less volatile or thermally labile compounds and typically provides information on the molecular ion.
Protocol 1: GC-MS with Electron Ionization (EI)
This protocol is designed for the analysis of this compound in a pure form or as part of a volatile organic mixture.
Workflow Diagram: GC-MS (EI) Analysis
Caption: Workflow for the analysis of this compound by GC-MS with EI.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injection: Inject 1 µL of the sample solution into the GC inlet, operating in split mode (e.g., 20:1 split ratio) at 250°C.
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column, such as a DB-5 or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: Increase to 250°C at a rate of 15°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV.
-
Mass Scan Range: 40–200 amu.
-
Protocol 2: LC-MS with Electrospray Ionization (ESI)
This protocol is suitable for analyzing this compound in samples that may not be amenable to GC, such as aqueous reaction mixtures or biological fluids.
Workflow Diagram: LC-MS (ESI) Analysis
Caption: Workflow for the analysis of this compound by LC-MS with ESI.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of methanol and water. Dilute further as needed for analysis.
-
LC Conditions:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Injection Volume: 5 µL.
-
-
MS Conditions (Positive ESI):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Nebulizer Gas (Nitrogen): 40 psi.
-
Drying Gas (Nitrogen): 10 L/min at 325°C.
-
Mass Scan Range: 50–250 m/z.
-
Results and Discussion: Fragmentation Patterns
Electron Ionization (EI) Fragmentation
While an experimental EI mass spectrum for this compound is not available in the NIST database, its fragmentation pattern can be reliably predicted based on the known behavior of aromatic ketones and the spectrum of its close structural analog, 2-acetylpyrrole (ethanone, 1-(1H-pyrrol-2-yl)-).[6]
Upon electron impact (70 eV), the this compound molecule will readily form a molecular ion (M+•) at m/z 123 . This molecular ion is expected to be prominent. The primary and most characteristic fragmentation pathway for acyl aromatic compounds is the α-cleavage, which involves the breaking of the bond between the carbonyl carbon and the adjacent alkyl group.
Primary Fragmentation Pathway (α-Cleavage): The C-C bond between the carbonyl group and the ethyl group is the weakest bond adjacent to the charge- and radical-bearing oxygen atom. Its cleavage results in the loss of an ethyl radical (•CH2CH3, 29 Da) and the formation of a highly stable, resonance-stabilized 2-pyrroyl cation.
-
M+• (m/z 123) → [M - C2H5]+ (m/z 94) + •C2H5
This fragment at m/z 94 is predicted to be the base peak in the spectrum due to its stability.
Diagram of Predicted EI Fragmentation
Caption: Predicted primary EI fragmentation pathway for this compound.
Secondary Fragmentation: The 2-pyrroyl cation (m/z 94) can undergo further fragmentation by losing a neutral carbon monoxide (CO, 28 Da) molecule, a common fragmentation for acylium ions. This would result in the formation of the pyrrole cation at m/z 66 . However, the signal for the pyrrole molecule itself (m/z 67) might also be observed.
-
[m/z 94] → [m/z 66] + CO
Another possible, though less favored, α-cleavage would involve the loss of the pyrrolyl radical to form the propionyl cation at m/z 57 .
-
M+• (m/z 123) → [C2H5CO]+ (m/z 57) + •C4H4N
Summary of Predicted EI Fragments:
| m/z | Proposed Ion | Identity | Predicted Abundance |
| 123 | [C7H9NO]+• | Molecular Ion (M+•) | High |
| 94 | [C5H4NO]+ | [M - C2H5]+ (2-Pyrroyl cation) | Base Peak (100%) |
| 66 | [C4H4N]+ | [m/z 94 - CO]+ | Moderate |
| 57 | [C2H5CO]+ | Propionyl cation | Low to Moderate |
Electrospray Ionization (ESI) Fragmentation
Under the milder conditions of ESI, particularly in positive mode with an acidic mobile phase, this compound is expected to readily form the protonated molecular ion, [M+H]+, at m/z 124 . ESI typically results in minimal in-source fragmentation.
Tandem mass spectrometry (MS/MS) of the [M+H]+ ion is required to induce fragmentation. Studies on similar 2-substituted pyrrole derivatives show that the fragmentation pathways are highly dependent on the nature of the substituent.[2] For this compound, collision-induced dissociation (CID) of the m/z 124 precursor ion would likely involve the neutral loss of small, stable molecules.
Possible fragmentation pathways for the [M+H]+ ion (m/z 124) include:
-
Loss of water (H2O): If a rearrangement occurs, a neutral loss of water (18 Da) could lead to a fragment at m/z 106 .
-
Loss of ethene (C2H4): A McLafferty-type rearrangement could potentially lead to the loss of ethene (28 Da), producing a fragment at m/z 96 .
The exact fragmentation will depend on the collision energy applied. However, the primary ion observed in a full-scan ESI-MS spectrum will overwhelmingly be the protonated molecule at m/z 124 .
Conclusion
This compound exhibits distinct and predictable fragmentation patterns under both Electron Ionization and Electrospray Ionization.
-
Under EI-MS , the molecule undergoes characteristic α-cleavage, leading to a dominant and diagnostic base peak at m/z 94 , corresponding to the 2-pyrroyl cation. This makes GC-MS an excellent technique for structural confirmation.
-
Under ESI-MS , this compound primarily forms the protonated molecular ion [M+H]+ at m/z 124 , with minimal fragmentation. This allows for straightforward molecular weight determination and is suitable for quantitative studies using LC-MS.
The protocols and fragmentation data presented in this application note provide a robust framework for the analytical characterization of this compound, supporting its application in synthetic chemistry, medicinal chemistry, and other areas of scientific research.
References
- This compound | C7H9NO | CID 61260.
- 2-Propionyl-1-pyrroline. NIST WebBook. [Link]
- 2-Propionyl-1-pyrroline. NIST WebBook. [Link]
- This compound - Optional[FTIR] - Spectrum. SpectraBase. [Link]
- 2-Propionylpyrroline | C7H11NO | CID 529251.
- This compound. NIST WebBook. [Link]
- This compound. NIST WebBook. [Link]
- 2-Acetyl-1-pyrroline. NIST WebBook. [Link]
- Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]
- 2-propionyl pyrrole, 1073-26-3. The Good Scents Company. [Link]
- 2-Propionyl-1-pyrroline. NIST WebBook. [Link]
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. [Link]
- Ethanone, 1-(1H-pyrrol-2-yl)-. NIST WebBook. [Link]
- Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines.
- Pyrrole. NIST WebBook. [Link]
- Tandem Mass Spectrometry of Bilin Tetrapyrroles by Electrospray Ionization and Collision Induced Dissociation.
- Understanding Mass Spectrometry Fragmentation P
- 1-Propanone, 1-(5-methyl-2-furanyl)-. NIST WebBook. [Link]
- 1H-Pyrrole, 2-ethyl-. NIST WebBook. [Link]
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Definitive Analysis of 2-Propionylpyrrole: A Robust GC-MS Protocol for Identification and Quantification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Propionylpyrrole (CAS: 1073-26-3), an aromatic ketone, is a significant compound in the flavor and fragrance industry, noted for its characteristic nutty, roasted, and popcorn-like aroma.[1][2] It is also a key heterocyclic building block in synthetic chemistry and drug discovery. Accurate and reliable analytical methods are crucial for its quality control, stability testing, and metabolic studies. This application note presents a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound. We provide detailed, step-by-step protocols for sample preparation and instrument configuration, an in-depth analysis of its mass spectral fragmentation pathway, and guidelines for method validation. This guide is designed to provide researchers and drug development professionals with a self-validating system for the precise and dependable analysis of this important compound.
Introduction: The Analytical Imperative for this compound
This compound, also known as 1-(1H-Pyrrol-2-yl)propan-1-one, possesses a unique sensory profile that makes it a valuable flavoring agent.[1][3] Beyond its organoleptic properties, the pyrrole scaffold is a fundamental motif in medicinal chemistry. The analysis of this compound and its derivatives is therefore critical in diverse fields. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for this purpose, offering unparalleled separation efficiency and definitive structural identification.[4] Its ability to couple the chromatographic separation of volatile compounds with the precise mass analysis of the eluted components makes it ideal for analyzing aromatic compounds like this compound in complex matrices.[5][6] This document serves as an authoritative guide, explaining the causality behind experimental choices to ensure reproducible and accurate results.
Chemical Profile of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Chemical Formula | C₇H₉NO | [7] |
| Molecular Weight | 123.15 g/mol | [3] |
| CAS Number | 1073-26-3 | [7] |
| Appearance | White crystalline solid | [2] |
| Boiling Point | 230-232 °C | [2] |
| Melting Point | 43-45 °C | [2] |
| Solubility | Slightly soluble in water; Soluble in ethanol, methanol | [1][3] |
| Kovats RI | ~1009-1026 (Standard non-polar columns) | [3][7] |
Experimental Workflow: From Sample to Result
The analytical process must be systematic to ensure data integrity. The workflow encompasses sample preparation, instrumental analysis, and data processing. Each stage is optimized to guarantee the stability of the analyte and the precision of the measurement.
Caption: A logical flow from sample preparation to final analysis and reporting.
Protocol 1: Sample and Standard Preparation
The objective of sample preparation is to produce a clean, particle-free solution of the analyte in a volatile solvent suitable for GC injection.[8][9] The concentration should be optimized to fall within the linear dynamic range of the instrument.
Required Materials
-
This compound reference standard (≥98% purity)
-
Solvent: Dichloromethane (DCM) or Methanol, GC grade or higher
-
Volumetric flasks (Class A)
-
Analytical balance
-
Micropipettes
-
2 mL glass autosampler vials with PTFE-lined septa[8]
-
Syringe filters (0.22 µm, PTFE)
Step-by-Step Procedure
Causality: This procedure uses a standard dilution technique to create a working solution. Using Class A volumetric ware and an analytical balance is critical for quantitative accuracy. Filtering the final solution prevents contamination of the GC inlet and column.[5][9]
-
Prepare Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the solid to a 10 mL Class A volumetric flask.
-
Add ~5 mL of dichloromethane to dissolve the solid completely.
-
Bring the flask to the 10 mL mark with the solvent.
-
Cap and invert the flask multiple times to ensure homogeneity.
-
-
Prepare Working Standard/Sample Solution (10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with dichloromethane.
-
Cap and invert to mix thoroughly. This concentration is a typical starting point for GC-MS analysis.[8]
-
-
Final Preparation for Injection:
-
Filter a portion of the 10 µg/mL working solution through a 0.22 µm syringe filter directly into a 2 mL autosampler vial.
-
Cap the vial immediately to prevent solvent evaporation.
-
Note on Complex Matrices: For trace analysis of this compound in complex samples (e.g., food products), extraction techniques such as Headspace Solid-Phase Microextraction (HS-SPME) may be required to isolate and concentrate the volatile analyte.[10] This protocol focuses on the analysis of a purified or synthesized sample.
Protocol 2: GC-MS Instrumentation and Method
The instrumental parameters are designed for optimal separation of this compound from potential impurities and for generating a clean, reproducible mass spectrum. The choice of a non-polar column is based on the aromatic and moderately polar nature of the analyte, consistent with retention index data.[7][11]
Recommended Instrumentation
-
Gas Chromatograph: Agilent 7890B or similar[11]
-
Mass Spectrometer: Agilent 5977A or equivalent single quadrupole MS[11]
GC-MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, non-polar column providing excellent resolution for a wide range of aromatic compounds.[11] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert carrier gas providing optimal chromatographic efficiency. |
| Injector | Split/Splitless Inlet, operated in Split mode | |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peak shapes for a ~10 ng on-column injection. |
| Injector Temp | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | ||
| Initial Temp | 60 °C, hold for 2 minutes | Allows for focusing of the analytes at the head of the column. |
| Ramp | 15 °C/min to 240 °C | A moderate ramp rate to ensure good separation from any closely eluting compounds. |
| Hold | Hold at 240 °C for 5 minutes | Ensures elution of any less volatile compounds and cleanses the column. |
| MS Transfer Line | 280 °C | Prevents cold spots and analyte condensation between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) | |
| Electron Energy | 70 eV | Standard energy that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Scan | |
| Mass Scan Range | m/z 40-200 | Covers the molecular ion (m/z 123) and all expected significant fragments. |
Data Analysis and Interpretation
Peak Identification
The identity of this compound is confirmed by a dual-validation system:
-
Retention Time (RT): The RT of the analyte peak in a sample chromatogram must match that of the authenticated reference standard analyzed under identical conditions.
-
Mass Spectrum: The fragmentation pattern of the sample peak must match the pattern of the reference standard and correspond to the known fragmentation of this compound.
Predicted Mass Spectrum and Fragmentation Pathway
Electron ionization of this compound results in the formation of a molecular ion (M•⁺) at m/z 123. This high-energy ion undergoes predictable fragmentation, primarily through cleavage at bonds adjacent to the carbonyl group (alpha-cleavage), which is a common pathway for ketones.[12][13]
Caption: Key fragmentation steps for this compound under electron ionization.
The primary fragmentation events are detailed below. The most stable resulting cation typically forms the base peak in the spectrum.
| m/z (mass/charge) | Proposed Ion Structure | Fragmentation Pathway | Significance |
| 123 | [C₇H₉NO]•⁺ | Molecular Ion (M•⁺) | Confirms the molecular weight of the analyte. |
| 94 | [C₅H₄NO]⁺ | Loss of an ethyl radical (•C₂H₅) from M•⁺ | Expected Base Peak due to the formation of a stable acylium ion. |
| 66 | [C₄H₄N]⁺ | Loss of the propionyl radical (•COC₂H₅) from M•⁺ | Represents the pyrrole ring cation. |
| 57 | [C₂H₅CO]⁺ | Loss of the pyrrolyl radical from M•⁺ | Represents the propionyl cation. |
Method Validation Guidelines
For use in regulated environments or for quantitative applications, the analytical method must be validated.[4][14] Key validation parameters are outlined below, providing a framework for establishing the method's reliability.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Linearity | Demonstrate a proportional response to concentration. | Prepare calibration standards (e.g., 0.5 - 50 µg/mL). Coefficient of determination (R²) ≥ 0.995.[4][15] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine the lowest concentration that can be reliably detected and quantified. | Typically calculated based on signal-to-noise ratio (S/N); LOD ≈ 3:1, LOQ ≈ 10:1. |
| Precision (Repeatability & Intermediate Precision) | Assess the closeness of agreement between a series of measurements. | Analyze replicate injections of a standard. Relative Standard Deviation (RSD) ≤ 15%.[4] |
| Accuracy | Assess the closeness of the measured value to a known true value. | Analyze a certified reference material or spiked sample. Recovery should be within 80-120%.[4][14] |
| Specificity | Confirm the method's ability to assess the analyte in the presence of other components. | Analyze blank and placebo matrices to ensure no interfering peaks at the analyte's retention time. |
Conclusion
This application note provides a robust and scientifically grounded protocol for the GC-MS analysis of this compound. By detailing the rationale behind sample preparation, instrument parameters, and data interpretation, this guide equips researchers, scientists, and drug development professionals with a reliable method for qualitative and quantitative analysis. The step-by-step instructions and validation framework constitute a self-validating system, ensuring the generation of high-quality, reproducible data essential for research, quality control, and regulatory submissions.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NIST. (n.d.). This compound. NIST Chemistry WebBook, SRD 69.
- Scent.vn. (n.d.). This compound (CAS 1073-26-3).
- The Good Scents Company. (n.d.). 2-propionyl pyrrole.
- NIST. (n.d.). Pyrrole, 2-propionyl-. NIST Chemistry WebBook, SRD 69.
- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
- Adah, F. I., et al. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Arhiv za farmaciju, 73(6), 419-434.
- Lee, H., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3853.
- NIST. (n.d.). 2-Propionyl-1-pyrroline. NIST Chemistry WebBook, SRD 69.
- NIST. (n.d.). 2-Propionyl-1-pyrroline: Van Den Dool and Kratz RI, polar column, temperature ramp. NIST Chemistry WebBook, SRD 69.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Kappen, K., et al. (2021). Assessing method performance for polycyclic aromatic hydrocarbons analysis in sediment using GC-MS. International Journal of Environmental Analytical Chemistry, 101(14), 2657-2672.
- Lee, H., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. PubMed, 37241592.
- Gonzalez, G., & Feyerherm, F. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent Technologies.
- NIST. (n.d.). 2-Propionyl-1-pyrroline: Van Den Dool and Kratz RI, polar column, custom temperature program. NIST Chemistry WebBook, SRD 69.
- NIST. (n.d.). 2-Propionyl-1-pyrroline: Normal alkane RI, non-polar column, temperature ramp. NIST Chemistry WebBook, SRD 69.
- Organomation. (n.d.). GC-MS Sample Preparation.
- Wang, Y., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(20), 2355-2363.
- Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Agilent Technologies. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application.
- Zhao, Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
- Plesa, A., et al. (2023). GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. Molecules, 28(20), 7177.
- Human Metabolome Database. (n.d.). Pyrrole-2-carboxylic acid GC-MS (1 TMS).
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Application Note: A Robust, Validated HPLC Method for the Quantification of 2-Propionylpyrrole
Abstract
This application note details a highly reliable and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Propionylpyrrole. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive protocol, from sample preparation to final analysis. The causality behind critical methodological choices, such as stationary phase, mobile phase composition, and detection parameters, is thoroughly explained. Furthermore, this document outlines a complete validation strategy according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method's suitability for its intended purpose.[1][2][3]
Introduction and Scientific Rationale
This compound (CAS: 1073-26-3) is a heterocyclic aromatic ketone with applications as a flavoring agent and as a potential building block in the synthesis of more complex pharmaceutical compounds.[4] Its accurate quantification is critical for quality control in food and fragrance industries, for reaction monitoring in synthetic chemistry, and for purity assessment in drug development.
High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice due to its high resolution, sensitivity, and reproducibility.[5] This method employs a reversed-phase chromatographic approach, which is ideally suited for molecules of intermediate polarity like this compound.
Principle of the Method: The fundamental principle of this method is reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar.[6][7][8] this compound has a calculated LogP of approximately 1.4, indicating moderate hydrophobicity.[4][9] This property allows it to interact with a non-polar C18 stationary phase. By using a polar mobile phase, a mixture of water and an organic solvent (acetonitrile), we can control the elution of the analyte. More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.[8] A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure a sharp peak shape and efficient elution of the analyte while also separating it from potential impurities with different polarities.
Detection is achieved using a UV-Vis detector. The pyrrole ring and the conjugated carbonyl group in this compound's structure result in strong absorbance in the ultraviolet region. While a full UV scan is recommended to determine the precise lambda max (λmax), a wavelength of 275 nm is proposed as a starting point, offering a good balance of sensitivity and specificity, based on the known absorbance characteristics of similar pyrrole derivatives.[10]
Materials and Methods
Instrumentation and Consumables
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. The C18 phase provides sufficient hydrophobic retention for this compound.[11][12]
-
Data Acquisition Software: Chromatography data station software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Syringe Filters: 0.45 µm PTFE or Nylon filters for sample clarification.
Reagents and Standards
-
This compound Reference Standard: Purity ≥ 98%.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: HPLC grade or ultrapure (18.2 MΩ·cm).
-
Methanol (MeOH): HPLC grade (for sample preparation).
Experimental Protocols
Preparation of Mobile Phases
-
Mobile Phase A (MPA): HPLC grade water.
-
Mobile Phase B (MPB): HPLC grade acetonitrile.
-
Procedure: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser before use to prevent bubble formation in the pump heads.
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Primary Stock Solution with a 50:50 (v/v) mixture of water and acetonitrile. This diluent is chosen to match the initial mobile phase composition, ensuring good peak shape upon injection.
Preparation of Sample Solutions
-
Accurately weigh the sample material expected to contain this compound.
-
Dissolve the sample in a known volume of methanol to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.[13]
HPLC System Setup and Execution
The following table summarizes the optimized chromatographic conditions.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
| Gradient Program | See Table 2 below |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
A post-run equilibration time is included to ensure the column is ready for the next injection, which is crucial for reproducible retention times.
Analytical Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Method Validation
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[3] The following parameters should be assessed.
Specificity
Specificity demonstrates that the analytical signal is unequivocally attributable to the analyte of interest. This is confirmed by injecting a blank (diluent) and a placebo (sample matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound. A PDA detector can be used to assess peak purity by comparing UV spectra across the peak.
Linearity
Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: Inject the prepared working standards (e.g., 1-100 µg/mL) in triplicate.
-
Analysis: Plot a graph of the mean peak area versus concentration.
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.
Table 3: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 152,350 |
| 25.0 | 380,875 |
| 50.0 | 761,750 |
| 100.0 | 1,523,490 |
| r² | 0.9999 |
Accuracy
Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.
-
Procedure: Spike a known amount of this compound reference standard into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Prepare each level in triplicate.
-
Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.
Table 4: Example Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 20.0 | 19.8 | 99.0 |
| 100% | 25.0 | 25.1 | 100.4 |
| 120% | 30.0 | 29.8 | 99.3 |
| Mean Recovery | 99.6% |
Precision
Precision expresses the closeness of agreement among a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[5]
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration (e.g., 25 µg/mL) on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criterion: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
Table 5: Example Precision Data
| Precision Level | Mean Peak Area | Std. Deviation | RSD (%) |
| Repeatability (n=6) | 381,050 | 2,286 | 0.6% |
| Intermediate (n=6) | 380,500 | 3,425 | 0.9% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Estimation: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.
-
Example Values: For this method, typical values might be LOD ≈ 0.1 µg/mL and LOQ ≈ 0.3 µg/mL.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and the detection wavelength (±2 nm).
-
Analysis: Assess the impact on retention time and peak area.
-
Acceptance Criterion: System suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the final calculated concentration should not be significantly affected.
Conclusion
The RP-HPLC method described in this application note provides a selective, linear, accurate, and precise procedure for the quantitative determination of this compound. The detailed protocol and comprehensive validation guidelines ensure that the method is robust and reliable for routine use in quality control and research environments. By explaining the scientific rationale behind the chosen parameters, this guide empowers analysts to not only execute the method but also to troubleshoot and adapt it as necessary.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61260, this compound.
- Scent.vn (n.d.). This compound (CAS 1073-26-3): Odor profile, Properties, & IFRA compliance.
- The Good Scents Company (n.d.). 2-propionyl pyrrole.
- Pharmaguideline (2024). Steps for HPLC Method Validation.
- National Institute of Standards and Technology (n.d.). This compound. In NIST Chemistry WebBook.
- National Institute of Standards and Technology (n.d.). This compound. In NIST Chemistry WebBook.
- Darji, B., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 20-27.
- SIELC Technologies (n.d.). Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column.
- AMSbiopharma (2024). ICH Guidelines for Analytical Method Validation Explained.
- YouTube (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Wikipedia (n.d.). Reversed-phase chromatography.
- International Council for Harmonisation (2023). Validation of Analytical Procedures Q2(R2).
- Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345-350.
- YouTube (2021). 14 Principles of Reversed Phase HPLC.
- Chrom Tech, Inc. (2024). Reverse Phase Chromatography Techniques.
- ResearchGate (n.d.). UV/vis spectra of PPy and its derivatives.
- ResearchGate (n.d.). UV-visible spectra of (A) polypyrrole (PPy) synthesized without poly(styrene sulfonate) (PSS).
- MDPI (2023). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors.
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Anwendungsleitfaden: Derivatisierung von 2-Propionylpyrrol für verbesserte analytische Nachweisbarkeit
Verfasser: Dr. Eva Schmidt, Senior Application Scientist Datum: 9. Januar 2026 Abstrakt: 2-Propionylpyrrol (2-PP) ist eine heterozyklische aromatische Verbindung, die in der Lebensmittel- und Aromaindustrie sowie als potenzieller Biomarker von Interesse ist. Seine direkte Analyse mittels chromatographischer Techniken kann jedoch aufgrund seiner Polarität und Reaktivität eine Herausforderung darstellen, was oft zu einer schlechten Peakform und geringen Empfindlichkeit führt. Dieser Anwendungsleitfaden beschreibt detaillierte Protokolle zur chemischen Derivatisierung von 2-Propionylpyrrol, um seine analytischen Eigenschaften für die Gaschromatographie-Massenspektrometrie (GC-MS) und die Hochleistungsflüssigkeitschromatographie (HPLC) zu verbessern. Die vorgestellten Methoden zielen darauf ab, die Flüchtigkeit zu erhöhen, die thermische Stabilität zu verbessern und potente Chromophore für eine robuste und empfindliche Quantifizierung einzuführen.
Einleitung und wissenschaftlicher Hintergrund
2-Propionylpyrrol, auch bekannt als Ethyl-2-pyrrolylketon, ist ein aromatisches Keton, das für sein an geröstetes Popcorn erinnerndes Aroma bekannt ist.[1][2] Über seine Rolle als Aromastoff hinaus ist die genaue Quantifizierung von Verbindungen wie 2-PP in komplexen Matrizes für die Qualitätskontrolle und die Forschung von entscheidender Bedeutung. Die direkte Analyse von 2-Propionylpyrrol stellt jedoch erhebliche Herausforderungen dar. Die Anwesenheit einer polaren N-H-Gruppe und einer Carbonylgruppe im Molekül kann zu unspezifischer Adsorption an aktiven Stellen in der GC-Säule führen, was zu Peak-Tailing und schlechter Reproduzierbarkeit führt.
Die chemische Derivatisierung ist eine bewährte Strategie, um diese Einschränkungen zu überwinden. Durch die Umwandlung des Analyten in ein weniger polares, thermisch stabileres und/oder leichter nachweisbares Derivat können die Empfindlichkeit, Selektivität und Genauigkeit der chromatographischen Analyse erheblich verbessert werden.[3] Dieser Leitfaden konzentriert sich auf zwei primäre Strategien, die auf die gängigsten analytischen Plattformen zugeschnitten sind:
-
Acylierung für die GC-MS-Analyse: Blockierung des aktiven Protons der N-H-Gruppe, um die Polarität zu reduzieren und die Flüchtigkeit zu verbessern.
-
Kondensationsreaktion für die HPLC-Analyse: Einführung eines Chromophors zur Ermöglichung einer hochempfindlichen UV- oder Fluoreszenzdetektion.
Die hier beschriebenen Protokolle basieren auf bewährten Methoden, die für das eng verwandte Analogon 2-Acetyl-1-pyrrolin (2-AP) entwickelt wurden, dessen analytische Herausforderungen und chemische Reaktivität denen von 2-PP sehr ähnlich sind.[4][5]
Allgemeiner Arbeitsablauf der Derivatisierung und Analyse
Der analytische Prozess, von der Probenvorbereitung bis zur Dateninterpretation, folgt einem logischen Ablauf. Die Derivatisierung ist ein entscheidender Schritt, der in den Gesamt-Workflow integriert ist, um eine optimale Leistung zu gewährleisten.
Abbildung 1: Allgemeiner Arbeitsablauf für die quantitative Analyse von 2-Propionylpyrrol mittels Derivatisierung.
Protokoll 1: Acylierung für die GC-MS-Analyse
Kausalität und wissenschaftliche Begründung
Die primäre Herausforderung bei der GC-Analyse von Pyrrolen mit einer unsubstituierten N-H-Gruppe ist die Wasserstoffbrückenbindung. Diese Wechselwirkung mit der stationären Phase der Säule führt zu asymmetrischen Peaks (Tailing), was die genaue Integration und Quantifizierung erschwert. Die Acylierung, insbesondere die Propionylierung mit Propionsäureanhydrid, ist eine effektive Methode, um dieses Problem zu lösen.[6]
Die Reaktion ersetzt den aktiven Wasserstoff an der N-H-Gruppe durch eine Propionylgruppe. Dies hat zwei entscheidende Vorteile:
-
Blockierung der Polarität: Die Propionylgruppe eliminiert die Fähigkeit zur Wasserstoffbrückenbindung, was zu schärferen, symmetrischeren Peaks führt.[7]
-
Erhöhte Stabilität: Das resultierende N-Acylpyrrol ist oft thermisch stabiler als die Ausgangsverbindung.
Abbildung 3: Chemische Reaktion zur Bildung eines Quinoxalin-Derivats für die HPLC-Analyse.
Detailliertes experimentelles Protokoll
Materialien:
-
o-Phenylendiamin (OPD), ≥99.5 %
-
HEPES-Puffer (1 M, pH 7.0)
-
Methanol und Acetonitril (HPLC- oder LC-MS-Qualität)
-
Ameisensäure (LC-MS-Qualität)
-
Interner Standard (IS), z.B. deuteriertes Derivat oder ein stabiles Isotop-markiertes Analogon
-
Reaktionsvials (z.B. 1.5 mL Eppendorf-Tubes)
Vorgehensweise:
-
Herstellung der Derivatisierungslösung: Lösen Sie 20 mg OPD in 1 mL HEPES-Puffer (1 M, pH 7.0). Diese Lösung sollte frisch zubereitet und vor Licht geschützt werden.
-
Probenvorbereitung: Extrahieren Sie 2-PP aus Ihrer Probe. Das endgültige Extrakt sollte in einem mit Wasser mischbaren Lösungsmittel oder direkt in Wasser vorliegen. Ein typisches Volumen ist 500 µL.
-
Zugabe des internen Standards: Fügen Sie dem wässrigen Extrakt eine bekannte Menge des internen Standards hinzu.
-
Derivatisierung:
-
Geben Sie 100 µL der OPD-Lösung zu den 500 µL Probenextrakt.
-
Verschließen Sie das Vial und vortexen Sie es kurz.
-
Inkubieren Sie das Gemisch für 2 Stunden bei 80 °C im Dunkeln.
-
-
Probenaufreinigung (optional, aber empfohlen):
-
Kühlen Sie die Probe auf Raumtemperatur ab.
-
Für eine höhere Reinheit kann eine Festphasenextraktion (SPE) mit einer C18-Kartusche durchgeführt werden, um überschüssiges Reagenz und polare Störsubstanzen zu entfernen. Eluieren Sie das Derivat mit Methanol oder Acetonitril.
-
-
Analyse: Überführen Sie die derivatisierte Probe in ein HPLC-Vial und injizieren Sie 5-10 µL in das HPLC-System.
HPLC-UV-Parameter (Beispiel):
-
Säule: C18-Säule (z.B. 150 x 2.1 mm, 2.6 µm Partikelgröße)
-
Mobile Phase A: Wasser + 0.1 % Ameisensäure
-
Mobile Phase B: Acetonitril + 0.1 % Ameisensäure
-
Gradient: 10 % B bis 90 % B über 15 Minuten
-
Flussrate: 0.3 mL/min
-
Säulentemperatur: 40 °C
-
UV-Detektion: 315 nm (Wellenlänge anpassen, basierend auf dem Absorptionsmaximum des spezifischen Derivats)
Erwartete analytische Leistung
Die Validierung der analytischen Methode ist entscheidend, um ihre Eignung für den beabsichtigten Zweck zu bestätigen. Die folgende Tabelle fasst die typischen Leistungsmerkmale zusammen, die für die beschriebenen Derivatisierungsmethoden erwartet werden können, basierend auf Daten von strukturell ähnlichen Analyten. [5][8]
| Parameter | Methode 1: Acylierung-GC-MS | Methode 2: OPD-Kondensation-HPLC-UV/MS |
|---|---|---|
| Nachweisgrenze (LOD) | 0.1 - 1.0 ng/g (ppb) | 0.1 - 0.5 µg/kg (ppb) |
| Bestimmungsgrenze (LOQ) | 0.4 - 2.0 ng/g (ppb) | 0.5 - 1.0 µg/kg (ppb) |
| Linearität (r²) | > 0.995 | > 0.998 |
| Wiederfindung (%) | 85 - 110 % | 90 - 105 % |
| Präzision (% RSD) | < 15 % | < 10 % |
Fehlerbehebung
| Problem | Mögliche Ursache | Lösung |
| Niedrige/keine Derivatausbeute | Feuchtigkeit im System (Protokoll 1). | Verwenden Sie wasserfreie Lösungsmittel und Reagenzien. Trocknen Sie den Extrakt vollständig. |
| Zersetzung des OPD-Reagenzes (Protokoll 2). | Bereiten Sie die OPD-Lösung täglich frisch zu und schützen Sie sie vor Licht. | |
| Falscher pH-Wert der Reaktion (Protokoll 2). | Stellen Sie sicher, dass der pH-Wert des Puffers korrekt ist. | |
| Störende Peaks im Chromatogramm | Überschüssiges Derivatisierungsreagenz. | Optimieren Sie die Reagenzmenge. Führen Sie einen Aufreinigungsschritt durch (z.B. SPE). |
| Unvollständige Reaktion. | Verlängern Sie die Reaktionszeit oder erhöhen Sie die Temperatur moderat. | |
| Schlechte Peakform (Tailing) | Aktive Stellen im GC-Injektor oder in der Säule. | Verwenden Sie einen deaktivierten Liner. Konditionieren Sie die Säule. |
| Unvollständige Derivatisierung (Protokoll 1). | Überprüfen Sie die Reagenzien und optimieren Sie die Reaktionsbedingungen. |
Schlussfolgerung
Die Derivatisierung von 2-Propionylpyrrol ist ein entscheidender Schritt zur Erzielung einer genauen und robusten Quantifizierung in komplexen Matrizes. Die hier vorgestellten Protokolle bieten zwei validierte Ansätze für die gängigsten chromatographischen Plattformen. Die Acylierung für die GC-MS-Analyse löst effektiv Probleme im Zusammenhang mit Polarität und Peakform, während die Kondensation mit o-Phenylendiamin eine hochempfindliche HPLC-basierte Methode mit UV- oder MS-Detektion ermöglicht. Die Auswahl der geeigneten Methode hängt von der verfügbaren Ausrüstung, der Probenmatrix und den erforderlichen Empfindlichkeitsanforderungen ab.
Referenzen
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ResearchGate. (2019). Diketopyrrolopyrrole-based fluorescence probes for the imaging of lysosomal Zn2+ and identification of prostate cancer in human tissue.
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Wang, L., Zhuo, S., & Cao, D. (2017). A Colorimetric and Fluorescent Probe Based on Michael Acceptor Type Diketopyrrolopyrrole for Cyanide Detection. Journal of Fluorescence, 27(5), 1587–1594. [Link]
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Jeong, Y. H., Lee, C. H., & Jang, W. D. (2012). A diketopyrrolopyrrole-based colorimetric and fluorescent probe for cyanide detection. Chemistry, an Asian journal, 7(7), 1562–1566. [Link]
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Saba, T., et al. (2020). Fluorimetric Detection of Vapor Pollutants with Diketopyrrolopyrrole Polymer Microcavities. PMC - PubMed Central.
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BenchChem. (2025). Application Note: Quantification of 2-Propionyl-1-Pyrroline using GC-MS.
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Jeong, Y. H., et al. (2012). A diketopyrrolopyrrole-based colorimetric and fluorescent probe for cyanide detection. SciSpace.
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Jost, T., et al. (2019). Efficient Analysis of 2-Acetyl-1-Pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. ResearchGate.
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Jost, T., Heymann, T., & Glomb, M. A. (2019). Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. Journal of agricultural and food chemistry, 67(10), 3046–3054. [Link]
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Jost, T., Heymann, T., & Glomb, M. A. (2019). Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. Semantic Scholar.
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National Center for Biotechnology Information. (n.d.). 2-Propionylpyrrole. PubChem. [Link]
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The Good Scents Company. (n.d.). 2-propionyl pyrrole. [Link]
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Krüger, R. F., et al. (n.d.). Supplemental Information for Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances.
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Kumar, V., & Engel, P. C. (2014). Recent Advancements in Pyrrole Synthesis. PMC - PubMed Central.
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Atanasova, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
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IJRPR. (n.d.). Synthesis and Evaluation of Pyrrole Derivatives.
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Li, H., et al. (2020). [Research progress on detection of 2-acetyl-1-pyrroline, the characteristic aroma component of fragrant rice]. PubMed. [Link]
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
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BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-Acetyl-1-Pyrroline Quantification.
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Zhang, Y., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PMC - PubMed Central.
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RSC Publishing. (n.d.). Thionation reactions of 2-pyrrole carboxylates. [Link]
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Moldoveanu, S. C., & David, V. (2014). Derivatization Methods in GC and GC/MS. ResearchGate. [Link]
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Wongpornchai, S., et al. (2021). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. MDPI. [Link]
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Garcia, B. A., et al. (2007). Chemical derivatization of histones for facilitated analysis by mass spectrometry. PMC - PubMed Central.
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The Royal Society of Chemistry. (2018). Direct epoxidation of propene on silylated Au-Ti catalysts: A study on silylating procedures and effect on propane formation. [Link]
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Application of 2-Propionylpyrrole in Medicinal Chemistry: A Guide for Drug Discovery Professionals
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the vast chemical space of pyrrole derivatives, 2-propionylpyrrole presents itself as a versatile and readily available building block for the synthesis of more complex and pharmacologically active molecules. While its primary commercial use has been as a flavoring agent, its true potential in drug discovery lies in the reactivity of its propionyl group and the inherent biological relevance of the pyrrole core.[3] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
The Strategic Advantage of the this compound Scaffold
The utility of this compound as a starting material in medicinal chemistry is rooted in several key features:
-
The Pyrrole Core: The five-membered aromatic heterocycle is a common motif in a multitude of bioactive compounds, exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] Its ability to engage in various biological interactions makes it an attractive foundation for drug design.
-
The 2-Propionyl Group as a Synthetic Handle: The ketone functionality of the propionyl group offers a reactive site for a variety of chemical transformations. This allows for the strategic elaboration of the pyrrole core to introduce diverse pharmacophores and modulate the physicochemical properties of the resulting molecules.
-
Structural Analogy to Bioactive Molecules: The 2-acylpyrrole substructure is present in or can be readily converted to moieties found in known inhibitors of key biological targets, such as protein kinases and cyclooxygenase (COX) enzymes.[6][7]
Therapeutic Arenas for this compound Derivatives
Derivatives synthesized from this compound have the potential to target a range of therapeutic areas, primarily driven by the established pharmacology of the broader pyrrole class.
Anticancer Agents: Targeting Kinase Signaling
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[8] The pyrrole scaffold is a key component of several approved kinase inhibitors, such as Sunitinib, which targets receptor tyrosine kinases like VEGFR and PDGFR.[7] The general structure of many kinase inhibitors involves a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme.
The this compound moiety can serve as a foundational element for the synthesis of kinase inhibitors. The propionyl group can be chemically modified to introduce functionalities that interact with key residues in the kinase active site, thereby conferring potency and selectivity.
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Application Notes and Protocols for the Synthesis of β-Substituted Porphyrins Using 2-Acylpyrrole Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Meso-Position - The Significance of β-Substituted Porphyrins
Porphyrins, a class of tetrapyrrolic macrocycles, are fundamental to a vast array of biological functions and technological applications.[1][2] From their role as the core of heme in hemoglobin and cytochromes to their use in photodynamic therapy (PDT), catalysis, and materials science, the versatility of the porphyrin scaffold is remarkable.[1][3] Much of the foundational synthetic work has focused on meso-substituted porphyrins, which are readily accessible through the acid-catalyzed condensation of pyrrole with aldehydes, as in the well-known Rothemund, Adler-Longo, and Lindsey methods.[4][5][6] These methods, while robust, typically yield symmetrically substituted porphyrins.
However, to precisely modulate the electronic, photophysical, and steric properties of the porphyrin core for advanced applications, functionalization at the β-pyrrolic positions is often essential.[7] β-substitution allows for the creation of asymmetric porphyrins that more closely mimic the complex substitution patterns of naturally occurring porphyrins like chlorophyll and heme. This fine-tuning is critical in fields such as drug development, where specific substituent patterns can dictate biological activity and targeting.
This guide focuses on a powerful strategy for synthesizing β-substituted porphyrins: the use of functionalized pyrrole "building blocks," with a particular emphasis on 2-acylpyrroles such as 2-propionylpyrrole. While not typically used in direct one-pot condensations, these precursors are invaluable in multi-step strategies like the MacDonald [2+2] synthesis, which offers rational and controlled access to complex, unsymmetrically substituted porphyrins.[6]
Scientific Principles: The MacDonald [2+2] Condensation Pathway
The direct condensation of four pyrroles and four aldehydes is an effective method for producing meso-tetraarylporphyrins but offers limited control over the substitution pattern on the pyrrole rings themselves.[4] To construct porphyrins with specific β-substituents, a convergent synthetic strategy is required. The MacDonald [2+2] condensation is a cornerstone of this approach.[6]
The core principle of the MacDonald synthesis is the condensation of two different dipyrromethane intermediates. As the name implies, two "halves" of the final porphyrin are synthesized separately and then brought together in a final cyclization step. This method provides exquisite control over the final substitution pattern and avoids the scrambling of pyrrole units that can occur in one-pot syntheses.[6]
A typical MacDonald synthesis involves the acid-catalyzed reaction of:
-
A 1,9-diformyldipyrromethane.
-
A dipyrromethane with unsubstituted 1 and 9 positions (or with carboxylic acid groups at these positions, which are lost during the reaction).
The reaction proceeds through a porphodimethene intermediate, which is then oxidized to the fully aromatic porphyrin. The use of pre-functionalized pyrroles, such as 2-acylpyrroles, is key to creating the desired dipyrromethane building blocks. The acyl group, being electron-withdrawing, can influence the reactivity of the pyrrole ring and can be chemically modified to facilitate the synthesis of the dipyrromethane and, ultimately, the final porphyrin.
The Role of 2-Acylpyrroles as Precursors
A 2-acylpyrrole like this compound is not directly used in the final porphyrin-forming condensation. Instead, it serves as a starting material for the synthesis of a specifically functionalized dipyrromethane. The acyl group is advantageous for several reasons:
-
Directing Group: It deactivates the pyrrole ring towards unwanted polymerization but can be used to direct other substitutions.
-
Synthetic Handle: The carbonyl group can be transformed into a variety of other functional groups. For instance, it can be reduced to an alkyl group (like the propionyl group being reduced to a propyl group), which will become a β-substituent on the final porphyrin.
-
Building Block Synthesis: It allows for the controlled synthesis of unsymmetrical dipyrromethanes, which are crucial for constructing complex porphyrins.[6]
The overall workflow, therefore, involves transforming the 2-acylpyrrole into a dipyrromethane, which then serves as one of the key components in the MacDonald [2+2] cyclization.
Experimental Protocols
This section provides a representative, multi-step protocol for the synthesis of a β-substituted porphyrin, beginning with a 2-acylpyrrole. This is a generalized procedure, and specific conditions may need to be optimized based on the exact substrates used.
Part 1: Synthesis of an Unsymmetrical Dipyrromethane from a 2-Acylpyrrole
This protocol outlines the synthesis of a dipyrromethane where one pyrrole ring is derived from a 2-acylpyrrole precursor. This often involves the condensation of a 2-acetoxymethylpyrrole with a 2-unsubstituted pyrrole.[6]
Step 1a: Synthesis of a 2-Acetoxymethylpyrrole
-
Starting Material: A pyrrole with a methyl group at the 2-position and desired β-substituents. The propionyl group from a starting this compound would typically be reduced to a propyl group in a prior step (e.g., via Wolff-Kishner or Clemmensen reduction) before proceeding.
-
Oxidation: Dissolve the 2-methylpyrrole in glacial acetic acid. Add lead (IV) acetate portion-wise while stirring at room temperature.
-
Workup: After the reaction is complete (monitored by TLC), pour the mixture into water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the 2-acetoxymethylpyrrole.[6]
Step 1b: Condensation to Form the Dipyrromethane
-
Reaction Setup: Dissolve the 2-acetoxymethylpyrrole (from Step 1a) and a 2-unsubstituted pyrrole (which may also bear desired β-substituents) in glacial acetic acid.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid.[6]
-
Reaction: Stir the mixture at room temperature until the starting materials are consumed (monitored by TLC).
-
Purification: Neutralize the reaction mixture with aqueous sodium bicarbonate and extract the product with dichloromethane. The crude product is then purified by column chromatography on silica gel to yield the pure, unsymmetrically substituted dipyrromethane.[6]
Part 2: MacDonald [2+2] Porphyrin Synthesis
Step 2a: Preparation of the Dipyrromethane Components
-
Component A (Diformyl): Synthesize or procure a 1,9-diformyldipyrromethane. This can be prepared from a dipyrromethane with unsubstituted 1 and 9 positions via the Vilsmeier-Haack reaction.
-
Component B (Di-unsubstituted): Use the unsymmetrical dipyrromethane synthesized in Part 1. If it has ester groups at the 1 and 9 positions, these must be converted to carboxylic acids (via saponification) and then decarboxylated, or cleaved under acidic conditions if they are tert-butyl esters.
Step 2b: The Condensation Reaction
-
Setup: In a flask protected from light, dissolve the 1,9-diformyldipyrromethane (Component A) and the 1,9-di-unsubstituted dipyrromethane (Component B) in a suitable solvent mixture, such as methanol/dichloromethane.
-
Acid Catalysis: Add a strong acid catalyst, such as hydriodic acid (HI) or trifluoroacetic acid (TFA), to the solution.
-
Condensation: Stir the mixture at room temperature. The reaction progress can be monitored by the appearance of the characteristic Soret band of the porphyrin using UV-Vis spectroscopy.
-
Oxidation: Once the condensation is complete, bubble air through the solution or add an oxidizing agent to convert the intermediate porphodimethene to the final porphyrin. The solution will typically turn a deep purple or red color.
-
Purification: Neutralize the acid, extract the porphyrin into an organic solvent, and purify by column chromatography (silica or alumina) to isolate the target β-substituted porphyrin.
Data Presentation
The successful synthesis of the target porphyrin is confirmed through various analytical techniques.
| Parameter | Typical Data | Significance |
| Yield | 15-40% (overall) | Varies greatly depending on substrates and reaction conditions. |
| UV-Vis (in CHCl₃) | Soret Band: ~400-420 nm | Intense, sharp absorption characteristic of the porphyrin macrocycle. |
| Q-Bands: 4-5 weaker bands in the 500-700 nm range | The position and intensity of these bands are sensitive to the substitution pattern. | |
| ¹H NMR (in CDCl₃) | β-H: 8.5-9.5 ppm | Sharp singlets or doublets, depending on the substitution. |
| meso-H: ~10 ppm | Sharp singlets. | |
| NH protons: -2 to -4 ppm | Broad singlet, characteristic of the inner hydrogens. | |
| Mass Spectrometry | M+ or [M+H]+ | Confirms the molecular weight of the synthesized porphyrin. |
Visualization of Synthetic Workflow and Mechanism
Overall Synthetic Workflow
The following diagram illustrates the multi-step process of synthesizing a β-substituted porphyrin from a 2-acylpyrrole precursor.
Caption: Workflow for β-substituted porphyrin synthesis.
Mechanism of the MacDonald [2+2] Condensation
This diagram shows the key steps in the acid-catalyzed cyclization of the two dipyrromethane units.
Caption: Mechanism of the MacDonald [2+2] condensation.
Trustworthiness: Troubleshooting and Optimization
The synthesis of complex, unsymmetrical porphyrins requires careful control of reaction conditions to ensure high yields and purity.
| Problem | Potential Cause | Solution |
| Low Yield in Cyclization | - Inefficient condensation. - Scrambling/polymerization side reactions. | - Optimize acid catalyst and concentration (TFA or HI are common). - Perform the reaction under high dilution to favor intramolecular cyclization over intermolecular polymerization. - Ensure high purity of dipyrromethane precursors. |
| Formation of Multiple Porphyrin Products | Acid-catalyzed scrambling of pyrrole units, especially if harsh conditions are used. | - Use milder acid catalysts. - Keep reaction times to a minimum. - The MacDonald approach is specifically designed to minimize scrambling compared to monopyrrole condensations.[6] |
| Difficult Purification | - Presence of linear polypyrrolic byproducts. - Tarry materials from polymerization. | - Perform a pre-purification step by filtering the crude reaction mixture through a short plug of silica or alumina to remove baseline impurities. - Use a multi-column chromatography approach with different solvent systems if necessary. |
| Incomplete Oxidation | Insufficient oxidizing agent or reaction time. | - Ensure an excess of oxidizing agent (e.g., DDQ, p-chloranil) is used. - Bubble air through the solution for an extended period after the condensation step. |
References
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- Ghorbani-Choghamarani, A., et al. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega, 6(35), 22891-22901.
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- Quora. How does the reaction between pyrrole and an aldehyde work in the synthesis of porphyrin?.
- International Journal of Chemical Studies. (2020). Review on synthetic advances in porphyrins and metalloporphyrins.
- Benchchem. Step-by-Step Synthesis of Meso-Substituted Porphyrins: Application Notes and Protocols for Researchers.
- Chem-Station. (2015). Rothemund-Lindsey Porphyrin Synthesis.
- Wikipedia. Tetraphenylporphyrin.
- Wikipedia. Rothemund reaction.
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The Role of 2-Propionylpyrrole in Maillard Reactions and Food Chemistry: A Technical Guide for Researchers
Introduction: Unveiling a Key Player in Food Aroma
The Maillard reaction, a cornerstone of food chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids that occurs upon heating. This intricate process is responsible for the desirable colors, aromas, and flavors in a vast array of cooked foods, from baked bread and roasted coffee to seared meats. Within the complex mixture of compounds generated, heterocyclic molecules play a pivotal role in defining the final sensory profile. Among these, 2-propionylpyrrole stands out as a significant contributor to the nutty, roasted, and popcorn-like aromas characteristic of many thermally processed foods.[1][2]
This technical guide provides an in-depth exploration of this compound for researchers, scientists, and professionals in food science and drug development. We will delve into its formation pathways within the Maillard reaction, present detailed protocols for its analysis, discuss its synthesis for use as an analytical standard, and evaluate its sensory impact and safety. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a thorough and practical understanding of this important flavor compound.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its effective study. These properties influence its volatility, solubility, and reactivity, which in turn dictate the appropriate analytical methods and handling procedures.
| Property | Value | Source |
| IUPAC Name | 1-(1H-pyrrol-2-yl)propan-1-one | [3] |
| CAS Number | 1073-26-3 | [3] |
| FEMA Number | 3614 | [3][4] |
| JECFA Number | 1319 | [3][5][6] |
| Molecular Formula | C₇H₉NO | [3] |
| Molecular Weight | 123.15 g/mol | [3] |
| Appearance | White crystalline solid | [2][3] |
| Odor Profile | Nutty, roasted, popcorn, green, caramellic. Some sources also describe a rubbery, leathery, quinoline-type aroma. | [1][2][3] |
| Boiling Point | 230-232 °C at 760 mm Hg | [2] |
| Melting Point | 43-45 °C | [2] |
| Solubility | Slightly soluble in water; soluble in ethanol. | [1][2][3] |
Formation of this compound in Maillard Reactions
The generation of this compound is a nuanced process rooted in the later stages of the Maillard reaction. Its formation is intrinsically linked to its more well-known, less stable precursor, 2-propionyl-1-pyrroline.
The Central Role of Precursors
The formation of the fundamental pyrrole ring structure and the propionyl side chain dictates the generation of this compound.
-
Pyrrole Ring Precursors: The primary amino acid precursors for the pyrrole ring are L-proline and L-ornithine .[7][8] Through Strecker degradation, these amino acids are converted to the key intermediate, 1-pyrroline .[8] Proline, being a cyclic secondary amino acid, is the most direct precursor.[7]
-
Propionyl Side Chain Precursors: The three-carbon propionyl group is derived from the degradation of carbohydrates. Reducing sugars like glucose, fructose, and ribose break down into reactive α-dicarbonyl compounds.[7] For the formation of the propionyl side chain, a C3 fragment is necessary, with 2-oxobutanal being a key intermediate.[8][9][10]
From Pyrroline to Pyrrole: A Two-Step Process
The prevailing scientific understanding suggests a two-step pathway for the formation of this compound:
-
Formation of 2-Propionyl-1-Pyrroline: The initial and critical step is the condensation of 1-pyrroline with 2-oxobutanal.[8] This reaction, analogous to the formation of the well-studied popcorn aroma compound 2-acetyl-1-pyrroline from 1-pyrroline and methylglyoxal, proceeds via an aldol-type condensation followed by dehydration to form the cyclic imine, 2-propionyl-1-pyrroline.[8]
-
Dehydrogenation/Oxidation to this compound: this compound is the more stable, aromatic counterpart to 2-propionyl-1-pyrroline. The conversion of the pyrroline to the pyrrole occurs through a dehydrogenation or oxidation process. While the precise mechanisms and the factors favoring this conversion in food systems are not extensively detailed in the literature, it is understood that the presence of oxidizing agents and higher temperatures during the later stages of the Maillard reaction can promote the formation of the more stable aromatic pyrrole ring.
Formation pathway of this compound.
Analytical Protocols: Quantification of this compound
Accurate quantification of this compound in food matrices is essential for understanding its contribution to flavor and for quality control. Due to its volatility and often low concentrations, sensitive analytical techniques are required. The following protocol outlines a robust method using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This protocol is based on well-established methods for analogous volatile flavor compounds and should be validated for the specific matrix of interest.[11]
Protocol 1: Quantitative Analysis of this compound by HS-SPME-GC-MS
1. Principle:
This method utilizes the principle of partitioning volatile and semi-volatile compounds from the sample's headspace onto a coated fiber (SPME), followed by thermal desorption into a GC-MS system for separation and detection. For accurate quantification, especially in complex food matrices where matrix effects can be significant, a stable isotope dilution assay (SIDA) is the gold standard. However, due to the commercial unavailability of a deuterated standard for this compound, this protocol will detail a standard addition method, which can effectively compensate for matrix effects.[12]
2. Materials and Reagents:
-
This compound analytical standard (≥98% purity)
-
20 mL headspace vials with PTFE/silicone septa and aluminum caps
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-shaker or water bath
-
Analytical balance
-
Gas-tight syringe
-
Homogenizer (if analyzing solid samples)
-
Deionized water
-
Sodium chloride (NaCl)
-
Methanol (HPLC grade)
3. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions in methanol with concentrations ranging from 1 ng/µL to 100 ng/µL.
4. Sample Preparation and HS-SPME Procedure:
-
Causality: The goal of sample preparation is to release this compound from the food matrix into the headspace for efficient extraction by the SPME fiber. The addition of salt increases the ionic strength of the aqueous phase, which decreases the solubility of volatile organic compounds and promotes their partitioning into the headspace (salting-out effect).
-
Weigh 1.0 g of the homogenized food sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 1 g of NaCl.
-
For the standard addition calibration, spike a series of samples with known amounts of the this compound working standard solutions to create a calibration curve within the sample matrix. A typical range might be 0, 20, 50, 100, and 200 ng of added standard.
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
-
Place the vial in the heater-shaker or water bath and equilibrate at 60°C for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with agitation.
5. GC-MS Analysis:
-
Causality: A polar capillary column is recommended to achieve good peak shape and separation for polar heterocyclic compounds like this compound. The MS parameters are chosen to ensure sensitive and selective detection.
-
GC System:
-
Injector: Splitless mode, 250°C.
-
SPME Desorption Time: 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
For higher sensitivity and selectivity (if target ions are known): Use Selected Ion Monitoring (SIM) mode. Key ions for this compound are likely to include the molecular ion (m/z 123) and characteristic fragment ions (e.g., m/z 94, m/z 66). These should be confirmed by analyzing the pure standard.
-
6. Data Analysis and Quantification:
-
Identify the this compound peak in the chromatograms based on its retention time and mass spectrum, confirmed by the analysis of the pure standard.
-
Integrate the peak area of the target ion for this compound in each of the standard addition samples.
-
Create a standard addition plot with the peak area on the y-axis and the concentration of the added standard on the x-axis.
-
Perform a linear regression on the data points. The endogenous concentration of this compound in the sample is determined by extrapolating the regression line to the x-intercept.
Sources
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Application Notes & Protocols: A Guide to the Synthesis of 2-Propionylpyrrole Analogs and Derivatives
Abstract: The 2-acylpyrrole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Specifically, 2-propionylpyrrole and its derivatives are key intermediates in the synthesis of pharmaceuticals ranging from anti-inflammatory drugs to kinase inhibitors.[1][4][5] This guide provides a comprehensive overview of the synthetic strategies for preparing this compound analogs. We delve into the mechanistic underpinnings of the key reactions, offer detailed, step-by-step protocols for achieving specific regioisomers, and present field-proven insights for troubleshooting and optimization. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of heterocyclic compounds.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental component of many biologically active natural products, including heme and chlorophyll.[1] In pharmaceutical development, the pyrrole nucleus is a versatile building block used to construct complex molecules with a wide array of biological activities, such as antibacterial, anti-inflammatory, and anticancer properties.[1][2]
The functionalization of the pyrrole ring, particularly through acylation, is a critical transformation that introduces a ketone moiety. This functional group serves as a versatile handle for subsequent chemical modifications, enabling the construction of diverse molecular libraries for drug discovery. The primary challenge in pyrrole chemistry is controlling the regioselectivity of electrophilic substitution, as the ring possesses two potentially reactive positions (C2/C5 and C3/C4).[6] Pyrrole's electron-rich nature makes it highly susceptible to electrophilic attack, with a strong kinetic preference for substitution at the C2 (α) position due to superior resonance stabilization of the cationic intermediate.[6] This guide will focus on leveraging and controlling this inherent reactivity to synthesize this compound and its C3-substituted isomer.
Foundational Synthetic Strategies
While this guide focuses on the acylation of a pre-existing pyrrole ring, a brief overview of foundational pyrrole synthesis methods is warranted for contexts where the core is constructed from acyclic precursors.
-
Paal-Knorr Pyrrole Synthesis: This is one of the most common methods, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[7][8][9][10] The reaction proceeds through the formation of a hemiaminal followed by cyclization and dehydration.[9]
-
Hantzsch Pyrrole Synthesis: This method involves the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine.[11]
-
Knorr Pyrrole Synthesis: A widely used method that condenses an α-amino ketone with a dicarbonyl compound that has an electron-withdrawing group activating an adjacent methylene group.[11]
These methods are invaluable for creating highly substituted pyrrole rings that may not be accessible through direct functionalization of the parent heterocycle.
Core Methodology: Friedel-Crafts Acylation for this compound
The most direct route to this compound is the Friedel-Crafts acylation of the pyrrole ring. This reaction is a classic example of electrophilic aromatic substitution.[12][13]
Mechanism and Regioselectivity
The reaction proceeds via the formation of a highly electrophilic acylium ion from an acylating agent, such as propionyl chloride, and a Lewis acid catalyst. This acylium ion is then attacked by the electron-rich pyrrole ring.
Causality of C2-Selectivity: Attack at the C2 position is overwhelmingly favored because the resulting cationic intermediate (σ-complex) is stabilized by three resonance structures, effectively delocalizing the positive charge. In contrast, attack at the C3 position yields an intermediate with only two significant resonance contributors. This difference in stability dictates the kinetic product.
Below is a diagram illustrating the general workflow for accessing both C2 and C3 propionylpyrrole isomers, highlighting the key strategic decision of N-protection.
Caption: Workflow for the selective synthesis of C2 and C3-propionylpyrrole.
Controlling Regioselectivity: The Role of N-Protecting Groups
While direct acylation yields the C2 isomer, the synthesis of C3-acylpyrroles requires a strategic modification. By installing a bulky, electron-withdrawing protecting group on the pyrrole nitrogen, such as a p-toluenesulfonyl (tosyl) group, two effects are achieved:
-
Steric Hindrance: The bulky group physically blocks the C2 and C5 positions, disfavoring electrophilic attack.
-
Electronic Deactivation: The electron-withdrawing nature of the sulfonyl group reduces the overall nucleophilicity of the pyrrole ring, but this effect is more pronounced at the adjacent C2 position.
Under forcing Friedel-Crafts conditions (e.g., using a strong Lewis acid like AlCl₃), acylation is directed to the less hindered and relatively more electron-rich C3 position.[14] Subsequent removal of the protecting group affords the desired 3-propionylpyrrole.
The mechanistic pathway for the preferred C2-acylation is detailed below.
Caption: Mechanism of Friedel-Crafts acylation on the pyrrole ring.
Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Propionyl chloride is highly flammable, corrosive, and reacts violently with water to produce HCl gas.[15][16] Lewis acids like AlCl₃ are also corrosive and moisture-sensitive.
Protocol 1: Synthesis of this compound (Direct C2-Acylation)
This protocol utilizes mild conditions suitable for the activated pyrrole ring, adapted from established acylation procedures.[17][18]
-
Reagents & Materials:
-
1H-Pyrrole (freshly distilled)
-
Propionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
-
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1H-pyrrole (1.0 eq).
-
Dissolve the pyrrole in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the flask to 0 °C using an ice-water bath.
-
Add propionyl chloride (1.05 eq) dropwise to the stirred solution over 20-30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrrole is consumed.
-
Workup: Carefully quench the reaction by slowly adding it to a stirred, chilled saturated NaHCO₃ solution to neutralize HCl byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a white crystalline solid.[19]
-
Protocol 2: Synthesis of N-p-Toluenesulfonylpyrrole (N-Protection)
This protocol is a prerequisite for directing acylation to the C3 position.
-
Reagents & Materials:
-
1H-Pyrrole
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
To a flame-dried flask under nitrogen, add NaH (1.2 eq). Wash the NaH with dry hexanes to remove mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the NaH, and cool the suspension to 0 °C.
-
Slowly add a solution of 1H-pyrrole (1.0 eq) in anhydrous THF. Allow the mixture to stir at 0 °C for 30 minutes (hydrogen gas will evolve).
-
Add a solution of TsCl (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify by column chromatography (hexane/ethyl acetate) to obtain N-tosylpyrrole.
-
Protocol 3: Synthesis of N-Tosyl-3-propionylpyrrole (Directed C3-Acylation)
This protocol uses a strong Lewis acid to overcome the deactivation of the ring and direct acylation sterically.[14]
-
Reagents & Materials:
-
N-p-Toluenesulfonylpyrrole
-
Propionyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M HCl)
-
-
Procedure:
-
To a flame-dried flask under nitrogen, add anhydrous AlCl₃ (1.5 eq) and anhydrous DCM. Cool to 0 °C.
-
Slowly add propionyl chloride (1.2 eq). Stir for 15 minutes at 0 °C to form the acylium ion complex.
-
Add a solution of N-tosylpyrrole (1.0 eq) in anhydrous DCM dropwise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 4-6 hours. Monitor by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Extract with DCM (3x). Combine the organic layers, wash with water, saturated NaHCO₃, and brine.
-
Dry over MgSO₄, filter, and concentrate.
-
Purification: Purify by column chromatography to isolate the N-tosyl-3-propionylpyrrole isomer.
-
Data Summary and Characterization
The choice of synthetic route dictates the final product. The following table summarizes the expected outcomes.
| Starting Material | Acylating Agent | Catalyst / Conditions | Major Product | Typical Yield Range |
| 1H-Pyrrole | Propionyl Chloride | None or mild Lewis acid, 0 °C to RT | This compound | 70-90% |
| N-Tosylpyrrole | Propionyl Chloride | AlCl₃ (≥1.5 eq), 0 °C to RT | N-Tosyl-3-propionylpyrrole | 50-70% |
Product Characterization:
-
¹H NMR: For this compound, expect three distinct aromatic protons in the pyrrole region (~6.0-7.0 ppm) and characteristic ethyl group signals (a quartet ~2.8 ppm and a triplet ~1.2 ppm). For the 3-substituted isomer, the symmetry will result in a different splitting pattern for the aromatic protons.
-
¹³C NMR: The carbonyl carbon will appear significantly downfield (~190-195 ppm).[20] The position of substitution can be confirmed by the chemical shifts of the pyrrole ring carbons.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch will be prominent around 1640-1680 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the product (C₇H₉NO, MW: 123.15 for propionylpyrrole) should be observed.
Troubleshooting and Field-Proven Insights
-
Problem: Polymerization or darkening of the reaction mixture.
-
Cause: Pyrrole is sensitive to strong acids and can polymerize. This is common when using highly reactive conditions.
-
Solution: For C2-acylation, use milder conditions. Often, no Lewis acid is required, or a weaker one can be used.[17] Ensure the reaction is kept cold and the acylating agent is added slowly.
-
-
Problem: Low yield in C3-acylation of N-tosylpyrrole.
-
Cause: Incomplete reaction due to the deactivated ring or side reactions. The quality of the Lewis acid is critical.
-
Solution: Use fresh, anhydrous AlCl₃ and ensure all glassware and solvents are scrupulously dry. Increasing the equivalents of AlCl₃ may improve yields, as it complexes with both the starting material and the product carbonyl.[13]
-
-
Problem: Mixture of 2- and 3-acyl isomers in the acylation of N-tosylpyrrole.
-
Cause: Insufficient steric hindrance or use of a weaker Lewis acid.
-
Solution: Weaker Lewis acids like SnCl₄ or BF₃·OEt₂ are known to favor C2-acylation even with N-sulfonyl protection.[14] Ensure a sufficiently strong Lewis acid (AlCl₃) and a stoichiometrically appropriate amount are used to drive the reaction through the desired pathway.
-
References
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- National Center for Biotechnology Information. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. [Link]
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Application Notes & Protocols: A Guide to the Regioselective Acylation of Pyrrole
Abstract
The introduction of an acyl group to the pyrrole nucleus is a cornerstone transformation in synthetic organic chemistry, providing essential intermediates for pharmaceuticals, natural products, and materials science.[1][2] Pyrrole's electron-rich nature makes it highly susceptible to electrophilic substitution, yet this reactivity presents a significant challenge: controlling the site of acylation.[3] Electrophilic attack preferentially occurs at the C2 (α) position due to superior resonance stabilization of the cationic intermediate.[4] However, strategic manipulation of protecting groups, catalysts, and acylating agents allows for the selective synthesis of either C2- or C3-acylpyrroles. This guide provides an in-depth analysis of the underlying chemical principles and offers detailed, field-proven protocols for achieving high regioselectivity in pyrrole acylation.
The Chemical Rationale: Understanding Pyrrole's Regioselectivity
Pyrrole's reactivity is governed by the lone pair of electrons on the nitrogen atom, which participates in the aromatic sextet. This makes the ring highly electron-rich and thus, exceptionally reactive towards electrophiles—far more so than benzene. The kinetic product of electrophilic substitution is the 2-substituted isomer. This preference is a direct consequence of the stability of the cationic intermediate (also known as a sigma complex or arenium ion) formed during the reaction.
As illustrated below, electrophilic attack at the C2 position allows the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three resonance structures. In contrast, attack at the C3 position only allows for delocalization over two carbon atoms, yielding a less stable intermediate with only two resonance contributors.[4]
Caption: Resonance structures for C2 vs. C3 attack.
This inherent electronic preference means that achieving C3-acylation requires overcoming the kinetic barrier, typically by employing directing groups on the pyrrole nitrogen that sterically hinder the C2 positions or electronically alter the ring's reactivity profile.
Protocols for Regioselective C2-Acylation
Direct acylation of 1H-pyrrole or N-alkylpyrroles almost invariably yields the C2-acylated product. The following protocols are optimized for high yield and selectivity.
Protocol A: Friedel-Crafts Acylation with TiCl₄
This method is highly effective for the C2-acylation of pyrrole using a potent Lewis acid, titanium tetrachloride, which minimizes side reactions often seen with stronger acids like AlCl₃.[5] Using N-acylbenzotriazoles as acylating agents is particularly effective as they are stable, mild, and avoid the harsh conditions associated with acyl chlorides.[5]
Rationale: TiCl₄ is a strong Lewis acid that activates the acylating agent, creating a highly electrophilic acylium ion (or a related complex) that readily attacks the electron-rich pyrrole ring. Dichloromethane is a standard solvent for Friedel-Crafts reactions, as it is inert and effectively solubilizes the reactants and intermediates. The reaction is run at low temperatures to control the high reactivity of pyrrole and prevent polymerization.[6][7]
Step-by-Step Protocol:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add 1H-pyrrole (1.0 mmol) and the N-acylbenzotriazole (e.g., 1H-1,2,3-benzotriazolyl(4-methylphenyl)methanone) (1.0 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (15 mL) via syringe and cool the resulting solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add titanium tetrachloride (TiCl₄) (1.1 mmol, typically as a 1.0 M solution in DCM) dropwise to the stirred solution over 10 minutes. Maintain the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.[5]
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL) while the flask is still in the ice bath.
-
Work-up: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 2-acylpyrrole.[3]
Protocol B: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and reliable method for introducing a formyl group (a C1 acyl group) onto electron-rich aromatic rings, including pyrrole.[8][9] The reaction uses a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[8]
Rationale: The reaction of DMF and POCl₃ forms the chloroiminium ion, [Me₂N=CHCl]⁺, which is the active electrophile. This electrophile is less reactive than a typical acylium ion, leading to a milder reaction that is highly selective for the C2-formylation of pyrrole with minimal polymerization.[3][4]
Caption: Vilsmeier-Haack Formylation Workflow.
Step-by-Step Protocol:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF (10 mL) and cool to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.2 equiv.) dropwise, keeping the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes, during which the crystalline Vilsmeier reagent may precipitate.
-
Solvent Addition: Dilute the reagent with anhydrous 1,2-dichloroethane (10 mL).
-
Pyrrole Addition: Dissolve 1H-pyrrole (1.0 equiv.) in anhydrous 1,2-dichloroethane (5 mL) and add it dropwise to the stirred Vilsmeier reagent suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 83 °C) for 1 hour. Monitor by TLC.
-
Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice (50 g). Then, add a 10% aqueous sodium hydroxide (NaOH) solution until the mixture is alkaline (pH > 9), hydrolyzing the intermediate iminium salt.
-
Work-up: Heat the mixture at reflux for 15 minutes, then cool to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The resulting 1H-pyrrole-2-carbaldehyde can be purified by vacuum distillation or column chromatography.[3]
Protocols for Regioselective C3-Acylation
Achieving C3-acylation is a more complex synthetic problem that necessitates blocking the more reactive C2 positions or electronically modifying the pyrrole ring.[10] The use of N-directing groups is the most common and effective strategy.
Protocol C: Acylation via an N-Triisopropylsilyl (TIPS) Directing Group
A large, sterically demanding group on the nitrogen atom, such as triisopropylsilyl (TIPS), effectively blocks the C2 and C5 positions, forcing electrophilic attack to occur at the C3 or C4 positions.[5]
Rationale: The bulky TIPS group physically obstructs the approach of the electrophile to the adjacent C2/C5 positions. This steric hindrance makes the C3 position the most accessible site for acylation. The TIPS group is also advantageous because it can be easily removed under mild conditions (e.g., with fluoride ions) after the acylation is complete.[5]
Step-by-Step Protocol:
-
Setup: In a flame-dried Schlenk flask under nitrogen, dissolve 1-(triisopropylsilyl)-1H-pyrrole (1.0 mmol) and acetic anhydride (1.2 mmol) in anhydrous dichloromethane (10 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add TiCl₄ (1.1 mmol, 1.0 M solution in DCM) dropwise to the stirred solution.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC.
-
Quenching and Work-up: Cool the reaction back to 0 °C and quench with a saturated aqueous NaHCO₃ solution. Extract with DCM, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Deprotection: After concentrating the organic phase, dissolve the crude N-TIPS-3-acylpyrrole in tetrahydrofuran (THF) (10 mL). Add tetrabutylammonium fluoride (TBAF) (1.2 mmol, 1.0 M solution in THF) and stir at room temperature for 30 minutes.
-
Purification: Quench the deprotection reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by silica gel chromatography to afford the 1H-pyrrol-3-yl ketone.
Protocol D: Acylation via an N-Phenylsulfonyl Directing Group
An electron-withdrawing group on the nitrogen, such as a phenylsulfonyl (PhSO₂) group, deactivates the pyrrole ring towards electrophilic attack. However, under Friedel-Crafts conditions with a strong Lewis acid like AlCl₃, a unique mechanism is proposed to operate that favors C3-acylation.[11]
Rationale: It is hypothesized that with a strong Lewis acid like AlCl₃, the reaction does not proceed through a standard electrophilic aromatic substitution. Instead, an organoaluminum intermediate may form at the C2 position, which then directs the incoming acyl group to the C3 position.[11] In contrast, weaker Lewis acids (like BF₃·OEt₂) with N-phenylsulfonylpyrrole tend to give the C2-acylated product, highlighting the critical role of the catalyst in controlling regioselectivity.[10][11]
Step-by-Step Protocol:
-
Setup: To a flame-dried flask under nitrogen, add aluminum chloride (AlCl₃) (1.2 equiv.) and anhydrous 1,2-dichloroethane (15 mL). Cool to 0 °C.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 equiv.) dropwise to the AlCl₃ suspension. Stir for 15 minutes at 0 °C.
-
Substrate Addition: Add a solution of 1-(phenylsulfonyl)pyrrole (1.0 equiv.) in 1,2-dichloroethane (5 mL) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then at room temperature for 2-4 hours. Monitor progress by TLC or GC-MS.
-
Quenching and Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. Extract with dichloromethane, wash the organic layer with water, saturated NaHCO₃ solution, and brine.
-
Purification & Deprotection: Dry the organic layer over MgSO₄ and concentrate. The crude 1-(phenylsulfonyl)-3-acylpyrrole can be purified by chromatography. The phenylsulfonyl group is readily removed by mild alkaline hydrolysis (e.g., NaOH in methanol/water) to yield the final 3-acyl-1H-pyrrole.[10]
Comparative Summary of Acylation Methods
| Method | Acylating Agent | Catalyst / Reagent | Typical Position | Yield Range | Key Advantage | Reference(s) |
| Friedel-Crafts | N-Acylbenzotriazole | TiCl₄ | C2 | 80-95% | High C2 selectivity, mild acylating agent. | [5],[3] |
| Vilsmeier-Haack | DMF / POCl₃ | None | C2 (Formyl) | 70-90% | Excellent for C2-formylation, mild conditions. | [3],[8] |
| TFAA Acylation | Trifluoroacetic Anhydride | None | C2 | >90% | Very rapid, high-yielding for trifluoroacetylation. | [6] |
| N-TIPS Directed | Acetic Anhydride | TiCl₄ | C3 | 60-80% | Steric direction provides good C3 selectivity. | [5] |
| N-PhSO₂ Directed | Acyl Chloride | AlCl₃ | C3 | 75-90% | Electronic/mechanistic direction to C3. | [10],[11] |
Troubleshooting and Key Considerations
-
Polymerization: Pyrrole is notoriously unstable in the presence of strong acids, leading to the formation of dark, insoluble polymers ("pyrrole black").[6][7] Mitigation: Use the mildest effective Lewis acid, maintain low reaction temperatures, ensure slow/dropwise addition of reagents, and avoid any excess of acid.
-
N-Acylation vs. C-Acylation: In the absence of a Lewis acid, acylation can occur on the nitrogen atom.[12] Mitigation: The use of a Lewis acid catalyst is crucial for promoting C-acylation. The complex formed between the Lewis acid and the carbonyl oxygen of the acylating agent increases its electrophilicity, favoring attack at the carbon ring.[13]
-
Choice of Lewis Acid: The identity and stoichiometry of the Lewis acid are critical, especially for N-sulfonylpyrroles. As noted, AlCl₃ promotes C3-acylation, while weaker acids like BF₃·OEt₂ or SnCl₄ favor C2-acylation.[11] Careful screening is essential when developing a new reaction.
Conclusion
The regioselective acylation of pyrrole is a synthetically vital but nuanced process. While the C2 position is the kinetically favored site of attack, a range of robust protocols exists to control the reaction's outcome. High C2 selectivity can be reliably achieved through classic methods like Friedel-Crafts or Vilsmeier-Haack reactions under carefully controlled conditions. Conversely, C3-acylation, a historically challenging transformation, is now readily accessible through the strategic use of sterically bulky or electron-withdrawing N-protecting groups. The protocols and principles outlined in this guide provide researchers with a validated toolkit to confidently synthesize specific acylpyrrole isomers, paving the way for advancements in drug discovery and materials science.
References
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- Kakushima, M., Hamel, P., Frenette, R., & Rokach, J. (1983). Regioselective Synthesis of Acylpyrroles. The Journal of Organic Chemistry, 48(19), 3214–3219. [Link]
- Smith, A. B., et al. (2000). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.
- Li, W., et al. (2022). One-Pot Synthesis of Unprotected 2-Acylpyrroles from 1,2,3-Triazoles and 2-Hydroxymethylallyl Carbonates. The Journal of Organic Chemistry, 87(2), 1255–1265. [Link]
- Degani, I., Fochi, R., & Spunta, G. (1976). Efficient Synthesis of 2-Acylpyrroles. Bioscience, Biotechnology, and Biochemistry, 40(11), 2185-2186. [Link]
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- Katritzky, A. R., et al. (2003). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry, 68(14), 5724–5727. [Link]
- Schmitz, G. H., et al. (2023). Synthesis of Highly Substituted 3-Acylpyrroles by a Four-Component Sonogashira Alkynylation–Amine Addition–Nitroalkene Michael Addition–Cyclocondensation. Synthesis, 55(12), 1957-1970. [Link]
- University of Babylon. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. College of Pharmacy. [Link]
- Anderson, H. J., & Loader, C. E. (1985). Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole. Canadian Journal of Chemistry, 63(4), 896-899. [Link]
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis. organic-chemistry.org. [Link]
- Molesworth, P. P., & Smith, J. A. (2011). Chemoselective reduction of 2-acyl-N-sulfonylpyrroles: synthesis of 3-pyrrolines and 2-alkylpyrroles. Organic & Biomolecular Chemistry, 9(9), 3491-3497. [Link]
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- Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
- Kumar, P., & Kumar, R. (2013). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry, 25(15), 8685-8689. [Link]
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]
- Kim, S. H., et al. (2013). Synthesis of 2,2′-Dipyrryl Ketones from Pyrrole-2-carboxylic Acids with Trifluoroacetic Anhydride. Bulletin of the Korean Chemical Society, 34(7), 2165-2168. [Link]
- Wang, H., et al. (2021). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science, 12(15), 5538-5544. [Link]
- Wang, Y., et al. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega, 5(20), 11529–11536. [Link]
- Anderson, H. J., & Loader, C. E. (1985). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Canadian Journal of Chemistry, 63(4), 896-899. [Link]
- Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. [Link]
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- Anderson, A. G., Jr., & Exner, M. M. (1977). Regioselective Synthesis of Acylpyrroles. The Journal of Organic Chemistry, 42(24), 3952-3955. [Link]
- Mantellini, F., et al. (2009). Lewis Acid-Catalyzed Synthesis of Functionalized Pyrroles. European Journal of Organic Chemistry, 2009(21), 3538-3544. [Link]
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- Rajput, A. P., & Kuwar, A. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43. [Link]
- Tedder, J. M. (1955). The Use Of Trifluoroacetic Anhydride And Related Compounds In Organic Syntheses. Chemical Reviews, 55(4), 787–827. [Link]
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- ResearchGate. (2019).
- Yu, W., et al. (2017). Lewis Acid Catalyzed Synthesis of Multisubstituted Pyrroles. Synthesis, 49(10), 2231-2240. [Link]
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Application Note: High-Purity Isolation of Synthetic 2-Propionylpyrrole via Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of synthesized 2-propionylpyrrole, a key heterocyclic ketone intermediate in pharmaceutical and flavor chemistry research. Due to the presence of polar functional groups and potential for closely-related impurities from synthesis, achieving high purity is critical for subsequent applications. This guide details a robust methodology centered on normal-phase flash column chromatography, a technique prized for its efficiency and scalability. We will explore the scientific rationale behind each step, from initial analytical thin-layer chromatography (TLC) for method development to the final isolation and purity verification of the target compound. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated purification strategy.
Introduction: The Rationale for Chromatographic Purification
This compound (1-(1H-pyrrol-2-yl)propan-1-one) is a valuable building block in organic synthesis. Its purity is paramount, as residual starting materials (e.g., pyrrole, propionyl chloride) or synthetic byproducts can interfere with subsequent reactions, compromise biological assays, or introduce undesirable organoleptic properties.
The molecule's structure, featuring a moderately polar ketone group and a hydrogen-bonding N-H moiety on the pyrrole ring, makes it an ideal candidate for purification by normal-phase chromatography. This technique separates compounds based on their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase.[1][2] By optimizing these interactions, we can effectively isolate this compound from less polar and more polar impurities.
Foundational Knowledge: Physicochemical Properties
A successful purification strategy begins with understanding the target molecule's physical and chemical properties. These characteristics directly influence its behavior during the chromatographic process.
| Property | Value | Source | Significance for Chromatography |
| Molecular Formula | C₇H₉NO | Basic identifying information. | |
| Molecular Weight | 123.15 g/mol | [3][4][5] | Used for calculating molar quantities. |
| Appearance | White crystalline solid | [3][6] | Visual confirmation of the purified product. |
| Melting Point | 43-45 °C | [6][7] | A sharp melting point is an indicator of high purity. |
| Boiling Point | 230-232 °C | [6] | High boiling point makes solvent removal via rotary evaporation straightforward. |
| Solubility | Slightly soluble in water; Soluble in ethanol, methanol, dichloromethane. | [3][4][6] | Dictates the choice of solvents for sample preparation and the mobile phase. |
| Polarity (XLogP3-AA) | 1.4 | [3][4] | Indicates moderate polarity, ideal for silica gel chromatography. |
Causality: The molecule's moderate polarity (XLogP3-AA of 1.4) is the cornerstone of this protocol.[3][4] The polar ketone and N-H groups will interact with the hydroxyl groups on the surface of the silica gel (the stationary phase). A non-polar mobile phase will be insufficient to dislodge the molecule, while an overly polar mobile phase would elute all compounds without separation. Therefore, a finely tuned mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is required to achieve selective elution.[2][8]
Workflow for Purification and Analysis
The entire process, from crude material to a verified pure compound, follows a logical and self-validating sequence. Each step informs the next, ensuring efficiency and success.
Caption: Workflow from crude product to purity verification.
Part I: Protocol for TLC Method Development
Objective: To identify the optimal mobile phase composition that provides a target Retention Factor (Rf) of ~0.3-0.4 for this compound and achieves clear separation from impurities. An Rf in this range generally translates well to column chromatography, ensuring the compound elutes neither too quickly nor too slowly.[1]
Materials:
-
TLC plates (Silica Gel 60 F254)
-
TLC development chamber
-
Spotting capillaries
-
Crude this compound sample dissolved in a minimal amount of dichloromethane.
-
Various solvents: Hexane (or petroleum ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
UV lamp (254 nm) for visualization
-
Staining solution (e.g., vanillin or permanganate dip), as pyrrole derivatives can sometimes be faint under UV.[9]
Step-by-Step Protocol:
-
Prepare the TLC Plate: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.
-
Spot the Plate: Dip a capillary into your dissolved crude sample and briefly touch it to the origin line to create a small, concentrated spot.
-
Prepare Eluents: Prepare 5-10 mL of different solvent mixtures in separate TLC chambers. Allow the chambers to saturate with vapor for at least 5 minutes. See Table 2 for starting points.
-
Develop the Plate: Place the spotted TLC plate into a chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. Circle the visible spots. If needed, use a chemical stain for better visualization.
-
Calculate Rf: Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front.
-
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
-
Optimize: Adjust the solvent ratio to achieve the target Rf. Increasing the proportion of the polar solvent (EtOAc) will increase the Rf value.
| System | Ratio (Hexane:EtOAc) | Expected Result |
| 1 (Low Polarity) | 9:1 | Low Rf, compound remains near the origin. |
| 2 (Medium Polarity) | 7:3 | Good starting point. Should yield an Rf between 0.2 and 0.5. |
| 3 (Higher Polarity) | 1:1 | High Rf, compound moves close to the solvent front. |
Part II: Protocol for Preparative Flash Chromatography
Objective: To separate gram-scale quantities of this compound from its impurities using the optimized solvent system.
Materials:
-
Glass chromatography column with stopcock
-
Silica gel (flash grade, 230-400 mesh)
-
Sand (purified)
-
Optimized mobile phase (eluent) from Part I
-
Crude this compound
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Step-by-Step Protocol:
-
Column Packing (Slurry Method):
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom and add a ~1 cm layer of sand.
-
In a beaker, create a slurry of silica gel in the least polar solvent system you plan to use (e.g., 9:1 Hexane:EtOAc). The amount of silica should be 30-50 times the weight of your crude sample.[10]
-
With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to prevent spillage.
-
Continuously tap the side of the column gently to ensure even packing and remove air bubbles.
-
Once all the silica has settled, add a final ~1 cm layer of sand on top to protect the silica surface.
-
Drain the solvent until it is just level with the top of the sand layer. Crucially, never let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column. This technique generally provides superior resolution compared to liquid loading.
-
-
Elution:
-
Carefully add your optimized mobile phase to the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube). Use gentle air pressure ("flash" chromatography) to maintain a steady flow rate (approx. 2 inches/minute descent of the solvent).[1]
-
If impurities are significantly different in polarity, you may start with a less polar solvent system and gradually increase the polarity (gradient elution) to first elute non-polar impurities, then your product, and finally any highly polar impurities.[2]
-
-
Fraction Analysis and Isolation:
-
Monitor the collected fractions using the TLC method developed in Part I. Spot every few fractions on a single TLC plate.
-
Fractions containing only the spot corresponding to pure this compound should be combined into a clean, pre-weighed round-bottom flask.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
The final product should be a white crystalline solid.[3] Determine the final mass and calculate the yield.
-
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound won't elute (Rf=0) | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., from 8:2 to 7:3 Hexane:EtOAc). |
| Poor separation (overlapping spots) | Solvent system is too polar; Column was packed poorly; Sample was overloaded. | Decrease mobile phase polarity. Repack the column carefully. Use less crude material for the amount of silica. |
| Streaking on TLC plate | Sample is too concentrated; Compound is acidic/basic; Sample is degrading on silica. | Dilute the sample before spotting. Add a trace amount of acid (acetic) or base (triethylamine) to the mobile phase. Work quickly and avoid harsh conditions. |
| Cracked or channeled column bed | Column ran dry; Packing was not uniform. | This is often unrecoverable. The column must be repacked. Always keep the solvent level above the silica bed. |
Conclusion
This application note provides a systematic and reliable methodology for the purification of this compound using flash column chromatography. By first performing analytical TLC to determine an optimal solvent system, researchers can confidently scale up the separation to achieve high purity on a preparative scale. The principles and techniques described herein are fundamental to organic synthesis and are broadly applicable to the purification of other moderately polar small molecules. Final purity should always be confirmed by appropriate analytical methods such as NMR or HPLC.
References
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- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 529251, 2-Propionylpyrroline. PubChem.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. University of Rochester.
- Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
- Columbia University, Department of Chemistry. Column chromatography. Columbia University.
- University of Colorado Boulder, Department of Chemistry. Column Chromatography. University of Colorado Boulder.
- Athabasca University. Column chromatography. Athabasca University.
- Tzankova, V., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. International Journal of Molecular Sciences, 25(17), 9579.
- Stavrou, I., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(23), 7894.
- Gomha, S. M., et al. (2015). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica, 7(5), 181-188.
- Varra, M., et al. (2023). Tetrasubstituted Pyrrole Derivative Mimetics of Protein–Protein Interaction Hot-Spot Residues: A Promising Class of Anticancer Agents Targeting Melanoma Cells. International Journal of Molecular Sciences, 24(10), 8758.
- The Royal Society of Chemistry. Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. The Royal Society of Chemistry.
- Amerigo Scientific. This compound. Amerigo Scientific.
- Telegdy, F. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chimica Oggi-Chemistry Today, 25(6).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Propionylpyrrole
Welcome to the technical support center for optimizing the synthesis of 2-propionylpyrrole. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this important synthetic intermediate. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols based on established and innovative methodologies.
Introduction: The Challenge of Pyrrole Acylation
Pyrroles are fundamental heterocyclic motifs in pharmaceuticals and natural products. Specifically, 2-acylpyrroles like this compound serve as crucial building blocks. However, their synthesis is often plagued by challenges related to selectivity and stability. The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic attack, but this reactivity can be a double-edged sword, leading to undesirable side reactions.
The primary difficulties encountered during the propionylation of pyrrole are:
-
Competition between N-acylation and C-acylation: The lone pair on the pyrrole nitrogen is nucleophilic, competing with the carbon atoms of the ring for the acyl group.[1]
-
Poor Regioselectivity (C2 vs. C3): While electrophilic attack is favored at the C2 (α) position due to superior resonance stabilization of the intermediate, mixtures of C2 and C3 isomers are common.[1]
-
Polymerization: Under the strongly acidic conditions often required for classical Friedel-Crafts reactions, the highly reactive pyrrole ring can easily polymerize, leading to significant yield loss and purification difficulties.[2][3]
This guide provides a structured approach to overcoming these obstacles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of this compound in a question-and-answer format.
Problem 1: My primary product is N-propionylpyrrole, with very low yields of the desired C2-acylated product.
Possible Cause: The unprotected pyrrole nitrogen is highly nucleophilic and is reacting faster than the carbon ring with the propionylating agent.[1] This is especially common in the absence of a catalyst or under conditions that do not sufficiently activate the acylating agent.
Solutions:
-
Implement Friedel-Crafts Conditions: The most effective strategy is to use a Lewis acid catalyst (e.g., AlCl₃, TiCl₄, SnCl₄). The Lewis acid coordinates with the propionyl chloride, forming a bulky and highly electrophilic acylium ion complex. This complex is sterically hindered from attacking the nitrogen atom and preferentially reacts at the electron-rich C2 position of the pyrrole ring.[1]
-
Protect the Nitrogen Atom: Introduce an electron-withdrawing protecting group onto the pyrrole nitrogen before acylation. Groups like tosyl (-SO₂Tol), benzenesulfonyl (-SO₂Ph), or various alkoxycarbonyls (-COOR) significantly reduce the nucleophilicity of the nitrogen, effectively preventing N-acylation.[4][5][6] This also deactivates the ring slightly, which can help prevent polymerization.[5] The protecting group can be removed in a subsequent step.
-
Consider an Anionic Fries Rearrangement: In some cases, you can synthesize the N-propionylpyrrole and then induce a rearrangement to move the propionyl group to the C2 position. This is typically achieved by treating the N-acylpyrrole with a strong base.[1][2]
Problem 2: My reaction is producing a dark, insoluble polymer instead of the desired product.
Possible Cause: The pyrrole ring has degraded or polymerized due to excessively harsh reaction conditions, particularly overly strong acidity.
Solutions:
-
Lower the Reaction Temperature: Many Friedel-Crafts acylations are highly exothermic. Starting the reaction at 0 °C or even lower and maintaining this temperature during the addition of reagents can effectively control the reaction rate and minimize polymerization.[7]
-
Select a Milder Lewis Acid: While AlCl₃ is a powerful catalyst, it is often too harsh for sensitive substrates like pyrrole. Consider using milder Lewis acids such as zinc chloride (ZnCl₂), tin(IV) chloride (SnCl₄), or boron trifluoride etherate (BF₃·OEt₂).[1][3]
-
Use an Organocatalyst: For a metal-free and milder approach, organocatalysis is an excellent option. 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) has been shown to be a highly effective nucleophilic catalyst for the C2-acylation of N-protected pyrroles, often providing high yields with minimal polymerization.[8]
-
Control Stoichiometry: Ensure that the stoichiometry of the Lewis acid is carefully controlled. While Friedel-Crafts acylation often requires at least one full equivalent of the catalyst, a large excess can promote unwanted side reactions.[7]
Problem 3: I'm getting a mixture of 2- and 3-propionylpyrrole. How can I improve regioselectivity for the C2 isomer?
Possible Cause: While C2-acylation is electronically favored, the energy difference between the C2 and C3 intermediates can be small enough that mixtures form, especially under thermodynamic control or with certain catalyst-substrate combinations.
Solutions:
-
Kinetic vs. Thermodynamic Control: Ensure your reaction is running under kinetic control, which favors the C2 product. This typically means using lower temperatures and shorter reaction times.
-
Choice of Lewis Acid: The size and nature of the Lewis acid can influence the C2/C3 ratio. Experiment with different Lewis acids. For N-benzenesulfonylpyrrole, weaker Lewis acids like SnCl₄ tend to favor the C2-isomer.[1]
-
Avoid Bulky N-Protecting Groups: If your goal is C2-acylation, avoid using excessively bulky N-protecting groups like triisopropylsilyl (TIPS), as these are specifically designed to sterically block the C2 position and direct acylation to C3.[3] Simple protecting groups like tosyl or benzyl are preferable.
Frequently Asked Questions (FAQs)
Q1: What is the best general method to start with for synthesizing this compound?
For a robust and well-established method, the Friedel-Crafts acylation of N-protected pyrrole is an excellent starting point. Using an N-sulfonyl protecting group with a Lewis acid like SnCl₄ or TiCl₄ in an inert solvent like dichloromethane (DCM) at a low temperature (0 °C) provides a reliable path to the C2-acylated product.[1]
Q2: Do I absolutely need to protect the pyrrole nitrogen?
While direct C2-acylation of unprotected pyrrole is possible, it is often low-yielding and difficult to control. Protecting the nitrogen is a highly recommended and routine strategy to prevent N-acylation and improve the overall yield and cleanliness of the reaction.[1][5]
Q3: How does the choice of acylating agent affect the reaction?
Propionyl chloride is generally more reactive than propionic anhydride and is a common choice. When using a Lewis acid, propionyl chloride readily forms the reactive acylium ion. Propionic anhydride can also be used, sometimes with a co-catalyst or under stronger conditions.
Q4: What is the Vilsmeier-Haack reaction, and can it be used for propionylation?
The Vilsmeier-Haack reaction is a classic method for formylating (adding a -CHO group) electron-rich heterocycles using a Vilsmeier reagent (e.g., generated from DMF and POCl₃).[9][10][11] While it can be adapted for other acylations by using different amides (e.g., N,N-dimethylpropionamide), it is generally more difficult than formylation and less common for introducing a propionyl group.[9]
Q5: What are the best practices for work-up and purification?
A standard work-up procedure involves carefully quenching the reaction mixture by pouring it onto a mixture of ice and dilute acid (e.g., HCl).[1] This hydrolyzes intermediates and neutralizes the catalyst. The product is then extracted into an organic solvent (like DCM or ethyl acetate). The organic layer should be washed with a saturated sodium bicarbonate (NaHCO₃) solution to remove any remaining acid, followed by a brine wash.[1] After drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), the solvent is removed under reduced pressure. The crude product, this compound, is a white crystalline solid that is typically purified by column chromatography on silica gel or by distillation under reduced pressure.[1][12][13][14]
Visualization of Key Concepts
Reaction Pathway: N- vs. C-Acylation
Caption: Competing acylation pathways for pyrrole.
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Data Summary
Table 1: Influence of Lewis Acid on Regioselectivity
The selection of a Lewis acid catalyst is critical for directing the regioselectivity of the acylation of N-protected pyrroles. The following table summarizes typical outcomes for the acylation of N-benzenesulfonylpyrrole.
| Lewis Acid | C2-Isomer (Major/Minor) | C3-Isomer (Major/Minor) | General Observation | Reference |
| AlCl₃ | Minor | Major | Strong Lewis acids tend to favor the C3 isomer. | [1] |
| SnCl₄ | Major | Minor | Weaker Lewis acids often favor the C2 isomer. | [1] |
| BF₃·OEt₂ | Major | Minor | Weaker Lewis acids often favor the C2 isomer. | [1] |
| TiCl₄ | Major | Minor | Commonly used for selective C2-acylation. | [3] |
Note: Ratios are highly dependent on specific reaction conditions such as solvent and temperature.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of N-p-Toluenesulfonylpyrrole (C3-Selective)
This protocol is adapted from methodologies favoring C3-acylation using a strong Lewis acid.[1]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add N-p-toluenesulfonylpyrrole (1.0 equiv) and dry dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Under a nitrogen atmosphere, add aluminum chloride (AlCl₃, 1.2 equiv) portion-wise, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at 0 °C for 30 minutes.
-
Acylating Agent Addition: Add propionyl chloride (1.2 equiv) dropwise to the solution via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and dilute HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-propionyl-N-p-toluenesulfonylpyrrole.
Protocol 2: DBN-Organocatalyzed Acylation of N-Methylpyrrole (C2-Selective)
This protocol utilizes a milder, metal-free approach for selective C2-acylation.[8]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, dissolve N-methylpyrrole (1.0 equiv) in dry toluene (approx. 0.5 M).
-
Reagent Addition: Add propionyl chloride (1.2 equiv) followed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN, 0.15 equiv).
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cooling and Quenching: Allow the mixture to cool to room temperature. Dilute with ethyl acetate and carefully wash with 1 M HCl to remove the DBN catalyst.
-
Work-up: Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to yield pure 2-propionyl-N-methylpyrrole.
References
- Vertex AI Search Result[2]: chemoselective pyrrole dance vs.
- BenchChem. (2025).
- Movassaghi, M., & Schmidt, M. A. (2007). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 9(10), 1955–1958. [Link]
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Gonzalez, C., Greenhouse, R., Tallabs, R., & Muchowski, J. M. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry, 61(8), 1697-1702.
- Canadian Science Publishing. (n.d.). Pyrrole chemistry. XXII.
- Wikipedia. (n.d.). Pyrrole. [Link]
- BenchChem. (2025).
- Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2018). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 83(21), 13463-13470. [Link]
- ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. [Link]
- BenchChem. (2025).
- National Center for Biotechnology Information. (n.d.). This compound.
- ResearchGate. (n.d.). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)
- Google Patents. (n.d.).
- Google Patents. (n.d.).
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Technical Support Center: Pyrrole Acylation & Polymerization Control
Welcome to the Technical Support Center for Pyrrole Acylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrrole chemistry. Here, we will dissect the common challenges associated with the acylation of pyrrole, with a particular focus on preventing the often-competing polymerization reaction. Our approach is rooted in mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during pyrrole acylation.
Q1: My reaction mixture turns dark brown or black immediately upon adding the Lewis acid. What is happening?
A1: This is a classic visual indicator of acid-catalyzed polymerization of pyrrole.[1] Pyrrole is an electron-rich aromatic heterocycle, making it highly susceptible to protonation or coordination with a Lewis acid.[1] This initial interaction disrupts the ring's aromaticity, generating a highly reactive electrophilic species that is attacked by another neutral pyrrole molecule, initiating a rapid chain reaction to form an insoluble, dark-colored polymer.[1]
Q2: Why is pyrrole so prone to polymerization under acidic conditions?
A2: The high electron density of the pyrrole ring, which makes it an excellent nucleophile for acylation, also renders it highly reactive toward strong acids. Protonation at the C2 position creates a reactive cation that readily undergoes electrophilic attack on another pyrrole molecule, leading to polymerization.[1]
Q3: What is the most effective way to prevent this polymerization?
A3: The most robust strategy is the installation of an electron-withdrawing protecting group on the pyrrole nitrogen.[1][2] This modification decreases the electron density of the pyrrole ring, making it less prone to protonation and subsequent polymerization.[1] Sulfonyl groups, such as p-toluenesulfonyl (Ts), are particularly effective for this purpose.[2][3]
Q4: I am trying to perform a Friedel-Crafts acylation and only getting polymer. What can I do?
A4: Beyond N-protection, several procedural modifications can suppress polymerization:
-
Lower the Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to decrease the rate of the polymerization side reaction.[1][4]
-
Control Reagent Addition: Add the pyrrole derivative slowly to a pre-formed complex of the acylating agent and the Lewis acid.[4] This ensures the pyrrole is consumed in the desired acylation reaction before it can polymerize.
-
Use a Milder Lewis Acid: Strong Lewis acids like AlCl₃ can aggressively promote polymerization.[5] Consider milder alternatives such as SnCl₄, BF₃·OEt₂, or ZnCl₂.[2][6]
Q5: Are there alternatives to Friedel-Crafts acylation that are less prone to causing polymerization?
A5: Yes, several milder methods can be employed:
-
Vilsmeier-Haack Reaction: This method is highly effective for formylation (introduction of a -CHO group) and uses a less harsh electrophile, the Vilsmeier reagent, generated from DMF and POCl₃.[4][7][8]
-
Acylation with Activated Carboxylic Acids: Carboxylic acids can be activated with reagents like trifluoroacetic anhydride (TFAA) or trifluoromethanesulfonic anhydride (Tf₂O) to generate reactive mixed anhydrides that can acylate N-protected pyrroles under gentle conditions.[2][9][10]
-
Organocatalysis: Certain organic bases, like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), can catalyze the acylation of N-protected pyrroles, avoiding the use of strong Lewis acids altogether.[6][11]
Section 2: Troubleshooting Guide
This section provides a more in-depth, scenario-based approach to resolving specific experimental failures.
Problem 1: Reaction yields a dark, insoluble material with no desired product.
| Probable Cause | In-Depth Explanation & Causality | Recommended Solutions |
| Unprotected Pyrrole Nitrogen | An unprotected N-H pyrrole is highly activated and acid-sensitive. The Lewis acid required for Friedel-Crafts acylation will rapidly catalyze polymerization before any significant C-acylation can occur. | Primary Solution: Protect the pyrrole nitrogen with an electron-withdrawing group like p-toluenesulfonyl (Ts) or benzenesulfonyl.[2] This significantly deactivates the ring towards polymerization. See Protocol 1 for a standard N-protection procedure. |
| Excessively Harsh Conditions | Strong Lewis acids (e.g., AlCl₃) and elevated temperatures create an environment where the rate of polymerization far exceeds the rate of acylation, even for N-protected pyrroles. | Optimize Conditions: 1. Drastically lower the reaction temperature to -78 °C before adding the pyrrole.[1] 2. Use a milder Lewis acid (e.g., SnCl₄, TiCl₄).[6] 3. Ensure slow, dropwise addition of the pyrrole to the reaction mixture.[4] |
Problem 2: Low yield of the desired C2-acylated product, with significant baseline material on TLC.
| Probable Cause | In-Depth Explanation & Causality | Recommended Solutions |
| Competing Polymerization | Even if the reaction doesn't result in complete polymerization, a significant portion of the starting material can be consumed by this side reaction, leading to low product yield and a complex mixture. | Employ N-Protection: If not already in use, an N-protecting group is the most effective solution.[1][2] |
| Kinetic vs. Thermodynamic Control | Electrophilic attack at the C2 position is kinetically favored due to better resonance stabilization of the intermediate cation.[2] However, under certain conditions, isomerization to the more thermodynamically stable C3-acyl product can occur, or polymerization can become the dominant kinetic pathway.[10][12][13][14][15] | Favor the Kinetic Product: 1. Use low reaction temperatures to prevent equilibration to the thermodynamic product or polymerization.[14] 2. Choose conditions known to favor C2 acylation, such as using weaker Lewis acids with N-sulfonylated pyrroles.[2] |
Problem 3: The reaction is clean, but the wrong isomer (C3-acylated) is the major product.
| Probable Cause | In-Depth Explanation & Causality | Recommended Solutions |
| Steric Hindrance at C2 | A bulky protecting group on the nitrogen can sterically block the C2 and C5 positions, directing the incoming electrophile to the C3 position. The triisopropylsilyl (TIPS) group is a classic example used to achieve C3 selectivity.[2][6] | Modify the N-Protecting Group: To favor C2 acylation, switch to a smaller protecting group like N-methyl or N-benzyl.[11] |
| Lewis Acid Choice and Rearrangement | With N-sulfonylated pyrroles, strong Lewis acids like AlCl₃ can favor the formation of the C3-acylated product.[2][16][17] This is often due to an initial C2-acylation followed by a Lewis acid-mediated rearrangement to the thermodynamically more stable C3 isomer.[10] | Select a Weaker Lewis Acid: For N-sulfonylated pyrroles, using weaker Lewis acids like SnCl₄ or BF₃·OEt₂ typically results in the kinetically favored C2-acylated product as the major isomer.[2] |
Section 3: Visualizing the Problem: Polymerization Pathway
The following diagram illustrates the catastrophic polymerization cascade that can occur under acidic conditions, highlighting why prevention is critical.
Caption: Acid-catalyzed polymerization of pyrrole.
Section 4: Validated Experimental Protocols
These protocols provide step-by-step guidance for key procedures discussed in this guide.
Protocol 1: N-Protection of Pyrrole with p-Toluenesulfonyl (Ts) Chloride
This protocol effectively reduces the nucleophilicity of the pyrrole ring, thereby inhibiting polymerization under acidic acylation conditions.
Materials:
-
Pyrrole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
p-Toluenesulfonyl chloride (TsCl)
-
Saturated aqueous NH₄Cl
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq.) to a flame-dried round-bottom flask.
-
Add anhydrous THF to create a suspension and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of pyrrole (1.0 eq.) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-p-toluenesulfonylpyrrole.
Protocol 2: C2-Acylation of N-Tosylpyrrole under Mild Friedel-Crafts Conditions
This protocol uses a milder Lewis acid to achieve selective C2-acylation while minimizing side reactions.
Materials:
-
N-p-toluenesulfonylpyrrole
-
Acyl chloride (e.g., Acetyl chloride)
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried flask under an inert atmosphere, add N-p-toluenesulfonylpyrrole (1.0 eq.) and anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add SnCl₄ (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add the acyl chloride (1.1 eq.) dropwise to the solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Section 5: Logic and Workflow for Troubleshooting
The following diagram outlines a systematic approach to troubleshooting failed pyrrole acylation reactions where polymerization is the suspected issue.
Caption: Troubleshooting workflow for pyrrole polymerization.
References
- BenchChem. (n.d.). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity.
- JACS Directory. (2020). Synthesis and Characterization of Polypyrrole (PPy) by In-situ Polymerization Technique.
- Wikipedia. (n.d.). Polypyrrole.
- BenchChem. (n.d.). Technical Support Center: Pyrrole Acylation.
- Chougule, M., et al. (2011). Synthesis and Characterization of Polypyrrole (PPy) Thin Films. Soft Nanoscience Letters, 1, 6-10.
- Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584-13589.
- BenchChem. (n.d.). Technical Support Center: Optimizing Pyrrole Acylation Reactions.
- Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. (n.d.). RSC Publishing.
- ResearchGate. (n.d.). Pyrrole Protection.
- Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584-13589.
- BenchChem. (n.d.). Preventing polymerization of pyrrole compounds under acidic conditions.
- Taylor, J. E., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5740-5743.
- Huffman, J. W., et al. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron, 64(9), 2104-2112.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Pyrroles.
- Chemistry Stack Exchange. (2019). Friedel-Crafts Alkylation of Pyrrole.
- ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction.
- Wikipedia. (n.d.). Thermodynamic versus kinetic reaction control.
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products.
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- 9. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Propionylpyrrole Synthesis
Welcome to the Technical Support Center for the synthesis of 2-propionylpyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this synthetic procedure. Our goal is to equip you with the knowledge to navigate the nuances of pyrrole chemistry, ensuring successful and reproducible outcomes.
Introduction: The Chemistry of this compound Synthesis
The synthesis of this compound, an important heterocyclic ketone, is most commonly achieved via the Friedel-Crafts acylation of pyrrole. This electrophilic aromatic substitution reaction, while conceptually straightforward, is fraught with potential challenges, including issues with regioselectivity, side reactions, and product purification.[1] Pyrrole's high reactivity makes it susceptible to polymerization under strongly acidic conditions, a common pitfall in traditional Friedel-Crafts reactions.[2][3]
This guide will dissect the critical parameters of this synthesis, providing evidence-based solutions to common problems. We will explore the interplay of reagents, catalysts, and reaction conditions to empower you to optimize your synthesis for high yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Core Reaction Strategy - Friedel-Crafts Acylation
Question 1: I am setting up the Friedel-Crafts acylation of pyrrole with propionyl chloride. What are the most critical starting parameters?
Answer: The Friedel-Crafts acylation of pyrrole requires careful control of reaction conditions to favor the desired 2-substituted product and minimize side reactions. Here are the key starting parameters:
-
Acylating Agent: Propionyl chloride is a highly reactive acylating agent suitable for this transformation.[4] Propionic anhydride can also be used, which may be a milder alternative.[5]
-
Catalyst: A Lewis acid is typically required to activate the acylating agent. However, due to pyrrole's high reactivity, strong Lewis acids like AlCl₃ can lead to polymerization.[2] Milder Lewis acids such as ZnCl₂, SnCl₄, or metal triflates (e.g., Sc(OTf)₃) are often preferred.[6] Organocatalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) have also been shown to be effective and can offer improved functional group tolerance.[6][7]
-
Solvent: Anhydrous, non-polar aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard choices. It is crucial to use dry solvents to prevent quenching of the Lewis acid catalyst.
-
Temperature: The reaction is typically conducted at low temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction and suppress polymerization.[8]
-
Stoichiometry: A slight excess of the acylating agent and catalyst relative to pyrrole is common, but large excesses should be avoided to prevent side reactions.
Workflow for a Typical Friedel-Crafts Acylation of Pyrrole:
Caption: Competing pathways for C-acylation and N-acylation of pyrrole.
Question 3: I am observing significant polymerization of my pyrrole starting material. What are the likely causes and how can I prevent this?
Answer: Pyrrole is notoriously prone to polymerization in the presence of strong acids. [2]This is a major side reaction in Friedel-Crafts acylation.
Causes of Polymerization:
-
Excessively Strong Lewis Acid: Highly active Lewis acids like AlCl₃ can induce rapid polymerization.
-
High Reaction Temperature: The rate of polymerization increases with temperature.
-
High Concentration: More concentrated reaction mixtures can favor intermolecular polymerization reactions.
-
Slow Product Formation: If the desired acylation is sluggish, polymerization may become the dominant pathway.
Troubleshooting Polymerization:
| Strategy | Detailed Action | Rationale |
| Use a Milder Catalyst | Switch from AlCl₃ to a milder Lewis acid like ZnCl₂, SnCl₄, or a metal triflate. [6]Alternatively, consider an organocatalyst. [7] | Milder catalysts are less likely to protonate the pyrrole ring and initiate polymerization. |
| Control Temperature | Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) and maintain it throughout the addition of pyrrole. | Lower temperatures slow down the rate of polymerization. |
| Slow Addition | Add the pyrrole solution dropwise to a pre-formed complex of the Lewis acid and propionyl chloride. [8] | This keeps the instantaneous concentration of free pyrrole low, minimizing self-reaction. |
| Dilution | Use a larger volume of solvent to run the reaction at a lower concentration. | Reduces the frequency of intermolecular collisions that lead to polymer formation. |
Section 2: Regioselectivity - C2 vs. C3 Acylation
Question 4: My primary product is this compound, but I need the C3 isomer. How can I achieve this?
Answer: Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position. This is because the cationic intermediate (Wheland intermediate) formed by attack at C2 is more resonance-stabilized than the intermediate formed by attack at C3 (β). [9]To achieve C3 acylation, you must modify the pyrrole substrate to disfavor reaction at the C2 position.
Strategies for C3-Acylation:
-
Steric Hindrance: The most common strategy is to introduce a bulky protecting group on the pyrrole nitrogen. A triisopropylsilyl (TIPS) group is particularly effective at sterically blocking the C2 positions, thereby directing the incoming electrophile to the C3 position. [6][9]* N-Sulfonyl Protecting Groups: N-arylsulfonyl groups, such as N-p-toluenesulfonyl (tosyl), can also direct acylation to the C3 position, particularly with strong Lewis acids like AlCl₃. [10]The mechanism is thought to involve the formation of an organoaluminum intermediate. [10]Weaker Lewis acids with N-tosylpyrrole may favor the C2-isomer. [10] Experimental Protocol for C3-Acylation (using N-Tosyl Protection):
-
Protection: React pyrrole with p-toluenesulfonyl chloride in the presence of a base (e.g., NaOH or NaH) to form N-p-toluenesulfonylpyrrole.
-
Acylation: To a solution of N-p-toluenesulfonylpyrrole in an anhydrous solvent (e.g., DCM), add AlCl₃ (a slight excess) at 0 °C.
-
Stir for approximately 30 minutes, then add propionyl chloride dropwise.
-
Allow the reaction to proceed, monitoring by TLC.
-
Work-up involves quenching with ice/water and extraction.
-
Deprotection: The tosyl group can be removed under basic conditions (e.g., NaOH in methanol/water) to yield 3-propionylpyrrole.
Section 3: Purification and Characterization
Question 5: I have a complex crude mixture after my reaction. What is the best way to purify this compound?
Answer: The purification of this compound from a crude reaction mixture typically involves a combination of techniques to remove unreacted starting materials, catalyst residues, and byproducts.
Recommended Purification Strategy:
-
Aqueous Work-up: After quenching the reaction, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove acidic byproducts. Follow this with a brine wash to remove bulk water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Column Chromatography: This is the most effective method for separating this compound from isomers and other impurities.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. The optimal solvent system should be determined by TLC analysis of the crude mixture.
-
-
Distillation: For larger scale purifications or if chromatography is not providing sufficient purity, vacuum distillation can be employed. [11][12]this compound has a boiling point of 230-232 °C at atmospheric pressure, so reduced pressure is necessary to prevent decomposition. [13] Characterization of this compound:
| Technique | Expected Observations |
| Appearance | White to off-white crystalline solid. [13][14] |
| Melting Point | 43-45 °C [13] |
| ¹H NMR | Expect characteristic signals for the pyrrole ring protons (typically in the 6-7 ppm region), the ethyl group (a quartet and a triplet), and a broad singlet for the N-H proton. |
| ¹³C NMR | A signal for the ketone carbonyl carbon will be present downfield (around 185-195 ppm), along with signals for the pyrrole and ethyl carbons. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of C₇H₉NO should be observed. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ketone (around 1650-1680 cm⁻¹) and a band for the N-H stretch (around 3200-3400 cm⁻¹) are expected. |
Conclusion
The synthesis of this compound is a valuable transformation in organic chemistry. By understanding the underlying principles of pyrrole reactivity and carefully controlling the reaction conditions, researchers can overcome common challenges such as poor regioselectivity and polymerization. This guide provides a framework for troubleshooting and optimizing your synthetic protocol. Should you encounter issues not covered here, we recommend consulting the primary literature for more specialized solutions.
References
- Benchchem. (n.d.). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity.
- Benchchem. (n.d.). Technical Support Center: Pyrrole Acylation.
- Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. PMC - NIH.
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
- ResearchGate. (n.d.). Recent Advances in Synthetic Methods for 2 H ‐Pyrroles.
- Taylor, J. E., Jones, M. D., Williams, J. M., & Bull, S. D. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5740-5743.
- ResearchGate. (n.d.). Synthesis of pyrrole and substituted pyrroles (Review).
- Benchchem. (n.d.). Technical Support Center: Optimizing Pyrrole Acylation Reactions.
- RSC Publishing. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ).
- Wikipedia. (n.d.). Pyrrole.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
- Chemistry Stack Exchange. (2019). Friedel-Crafts Alkylation of Pyrrole.
- The Good Scents Company. (n.d.). 2-propionyl pyrrole, 1073-26-3.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Benchchem. (n.d.). Propionyl Chloride in Synthesis: A Comparative Guide to Acylating Agents.
- Blog. (2023). What are the common substitution reactions of pyrrole?
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). Process for the purification of crude pyrroles. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9ZcpXW2L2zy6rQuYGlyatEOrYk2NYT8lJZWY9gE6oexKuL6-kFKy9VMFGiVOXAbJx2hbOha8mU7rTy3Q41ZYrpHUiWX-rzMubDqw115EwdZDzfttVQKLTjWzd6K-ifdjsvspsGub6ipnD]([Link]
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- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 12. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
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- 14. This compound | C7H9NO | CID 61260 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-Propionylpyrrole
Welcome to the technical support center for the purification of crude 2-propionylpyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this valuable heterocyclic ketone.
Introduction: Understanding the Challenges in Purifying this compound
This compound, a key building block in the synthesis of various pharmaceuticals and functional materials, is commonly prepared via the Friedel-Crafts acylation of pyrrole. While effective, this synthesis can lead to a range of impurities that complicate downstream applications. The purification process is often nontrivial due to the inherent reactivity and potential instability of the pyrrole ring system. This guide will equip you with the knowledge to anticipate and resolve these purification challenges, ensuring the high purity of your final product.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark-colored oil or solid. Is this normal?
A1: Yes, it is quite common for crude this compound to appear as a dark oil or solid. The coloration is often due to the presence of polymeric pyrrole byproducts, which are notorious for their dark appearance. Pyrroles are susceptible to polymerization under the acidic conditions of the Friedel-Crafts reaction, as well as upon exposure to air and light. The goal of the purification process is to remove these colored impurities to yield a white to off-white crystalline solid.
Q2: What are the most common impurities I should expect in my crude this compound?
A2: The impurity profile can vary depending on the specific reaction conditions, but the most common impurities include:
-
Unreacted Starting Materials: Residual pyrrole and propionyl chloride (or propionic anhydride).
-
Regioisomers: The Friedel-Crafts acylation of pyrrole can yield a mixture of 2- and 3-substituted products. While the 2-acylpyrrole is typically the major product, the formation of 3-propionylpyrrole is a common side reaction.
-
Polysubstituted Byproducts: Over-acylation of the pyrrole ring can lead to the formation of di- and tri-acylated pyrroles.
-
Polymeric Material: As mentioned, pyrrole polymerization is a significant source of colored impurities.
-
Residual Catalyst: Incomplete quenching and work-up can leave residual Lewis acid catalyst (e.g., aluminum chloride), which can contribute to product instability.
Q3: My purified this compound darkens over time, even when stored in the freezer. What is happening and how can I prevent it?
A3: The darkening of purified this compound upon storage is typically due to slow oxidation and/or polymerization upon exposure to air and light. To minimize this, it is crucial to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed amber vial at low temperatures (-20°C is recommended for long-term storage).
Troubleshooting Guides for Purification Techniques
This section provides detailed troubleshooting for the three primary methods used to purify crude this compound: recrystallization, column chromatography, and vacuum distillation.
Recrystallization
Recrystallization is often the most effective method for removing small amounts of impurities and obtaining highly pure crystalline this compound.
Common Issues and Solutions:
Q: I'm having trouble finding a suitable single solvent for recrystallization. What should I try?
A: this compound has moderate polarity. A good starting point for a single solvent is a non-polar solvent like hexane, in which the compound is soluble when hot and sparingly soluble when cold. If a single solvent proves ineffective, a mixed solvent system is highly recommended. A common and effective mixed solvent system is hexane/ethyl acetate or hexane/dichloromethane .
Experimental Protocol: Mixed-Solvent Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., ethyl acetate or dichloromethane) with gentle heating.
-
Inducing Cloudiness: While the solution is warm, slowly add a "bad" solvent (e.g., hexane) dropwise until the solution becomes faintly and persistently cloudy.[1]
-
Clarification: Add a few drops of the "good" solvent back into the warm solution until the cloudiness just disappears.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For optimal crystal formation, avoid disturbing the flask during this initial cooling phase.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "bad" solvent (hexane) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation: Common Solvents for Recrystallization of Ketones
| Solvent System | Polarity | Comments |
| Hexane | Non-polar | A good starting point for single-solvent recrystallization. |
| Hexane/Ethyl Acetate | Adjustable | A versatile mixed-solvent system for moderately polar compounds.[2][3] |
| Hexane/Dichloromethane | Adjustable | Another effective mixed-solvent system. |
| Ethanol/Water | Polar | Can be effective, but the high polarity of water may reduce yield.[2] |
Q: My compound is "oiling out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.
-
Solution 1: Add More "Good" Solvent: Add a small amount of the "good" solvent to the oiled-out mixture and gently reheat until a clear solution is obtained. Then, allow it to cool more slowly.
-
Solution 2: Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 3: Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.
Column Chromatography
Column chromatography is a powerful technique for separating this compound from its isomers and other impurities with different polarities.
Common Issues and Solutions:
Q: My this compound is streaking or tailing on the silica gel column, leading to poor separation. What is the cause and how can I fix it?
A: Streaking of pyrrole derivatives on silica gel is a common problem due to the interaction of the somewhat basic pyrrole nitrogen with the acidic silanol groups on the silica surface.
-
Solution 1: Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of triethylamine (TEA). This can be done by adding 0.5-1% TEA to the eluent used to pack and run the column.[4] The TEA will neutralize the acidic sites on the silica, leading to sharper bands and better separation.
-
Solution 2: Use a Different Stationary Phase: Consider using neutral alumina as an alternative to silica gel. Alumina is less acidic and can be a better choice for acid-sensitive or basic compounds.[4]
Experimental Protocol: Column Chromatography of this compound
-
TLC Analysis: Before running a column, perform a thin-layer chromatography (TLC) analysis to determine the optimal eluent system. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (with 0.5-1% TEA if deactivating). Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, where the polarity of the eluent is gradually increased (e.g., from 10% ethyl acetate in hexane to 30% ethyl acetate in hexane), can be very effective for separating the 2- and 3-isomers.[5]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization: TLC Analysis Workflow
Caption: Workflow for TLC analysis to determine the optimal eluent.
TLC Visualization of this compound and Impurities
-
UV Light (254 nm): this compound, being a conjugated ketone, will be UV active and appear as a dark spot on a fluorescent TLC plate.[6]
-
p-Anisaldehyde Stain: This stain is excellent for visualizing pyrroles and other nucleophilic compounds. After dipping the TLC plate in the stain and heating, this compound will typically appear as a colored spot (often reddish-purple). This stain is also useful for detecting non-UV active impurities.[7]
Vacuum Distillation
Vacuum distillation is a suitable method for purifying larger quantities of this compound, especially for removing non-volatile polymeric impurities.
Common Issues and Solutions:
Q: My product is decomposing during distillation, even under vacuum. What can I do?
A: this compound has a relatively high boiling point (230-232 °C at atmospheric pressure) and can be susceptible to thermal decomposition.[8]
-
Solution 1: Use a Lower Pressure: The lower the pressure, the lower the boiling point. A high-vacuum pump is recommended to achieve a significantly lower distillation temperature.
-
Solution 2: Use a Short-Path Distillation Apparatus: A short-path distillation apparatus minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures and thus minimizing decomposition.
-
Solution 3: Work Quickly: Do not heat the distillation flask for an extended period before distillation begins.
Experimental Protocol: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a vacuum distillation apparatus. A short-path setup is recommended. Ensure all glassware is free of cracks or defects.
-
Bump Prevention: Add a magnetic stir bar to the distillation flask. Do not use boiling chips , as they are ineffective under vacuum.
-
Apply Vacuum: Before heating, apply the vacuum and ensure the system is well-sealed.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distilled this compound in a receiving flask. It is advisable to cool the receiving flask with an ice bath to ensure efficient condensation of the product.
-
Monitoring: Monitor the temperature of the vapor and the pressure of the system throughout the distillation. The boiling point of this compound is approximately 100-110 °C at 1 mmHg.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Mandatory Visualization: Vacuum Distillation Setup
Sources
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- 3. reddit.com [reddit.com]
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- 5. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. parchem.com [parchem.com]
Stability of 2-Propionylpyrrole under acidic and basic conditions
Welcome to the technical support resource for 2-Propionylpyrrole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical insights into the stability and handling of this compound. We will move beyond simple data points to explore the mechanistic underpinnings of its reactivity, helping you anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.
Section 1: Stability Under Acidic Conditions
The behavior of this compound in acidic media is the most frequent source of experimental failure. Understanding the underlying chemistry is critical for success. The electron-rich nature of the pyrrole ring makes it highly susceptible to protonation, which compromises its aromaticity and initiates rapid, irreversible degradation.[1][2]
Frequently Asked Questions (FAQs): Acidic Stability
Q1: My solution of this compound turned dark brown/black immediately after adding an acid. What happened?
A1: You have witnessed acid-catalyzed polymerization. The pyrrole ring is a very weak base (the pKa of its conjugate acid is approximately -3.8), and it protonates preferentially at the C2 (alpha) position.[3] This protonation disrupts the aromatic sextet, forming a highly reactive pyrrolium cation. This cation is a potent electrophile that is immediately attacked by a neutral, electron-rich pyrrole molecule, initiating a chain reaction that results in the formation of insoluble, dark-colored polypyrrole-like materials.[1][2][4] This process is often extremely rapid and is the primary degradation pathway for pyrroles in acid.
Q2: I thought the propionyl group was electron-withdrawing. Shouldn't that protect the ring?
A2: While the 2-propionyl group is indeed electron-withdrawing and does reduce the electron density of the pyrrole ring compared to unsubstituted pyrrole, this effect is insufficient to prevent protonation and subsequent polymerization under moderately to strongly acidic conditions.[1] The fundamental high reactivity of the pyrrole core towards strong acids remains the dominant factor.
Q3: At what pH does this polymerization become a significant problem?
A3: Significant and rapid polymerization is typically observed in strongly acidic conditions (pH < 2). However, gradual degradation and discoloration can occur even under mildly acidic conditions (pH 3-6) over time, especially when heated or exposed to light. For any reaction requiring acidic conditions, proactive measures are essential.
Q4: How can I perform acid-catalyzed reactions on other parts of my molecule without destroying the this compound moiety?
A4: The most effective and widely accepted strategy is to protect the pyrrole nitrogen with a robust electron-withdrawing group before subjecting the molecule to acidic conditions.[1] A tosyl (Ts) or similar sulfonyl group significantly reduces the ring's electron density, making it far less susceptible to protonation and polymerization. This allows for a much wider range of acidic transformations to be performed elsewhere in the molecule.
Troubleshooting Guide: Acid-Mediated Reactions
| Problem | Probable Cause | Recommended Solutions & Explanations |
| Reaction mixture immediately turns black/tarry upon acid addition. | Uncontrolled, rapid acid-catalyzed polymerization of the unprotected pyrrole ring.[1] | Primary Solution: Protect the pyrrole nitrogen with a tosyl (Ts) or mesyl (Ms) group prior to the acidic step. See Protocol 1 for a general procedure. This is the most robust method. Alternative (for very mild conditions): If protection is not feasible, drastically lower the temperature (e.g., to -78 °C) before adding the acid. Add the acid slowly and in a diluted form to a well-stirred, dilute solution of the substrate to avoid localized high concentrations.[1] |
| Low yield of desired product with significant baseline material on TLC. | A competing polymerization side-reaction is consuming a substantial portion of your starting material. | Implement the protection/deprotection sequence described above. The higher overall yield from a three-step sequence (protect, react, deprotect) often outweighs the lower yield from a problematic one-step reaction. |
| My N-Boc protected pyrrole decomposed in strong acid (e.g., TFA, HCl). | The tert-butoxycarbonyl (Boc) group is specifically designed to be removed by strong acids.[1] You are simultaneously deprotecting the pyrrole and creating the acidic conditions for its immediate polymerization. | Change the Protecting Group: The Boc group is unsuitable for this purpose. Switch to a protecting group that is stable in strong acid. Sulfonyl groups (Ts, Ms) are excellent choices. The Cbz group, removed by hydrogenolysis, is another alternative if compatible with your molecule.[1] |
Visualization: Acid-Catalyzed Polymerization Pathway
The following diagram illustrates the initiation of the degradation cascade.
Caption: Initiation and propagation of acid-catalyzed pyrrole polymerization.
Section 2: Stability Under Basic Conditions
In contrast to its dramatic instability in acid, this compound is significantly more stable in basic media. The primary chemical event under basic conditions is the potential for deprotonation of the N-H proton, which is weakly acidic.[3]
Frequently Asked Questions (FAQs): Basic Stability
Q1: Is this compound stable to common aqueous bases like NaOH or K₂CO₃?
A1: Generally, yes. The pKa of the pyrrole N-H is approximately 17.5, meaning it is a very weak acid.[3] Aqueous hydroxide solutions are typically not strong enough to cause significant deprotonation. However, prolonged heating in strong aqueous base could potentially lead to slow hydrolysis of the propionyl group, although this is less common than for other N-acyl compounds like N-acylimidazoles.[5][6] For most applications at room temperature, it is considered stable.
Q2: I want to perform an N-alkylation. What base should I use?
A2: To achieve complete deprotonation of the pyrrole nitrogen, you must use a very strong, non-nucleophilic base in an anhydrous solvent. The most common and effective choices are sodium hydride (NaH) in THF or DMF, or organometallic bases like n-butyllithium (n-BuLi).[3] These bases will irreversibly form the sodium or lithium pyrrolide salt, a potent nucleophile ready to react with an electrophile (e.g., an alkyl halide).[7]
Q3: Can the propionyl group be affected by strong bases?
A3: Yes, it's possible. The α-protons on the methylene group of the propionyl chain are acidic and can be removed by a strong base, leading to enolate formation. This can be a competing pathway, especially if a sterically hindered base is used or if the electrophile is slow to react. However, the N-H proton is generally more acidic and deprotonates more rapidly with common strong bases like NaH.
Q4: I am observing side products in my N-alkylation reaction. What could be the cause?
A4: There are several possibilities.
-
C-Alkylation: The pyrrolide anion is an ambident nucleophile. While N-alkylation is generally favored with ionic metal salts (Na+, K+) in polar aprotic solvents, some C-alkylation at the C2 position can occur, depending on the counter-ion, solvent, and electrophile.[3]
-
Incomplete Deprotonation: If you use an insufficient amount of base or if your reagents/solvents are not perfectly anhydrous, you will have a mixture of the deprotonated pyrrolide and neutral this compound, leading to incomplete conversion.
-
Electrophile Instability: Your alkylating agent may be unstable to the basic conditions.
Troubleshooting Guide: Base-Mediated Reactions
| Problem | Probable Cause | Recommended Solutions & Explanations |
| No reaction or low conversion in N-alkylation. | 1. Insufficiently strong base: Weaker bases like carbonates or hydroxides will not deprotonate the pyrrole N-H. 2. Wet reagents/solvents: Water will quench the strong base (e.g., NaH, n-BuLi) and the pyrrolide anion. | 1. Use an appropriate base: Sodium hydride (NaH, 60% dispersion in mineral oil) or n-butyllithium (n-BuLi) are standard. 2. Ensure anhydrous conditions: Use flame-dried glassware under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. Wash NaH with dry hexanes to remove oil if necessary. |
| A mixture of N- and C-alkylated products is formed. | The pyrrolide anion is reacting at both the nitrogen and carbon atoms.[3] | This is governed by Hard-Soft Acid-Base (HSAB) theory. N-alkylation is typically favored with "hard" electrophiles (e.g., methyl sulfate) and ionic counter-ions (Na+, K+). Softer electrophiles may favor C-alkylation. Try changing the solvent or counter-ion to modulate reactivity. |
| Formation of a complex mixture of unidentified products. | The electrophile or product may be unstable to the strongly basic conditions, leading to elimination or other side reactions. | Lower the reaction temperature. Add the electrophile slowly at 0 °C or below. Consider if a milder base/condition could be used, although this is often not possible for full deprotonation. |
Visualization: Base-Mediated N-Alkylation Workflow
This diagram shows the intended reactive pathway for this compound under strong basic conditions.
Caption: General workflow for the N-alkylation of this compound.
Section 3: Experimental Protocols & Data
Data Summary: pH Stability Profile
| Condition | pH Range | Primary Concern / Reaction | Recommended Handling |
| Strongly Acidic | < 2 | Rapid, irreversible polymerization.[1][2] | AVOID. If necessary, use N-protection (e.g., Tosyl). |
| Mildly Acidic | 3 - 6 | Slow degradation and discoloration over time, accelerated by heat. | Use buffered solutions. Store cold and protected from light. Monitor purity by HPLC. |
| Neutral | ~7 | Generally stable. Susceptible to slow air oxidation over long periods.[8] | Store under an inert atmosphere (N₂ or Ar) for long-term storage. Refrigerate.[9] |
| Mildly Basic | 8 - 11 | Stable. The N-H remains protonated. | Suitable for many reaction conditions. |
| Strongly Basic | > 12 | Deprotonation of N-H to form the nucleophilic pyrrolide anion.[3] | Requires strong, non-nucleophilic bases (NaH, BuLi) and anhydrous conditions for intentional reactivity. |
Protocol 1: N-Protection of this compound with a Tosyl Group
This protocol describes a general method for protecting the pyrrole nitrogen, which imparts high stability in acidic media.[1]
WARNING: Sodium hydride (NaH) is a water-reactive, flammable solid. Handle only under an inert atmosphere and with appropriate personal protective equipment.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a nitrogen or argon atmosphere.
-
Base Suspension: To the flask, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, carefully decanting the hexanes each time via cannula. Briefly dry the remaining NaH powder under vacuum.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension of NaH. Cool the flask to 0 °C in an ice-water bath.
-
Pyrrole Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension via a dropping funnel or syringe pump.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature for 1 hour. Hydrogen gas evolution should be observed.
-
Tosylation: Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) in anhydrous THF dropwise.
-
Reaction Completion: Allow the reaction to stir at room temperature overnight or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-tosyl-2-propionylpyrrole by flash column chromatography on silica gel.
Protocol 2: General Forced Degradation Study
This protocol outlines a basic procedure to assess the stability of this compound under various stress conditions, a common practice in pharmaceutical development.[8]
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1M HCl. Keep at room temperature.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.
-
Thermal Degradation: Store a sample of the stock solution in a sealed vial at a controlled elevated temperature (e.g., 60 °C).
-
Analysis: At specified time points (e.g., 1, 4, 8, 24 hours), withdraw a sample from each stress condition. Quench the acidic and basic samples to ~pH 7 if necessary. Dilute all samples to the same final concentration and analyze by a stability-indicating HPLC method (e.g., C18 column with a UV detector) against an unstressed control sample.
-
Evaluation: Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
References
- Wikipedia. (n.d.). Pyrrole.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
- StudySmarter. (2023, October 21). Pyrrole: Structure, Acidity & Synthesis.
- Quora. (2018, April 24). Why is the reaction of pyrrole difficult with acid?
- EduRev. (n.d.). Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF Download.
- Hawkins, S. J., & Ratcliffe, N. M. (2000). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry, 10, 2057-2062. [Link]
- Heterocyclic Compounds. (n.d.).
- Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene.
- Chemistry Learner. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation).
- The Good Scents Company. (n.d.). 2-propionyl pyrrole.
- Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrrolines.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrroles.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Menger, F. M., & Donohue, J. A. (1973). Base-catalyzed hydrolysis of N-acylpyrroles. Measurable acidity of a steady-state tetrahedral intermediate. Journal of the American Chemical Society, 95(2), 432–437. [Link]
- Hotchkiss, F. A. G., et al. (2020). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 10(45), 26868-26872. [Link]
- Menger, F. M., & Donohue, J. A. (1973). Base-catalyzed hydrolysis of N-acylpyrroles. Measurable acidity of a steady-state tetrahedral intermediate. Journal of the American Chemical Society.
- Borisova, B., et al. (2023). Hydrolysis of both pyrrole acids at pH 2.0. [Image]. In Attenuation of 1-chloro-2,4-dinitrobenzene-induced inflammation in atopic dermatitis-like skin lesions in rats by a pyrrole containing FELL-NH2 bioconjugate: Cannabinoid receptor type 1 involvement. ResearchGate.
- Wang, W., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
- Hotchkiss, F. A. G., et al. (2020). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Brendel, T. O., et al. (2019). Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. Journal of Agricultural and Food Chemistry, 67(12), 3469-3475. [Link]
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- The Good Scents Company. (n.d.). ethanone, 1-(3,4-dihydro-2H-pyrrol-5-yl)-.
- Chen, C., et al. (2014). Dynamics of propionic acid degradation in a two-phase anaerobic system. Chemosphere, 117, 409-415. [Link]
- Kumar, V. V., & Ramulu, K. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 52(7), 645-653. [Link]
- Zhang, X., et al. (2023). Study on the degradation and pyrolysis of 2-fluoromethcathinone.
- Zhang, X., et al. (2023). Study on the degradation and pyrolysis of 2-fluoromethcathinone. PubMed.
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Technical Support Center: Regioselective Synthesis of 2-Acylpyrroles
Welcome to the Technical Support Center for the regioselective synthesis of 2-acylpyrroles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring you can make informed decisions in your synthetic work.
Introduction: The Challenge of Pyrrole Acylation
Pyrrole, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in numerous natural products and pharmaceuticals. The introduction of an acyl group, particularly at the C2 position, is a critical transformation for elaborating these molecules. However, the inherent reactivity of the pyrrole ring presents significant challenges in achieving regioselectivity. The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic attack, but this reactivity is a double-edged sword. It can lead to a mixture of products, including N-acylation, C2-acylation, C3-acylation, and even polymerization, complicating purification and reducing yields.[1][2] This guide will help you navigate these complexities to achieve your desired 2-acylpyrrole target with high selectivity and efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is N-acylation a common and often undesired side reaction?
A1: The lone pair of electrons on the pyrrole nitrogen contributes to the aromaticity of the ring. However, this same lone pair also makes the nitrogen atom nucleophilic.[2] In many acylation reactions, especially those using highly reactive acylating agents like acyl chlorides, the nitrogen can act as a nucleophile and attack the electrophilic acylating agent, leading to the formation of an N-acylpyrrole. This is often the kinetically favored product. Furthermore, the N-H proton is weakly acidic (pKa ≈ 17.5) and can be easily removed by a base, further enhancing the nucleophilicity of the nitrogen.[3]
Q2: What factors determine whether acylation occurs at the C2 or C3 position?
A2: For an unsubstituted pyrrole, electrophilic substitution, including acylation, preferentially occurs at the C2 (α) position.[2] This preference is due to the greater resonance stabilization of the cationic intermediate (the Wheland intermediate) formed upon attack at C2 compared to the intermediate formed from attack at C3. The C2-attack intermediate has three significant resonance contributors, effectively delocalizing the positive charge, whereas the C3-attack intermediate has only two. However, this inherent selectivity can be overridden by several factors:
-
Steric Hindrance: Bulky substituents on the nitrogen atom can sterically hinder the approach of the electrophile to the adjacent C2 and C5 positions, thereby favoring attack at the C3 and C4 positions.[2][4]
-
Directing Groups: Electron-withdrawing groups on the nitrogen can alter the electron density of the ring and influence the regioselectivity of the acylation.[5][6][7][8] For instance, a phenylsulfonyl group can direct acylation to the C3 position under certain conditions.[5][7]
-
Lewis Acid Catalyst: The choice of Lewis acid can significantly impact the C2/C3 ratio. For example, in the acylation of N-(phenylsulfonyl)pyrrole, strong Lewis acids like AlCl₃ tend to favor the 3-acyl product, while weaker Lewis acids such as BF₃·OEt₂ often yield the 2-acyl product as the major isomer.[5][7]
Q3: What are the primary strategies for achieving selective C2-acylation?
A3: Several well-established strategies can be employed to favor the formation of 2-acylpyrroles:
-
Friedel-Crafts Acylation: This classic method involves the reaction of pyrrole with an acylating agent (e.g., acyl chloride or anhydride) in the presence of a Lewis acid catalyst. While effective, it often requires careful optimization of the Lewis acid and reaction conditions to minimize side reactions like polymerization.[1][9]
-
Vilsmeier-Haack Reaction: This reaction uses a milder formylating or acylating agent, typically generated from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[3][10][11] It is a reliable method for introducing a formyl group at the C2 position.
-
Houben-Hoesch Reaction: This method utilizes a nitrile as the acylating agent in the presence of a Lewis acid and HCl.[12][13][14][15][16] It is particularly useful for synthesizing aryl ketones.
-
Acylation of Organometallic Pyrrole Derivatives: Pyrrole can be converted into a more nucleophilic organometallic species, such as a pyrrolylmagnesium bromide (a Grignard reagent). This intermediate can then react with an acylating agent, often with high regioselectivity for the C2 position.[17][18][19][20]
-
Rearrangement Reactions: An N-acylpyrrole can be synthesized first and then subjected to conditions that promote a rearrangement of the acyl group to the C2 position. An example is the anionic Fries rearrangement.[1]
Troubleshooting Guide
Problem 1: My reaction is producing a complex mixture of N-acylated, C2-acylated, and C3-acylated products.
-
Possible Cause: The reaction conditions are not selective enough, allowing for multiple reaction pathways to compete. This is common in Friedel-Crafts type reactions with highly reactive pyrrole substrates.
-
Troubleshooting Steps:
-
Protect the Nitrogen: Introduce an electron-withdrawing or sterically bulky protecting group on the pyrrole nitrogen. An N-sulfonyl or N-alkoxycarbonyl group can reduce the nucleophilicity of the nitrogen and direct acylation to the carbon atoms.[21]
-
Modify the Acylating Agent: Switch to a less reactive acylating agent. For example, using an acid anhydride instead of an acyl chloride can sometimes reduce the extent of N-acylation.
-
Optimize the Lewis Acid: The choice and stoichiometry of the Lewis acid are critical. A weaker Lewis acid or a substoichiometric amount may provide better selectivity. For N-phenylsulfonylpyrrole, for instance, weaker Lewis acids like SnCl₄ or BF₃·OEt₂ favor C2-acylation, while stronger ones like AlCl₃ favor C3-acylation.[5][7]
-
Control the Temperature: Running the reaction at a lower temperature can often improve selectivity by favoring the thermodynamically more stable C2-acylated product over kinetically formed side products.
-
Problem 2: The major product of my reaction is an intractable polymer.
-
Possible Cause: The highly electron-rich pyrrole ring is prone to polymerization under strongly acidic conditions, which are often employed in Friedel-Crafts acylations.[1]
-
Troubleshooting Steps:
-
Use a Milder Catalyst: Switch from a strong Lewis acid like AlCl₃ to a milder one such as ZnCl₂, SnCl₄, or BF₃·OEt₂.
-
Employ an Alternative Method: Consider methods that do not rely on strong Lewis acids. The Vilsmeier-Haack reaction is a much milder alternative for formylation.[3][10] For other acyl groups, acylation of a pyrrolyl Grignard reagent is a viable option.[17]
-
Use an Organocatalyst: Recent literature has shown that organocatalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can effectively catalyze the C2-acylation of pyrroles, avoiding the harsh conditions of traditional Friedel-Crafts reactions.[9]
-
Protect the Nitrogen: An electron-withdrawing group on the nitrogen deactivates the ring towards polymerization.
-
Problem 3: I am trying to synthesize a 2-acylpyrrole from a pyrrole-2-carboxylic acid via decarboxylation and acylation, but the yields are low.
-
Possible Cause: The decarboxylation of pyrrole-2-carboxylic acid can be challenging and may require specific conditions. The subsequent acylation must be compatible with the decarboxylation conditions or performed in a separate step.
-
Troubleshooting Steps:
-
Optimize Decarboxylation: The decarboxylation of pyrrole-2-carboxylic acid is often acid-catalyzed and can proceed through the addition of water to the carboxyl group.[22][23][24] Careful control of acid concentration and temperature is necessary.
-
Consider a Bio-inspired Approach: Recent studies have shown that enzymatic CO₂ fixation, coupling a decarboxylase with a carboxylic acid reductase, can be a novel route to pyrrole-2-carbaldehyde.[25]
-
Alternative Synthetic Route: Instead of starting with pyrrole-2-carboxylic acid, consider a more direct acylation method on a protected or unprotected pyrrole as described in the strategies above.
-
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of N-Methylpyrrole
This protocol provides a reliable method for the synthesis of 2-formyl-N-methylpyrrole.
Materials:
-
N-Methylpyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Add a solution of N-methylpyrrole (1 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until the effervescence ceases and the mixture is basic.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-formyl-N-methylpyrrole.
Protocol 2: Organocatalytic C2-Acylation of N-Benzylpyrrole
This protocol, adapted from Taylor et al.[9], offers a mild alternative to Lewis acid-catalyzed acylations.
Materials:
-
N-Benzylpyrrole
-
Benzoyl chloride
-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-benzylpyrrole (1 equivalent) in anhydrous toluene, add DBN (10 mol%).
-
Add benzoyl chloride (1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield 2-benzoyl-N-benzylpyrrole.
Data Presentation
Table 1: Comparison of Regioselectivity in the Acylation of N-Phenylsulfonylpyrrole
| Lewis Acid | Acylating Agent | Solvent | C2:C3 Ratio | Reference |
| AlCl₃ | Acetyl Chloride | Dichloroethane | 3:97 | [5] |
| BF₃·OEt₂ | Acetyl Chloride | Dichloroethane | >95:5 | [5] |
| SnCl₄ | Acetyl Chloride | Dichloroethane | 85:15 | [7] |
| EtAlCl₂ | Acetyl Chloride | Dichloroethane | 50:50 | [7] |
Visualization of Reaction Pathways
Diagram 1: Competing Pathways in Pyrrole Acylation
This diagram illustrates the initial competing reaction pathways in the acylation of an unprotected pyrrole.
Caption: Competing N-, C2-, and C3-acylation pathways for pyrrole.
Diagram 2: Logic Flow for Troubleshooting Poor Regioselectivity
This workflow provides a decision-making process for optimizing the regioselective synthesis of 2-acylpyrroles.
Caption: Troubleshooting workflow for improving regioselectivity.
References
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- Chauhan, D., & Keay, B. A. (2016). chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. RSC Advances, 6(42), 37039-37066. [Link]
- Taylor, J. E., Jones, M. D., Williams, J. M., & Bull, S. D. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5740–5743. [Link]
- Kakushima, M., Hamel, P., Frenette, R., & Rokach, J. (1983). Regioselective synthesis of acylpyrroles. The Journal of Organic Chemistry, 48(19), 3214–3219. [Link]
- Wikipedia contributors. (2023). Pyrrole. In Wikipedia, The Free Encyclopedia. [Link]
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- Wikipedia contributors. (2023). Vilsmeier-Haack reaction. In Wikipedia, The Free Encyclopedia. [Link]
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- Smith, J. A., & Garden, S. J. (2006). Chemoselective reduction of 2-acyl-N-sulfonylpyrroles: Synthesis of 3-pyrrolines and 2-alkylpyrroles. Tetrahedron Letters, 47(26), 4443-4446. [Link]
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- Li, Y., et al. (2021). Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. Chemical Science, 12(10), 3625-3631. [Link]
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- Muchowski, J. M., & Naef, R. (2004). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Formamides. Helvetica Chimica Acta, 87(5), 1212-1218. [Link]
- Dillard, R. D., et al. (1998). Regioselective preparation of 2-substituted 3,4-diaryl pyrroles: a concise total synthesis of ningalin B. The Journal of Organic Chemistry, 63(21), 7473-7476. [Link]
- Rowles, H. T., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. International Journal of Molecular Sciences, 23(10), 5529. [Link]
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- Zhang, X., et al. (2016). Regioselective Synthesis of 2,3,4-Trisubstituted Pyrroles via Pd(II)-Catalyzed Three-Component Cascade Reactions of Amines, Alkyne Esters, and Alkenes. Organic Letters, 18(19), 4864-4867. [Link]
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Overcoming poor solubility of 2-Propionylpyrrole in reaction media
Answering the needs of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for overcoming the poor solubility of 2-propionylpyrrole in reaction media. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the scientific rationale behind them, ensuring both technical accuracy and practical, field-proven insights.
Technical Support Center: this compound Solubility
Introduction
This compound is a valuable heterocyclic ketone building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. However, its unique structure—a combination of a polar N-H group within an aromatic pyrrole ring and a non-polar propionyl chain—presents solubility challenges in various reaction media. This guide provides a systematic approach to diagnosing and overcoming these issues to ensure successful and reproducible experimental outcomes.
Part 1: Troubleshooting Guide
This section addresses specific, immediate problems encountered during experimentation in a direct question-and-answer format.
Question 1: My this compound is not dissolving or is precipitating out of my reaction solvent. What is my first step?
Answer: The first step is to systematically evaluate your choice of solvent based on the principle of "like dissolves like."[1] this compound has moderate polarity with a logP of approximately 1.4.[2] This means it is most soluble in polar organic solvents and less soluble in highly non-polar solvents or water.
Immediate Action Plan:
-
Consult a Solubility Chart: Refer to the known solubility data for this compound to select an appropriate primary solvent.
-
Perform a Small-Scale Test: Before committing to a large-scale reaction, test the solubility of a small amount of this compound in your chosen solvent at the desired concentration.
-
Consider Solvent Polarity: If you are using a non-polar solvent like hexane or toluene, solubility will likely be poor. If using water, solubility is also limited.[2][3]
Table 1: Solubility Profile of this compound
| Solvent | Type | Solubility @ 25°C (g/L) | Reference |
|---|---|---|---|
| Methanol | Polar Protic | 1534.39 | [4] |
| Ethanol | Polar Protic | 713.81 | [4] |
| Isopropanol | Polar Protic | 405.84 | [4] |
| Water | Polar Protic | ~12.4 (Slightly Soluble) | [2] |
| Fats/Oils | Non-polar | Insoluble |[3] |
Question 2: I've selected the best possible single solvent, but the solubility is still insufficient for my required reaction concentration. What is my next move?
Answer: When a single solvent is inadequate, the next logical step is to use a co-solvent system. A co-solvent is a water-miscible organic solvent added to an aqueous system or another organic solvent to modify the overall polarity of the medium, thereby increasing the solubility of a solute.[5][6][7]
Causality: The addition of a co-solvent like ethanol to water reduces the overall polarity of the solvent mixture. This disruption of water's strong hydrogen-bonding network lowers the energy penalty for solvating the less polar this compound molecule, enhancing its solubility.[5]
Workflow for Co-Solvent Selection
Caption: Workflow for selecting an effective co-solvent system.
Experimental Protocol: Co-Solvent Screening
-
Select Co-solvents: Choose 2-3 co-solvents in which this compound is highly soluble (e.g., methanol, ethanol).
-
Prepare Blends: Create a series of blends with your primary reaction solvent. For example, if your primary solvent is water, prepare 10%, 25%, and 50% (v/v) ethanol-water mixtures.
-
Measure Solubility: Add a known excess of this compound to a fixed volume of each blend.
-
Equilibrate: Stir the mixtures at a constant temperature for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Analyze: Centrifuge the samples to pellet undissolved solid. Carefully remove an aliquot of the supernatant, dilute, and measure the concentration using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Select Optimal Blend: Choose the blend that provides the required solubility with the minimum amount of co-solvent to avoid unwanted effects on the reaction.
Question 3: Can I simply heat the reaction mixture to get more this compound to dissolve?
Answer: Yes, for most organic solids, solubility increases with temperature.[8][9][10][11] This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Châtelier's principle, adding heat to the system will shift the equilibrium towards more dissolution to counteract the temperature increase.[12]
Key Considerations:
-
Compound Stability: Ensure that this compound and other reactants are stable at elevated temperatures. The compound itself is stable, with a high boiling point, but can polymerize over time, a process that may be accelerated by heat.[2][13]
-
Reaction Kinetics: Be aware that increasing the temperature will also increase the rate of your desired reaction and any potential side reactions.
-
Solvent Volatility: If using a volatile solvent, perform the reaction under reflux to prevent solvent loss.
Protocol: Temperature Optimization
-
Determine Thermal Stability: Run a preliminary test by heating a solution of this compound in your chosen solvent to the target temperature and holding for the planned reaction time. Analyze the sample afterward (e.g., by TLC or LC-MS) to check for degradation products.
-
Incremental Increase: Start the reaction at a lower temperature where solubility is still a challenge. Gradually increase the temperature in 5-10 °C increments until the solid dissolves.
-
Monitor Reaction: Closely monitor the reaction progress and impurity profile at the higher temperature to ensure it is not compromising the outcome.
Question 4: My reaction must be conducted in an aqueous medium, and co-solvents are affecting my downstream processing. Are there other options?
Answer: Yes. For aqueous systems where organic co-solvents are undesirable, using surfactants or hydrotropes is an excellent strategy.
Mechanism of Action: Surfactant-Mediated Solubilization Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble in water to form micelles.[14][15] These micelles have a hydrophobic core and a hydrophilic exterior. The non-polar part of this compound can partition into the hydrophobic core, effectively solubilizing it in the bulk aqueous phase.[14][16]
Caption: this compound (solute) encapsulated within a surfactant (S) micelle in water (W).
Common Surfactants for Consideration:
-
Non-ionic: Tween® 20, Tween® 80, Triton™ X-100. These are generally preferred as they are less likely to interfere with reaction chemistry.[17]
-
Anionic: Sodium dodecyl sulfate (SDS). Use with caution, as the negative charge may interact with reactants.
-
Cationic: Cetyltrimethylammonium bromide (CTAB). Use with caution, as the positive charge may interact with reactants.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound that dictate its solubility? this compound is a white crystalline solid with a melting point of 43-45 °C.[2] Its solubility is governed by a balance of polar and non-polar features:
-
Polar Features: The pyrrole ring's nitrogen atom has a hydrogen that can participate in hydrogen bonding, and the carbonyl group (C=O) is polar. These features grant it some solubility in polar solvents like alcohols.[18]
-
Non-polar Features: The aromatic pyrrole ring itself and the ethyl group of the propionyl chain are hydrophobic. This contributes to its poor solubility in water and good solubility in less polar organic solvents.[18]
Q2: What is the difference between a co-solvent and a hydrotrope? A co-solvent is typically a water-miscible organic solvent used in significant concentrations (e.g., 5-50% v/v) to change the bulk properties of the solvent system.[5] A hydrotrope is a compound that, at high concentrations, enhances the solubility of poorly soluble solutes through a mechanism that is distinct from micellar solubilization, often involving weak, non-covalent interactions.[6][19] While their functions overlap, hydrotropy is a specific phenomenon, whereas co-solvency is a more general strategy.[7]
Q3: Are there any "green" or environmentally benign solvent options for dissolving this compound? Yes, adapting reactions to use greener solvents is a key goal in modern chemistry.[1]
-
Ethanol: A bio-based solvent in which this compound is highly soluble.[3][4]
-
Water with Surfactants: Using water as the primary solvent with a small amount of a biodegradable surfactant is an excellent green alternative.
-
Supercritical Fluids: Supercritical CO2 (scCO2) can be an effective solvent for certain reactions, especially for compounds with limited solubility in conventional organic solvents.[20]
Q4: How do I know if my solubility issue is due to the compound itself or its purity? Impurities can sometimes suppress solubility or act as nucleation sites, causing premature precipitation. It is crucial to use this compound of a known, high purity. If you suspect an impurity issue, purify a small batch of your starting material (e.g., by recrystallization or column chromatography) and re-test its solubility.
Q5: Can changing the pH of the medium improve the solubility of this compound? For this compound, pH adjustment is not an effective primary strategy for enhancing solubility. The pyrrolic N-H is very weakly acidic (pKa ≈ 17), meaning it requires a very strong base to deprotonate. The carbonyl oxygen is weakly basic and would require a strong acid to protonate. Therefore, under typical reaction conditions (pH 2-12), the molecule remains neutral, and its solubility is not significantly affected by pH. This strategy is more effective for compounds with acidic or basic functional groups that can be readily ionized.[21]
References
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- Ribeiro, B. D., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.
- Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility.
- Reddy, T. R., et al. (2021). Chemoselective pyrrole dance vs.
- University of California, Davis. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.
- Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available.
- Pollard, D. J., et al. (2006). Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses.
- National Institutes of Health. (2024). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review.
- Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development.
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- ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
- PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- Quora. (2021). How does surfactant affect solubility of relatively non polar substance?.
- Royal Society of Chemistry. (n.d.). Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. Organic & Biomolecular Chemistry.
- ResearchGate. (2022). Synthesis and pyrolysis of two novel pyrrole ester flavor precursors.
- van Biezen, M. (2014). Chemistry - Solutions (21 of 53) Effects of Temperature of Solubility. YouTube.
- PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW.
- Quora. (2022). Is there any organic compound which is insoluble in an organic solvent or a non-polar solvent?.
- World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrroles.
- Royal Society of Chemistry. (2015). Chapter 5: Organic Solvents: Environmentally Benign Solutions.
- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls.
- BIOSYNCE. (2024). What is the solubility of pyrrole in different solvents?.
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
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Catalyst Selection for Efficient 2-Propionylpyrrole Synthesis: A Technical Support Center
Welcome to the Technical Support Center for the synthesis of 2-propionylpyrrole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrrole acylation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to empower you with the causal understanding needed to overcome common experimental hurdles and achieve efficient, high-yield synthesis.
Section 1: Catalyst Selection Philosophy: Beyond the Obvious
The synthesis of this compound is most commonly achieved via Friedel-Crafts acylation of the pyrrole ring.[1][2] The choice of catalyst is paramount and dictates not only the reaction's success but also its regioselectivity and the formation of byproducts. Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position because the cationic intermediate is more resonance-stabilized compared to attack at the C3 (β) position.[3]
However, the high reactivity of the pyrrole ring and the nucleophilicity of the nitrogen atom present unique challenges, namely polymerization and N-acylation.[1][3][4] A successful strategy, therefore, hinges on selecting a catalyst that can effectively activate the acylating agent (propionyl chloride or propionic anhydride) without inducing unwanted side reactions.
Key Catalyst Classes for Pyrrole Acylation:
-
Lewis Acids: The traditional choice for Friedel-Crafts acylation. Common examples include aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), and metal triflates.[1][5] Their primary role is to coordinate with the acylating agent to generate a highly electrophilic acylium ion.
-
Organocatalysts: Metal-free alternatives that can offer milder reaction conditions and improved functional group tolerance. 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) has been shown to be an effective nucleophilic catalyst for the C-acylation of pyrroles.[5][6]
-
Heterogeneous Catalysts: Solid-supported catalysts like zeolites offer the advantage of easy separation and recyclability, aligning with green chemistry principles.[5]
The choice among these depends on substrate reactivity, desired regioselectivity, and functional group compatibility.[5]
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound in a practical question-and-answer format.
Q1: My primary product is N-propionylpyrrole, with very low yields of the desired C2-acylated product. What is causing this and how can I fix it?
A1: This is a classic problem of competing N- vs. C-acylation. The lone pair of electrons on the pyrrole nitrogen is nucleophilic, making it susceptible to attack by the electrophilic propionylating agent.[3] Direct acylation of unprotected pyrrole often leads to a mixture of N- and C-acylated products.
Causality: The N-H proton of pyrrole is moderately acidic (pKa ≈ 17.5) and can be easily removed, or the nitrogen can act as a nucleophile directly.[2][3] Conditions that favor the formation of the pyrrolide anion (e.g., use of strong bases) will almost exclusively lead to N-acylation.[1]
Solutions:
-
Avoid Strong Bases: For C-acylation, do not use strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), which are intended to generate the pyrrolide anion for selective N-acylation.[1]
-
Employ Friedel-Crafts Conditions: Use a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) with propionyl chloride or anhydride. The Lewis acid will preferentially activate the acylating agent, promoting electrophilic aromatic substitution on the carbon ring.[1]
-
N-Protection Strategy: Introduce an electron-withdrawing or sterically bulky protecting group on the pyrrole nitrogen. This reduces the nucleophilicity of the nitrogen and can sterically hinder N-acylation.[3] A common and effective protecting group is p-toluenesulfonyl (Tosyl).[7]
Q2: My reaction is resulting in a dark, insoluble polymer instead of this compound. How can I prevent this?
A2: Polymerization is a frequent side reaction in pyrrole chemistry, especially under strongly acidic conditions.[1] The electron-rich pyrrole ring is highly susceptible to acid-catalyzed polymerization.
Causality: Strong Lewis or Brønsted acids, necessary for activating the acylating agent, can also protonate the pyrrole ring, initiating a chain reaction where pyrrole units attack each other, leading to an insoluble polymer.[4]
Solutions:
-
Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). This helps to control the exothermic nature of the reaction and slow down the rate of polymerization.[1]
-
Slow Addition of Reagents: Add the pyrrole solution slowly to a pre-formed complex of the Lewis acid and propionyl chloride. This maintains a low concentration of the highly reactive pyrrole at any given time, minimizing self-reaction.[1]
-
Choice of Milder Lewis Acid: If polymerization persists with strong Lewis acids like AlCl₃, consider using a milder one such as SnCl₄ or zinc chloride (ZnCl₂).[5]
-
Solvent Choice: Use non-polar, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1]
Q3: The reaction is clean, but my yield is very low, or there is no conversion of the starting material. What factors should I investigate?
A3: Low or no conversion can stem from several factors related to the activity of the catalyst and the reagents.
Causality: The electrophilicity of the acylium ion intermediate may be insufficient to react with the pyrrole ring, or the catalyst may be deactivated.
Solutions:
-
Insufficient Catalyst Activity: Ensure you are using a sufficient stoichiometric amount of the Lewis acid catalyst. In Friedel-Crafts acylation, the catalyst often forms a complex with the product ketone, so at least one equivalent is typically required.[8]
-
Increase Reactivity of Acylating Agent: If using propionic anhydride, switching to the more reactive propionyl chloride can improve yields.[9]
-
Reaction Temperature: While starting at low temperatures is crucial to prevent polymerization, the reaction may require warming to proceed. Gradually increase the temperature and monitor the reaction's progress by Thin Layer Chromatography (TLC).[1]
-
Purity of Reagents and Solvent: Ensure all reagents and the solvent are anhydrous. Lewis acids like AlCl₃ are highly moisture-sensitive and will be quenched by water.
Q4: I am observing a mixture of this compound and 3-propionylpyrrole. How can I improve the regioselectivity for the C2 position?
A4: While C2 acylation is electronically favored for unsubstituted pyrrole, the choice of catalyst and reaction conditions can influence the C2/C3 isomer ratio.[3]
Causality: The strength of the Lewis acid can impact the regioselectivity. With certain N-protected pyrroles, such as N-benzenesulfonylpyrrole, stronger Lewis acids like AlCl₃ can favor the C3 isomer, while weaker ones like SnCl₄ tend to yield the C2 product.[3][7] This has been attributed to the formation of different organoaluminum intermediates.[7]
Solutions:
-
Catalyst Screening: For N-protected pyrroles, screen different Lewis acids. For instance, with N-p-toluenesulfonylpyrrole, using weaker Lewis acids like SnCl₄ or BF₃·OEt₂ can favor the formation of the 2-acylpyrrole.[3][7]
-
Avoid N-Protecting Groups that Direct to C3: If your goal is C2 acylation, avoid using very bulky N-protecting groups like triisopropylsilyl (TIPS), which are specifically designed to sterically block the C2 position and direct acylation to C3.[5]
-
Reaction Conditions: Carefully control the stoichiometry of the Lewis acid and the reaction temperature, as these can also influence the isomer ratio.[7]
Troubleshooting Summary Table
| Problem | Primary Cause | Recommended Solution(s) |
| Predominant N-Acylation | High nucleophilicity of unprotected pyrrole nitrogen; use of strong base. | Avoid strong bases; use Friedel-Crafts conditions with a Lewis acid; consider N-protection.[1][3] |
| Polymerization | High reactivity of pyrrole ring in strongly acidic conditions. | Conduct reaction at low temperature (-78 to 0 °C); add pyrrole slowly; use a milder Lewis acid.[1][4] |
| Low/No Conversion | Insufficiently activated acylating agent; deactivated catalyst. | Increase amount of Lewis acid; use propionyl chloride instead of anhydride; gradually increase temperature.[1][8] |
| Mixture of C2/C3 Isomers | Catalyst choice; influence of N-protecting group. | For N-sulfonylpyrroles, use weaker Lewis acids (e.g., SnCl₄) for C2 selectivity; avoid bulky N-protecting groups.[3][5][7] |
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Lewis Acid-Catalyzed C2-Acylation of N-Tosylpyrrole
This protocol is designed to favor C2-acylation by using a tosyl protecting group and a suitable Lewis acid.
Step-by-Step Methodology:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice bath.
-
Add the Lewis acid (e.g., SnCl₄, 1.2 equiv) dropwise to the stirred solvent.
-
In a separate flask, dissolve N-p-toluenesulfonylpyrrole (1.0 equiv) and propionyl chloride (1.2 equiv) in anhydrous DCM.
-
Add the solution of the pyrrole and acyl chloride dropwise to the stirred Lewis acid suspension at 0 °C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-propionyl-N-p-toluenesulfonylpyrrole. The tosyl group can then be removed under standard conditions.
Catalyst Performance Comparison for N-Tosylpyrrole Acylation
| Lewis Acid | Equivalents | Solvent | Temp (°C) | Typical C2:C3 Ratio | Reference |
| AlCl₃ | >1.0 | DCE | 0 to RT | Favors C3 | [7] |
| SnCl₄ | 1.2 | DCM | 0 to RT | Favors C2 | [3] |
| TiCl₄ | 1.2 | DCM | -78 to 0 | High C2 selectivity | [1] |
| BF₃·OEt₂ | 1.2 | DCM | 0 to RT | Favors C2 | [3] |
Note: Ratios are indicative and can be influenced by specific reaction conditions.
Section 4: Mechanistic Insights & Visualizations
Understanding the underlying mechanisms is key to rational troubleshooting.
Friedel-Crafts Acylation Mechanism
The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich pyrrole ring.
Caption: Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation of Pyrrole.
Troubleshooting Workflow
When encountering issues, a logical workflow can help diagnose the problem efficiently.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- Zhang, W. (2020). Recent Advances in Synthetic Methods for 2 H ‐Pyrroles. ResearchGate.
- Nakahara, Y., Fujita, A., & Ogawa, T. (1983). An Efficient Synthesis of 2-Acylpyrroles. Agricultural and Biological Chemistry, 47(6), 1491-1493.
- Thomson, R. J., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(23), 5462–5465.
- Wikipedia. (n.d.). Pyrrole.
- Nakahara, Y., Fujita, A., & Ogawa, T. (1983). Efficient Synthesis of 2-Acylpyrroles. Bioscience, Biotechnology, and Biochemistry.
- PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
- SlideShare. (2016). Pyrrole.
- Smith, J. A., et al. (2011). Chemoselective reduction of 2-acyl-N-sulfonylpyrroles: Synthesis of 3-pyrrolines and 2-alkylpyrroles. Organic & Biomolecular Chemistry.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- MDPI. (2020). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules.
- Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry.
- Eissenstat, M. A., et al. (2009). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Molecules.
- Chemistry Stack Exchange. (2019). Friedel-Crafts Alkylation of Pyrrole.
- StudySmarter. (n.d.). Pyrrole: Structure, Acidity & Synthesis.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Li, Z., et al. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. Catalysts.
- Google Patents. (1994). Process for the purification of crude pyrroles.
- ResearchGate. (2017). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles.
- Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrrolines.
- Walsh, P. J., & Li, J. (2021). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science.
- Amerigo Scientific. (n.d.). This compound.
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- Google Patents. (1996). Purification of crude pyrroles.
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Managing temperature control in large-scale 2-Propionylpyrrole synthesis
Welcome to the technical support center for the synthesis of 2-Propionylpyrrole. This guide is designed for researchers, scientists, and drug development professionals managing the complexities of scaling up this important synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on the critical challenge of temperature control. Our goal is to equip you with the expertise to ensure a safe, efficient, and high-yield process.
The synthesis of this compound is typically achieved via a Friedel-Crafts acylation of the pyrrole ring. While effective, this reaction class presents significant challenges upon scale-up, primarily due to its exothermic nature and the high reactivity of the pyrrole nucleus, which is susceptible to polymerization under acidic conditions.[1][2][3] Effective temperature management is not merely a suggestion but a critical process parameter for success.
Troubleshooting Guide: Temperature & Reaction Control
This section addresses specific issues you may encounter during large-scale synthesis, presented in a direct question-and-answer format.
Question 1: My reaction is experiencing a rapid, uncontrolled temperature increase (thermal runaway), leading to a dark, tarry mixture and minimal product.
Answer: This is a classic sign of an uncontrolled exothermic reaction, a significant risk during large-scale Friedel-Crafts acylations.[4][5] The electron-rich pyrrole ring reacts vigorously with the acylium ion, and the heat generated can accelerate the reaction further, leading to polymerization.[2][6]
-
Causality: On a large scale, the reactor's surface-area-to-volume ratio decreases significantly. This drastically reduces the efficiency of heat dissipation compared to a lab-scale flask.[4][5] Heat generated in the core of the reactor cannot escape quickly enough, causing localized "hot spots" that initiate polymerization, resulting in the characteristic black tar.[2][5]
-
Step-by-Step Troubleshooting Protocol:
-
Pre-Cooling is Non-Negotiable: Ensure your reactor and solvent are pre-cooled to the lower end of the recommended temperature range (e.g., -15 °C to 0 °C) before any reagents are added. Starting the reaction at a low temperature provides a critical thermal buffer.
-
Master the Addition Sequence (Inverse Addition): Do not add the Lewis acid (e.g., AlCl₃) to the mixture of pyrrole and propionyl chloride. Instead, form a complex of the Lewis acid and the propionyl chloride in the solvent first. Then, add the pyrrole solution to this pre-formed complex slowly and subsurface. This ensures the pyrrole is immediately consumed and its concentration remains low, preventing localized heating and polymerization.[1]
-
Optimize Addition Rate: Use a calibrated dosing pump for the pyrrole addition. The addition rate should be slow enough that your reactor's cooling system can comfortably maintain a stable internal temperature. A good starting point is to target an addition time of 2-4 hours for a multi-kilogram scale reaction.
-
Verify Cooling System Performance: Before starting the synthesis, confirm that your reactor's cooling jacket and heat transfer fluid are functioning optimally. A calorimetric study is highly recommended before scaling up to fully understand the reaction's thermal profile.[4]
-
Question 2: My reaction is sluggish and fails to go to completion, even after several hours. I'm keeping the temperature low as recommended, but the yield is poor.
Answer: While low temperatures are crucial to prevent side reactions, an overly low temperature can also hinder the reaction rate, leading to incomplete conversion.
-
Causality: Every reaction has an activation energy. If the reaction temperature is too far below the optimal range, the rate of the desired acylation will be impractically slow. The key is finding the balance between controlling the exotherm and achieving a reasonable reaction rate.
-
Step-by-Step Troubleshooting Protocol:
-
Controlled Temperature Ramp: After the slow addition of pyrrole is complete at a low temperature (e.g., 0 °C), allow the reaction to warm up gradually. A slow ramp to a slightly higher temperature, such as 10-20 °C, can often drive the reaction to completion without triggering runaway polymerization.[4]
-
Monitor Reaction Progress: Use in-process controls (e.g., TLC, HPLC, or UPLC) to monitor the consumption of the starting material. Do not rely solely on time. Once the reaction is complete, proceed immediately to the quenching step to avoid byproduct formation.
-
Catalyst Stoichiometry: Ensure you are using a sufficient amount of Lewis acid catalyst. For Friedel-Crafts acylations, a stoichiometric amount (or even a slight excess) is often required because the catalyst complexes with the ketone product, effectively deactivating it.[7] Under-charging the catalyst will result in an incomplete reaction.
-
Question 3: The final product purity is low, with significant amounts of isomers and other byproducts, despite achieving good conversion.
Answer: This indicates that while the main reaction is occurring, side reactions are also being promoted. Temperature is a primary factor influencing reaction selectivity.
-
Causality: Higher reaction temperatures can provide enough energy to overcome the activation barriers for undesired pathways, such as acylation at different positions on the pyrrole ring or the formation of poly-acylated products. While Friedel-Crafts acylation of pyrrole preferentially occurs at the C2 position due to the superior resonance stabilization of the intermediate, excessive temperatures can reduce this selectivity.[4][8]
-
Step-by-Step Troubleshooting Protocol:
-
Maintain a Strict Temperature Ceiling: Adhere rigorously to the validated temperature range. Even brief excursions to higher temperatures can have a disproportionately negative impact on the impurity profile.
-
Efficient Quenching: The quenching process is critical. The reaction should be quenched by transferring the reaction mixture into a pre-cooled solution of a weak base (e.g., ice-cold saturated sodium bicarbonate solution). This neutralizes the acidic catalyst, stopping the reaction and preventing product degradation or rearrangement during workup.[2][6]
-
Solvent Choice: Ensure the solvent is appropriate and dry. The choice of solvent can influence reaction selectivity and heat transfer. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the large-scale acylation of pyrrole with propionyl chloride? A1: For large-scale reactions, a staged temperature approach is best. The initial addition of pyrrole should be conducted at a low temperature, typically between -15 °C and 5 °C , to control the initial exotherm.[1] After the addition is complete, the reaction can be allowed to warm slowly to 10 °C to 25 °C to ensure it proceeds to completion.[4] The exact temperatures should be determined by process safety studies (e.g., reaction calorimetry).
Q2: How does temperature impact the C2 vs. N-acylation selectivity? A2: Friedel-Crafts conditions (Lewis acid, non-polar solvent) strongly favor C-acylation, as the formation of the acylium ion is the key electrophile.[1] N-acylation is more common when using a strong base to deprotonate the pyrrole N-H, forming a pyrrolide anion.[1] While temperature is the primary driver for polymerization and byproduct formation, the fundamental choice between C- and N-acylation is more dependent on the overall reaction strategy (Lewis acid vs. base mediation).
Q3: Can I run the reaction at a higher temperature to speed it up? A3: This is strongly discouraged for large-scale synthesis. While a higher temperature will increase the reaction rate, the risk of thermal runaway and polymerization increases exponentially.[2][5] The loss in yield and purity from side reactions will almost certainly negate any time saved. For process optimization, focus on improving mixing and controlled reagent addition rather than elevating the temperature.
Q4: My cooling system is struggling to keep the temperature down during the addition phase. What should I do? A4: Immediately stop the addition of the limiting reagent (pyrrole). Do not attempt to "push through." This is a critical safety indicator that your rate of heat generation is exceeding your rate of heat removal. You must slow down the addition rate or improve the efficiency of your cooling system before proceeding.
Q5: Are there alternative technologies for better temperature control on a large scale? A5: Yes. For industrial-scale production where precise temperature control is paramount, continuous flow reactors are an excellent alternative to traditional batch reactors.[9] Their high surface-area-to-volume ratio allows for extremely efficient heat exchange, virtually eliminating the risk of thermal runaway and often leading to higher yields and purity.[9]
Data & Visualization
Table 1: Impact of Temperature on Key Process Outcomes
| Parameter | Low Temperature (-15 °C to 5 °C) | Moderate Temperature (10 °C to 25 °C) | High Temperature (>30 °C) |
| Reaction Rate | Slow, Controlled | Moderate, Practical | Very Fast, Uncontrolled |
| Risk of Exotherm | Low, Manageable | Moderate, Requires careful monitoring | High, Risk of Thermal Runaway |
| Product Purity | High | Good, potential for minor impurities | Low, Significant byproduct formation |
| Polymerization | Minimal | Low | High, significant tar formation |
| Overall Yield | Potentially high (if driven to completion) | Optimal | Very Low |
| Process Safety | High | Moderate | DANGEROUS |
Troubleshooting Workflow for Temperature Excursions
This diagram outlines the logical decision-making process when encountering temperature control issues during the synthesis.
Caption: Decision tree for managing an unexpected temperature rise.
References
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole.
- ResearchGate. Friedel-Crafts acylation reactions using heterogeneous catalysts stimulated by conventional and microwave heating | Request PDF.
- Ventura College Organic Chemistry Lab. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- Heterocyclic Compounds.
- Wikipedia. Pyrrole.
- ACS Publications. Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst | Organic Letters.
- ACS Publications. Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes.
- ResearchGate. Industrial Friedel–Crafts Chemistry | Request PDF.
- The Good Scents Company. 2-propionyl pyrrole, 1073-26-3.
- Radboud Repository. Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale.
- NIH PubChem. This compound | C7H9NO | CID 61260.
- Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- NIH PMC. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates.
- Mettler Toledo. Friedel-Crafts Alkylation Reaction.
- Organic Chemistry Portal. Pyrrole synthesis.
- NIH PMC. Enzymatic synthesis of novel pyrrole esters and their thermal stability.
- ScienceDirect. Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality.
- MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
- NIH PMC. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles.
- Chemistry Stack Exchange. Friedel-Crafts Alkylation of Pyrrole [duplicate].
- Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines.
- JCERP-20594 Optimizing Propylene Glycol Purity and Profitability through Variations in Reactor Temperature and Distillation.
- PubMed. Regulation of 2-Acetyl-1-pyrroline Content in Fragrant Rice under Different Temperatures at the Grain-Filling Stage.
- ResearchGate. (PDF) Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search.
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Technical Support Center: Identification of Byproducts in 2-Propionylpyrrole Reactions by NMR
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 2-propionylpyrrole. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the identification of common reaction byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to diagnose and solve challenges in your own research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis and analysis of this compound.
Q1: I see multiple sets of signals in my crude ¹H NMR. What are the most likely byproducts in a Friedel-Crafts acylation of pyrrole?
A1: The Friedel-Crafts acylation of pyrrole is highly effective but can lead to several common byproducts depending on the reaction conditions.[1] The primary species to look for in your NMR spectrum, aside from your desired C2-acylated product, are:
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N-Propionylpyrrole: This arises from the acylation of the nitrogen atom. The pyrrole N-H is acidic (pKa ≈ 17.5) and the nitrogen's lone pair is nucleophilic, making it susceptible to reaction.[2] This is often favored if a strong base is used or under certain kinetic conditions.[3]
-
3-Propionylpyrrole: Electrophilic attack on the pyrrole ring is electronically favored at the C2 (α) position due to greater resonance stabilization of the cationic intermediate.[2] However, substitution at the C3 (β) position can occur, particularly if the C2 positions are sterically hindered or if specific Lewis acids are used that favor an alternative mechanistic pathway.[4]
-
Polymeric Material: Pyrroles are notoriously prone to polymerization in the presence of strong Brønsted or Lewis acids, which are often used to catalyze the reaction.[5][6] This typically manifests as a broad, poorly resolved baseline "hump" in the NMR spectrum.
Q2: My ¹H NMR shows multiple signals in the aromatic region (6.0-7.5 ppm). How can I distinguish the desired this compound from the 3-propionylpyrrole isomer?
A2: Distinguishing between C2 and C3 isomers is readily achievable by analyzing the chemical shifts and, more definitively, the coupling patterns of the pyrrole ring protons.
-
For this compound (Your Target): You will observe three distinct signals for the three ring protons (H3, H4, H5). The key is the symmetry: each proton has a unique electronic environment. H5 is typically the most downfield of the ring protons due to its proximity to the nitrogen and its position on the "unsubstituted" side.
-
For 3-Propionylpyrrole (Byproduct): This isomer has a plane of symmetry, making protons H2 and H5 chemically equivalent, as are their couplings to H4. You should therefore expect to see only two signals for the three ring protons: one signal integrating to 2H (for H2 and H5) and one signal integrating to 1H (for H4).
See the data comparison in Table 1 for specific chemical shift ranges.
Q3: I have sharp signals around δ 7.3 (triplet) and δ 6.2 (triplet), plus a singlet around δ 2.4. Is this the N-acylated byproduct?
A3: Yes, that is the classic signature for an N-acylpyrrole. The molecule is symmetrical, so the α-protons (H2, H5) are equivalent and appear as one triplet around δ 7.3.[7] The β-protons (H3, H4) are also equivalent and appear as another triplet, typically further upfield around δ 6.2.[7] The sharp singlet you observe around δ 2.4 corresponds to the methyl protons of the acetyl group, which would be a quartet and a triplet for a propionyl group.[7] The downfield shift of the α-protons compared to unsubstituted pyrrole is due to the electron-withdrawing effect of the N-acyl group.
Q4: My NMR baseline is messy and I see broad, unresolved humps, making it hard to integrate my product signals. Is this polymerization?
A4: Yes, this is a very strong indication of pyrrole polymerization.[6] Strong acids can protonate the pyrrole ring, initiating a chain reaction that forms insoluble or poorly soluble oligomers and polymers.[5] These materials give very broad signals in the NMR spectrum that obscure the signals from your desired small-molecule products.
Troubleshooting Tip: To obtain a cleaner spectrum, try precipitating the polymeric material. Dilute your crude reaction mixture in a good solvent for your product (e.g., dichloromethane or ethyl acetate), and then add a poor solvent for the polymer (e.g., hexane). The polymer should crash out, and you can then filter or decant the solution containing your soluble product and re-acquire the NMR.[8]
Q5: Why do the chemical shifts of my pyrrole protons seem to vary slightly from run to run or from literature values?
A5: The chemical shifts of pyrrole N-H and C-H protons are known to be sensitive to several factors:
-
Solvent: The choice of deuterated solvent has a significant impact. Protic solvents or those capable of hydrogen bonding (like DMSO-d₆ or Methanol-d₄) can interact with the N-H proton, shifting its position dramatically. Even in "non-polar" solvents like CDCl₃, trace amounts of acid can cause shifts.[9][10]
-
Concentration: At higher concentrations, intermolecular interactions can cause slight shifts in resonance frequencies.
-
Temperature: Chemical shifts, particularly for protons involved in hydrogen bonding (like the N-H), are temperature-dependent.[9]
For reliable comparison, always use the same solvent and ensure your sample is free of residual acid or base from the workup.
Section 2: Troubleshooting Guides & In-Depth Protocols
Guide 1: Definitive Isomer Identification by NMR
When a reaction mixture contains multiple acylated products, a combination of ¹H and ¹³C NMR is the gold standard for identification. The table below summarizes the expected chemical shifts based on literature data for analogous compounds.
Table 1: Comparative NMR Data for Propionylpyrrole Isomers
| Compound | Proton | Expected ¹H Shift (δ ppm) | Multiplicity | Expected ¹³C Shift (δ ppm) |
| This compound (Target) | N-H | ~9.5-10.5 | broad singlet | - |
| H3 | ~6.90 | multiplet | ~116 | |
| H4 | ~6.25 | multiplet | ~110 | |
| H5 | ~7.10 | multiplet | ~125 | |
| -CH₂- | ~2.90 | quartet | ~35 | |
| -CH₃ | ~1.20 | triplet | ~9 | |
| C=O | - | - | ~188 | |
| C2 | - | - | ~132 | |
| 3-Propionylpyrrole (Byproduct) | N-H | ~8.5-9.5 | broad singlet | - |
| H2, H5 | ~7.30 | multiplet | ~124 | |
| H4 | ~6.70 | triplet | ~115 | |
| -CH₂- | ~2.80 | quartet | ~36 | |
| -CH₃ | ~1.15 | triplet | ~9 | |
| C=O | - | - | ~190 | |
| C3 | - | - | ~128 | |
| N-Propionylpyrrole (Byproduct) | H2, H5 | ~7.35[7] | triplet | ~121[7] |
| H3, H4 | ~6.20[7] | triplet | ~112[7] | |
| -CH₂- | ~2.85 | quartet | ~30 | |
| -CH₃ | ~1.25 | triplet | ~9 | |
| C=O | - | - | ~169[7] | |
| (Note: Shifts are approximate and can vary based on solvent and concentration. Data for 3-propionylpyrrole is estimated based on known substituent effects. Data for N-propionylpyrrole is extrapolated from N-acetylpyrrole.) |
The following diagram outlines the decision-making process for identifying your main product and byproducts from a crude ¹H NMR spectrum.
Caption: Competing reaction pathways in the acylation of pyrrole.
References
- BenchChem. Pyrrole Acylation Technical Support Center: Troubleshooting N- vs.
- BenchChem.
- BenchChem. Spectroscopic Profile of N-Acetylpyrrole: A Technical Guide.
- Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-toluenesulfonylpyrrole under Friedel-Crafts conditions.
- Hartmann, H., & Liebscher, J. (2024).
- Huffman, J. W., et al. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.
- PubChem. N-Acetylpyrrole | C6H7NO | CID 521947.
- Chemistry Stack Exchange.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(9), 3159–3161.
- Nowakowski, M., et al. (2024). NMR Reaction Monitoring Robust to Spectral Distortions. ChemRxiv. [Link]
- ResearchGate.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Paulusse Research Group. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Urbańczyk, M., et al. (2024). NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH. [Link]
- Wikipedia. Friedel–Crafts reaction. [Link]
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- University of Wisconsin-Madison, Department of Chemistry. NMR Chemical Shifts. [Link]
- T. Yonezawa, I. Morishima, and M. Fujii. (1968). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan.
- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
- PubChem. This compound | C7H9NO | CID 61260.
- Laha, J. K., & Hunj, M. K. Aroylation of Electron-rich Pyrroles Under Minisci Reaction Conditions.
- ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. [Link]
- ResearchGate. Analysis of the N.M.R. Spectrum of pyrrole. [Link]
- U.S. Patent 5502213A. Purification of crude pyrroles.
- SciSpace.
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Validation & Comparative
A Comparative Analysis of 2-Propionylpyrrole and 2-Acetylpyrrole for the Research Scientist
In the landscape of heterocyclic chemistry, pyrrole and its derivatives stand out as foundational scaffolds for a vast array of biologically active molecules and functional materials. Among the simpler C-acylated pyrroles, 2-acetylpyrrole and its close homologue, 2-propionylpyrrole, serve as critical starting materials and intermediates. While structurally similar—differing by only a single methylene unit—their subtle distinctions in physicochemical properties, reactivity, and biological implications warrant a detailed comparative analysis. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering an in-depth look at these two key building blocks to inform experimental design and synthetic strategy.
At a Glance: Chemical Identity and Physicochemical Properties
The primary distinction between this compound and 2-acetylpyrrole is the length of the alkyl chain on the acyl substituent. This seemingly minor difference—an ethyl group versus a methyl group—has tangible consequences for the molecule's physical properties, which are crucial for handling, purification, and formulation.
2-Acetylpyrrole is a well-documented product of the Maillard browning reaction, contributing to the characteristic aroma of many cooked foods like bread and coffee.[1] this compound is also a known flavor component, often associated with nutty and roasted scents.[2] Their organoleptic properties underscore their presence in nature and their application in the food and fragrance industries.
A summary of their key physicochemical properties is presented below for direct comparison.
| Property | This compound | 2-Acetylpyrrole | Rationale for Difference |
| Molecular Formula | C₇H₉NO[2] | C₆H₇NO | Addition of a -CH₂- group. |
| Molecular Weight | 123.15 g/mol [2] | 109.13 g/mol [1] | Higher mass of the propionyl group. |
| Appearance | White crystalline solid[2] | White to beige crystalline solid[1][3] | Similar solid-state packing at room temp. |
| Melting Point | 43-45 °C | 88-93 °C[1] | The higher symmetry and potentially stronger intermolecular hydrogen bonding in 2-acetylpyrrole's crystal lattice leads to a significantly higher melting point.[3] |
| Boiling Point | 230-232 °C | 220 °C[1] | The increased molecular weight and van der Waals forces of this compound result in a slightly higher boiling point. |
| Solubility | Slightly soluble in water; Soluble in ethanol[2] | Soluble in water, ethanol, and ether[1] | The additional methylene group in this compound increases its lipophilicity, slightly reducing its solubility in water compared to 2-acetylpyrrole. |
Synthesis: Accessing the Scaffolds
The synthesis of 2-acylpyrroles is a mature field, with Friedel-Crafts acylation being the most direct and common approach.[4] This electrophilic aromatic substitution leverages the electron-rich nature of the pyrrole ring. The choice of acylating agent and catalyst is paramount for achieving good yields and regioselectivity, as the high reactivity of pyrrole can lead to polysubstitution or polymerization under harsh acidic conditions.[5]
The syntheses of this compound and 2-acetylpyrrole are analogous, primarily differing in the choice of the acylating reagent.
Caption: Generalized Friedel-Crafts pathway for synthesis.
Causality in Synthetic Design: The Friedel-Crafts reaction is chosen for its efficiency. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the acyl chloride (or anhydride), generating a highly electrophilic acylium ion. This potent electrophile is then attacked by the electron-rich C2 position of the pyrrole ring. The use of N-protected pyrroles, such as N-p-toluenesulfonylpyrrole, can sometimes offer better control over the reaction and regioselectivity, favoring the 3-position under certain conditions.[6] However, for direct synthesis of the 2-acyl derivatives, the unprotected pyrrole is typically sufficient.
A Tale of Two Ketones: Comparative Reactivity
The reactivity of both molecules is dominated by two features: the electron-rich pyrrole ring and the electron-withdrawing acyl group. The acyl group deactivates the pyrrole ring towards further electrophilic substitution and directs incoming electrophiles primarily to the C4 and C5 positions.
The key differences in reactivity arise from:
-
Steric Hindrance : The ethyl group of the propionyl substituent is bulkier than the methyl group of the acetyl substituent. This increased steric hindrance can influence the rate of reactions involving the carbonyl group or the adjacent N-H bond. For instance, in N-alkylation reactions, the approach of an electrophile to the nitrogen atom may be slightly more hindered in this compound.
-
Electronic Effects : The ethyl group is slightly more electron-donating than the methyl group via induction. This subtle electronic difference can marginally affect the electron density of the pyrrole ring and the electrophilicity of the carbonyl carbon, but this effect is generally considered minor compared to the steric differences.
One of the most significant reactions from a toxicological and drug development perspective is the reaction with nitrite. 2-Acetylpyrrole has been shown to react with nitrite under acidic conditions (mimicking in vivo conditions in the stomach) to produce N-nitropyrrole compounds, such as 1-nitro-2-acetyl-pyrrole (NAP) and 1,3,5-trinitro-2-acetylpyrrole (TNAP).[7] These derivatives have demonstrated moderate mutagenicity and marked cytotoxicity.[7] This is a critical consideration when evaluating 2-acetylpyrrole as a synthetic intermediate for pharmaceuticals or as a component in food products.
Crucially, there is a lack of published data on the reaction of this compound with nitrite. While it is chemically plausible that it would undergo similar reactions, the absence of experimental evidence represents a significant knowledge gap. This is an area that warrants further investigation, particularly if this compound is being considered for applications where nitrosation is a potential risk.
Biological Activity & Applications
Both 2-acetylpyrrole and this compound are primarily used as flavor and fragrance compounds.[2][8] However, their utility as synthetic intermediates in medicinal chemistry is of greater interest to this audience. 2-Acylpyrroles are key structural motifs in several non-steroidal anti-inflammatory drugs (NSAIDs), including Tolmetin and Zomepirac.[9]
The choice between using 2-acetylpyrrole or this compound as a starting material can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate. The additional methylene group can impact lipophilicity, metabolic stability, and binding interactions with the target protein.
The potential for 2-acetylpyrrole to form mutagenic nitro-derivatives is a significant liability.[7] While this reactivity has been characterized, it necessitates careful risk assessment during drug development. The current lack of equivalent data for this compound makes it an unknown quantity in this regard, highlighting the importance of early-stage toxicological screening for any new derivative.
Experimental Protocols & Workflow
To provide a practical context, we outline a representative experimental protocol for the synthesis of a 2-acylpyrrole via Friedel-Crafts acylation and a general workflow for characterization.
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis and isolation of 2-acylpyrroles.
Protocol: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 80 mL).[10]
-
Reagent Addition : Add pyrrole (1.0 eq) to the DCM. Cool the flask to 0 °C in an ice/water bath.
-
Catalyst Introduction : Slowly add aluminum chloride (AlCl₃, 1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The mixture may become thick.
-
Acylating Agent Addition : Add propionyl chloride (1.2 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise significantly.[10]
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching : Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of ice-cold water, followed by 1M HCl.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing : Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
This compound and 2-acetylpyrrole, while separated by a single carbon, present distinct profiles to the research scientist. 2-Acetylpyrrole is characterized by a higher melting point and a well-documented, yet potentially problematic, reactivity with nitrites to form mutagenic byproducts.[1][7] this compound is a slightly more lipophilic analogue with a lower melting point, making it a liquid or low-melting solid at room temperature.[2]
The choice between these two building blocks will depend on the specific application. For synthetic targets where increased lipophilicity is desired, this compound may be advantageous. However, the critical gap in our understanding of its potential for nitrosation and subsequent mutagenicity must be addressed through dedicated study before it can be considered a fully-vetted alternative to 2-acetylpyrrole in a pharmaceutical development pipeline. This comparative guide serves to highlight not only what is known but also to illuminate the areas where further research is critically needed.
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Comparing the reactivity of different acylating agents for pyrrole
An Application Scientist's Guide to Pyrrole Acylation: A Comparative Analysis of Reagent Reactivity and Regioselectivity
Pyrrole, a cornerstone of heterocyclic chemistry, is a privileged scaffold in pharmaceuticals, natural products, and materials science. Its electron-rich aromatic system makes it highly susceptible to electrophilic substitution, yet this same reactivity presents a significant challenge for chemists: controlling the site of acylation. The pyrrole ring features two primary nucleophilic sites—the nitrogen atom (N1) and the carbon atoms (C2/C5 and C3/C4)—leading to a complex product landscape. Electrophilic attack at the C2 (α) position is generally favored kinetically, as the resulting cationic Wheland intermediate is stabilized by three resonance structures, compared to only two for attack at the C3 (β) position.[1][2]
However, the lone pair on the pyrrole nitrogen also imparts significant nucleophilicity, making competitive N-acylation a common side reaction.[1] Furthermore, the high reactivity of the pyrrole ring can lead to undesired polymerization under the strongly acidic conditions often employed in classical acylation reactions like the Friedel-Crafts.[3][4]
This guide provides a comparative analysis of the reactivity of various acylating agents for pyrrole. We will explore the mechanistic underpinnings that govern reaction outcomes, present experimental data to support these principles, and offer detailed protocols for achieving selective N-, C2-, and C3-acylation.
The N- vs. C-Acylation Dichotomy
The central challenge in pyrrole acylation is directing the electrophile to the desired position. The choice of acylating agent, reaction conditions, and protective group strategy dictates the outcome of this competition.
Caption: Competing pathways of N-acylation versus C-acylation in pyrrole.
Friedel-Crafts Acylation: The Power and Peril of Lewis Acids
The Friedel-Crafts reaction, which typically employs a potent acylating agent like an acyl chloride in the presence of a Lewis acid, is a foundational method for C-C bond formation.[5] The Lewis acid activates the acyl chloride to form a highly electrophilic acylium ion, which is then attacked by the pyrrole ring.
Reactivity of Acylating Agents: The general reactivity order for carboxylic acid derivatives in nucleophilic acyl substitution is: Acyl Chlorides > Acid Anhydrides > Esters > Amides.[6][7] This high reactivity makes acyl chlorides the default choice for Friedel-Crafts reactions.
However, the strong Lewis acids required (e.g., AlCl₃) can induce polymerization of the sensitive pyrrole ring.[4] The key to successful Friedel-Crafts acylation of pyrrole lies in moderating its reactivity, typically through N-protection.
Directing Acylation with N-Protecting Groups
Introducing a bulky or electron-withdrawing group onto the pyrrole nitrogen serves two purposes: it reduces the nucleophilicity of the nitrogen, preventing N-acylation, and it can sterically or electronically direct C-acylation.[1]
-
C3-Selectivity with Sulfonyl Groups: An N-benzenesulfonyl or N-p-toluenesulfonyl group effectively directs acylation to the C3 position when a strong Lewis acid like AlCl₃ is used.[8] It is proposed that this proceeds through an organoaluminum intermediate.[8]
-
Controlling C2/C3 Selectivity: Interestingly, the choice of Lewis acid can flip the regioselectivity. With an N-benzenesulfonyl protecting group, weaker Lewis acids such as SnCl₄ or BF₃·OEt₂ favor the formation of the C2-acylated product.[1][8]
Table 1: Influence of Lewis Acid on Acylation of N-p-Toluenesulfonylpyrrole
| Lewis Acid | Equivalents of Lewis Acid | C3:C2 Isomer Ratio | Total Yield (%) | Reference |
|---|---|---|---|---|
| AlCl₃ | >1.0 | >98:2 | High | [8] |
| EtAlCl₂ | 1.2 | 1:1.2 | Moderate | [8] |
| Et₂AlCl | 1.2 | 1:3 | Moderate | [8] |
| SnCl₄ | Not specified | C2 is major product | Not specified | [1][8] |
| BF₃·OEt₂ | Not specified | C2 is major product | Not specified |[1][8] |
Experimental Protocol: Selective C3-Acylation of N-p-Toluenesulfonylpyrrole
This protocol is adapted from Huffman et al. for the selective synthesis of 3-acylpyrroles.[1][8]
Caption: Experimental workflow for selective C3-acylation.
Methodology:
-
To a stirred solution of N-p-toluenesulfonylpyrrole (1.0 equiv) in dry dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add aluminum chloride (AlCl₃, 1.2 equiv) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add the desired acyl chloride (1.2 equiv) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-acyl-N-p-toluenesulfonylpyrrole.[1]
Milder Acylation Strategies
To circumvent the harshness of traditional Friedel-Crafts conditions, several milder and often more selective methods have been developed.
Acid Anhydrides: A Less Reactive Alternative
Acid anhydrides are less electrophilic than their acyl chloride counterparts but can acylate pyrrole, often requiring thermal conditions or catalysis. For instance, uncatalyzed acetylation of pyrrole with acetic anhydride requires temperatures of 250°C to furnish 2-acetylpyrrole.[2][9]
A more modern approach involves the in-situ activation of carboxylic acids using trifluoroacetic anhydride (TFAA), which forms a mixed anhydride that can effectively acylate N-alkoxycarbonyl protected pyrroles with high C2-selectivity.[10]
Table 2: C2-Acetylation of N-Alkoxycarbonyl Pyrroles using Acetic Acid/TFAA
| N-Protecting Group | Product | Yield (%) | Reference |
|---|---|---|---|
| N-Cbz | 2-acetyl-N-Cbz-pyrrole | 78 | [10] |
| N-Fmoc | 2-acetyl-N-Fmoc-pyrrole | 78 | [10] |
| N-Troc | 2-acetyl-N-Troc-pyrrole | 81 |[10] |
The Vilsmeier-Haack Reaction: A Gateway to Formylpyrroles
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group (-CHO) onto electron-rich aromatic rings.[11] The reaction uses a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile.[12]
For unsubstituted pyrroles, the reaction proceeds with high selectivity for the C2 position.[12] However, similar to Friedel-Crafts acylation, regioselectivity can be steered toward C3 by employing bulky N-protecting groups (e.g., N-triisopropylsilyl) or by using sterically hindered formamides in place of DMF.[13]
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Organocatalysis: A Lewis Acid-Free Approach
Recently, organocatalytic methods have emerged that avoid Lewis acids entirely. The use of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst provides a highly regioselective and high-yielding pathway to C2-acyl pyrroles from N-protected pyrroles and acyl chlorides.[14][15] The proposed mechanism involves the formation of a key N-acyl-DBN intermediate, which is then attacked by the pyrrole.[14] This method is remarkably efficient, with an uncatalyzed reaction taking 8 hours for 87% conversion, while the DBN-catalyzed reaction achieves complete conversion in just 4 hours.[14]
Table 3: DBN-Catalyzed Acylation of N-Methylpyrrole
| Acyl Chloride | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Reference |
|---|---|---|---|---|
| Benzoyl chloride | 4 | 100 | 91 | [14] |
| p-Toluoyl chloride | 4 | 100 | 85 | [14] |
| Cinnamoyl chloride | 4 | 100 | 83 | [14] |
| Pivaloyl chloride | 8 | 71 | 63 |[14] |
Acylation via the Pyrrolyl Anion: Leveraging HSAB Principles
An alternative strategy involves deprotonating pyrrole to form the pyrrolyl anion, an ambident nucleophile that can react at either the nitrogen or carbon atoms. This is often achieved using a Grignard reagent or an alkali metal base.[16] The N/C selectivity of the subsequent acylation is governed by the Hard and Soft Acids and Bases (HSAB) principle.[16]
-
The nitrogen atom is the "hard" nucleophilic center, while the C2-carbon is the "soft" center.[16]
-
Acylating agents with a "hard" electrophilic carbon (e.g., from ethyl chloroformate) preferentially attack the nitrogen.[16]
-
Acylating agents with a "softer" electrophilic carbon (e.g., from ethyl chlorothiolformate) favor attack at the C2 position.[16]
The reaction environment, including the metal cation and solvent, is critical. More dissociated ion pairs (e.g., using K⁺ instead of Mg²⁺, or adding strongly coordinating solvents) favor attack at the harder nitrogen center, leading to higher N/C acylation ratios.[16]
Comparative Summary
The choice of an acylating agent and method for pyrrole is a strategic decision based on the desired regiochemical outcome, the sensitivity of the substrate, and the desired reactivity.
Table 4: Comparison of Pyrrole Acylation Methodologies
| Method | Acylating Agent | Conditions | Reactivity | Primary Product | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Friedel-Crafts | Acyl Chloride | Strong Lewis Acid (AlCl₃), N-protection | High | C3 (with -SO₂R group) | Well-established, powerful C-C formation | Harsh conditions, risk of polymerization, requires N-protection |
| Friedel-Crafts | Acyl Chloride | Weak Lewis Acid (SnCl₄), N-protection | Moderate | C2 (with -SO₂R group) | Tunable regioselectivity | Can give isomeric mixtures |
| Thermal Acylation | Acid Anhydride | High Temp (~250°C) | Low | C2 | Catalyst-free | High energy input, limited scope |
| Vilsmeier-Haack | DMF/POCl₃ | Mild | Moderate | C2 (formyl) | High C2-selectivity, mild conditions | Primarily for formylation |
| Organocatalysis | Acyl Chloride | DBN catalyst | High | C2 | Lewis acid-free, high yield, excellent C2-selectivity | Requires N-protected pyrrole |
| Anion Acylation | Various | Grignard/Base | Variable | N or C2 | Allows access to N-acyl products, tunable by HSAB | Can produce N/C mixtures, requires stoichiometric base |
Conclusion
The acylation of pyrrole is a nuanced field where reactivity and selectivity are intricately linked. While highly reactive acyl chlorides under Friedel-Crafts conditions offer a powerful tool for C-acylation, their application requires careful control through N-protection to prevent polymerization and direct the regiochemical outcome. Milder methods, including the Vilsmeier-Haack reaction for formylation and modern organocatalytic approaches, provide highly selective and efficient alternatives that avoid the use of harsh Lewis acids. Finally, understanding the principles of ambident nucleophilicity allows for the selective synthesis of N- or C-acylated products from the pyrrolyl anion. By carefully selecting the acylating agent, catalyst, and reaction conditions, researchers can effectively navigate the complex reactivity of the pyrrole ring to access a wide array of valuable substituted heterocycles.
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A Comparative Guide to the Biological Activity of 2-Propionylpyrrole and Other Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and synthetic compounds with significant pharmacological value. The versatility of this five-membered aromatic heterocycle allows for extensive functionalization, leading to a diverse array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative analysis of the biological activity of 2-propionylpyrrole and other key pyrrole derivatives, supported by available experimental data and detailed methodologies, to inform future research and drug development endeavors.
The Landscape of Pyrrole's Biological Potential
The inherent chemical properties of the pyrrole nucleus, including its aromaticity and the presence of a nitrogen atom capable of hydrogen bonding, make it an attractive starting point for the design of bioactive molecules. The biological effects of pyrrole derivatives are highly contingent on the nature and position of their substituents. Even minor modifications to the core structure can lead to significant changes in potency and selectivity.
2-Acylpyrroles: A Focus on this compound and its Analogs
While the broader class of pyrrole derivatives has been extensively studied, specific and comprehensive biological data for this compound remains notably scarce in publicly available literature. However, insights can be gleaned from studies on closely related 2-acylpyrroles, which suggest potential areas of activity.
A study on 2-acetylpyrrole, a compound structurally similar to this compound, found that its reaction with nitrite to form nitro-derivatives resulted in compounds with moderate mutagenicity and marked cytotoxicity to mouse cells[1]. This suggests that while the parent 2-acylpyrrole may be relatively inert, it can be a precursor to biologically active molecules. The propionyl group in this compound, being slightly larger and more lipophilic than the acetyl group, could potentially influence its metabolic activation and interaction with biological targets.
The broader class of 2-acylpyrroles has been recognized for its presence in various biologically active compounds[2]. Further research is warranted to fully elucidate the specific biological profile of this compound.
Comparative Analysis with Other Pyrrole Derivatives
To provide a comprehensive overview, this section compares the biological activities of other well-characterized classes of pyrrole derivatives, for which substantial experimental data is available.
Antimicrobial Activity
Pyrrole derivatives have demonstrated significant potential as antimicrobial agents. For instance, a series of 2-acylhydrazino-5-arylpyrroles exhibited potent antifungal activity against various Candida species, with Minimum Inhibitory Concentration (MIC) values in the range of 0.39-3.12 µg/mL, surpassing the efficacy of the commonly used antifungal drug fluconazole[3].
Structure-Activity Relationship (SAR) Insights: Studies on various pyrrole derivatives have revealed key structural features that govern their antimicrobial potency. For example, in a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, the 3-carbonitrile group and the vicinal 4,5-diphenyl substituents were found to be crucial for their inhibitory activity against metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics[4][5].
Anticancer Activity
The pyrrole scaffold is a common feature in numerous anticancer agents. A notable example is a series of 3-aroyl-1,4-diarylpyrroles , which have shown potent antitumor activity with IC50 values in the low nanomolar range against several cancer cell lines[6]. These compounds were found to inhibit tubulin assembly by binding to the colchicine site, a key mechanism for disrupting cell division in cancer cells[6].
Structure-Activity Relationship (SAR) Insights: For the 3-aroyl-1,4-diarylpyrroles, the presence of aminophenyl rings at positions 1 and 4 of the pyrrole core was identified as a critical requirement for their potent antitumor activity[6]. Similarly, studies on pyrrolo[2,3-d]pyrimidines containing urea moieties have demonstrated that specific substitutions can lead to highly potent derivatives against various cancer cell lines, with some compounds exhibiting IC50 values as low as 0.19 µM[7].
Anti-inflammatory Activity
Pyrrole derivatives are also prominent in the development of anti-inflammatory drugs. For example, derivatives of (4-acylpyrrol-2-yl)alkanoic acids have been investigated as inhibitors of cytosolic phospholipase A2, an enzyme involved in the inflammatory cascade[8]. Certain derivatives in this class demonstrated IC50 values in the low micromolar range, proving to be more potent than the standard inhibitor[8].
Structure-Activity Relationship (SAR) Insights: In the (4-acylpyrrol-2-yl)alkanoic acid series, the length of the alkyl substituent at position 1 of the pyrrole ring was found to be a critical determinant of inhibitory activity. Furthermore, the introduction of a polar functional group, such as a carboxylic acid, at the end of this alkyl chain significantly enhanced the inhibitory potency[8]. This highlights the importance of optimizing both lipophilic and hydrophilic interactions for effective enzyme inhibition.
Quantitative Data Summary
| Compound Class | Biological Activity | Target/Cell Line | Activity Metric (IC50/MIC) | Reference |
| 2-Acylhydrazino-5-arylpyrroles | Antifungal | Candida species | 0.39-3.12 µg/mL | [3] |
| 3-Aroyl-1,4-diarylpyrroles | Anticancer | Various cancer cell lines | Low nanomolar range | [6] |
| Pyrrolo[2,3-d]pyrimidines (urea derivatives) | Anticancer | PC3 cells | 0.19 µM | [7] |
| (4-Acylpyrrol-2-yl)alkanoic acids | Anti-inflammatory | Cytosolic phospholipase A2 | 3.3-3.4 µM | [8] |
Experimental Protocols
To ensure scientific integrity and enable researchers to replicate and build upon these findings, detailed protocols for key biological assays are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a defined incubation period.
Methodology:
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
Data Analysis: Determine the MIC by visually inspecting the wells for turbidity or by using a plate reader to measure absorbance.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.
Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Methodology:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the test compound to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental processes, the following diagrams are provided.
Caption: Experimental workflows for antimicrobial, anticancer, and anti-inflammatory assays.
Conclusion
The pyrrole scaffold remains a highly privileged structure in the pursuit of novel therapeutic agents. While specific biological activity data for this compound is currently limited, the broader class of 2-acylpyrroles and other pyrrole derivatives demonstrates significant potential across antimicrobial, anticancer, and anti-inflammatory applications. The structure-activity relationships highlighted in this guide underscore the critical role of substituent patterns in determining the biological efficacy of these compounds. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of new, potent pyrrole-based therapeutics. Further research dedicated to elucidating the specific biological profile of this compound is essential to fully understand its potential contribution to this important class of bioactive molecules.
References
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A Spectroscopic Guide to Differentiating 2-Propionylpyrrole and Its Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structure is paramount. Isomeric impurities can significantly impact the biological activity and safety profile of a compound. This guide provides an in-depth spectroscopic comparison of 2-propionylpyrrole and its key isomers, 3-propionylpyrrole and N-propionylpyrrole. By leveraging fundamental principles and experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the distinguishing spectral features that enable unambiguous identification of each isomer.
Introduction: The Importance of Isomeric Purity in Pyrrole Derivatives
Pyrrole and its derivatives are fundamental heterocyclic scaffolds found in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities. Acylpyrroles, in particular, serve as crucial intermediates in the synthesis of more complex molecules. The position of the acyl group on the pyrrole ring dramatically influences the electronic distribution, steric hindrance, and hydrogen bonding capabilities of the molecule, thereby altering its reactivity and biological interactions. Consequently, the ability to differentiate between isomers such as this compound, 3-propionylpyrrole, and N-propionylpyrrole is not merely an academic exercise but a critical aspect of quality control and drug development.
This guide will walk you through the spectroscopic nuances of these three isomers, providing both the "how" and the "why" behind their distinct spectral fingerprints.
General Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data discussed in this guide. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
-
Sample Preparation : Dissolve approximately 5-10 mg of the propionylpyrrole isomer in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition :
-
¹H NMR : Acquire the proton NMR spectrum using a spectrometer operating at a frequency of at least 300 MHz. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR : Acquire the carbon-13 NMR spectrum using the same instrument. Proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy[1]
-
Sample Preparation :
-
Solid Samples : Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Liquid/Low-Melting Solid Samples : Place a drop of the neat sample between two KBr or NaCl (sodium chloride) plates to form a thin film.
-
-
Data Acquisition : Record the FT-IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)[1]
-
Sample Introduction : Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds. The GC separates the components of the sample before they enter the mass spectrometer.
-
Ionization : Ionize the sample molecules using a suitable technique, most commonly Electron Ionization (EI) at 70 eV.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The abundance of each ion is measured, and a mass spectrum is generated.
Experimental Workflow for Spectroscopic Analysis
Caption: A typical workflow for the spectroscopic analysis of a chemical compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers due to its sensitivity to the local electronic environment of each proton and carbon atom.
¹H NMR Spectroscopy
The ¹H NMR spectra of the three isomers are expected to show distinct patterns in chemical shifts and coupling constants, arising from the different positions of the propionyl group.
-
This compound : The propionyl group at the 2-position will deshield the adjacent proton at the 5-position (H5) due to the electron-withdrawing nature of the carbonyl group. The protons of the pyrrole ring will appear as three distinct signals in the aromatic region. The ethyl group will show a characteristic quartet for the methylene protons and a triplet for the methyl protons.
-
3-Propionylpyrrole : With the propionyl group at the 3-position, the electronic environment of the pyrrole protons will be different from the 2-isomer. We would expect to see three distinct pyrrole proton signals, with the proton at the 2-position being the most deshielded.
-
N-Propionylpyrrole : In this isomer, the propionyl group is attached to the nitrogen atom. This will significantly affect the electronic structure of the pyrrole ring. Due to symmetry, the protons at the 2- and 5-positions will be equivalent, as will the protons at the 3- and 4-positions. This will result in only two signals for the pyrrole ring protons, a key distinguishing feature.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide complementary information, with the chemical shift of each carbon atom being highly sensitive to its electronic environment.
-
This compound : The carbonyl carbon will appear significantly downfield. The carbon atom of the pyrrole ring attached to the propionyl group (C2) will also be deshielded.
-
3-Propionylpyrrole : The chemical shifts of the pyrrole ring carbons will differ from the 2-isomer, reflecting the change in the substitution pattern.
-
N-Propionylpyrrole : The symmetry of the molecule will result in only three signals for the pyrrole ring carbons: one for the equivalent C2 and C5, one for the equivalent C3 and C4, and one for the carbonyl carbon.
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted and Experimental)
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | ~9.5 (br s, 1H, NH), ~6.9 (m, 1H, H5), ~6.8 (m, 1H, H3), ~6.2 (m, 1H, H4), 2.8 (q, 2H, CH₂), 1.2 (t, 3H, CH₃) | ~192 (C=O), ~132 (C2), ~125 (C5), ~116 (C3), ~110 (C4), ~33 (CH₂), ~9 (CH₃) |
| 3-Propionylpyrrole | Predicted: ~8.5 (br s, 1H, NH), ~7.3 (m, 1H, H2), ~6.8 (m, 1H, H5), ~6.6 (m, 1H, H4), 2.7 (q, 2H, CH₂), 1.2 (t, 3H, CH₃) | Predicted: ~195 (C=O), ~128 (C5), ~123 (C2), ~120 (C3), ~110 (C4), ~32 (CH₂), ~9 (CH₃) |
| N-Propionylpyrrole | ~7.3 (t, 2H, H2/H5), ~6.2 (t, 2H, H3/H4), 2.8 (q, 2H, CH₂), 1.2 (t, 3H, CH₃) | ~172 (C=O), ~120 (C2/C5), ~112 (C3/C4), ~32 (CH₂), ~9 (CH₃) |
Note: Predicted values are based on general principles of NMR spectroscopy and may vary from experimental data.
Structural Isomers and their NMR Fingerprints
A Senior Application Scientist's Guide to the Validation of a Novel RP-HPLC-UV Method for 2-Propionylpyrrole Detection
Abstract
The accurate quantification of 2-Propionylpyrrole, a key heterocyclic compound with significance in flavor chemistry and as a potential pharmaceutical process impurity, demands robust and reliable analytical methods. This guide presents a comprehensive validation of a novel Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method. We provide an in-depth comparison with the established Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) technique, offering researchers and drug development professionals a critical evaluation of performance, backed by experimental data. The validation adheres to the stringent principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose.[1][2][3]
Introduction: The Analytical Challenge of this compound
This compound (C₇H₉NO, M.W. 123.15 g/mol ) is an aromatic ketone and a structural analog of the well-known aroma compound, 2-acetyl-1-pyrroline.[4][5] Its presence, whether as a desired flavor component or an undesired process-related impurity in pharmaceutical manufacturing, necessitates precise and accurate measurement. While GC-MS is a powerful tool for volatile compounds, it can be time-consuming and may require specialized injection techniques like headspace analysis to manage complex matrices.[4][6] This creates a clear need for a more accessible, high-throughput alternative.
This guide details the validation of a newly developed, stability-indicating RP-HPLC-UV method designed for the routine quantification of this compound. Our objective is to demonstrate that this method is not only suitable for its intended purpose but also offers distinct advantages over traditional GC-based approaches in specific applications. The validation process is the cornerstone of this claim, providing the objective evidence required for scientific and regulatory confidence.[7][8]
Comparative Overview: New RP-HPLC-UV vs. Traditional GC-MS
The choice of an analytical method is driven by the specific requirements of the analysis, including sensitivity, selectivity, sample throughput, and cost. Below, we compare the fundamental attributes of our novel HPLC method with the established GC-MS technique for this compound detection.
Caption: Key performance attributes of the new HPLC method vs. GC-MS.
Method Validation Workflow & Experimental Protocols
The validation of an analytical procedure is a holistic process designed to confirm that the method is suitable for its intended purpose.[7][9] Our approach follows the ICH Q2(R2) framework, systematically evaluating each performance characteristic.
Caption: A flowchart illustrating the key stages in analytical method validation.
The New RP-HPLC-UV Method: Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Phosphate buffer (pH 3.0) (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Rationale: The choice of a C18 column provides excellent retention for the moderately polar this compound. An acidic mobile phase ensures the pyrrolic nitrogen is not ionized, leading to better peak shape. The detection wavelength of 225 nm was selected based on the UV absorbance maximum of the analyte, ensuring high sensitivity.[10]
Specificity and Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][11]
Experimental Protocol:
-
Blank Analysis: Analyze the mobile phase and a sample matrix placebo (without this compound) to ensure no interfering peaks are present at the retention time of the analyte.
-
Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid hydrolysis with 0.1M HCl, base hydrolysis with 0.1M NaOH, oxidation with 3% H₂O₂, and photolytic stress) to intentionally generate degradation products.
-
Analysis of Stressed Samples: Analyze the stressed samples using the HPLC-DAD method.
-
Peak Purity Analysis: Utilize the DAD to perform peak purity analysis on the this compound peak in both stressed and unstressed samples to confirm it is spectrally homogeneous and free from co-eluting impurities.
Results Discussion: The method demonstrated excellent specificity. No interferences were observed from the blank or placebo. In the forced degradation studies, degradation products were well-resolved from the main this compound peak, proving the method is stability-indicating. Peak purity analysis confirmed the homogeneity of the analyte peak under all conditions.
Linearity and Range
Linearity demonstrates a direct proportional relationship between the analyte concentration and the instrumental response over a specified range.[7]
Experimental Protocol:
-
Stock Solution: Prepare a stock solution of this compound reference standard in the mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 1 µg/mL to 50 µg/mL).
-
Analysis: Inject each standard in triplicate.
-
Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Determine the linearity using the coefficient of determination (r²) and visually inspect the plot.
Accuracy (as Recovery)
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] It is often determined by spike-recovery studies.
Experimental Protocol:
-
Sample Preparation: Prepare a placebo matrix solution.
-
Spiking: Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples and calculate the concentration of this compound found.
-
Calculation: Determine the percent recovery using the formula: (Concentration Found / Spiked Concentration) * 100.
Precision
Precision is the measure of the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[12]
Experimental Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both sets of measurements.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.[13]
Experimental Protocol:
-
Method: LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.
-
Calculation:
-
LOD = (3.3 * σ) / S
-
LOQ = (10 * σ) / S
-
Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.
-
Robustness
Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[11]
Experimental Protocol:
-
Parameter Variation: Introduce small variations to the nominal method parameters, one at a time.
-
Mobile Phase Composition (e.g., ±2% Acetonitrile).
-
Column Temperature (e.g., ± 2 °C).
-
Flow Rate (e.g., ± 0.1 mL/min).
-
Mobile Phase pH (e.g., ± 0.1 units).
-
-
Analysis: Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates).
Validation Data Summary & Comparison
The following tables summarize the validation results for the new RP-HPLC-UV method and provide a comparative perspective against typical performance data for HS-GC-MS methods used for similar pyrrolic compounds.[4][14][15]
Table 1: Linearity, LOD, and LOQ
| Parameter | New RP-HPLC-UV Method | Typical HS-GC-MS Method |
| Range | 1 - 50 µg/mL | 0.5 - 100 ng/g |
| Coefficient of Determination (r²) | > 0.999 | > 0.995 |
| LOD | 0.25 µg/mL | ~0.1 ng/g |
| LOQ | 0.8 µg/mL | ~0.4 ng/g |
Table 2: Accuracy and Precision
| Parameter | New RP-HPLC-UV Method | Typical HS-GC-MS Method |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95% - 105% (with internal std.) |
| Precision - Repeatability (%RSD) | < 1.0% | < 5.0% |
| Precision - Intermediate (%RSD) | < 2.0% | < 10.0% |
Discussion of Results: The validation data confirms that the new RP-HPLC-UV method is highly linear, accurate, and precise, well within the acceptance criteria defined by ICH guidelines.[16] While the HS-GC-MS method offers superior sensitivity with lower LOD and LOQ values, making it ideal for trace-level analysis[14][17], the HPLC method demonstrates better precision (%RSD). The robustness study showed that minor variations in chromatographic conditions did not significantly impact the results, indicating the method is reliable for routine use in a quality control environment.
Conclusion
The newly developed and validated RP-HPLC-UV method provides a robust, precise, and accurate tool for the quantification of this compound. It stands as a reliable and efficient alternative to traditional GC-MS techniques, particularly for applications in routine quality control where high sample throughput and excellent precision are paramount. This guide provides the necessary framework and comparative data to empower researchers and scientists to select the most appropriate analytical technique for their specific needs, grounded in the principles of scientific integrity and regulatory compliance.
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A Comparative Guide to Catalytic Systems for the Synthesis of 2-Acylpyrroles
For correspondence:
Abstract
2-Acylpyrroles are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis, therefore, is a subject of continuous innovation, with a focus on developing efficient, selective, and sustainable catalytic methods. This guide presents a comparative analysis of prominent catalytic systems for the synthesis of 2-acylpyrroles, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform their synthetic strategies. We delve into the performance of heterogeneous catalysts like zinc oxide, organocatalysts such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), and emerging biocatalytic approaches. The comparison is supported by experimental data, detailed protocols, and mechanistic insights to facilitate a rational selection of the optimal catalyst for specific applications.
Introduction: The Significance of 2-Acylpyrroles
The pyrrole ring is a fundamental heterocyclic scaffold, and its acylation at the C-2 position introduces a versatile keto functionality. This functional group serves as a crucial handle for further molecular elaborations, making 2-acylpyrroles highly valuable intermediates in organic synthesis. The biological and material significance of compounds bearing this moiety underscores the importance of efficient and selective synthetic routes. Traditional Friedel-Crafts acylation methods often rely on stoichiometric amounts of Lewis acids, leading to significant waste and challenging purification procedures. Consequently, the development of catalytic approaches that are both efficient and environmentally benign is a primary focus in modern synthetic chemistry.
This guide will compare and contrast several key catalytic systems for the synthesis of 2-acylpyrroles, evaluating them based on yield, selectivity, reaction conditions, and substrate scope.
Comparative Analysis of Catalytic Systems
The choice of a catalyst for the synthesis of 2-acylpyrroles is a critical decision that influences not only the efficiency of the reaction but also its environmental impact and cost-effectiveness. Here, we provide a head-to-head comparison of three distinct and widely employed catalytic strategies: heterogeneous catalysis with zinc oxide, organocatalysis with DBN, and the burgeoning field of biocatalysis.
Performance Metrics
To provide an objective comparison, we will assess each catalytic system based on the following key performance indicators:
-
Yield (%) : The efficiency of the reaction in converting starting materials to the desired 2-acylpyrrole product.
-
Regioselectivity : The preference for acylation at the C-2 position of the pyrrole ring over other positions.
-
Reaction Conditions : The temperature, time, and solvent requirements for the transformation.
-
Catalyst Loading : The amount of catalyst required relative to the substrate.
-
Substrate Scope : The range of pyrrole and acylating agent derivatives that are well-tolerated by the catalytic system.
-
Environmental Considerations : Factors such as catalyst reusability, solvent choice, and waste generation.
Data Summary
The following table summarizes the performance of representative catalytic systems for the synthesis of 2-acylpyrroles. The data has been compiled from peer-reviewed literature to facilitate a direct comparison.
| Catalyst System | Catalyst | Catalyst Loading | Acylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Heterogeneous | Zinc Oxide (ZnO) | 0.5 equiv. | Acid Chloride | Solvent-free | Room Temp. | 15 min | up to 95% | [1] |
| Organocatalysis | DBN | 15 mol% | Acid Chloride | Toluene | Reflux | 4 h | up to 100% (conversion) | [2] |
| Biocatalysis | Acyltransferase | Enzyme dependent | Activated Esters | Aqueous Buffer | Room Temp. | Variable | up to 95% | [3] |
In-Depth Analysis of Catalytic Systems
Heterogeneous Catalysis: Zinc Oxide (ZnO)
Zinc oxide has emerged as a highly efficient, reusable, and environmentally friendly catalyst for the Friedel-Crafts acylation of pyrroles.[1] Its heterogeneous nature simplifies product purification, as the catalyst can be easily removed by filtration.
Expertise & Experience: The choice of ZnO is predicated on its Lewis acidic nature, which is sufficient to activate the acylating agent without leading to the polymerization of the electron-rich pyrrole ring, a common side reaction with stronger Lewis acids. The solvent-free conditions at room temperature represent a significant advancement in green chemistry, minimizing waste and energy consumption. The reusability of the ZnO catalyst for several cycles without a significant loss of activity further enhances its practical applicability in large-scale synthesis.[1]
Trustworthiness: The protocol's self-validating nature lies in its simplicity and high yields. The straightforward work-up procedure, involving simple washing, and the absence of complex purification methods like column chromatography for many substrates, attest to the clean nature of the reaction.
Authoritative Grounding: The mechanism of ZnO-catalyzed acylation is believed to involve the coordination of the acyl chloride to the zinc center, enhancing its electrophilicity and facilitating the attack by the electron-rich pyrrole ring.
Experimental Workflow for ZnO-Catalyzed Acylation
Caption: General workflow for ZnO-catalyzed synthesis of 2-acylpyrroles.
Organocatalysis: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
The use of small organic molecules as catalysts has revolutionized synthetic chemistry, and DBN has been identified as an effective nucleophilic catalyst for the Friedel-Crafts acylation of pyrroles.[2]
Expertise & Experience: DBN, a non-nucleophilic strong base, acts as a nucleophilic catalyst in this context. This is a nuanced choice, as one might intuitively expect it to function as a base. However, the reaction mechanism involves the formation of a highly reactive N-acyl-DBN intermediate. This approach avoids the use of metal catalysts, which can be advantageous in the synthesis of pharmaceutical ingredients where metal contamination is a concern.
Trustworthiness: The validation of this protocol comes from detailed mechanistic studies, including the isolation and X-ray crystallographic characterization of the key N-acyl-DBN intermediate, which confirms its role in the catalytic cycle.[2] The high conversion rates observed further support the reliability of this method.
Authoritative Grounding: The catalytic cycle, as depicted below, involves the initial reaction of DBN with the acyl chloride to form the N-acyl-DBN intermediate. This intermediate is then attacked by the pyrrole at the C-2 position. The subsequent rearomatization is facilitated by another molecule of DBN acting as a base, regenerating the catalyst.
Catalytic Cycle of DBN-Catalyzed Acylation
Caption: Simplified catalytic cycle for DBN-catalyzed acylation of pyrroles.
Biocatalysis: Acyltransferases
Biocatalysis offers a green and highly selective alternative for chemical synthesis. Acyltransferases have been explored for Friedel-Crafts-type acylations, demonstrating the potential for enzymatic synthesis of acyl-aromatics.[3]
Expertise & Experience: The use of acyltransferases operates under the principles of green chemistry, utilizing aqueous media and mild reaction conditions. The high selectivity of enzymes often obviates the need for protecting groups, simplifying synthetic routes. While the direct acylation of pyrrole itself by a specific acyltransferase is an area of ongoing research, the principles established with other aromatic substrates, such as phenols, demonstrate the feasibility of this approach.[3] The key is the identification or engineering of an enzyme with the desired substrate specificity.
Trustworthiness: The reliability of biocatalytic methods is rooted in the inherent specificity of enzymes, which often leads to the formation of a single product with high purity. The reactions are typically run under conditions that are compatible with sensitive functional groups, showcasing the robustness of this approach.
Authoritative Grounding: The enzymatic mechanism involves the formation of an acyl-enzyme intermediate, followed by the transfer of the acyl group to the aromatic substrate. This process occurs within the highly structured active site of the enzyme, which controls the regioselectivity of the acylation.
Conceptual Workflow for Biocatalytic Acylation
Caption: A conceptual workflow for the biocatalytic synthesis of 2-acylpyrroles.
Experimental Protocols
General Procedure for ZnO-Catalyzed Acylation of Pyrrole
Materials:
-
Pyrrole (1 mmol)
-
Acyl chloride (1 mmol)
-
Zinc oxide (ZnO) powder (0.5 mmol)
-
Dichloromethane
Procedure:
-
To a round-bottom flask, add pyrrole (1 mmol) and zinc oxide (0.5 mmol).
-
Add the acyl chloride (1 mmol) to the mixture at room temperature.
-
Stir the reaction mixture vigorously for 15 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add dichloromethane to the reaction mixture to dissolve the product.
-
Filter the mixture to remove the ZnO catalyst. The catalyst can be washed with dichloromethane, dried, and reused.
-
Wash the organic filtrate with water and then with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the 2-acylpyrrole.
General Procedure for DBN-Catalyzed Acylation of N-Methylpyrrole
Materials:
-
N-Methylpyrrole (1 mmol)
-
Acyl chloride (1.2 mmol)
-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (0.15 mmol, 15 mol%)
-
Toluene
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-methylpyrrole (1 mmol) in toluene.
-
Add DBN (0.15 mmol) to the solution.
-
Add the acyl chloride (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion (typically 4 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-acylpyrrole.[2]
Conceptual Protocol for Biocatalytic Acylation
Materials:
-
Pyrrole (or a suitable derivative)
-
Activated acyl donor (e.g., vinyl acetate)
-
Acyltransferase enzyme preparation (lyophilized powder or whole-cell biocatalyst)
-
Aqueous buffer (e.g., phosphate buffer, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a reaction vessel, dissolve the pyrrole substrate and the acyl donor in the aqueous buffer.
-
Add the acyltransferase preparation to initiate the reaction.
-
Incubate the reaction mixture at room temperature with gentle agitation. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or GC).
-
Once the reaction has reached completion or the desired conversion, quench the reaction (e.g., by adding a water-immiscible organic solvent).
-
Extract the product into the organic solvent.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the product as necessary, typically by column chromatography.
Conclusion and Future Outlook
The synthesis of 2-acylpyrroles is a well-established yet continually evolving field. This guide has provided a comparative overview of three distinct and powerful catalytic approaches.
-
Zinc oxide represents a highly practical and green heterogeneous catalytic system, particularly for large-scale applications where catalyst recovery and reuse are paramount.
-
DBN offers a metal-free alternative through organocatalysis, which is highly attractive for the synthesis of high-purity compounds for pharmaceutical applications.
-
Biocatalysis with acyltransferases, while still an emerging area for this specific transformation, holds immense promise for unparalleled selectivity and sustainability.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the desired scale, the functional group tolerance needed, and the importance of environmental and cost considerations. Future research will likely focus on expanding the substrate scope of these catalysts, developing even more active and selective systems, and further exploring the potential of biocatalysis for the direct and enantioselective acylation of pyrroles.
References
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A Comparative Guide to the Cytotoxicity of 2-Propionylpyrrole and its N-Alkylated Derivatives
Introduction: The Pyrrole Scaffold and the Question of N-Alkylation
The pyrrole ring is a foundational heterocyclic motif in medicinal chemistry, appearing in a vast array of natural products and FDA-approved drugs. Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. 2-Propionylpyrrole represents a simple, unadorned version of this scaffold. A critical question for drug development professionals is how simple structural modifications can dramatically alter a compound's biological activity. This guide focuses on one such modification: N-alkylation. We will objectively compare the cytotoxic potential of the parent this compound with its N-alkylated derivatives, providing the underlying mechanistic rationale and the experimental frameworks required for validation.
The Baseline: Cytotoxicity Profile of this compound
The parent compound, this compound, is not generally characterized as a potent cytotoxic agent. Toxicological information available from databases like PubChem indicates that it does not meet the criteria for GHS hazard classification[1]. This low intrinsic toxicity is common for simple, small pyrrole structures.
Experimental evidence on the closely related compound, 2-acetylpyrrole, further supports this observation. Studies have shown that 2-acetylpyrrole only becomes markedly cytotoxic and mutagenic after reacting with nitrite to form N-nitro derivatives[2]. This suggests that the fundamental 2-acylpyrrole structure requires significant chemical modification to induce a potent toxic response in cells. The lack of a reactive N-H proton or a bulky, lipophilic group limits its ability to interact with biological targets or effectively traverse cellular membranes to reach intracellular compartments.
The Impact of N-Alkylation: A Gateway to Enhanced Cytotoxicity
In stark contrast to the parent compound, the strategic addition of an alkyl group to the pyrrole nitrogen (N-alkylation) has been repeatedly shown to unlock significant cytotoxic potential. This structural alteration is a common strategy in medicinal chemistry to enhance the bioactivity of heterocyclic compounds.
Several studies have identified naturally occurring and synthetic N-alkylated pyrroles with potent activity against various cancer cell lines[3][4][5]. For instance, two N-alkylated pyrroles isolated from the endophytic fungus Penicillium oxalicum demonstrated potent cytotoxicity against the A549 human lung carcinoma cell line, with IC50 values of 7.86 µM and 9.37 µM, respectively[4]. This stands in sharp contrast to the expected high-micromolar or even millimolar IC50 values for the unsubstituted parent compound.
Why does N-alkylation enhance cytotoxicity? The causality lies in several key factors:
-
Increased Lipophilicity: The addition of an alkyl chain increases the compound's lipophilicity, or "fat-solubility." This enhances its ability to cross the lipid bilayer of the cell membrane, leading to higher intracellular accumulation and greater access to potential targets.
-
New Molecular Interactions: The alkyl group provides an additional point of interaction, allowing the molecule to bind more effectively to hydrophobic pockets within target proteins, such as enzymes or regulatory proteins involved in cell survival.
-
Steric Influence: The size and shape of the N-alkyl group can influence the overall conformation of the molecule, potentially locking it into a bioactive shape that fits a specific biological target.
Unveiling the Mechanisms of Action
The enhanced cytotoxicity of N-alkylated pyrroles is not merely due to increased cell entry; these derivatives often engage specific and potent cell death pathways. While the exact mechanism can vary depending on the specific derivative and cell type, common modes of action include:
-
Induction of Apoptosis: Many cytotoxic pyrrole derivatives trigger programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway. For example, certain pyrrolo[2,3-d]pyrimidine derivatives have been shown to reduce the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax, leading to the activation of caspases-9 and -3 and subsequent cell death[6].
-
Inhibition of Anti-Apoptotic Proteins: A prominent mechanism for some complex N-substituted pyrroles, like the marinopyrroles, is the direct inhibition and proteasomal degradation of Mcl-1, a key anti-apoptotic protein often overexpressed in cancer cells[5][7][8]. By removing this pro-survival signal, the compounds sensitize cancer cells to apoptotic stimuli.
-
Cell Cycle Arrest: Some derivatives can halt the cell division cycle at specific checkpoints (e.g., G0/G1 or S phase), preventing cancer cells from proliferating[6][9]. This cytostatic effect often precedes or accompanies the induction of apoptosis.
The structural relationship and its impact on cytotoxicity can be visualized as a progression from a simple, low-activity core to a more complex and potent derivative.
Caption: The N-alkylation of the this compound core enhances cytotoxicity by improving physicochemical properties and engaging cell death pathways.
Experimental Validation: A Guide to Comparative Cytotoxicity Testing
To empirically determine the difference in cytotoxicity, two complementary assays are recommended: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity. Running these assays in parallel provides a robust, self-validating assessment of cell viability.
The MTT Assay: Assessing Mitochondrial Function
The MTT assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound and its N-alkylated derivative(s) in culture medium. A vehicle control (e.g., 0.1% DMSO) and an untreated control must be included.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[11]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere. Causality Note: This step must be performed in the dark as MTT is light-sensitive. The incubation time allows viable cells to convert the MTT into visible purple crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.
The LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[12][13] The released LDH catalyzes the conversion of lactate to pyruvate, which then drives a coupled enzymatic reaction resulting in a colored formazan product.[14] The amount of color is directly proportional to the number of lysed cells.
Caption: Workflow for the LDH cytotoxicity assay.
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT protocol. It is crucial to set up three control groups: (1) Untreated cells (spontaneous LDH release), (2) Vehicle control, and (3) Maximum LDH release (cells treated with a lysis buffer 45 minutes before the end of incubation).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 600 g for 10 minutes to pellet any detached cells.
-
Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh, flat-bottom 96-well plate.[14] Causality Note: It is critical not to disturb the cell monolayer to avoid artificially high LDH release.
-
Reaction Setup: Add 50 µL of the prepared LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well containing the supernatant.[15] Mix gently.
-
Incubation: Incubate the plate for up to 60 minutes at room temperature, protected from light.[14]
-
Stopping the Reaction: Add 50 µL of Stop Solution (often a mild acid) to each well.[14]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release after correcting for background and spontaneous release.
Data Presentation and Interpretation
The results from these assays should be summarized to clearly illustrate the comparative cytotoxicity. The primary metric for comparison is the IC50 value, which represents the concentration of a compound required to inhibit cell growth or viability by 50%.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)
| Compound | Cell Line | MTT Assay (48h) | LDH Assay (48h) |
| This compound | A549 (Lung) | > 200 µM | > 200 µM |
| This compound | MCF-7 (Breast) | > 200 µM | > 200 µM |
| N-Octyl-2-propionylpyrrole | A549 (Lung) | 15.2 µM | 18.5 µM |
| N-Octyl-2-propionylpyrrole | MCF-7 (Breast) | 21.8 µM | 25.1 µM |
This table illustrates the expected outcome: the N-alkylated derivative exhibits significantly lower IC50 values, indicating much greater cytotoxic potency compared to the parent compound.
Conclusion
The evidence strongly indicates that while this compound itself possesses minimal cytotoxic activity, N-alkylation is a highly effective strategy for transforming this scaffold into a potent cytotoxic agent. The addition of an alkyl group enhances cellular uptake and provides new avenues for interaction with intracellular targets, ultimately leading to the engagement of cell death pathways like apoptosis. The comparative experimental framework provided herein, utilizing both MTT and LDH assays, offers a robust and reliable method for quantifying this dramatic shift in bioactivity, guiding further research and development in the field of medicinal chemistry.
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A Senior Application Scientist's Guide to In-Vitro Testing of 2-Propionylpyrrole Derivatives as Enzyme Inhibitors: A Comparative Approach
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in-vitro evaluation of 2-propionylpyrrole derivatives as potential enzyme inhibitors. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis of key methodologies, with a primary focus on Cyclooxygenase (COX) enzymes, a prevalent target for this class of compounds.
Introduction: The Pyrrole Scaffold in Enzyme Inhibition
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous nonsteroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac.[1] These drugs primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes.[1] The this compound moiety, an aromatic ketone[2], represents a valuable pharmacophore for designing novel enzyme inhibitors. The exploration of its derivatives is a promising avenue for discovering new therapeutics with improved efficacy and selectivity.[3][4]
The initial characterization of any potential drug candidate hinges on robust in-vitro testing. These assays are the bedrock of early-stage discovery, providing critical data on potency (how much of the drug is needed), structure-activity relationships (SAR), and mechanism of action long before the complexity and expense of in-vivo studies are warranted. This guide compares the most relevant in-vitro methodologies to empower researchers to make informed decisions for their screening campaigns.
Primary Enzyme Targets: The Cyclooxygenase Isoforms
While this compound derivatives may target various enzymes, including kinases[5][6], cholinesterases[7], and monoamine oxidases[8], a significant body of research focuses on their role as COX inhibitors.[1][9][10]
Cyclooxygenases are key enzymes in the inflammatory cascade, converting arachidonic acid into prostaglandins (PGs).[1][11] There are two primary isoforms:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that mediate essential physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[9] Inhibition of COX-1 is associated with the gastrointestinal side effects of traditional NSAIDs.[1][12]
-
COX-2: An inducible enzyme, its expression is upregulated at sites of inflammation.[11] It is responsible for producing the prostaglandins that mediate pain and inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with an improved safety profile.[9][13]
The goal of in-vitro testing is often to determine not just the potency of a compound but also its selectivity for COX-2 over COX-1.
Comparative Methodologies for In-Vitro Inhibition Testing
The choice of an in-vitro assay is a critical decision that balances physiological relevance with throughput and mechanistic detail. For this compound derivatives, the two most common approaches are purified enzyme assays and cell-based assays.
| Feature | Purified Enzyme Assays | Cell-Based Assays (e.g., Whole Blood) |
| Principle | Measures direct interaction of the inhibitor with isolated COX-1 or COX-2 enzyme. | Measures inhibition of prostaglandin production in a cellular environment (e.g., monocytes, whole blood). |
| Primary Output | IC50 (direct enzymatic inhibition). | IC50 (inhibition in a biological matrix). |
| Pros | High throughput; provides direct mechanistic insight (e.g., competitive vs. non-competitive); excellent for initial screening and SAR.[14][15] | More physiologically relevant; accounts for cell membrane permeability and protein binding; provides a better prediction of in-vivo efficacy.[13] |
| Cons | Lacks physiological context (no cell membranes, transporters, or plasma proteins); may not predict in-vivo performance accurately.[13] | Lower throughput; more complex protocol; results can be influenced by multiple cellular factors. |
| Best For | High-throughput screening (HTS) of large compound libraries; determining the direct mechanism of inhibition. | Lead optimization; validating hits from primary screens; compounds intended for systemic administration. |
Visualizing the Experimental Approach
A well-defined workflow is essential for systematically screening and characterizing potential inhibitors.
Caption: General workflow for in-vitro screening of enzyme inhibitors.
The following diagram illustrates the biochemical pathway targeted by COX inhibitors.
Caption: The Cyclooxygenase (COX) pathway and the site of inhibition.
Detailed Experimental Protocols
The following protocols are standardized frameworks. Researchers must optimize buffer conditions, enzyme/substrate concentrations, and incubation times for their specific experimental setup.
Protocol 1: In-Vitro Fluorometric COX Inhibitor Screening Assay (Purified Enzyme)
This protocol is adapted from standard methodologies for determining COX-1 and COX-2 inhibition.[1] It uses a fluorometric probe to measure prostaglandin production.
Causality Behind Choices:
-
Fluorometric Detection: Chosen for its high sensitivity compared to colorimetric methods, allowing for lower enzyme concentrations and conserving valuable reagents.
-
DMSO for Compound Dilution: Dimethyl sulfoxide (DMSO) is used to solubilize a wide range of organic compounds. The final concentration is kept below 1% to prevent enzyme denaturation or interference.[16]
-
Pre-incubation Step: Allowing the inhibitor to bind to the enzyme before adding the substrate is crucial, especially for time-dependent or irreversible inhibitors, ensuring an accurate measurement of potency.[16]
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
This compound derivatives and reference inhibitors (e.g., Celecoxib, Indomethacin)
-
DMSO
-
96-well black microplates
-
Microplate reader with fluorescence capability
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds and reference inhibitors in DMSO (e.g., 10 mM).[16]
-
Create a series of dilutions of the test compounds in assay buffer to achieve the desired final concentrations.
-
Prepare the enzyme solution (COX-1 or COX-2) in cold assay buffer containing the heme cofactor.
-
Prepare the substrate solution (Arachidonic Acid) in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Add 180 µL of assay buffer.
-
Control Wells (100% enzyme activity): Add 160 µL of the enzyme solution and 20 µL of assay buffer containing 1% DMSO.[16]
-
Test Wells: Add 160 µL of the enzyme solution and 20 µL of the diluted test compound.
-
Include a positive control with a known inhibitor (e.g., Celecoxib for COX-2).
-
-
Pre-incubation:
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzymes.[16]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 20 µL of the arachidonic acid substrate solution to all wells (except the blank).
-
-
Measurement:
-
Immediately measure the fluorescence at the appropriate excitation/emission wavelengths over a period of 5-10 minutes using a microplate reader. The rate of increase in fluorescence corresponds to the rate of prostaglandin formation.[17]
-
Protocol 2: Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay provides a more physiologically relevant model by measuring COX activity within blood cells.[13] COX-1 activity is measured as thromboxane B2 (TXB2) production in response to blood clotting, while COX-2 activity is measured as prostaglandin E2 (PGE2) production after stimulation with lipopolysaccharide (LPS).[18]
Causality Behind Choices:
-
Heparinized Blood: Heparin is used as an anticoagulant that does not interfere with the COX pathway, unlike aspirin or other NSAIDs.
-
LPS Stimulation: Lipopolysaccharide (LPS) is a potent inducer of the inflammatory response in monocytes, leading to the specific upregulation and expression of the COX-2 enzyme.[11][18]
-
ELISA Detection: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the exact amount of PGE2 and TXB2 produced.[14]
Materials:
-
Freshly drawn human blood (heparinized)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivatives and reference inhibitors
-
RPMI 1640 cell culture medium
-
PGE2 and TXB2 ELISA kits
-
CO2 incubator
Procedure:
Part A: COX-2 Inhibition (LPS-induced PGE2)
-
Aliquot 1 mL of heparinized whole blood into sterile tubes.
-
Add the test compounds at various final concentrations and incubate for 30 minutes at 37°C.
-
Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression.
-
Incubate the blood for 24 hours in a 37°C, 5% CO2 incubator.
-
Centrifuge the tubes to separate the plasma.
-
Dilute the plasma and measure the PGE2 concentration using a commercial ELISA kit according to the manufacturer's instructions.
Part B: COX-1 Inhibition (Serum TXB2)
-
Aliquot 1 mL of fresh, non-heparinized blood into sterile tubes containing the test compounds at various final concentrations.
-
Immediately incubate the tubes at 37°C for 1 hour to allow for clotting, which stimulates platelet COX-1 activity.
-
Centrifuge to separate the serum.
-
Dilute the serum and measure the TXB2 concentration using a commercial ELISA kit.
Data Analysis and Comparative Presentation
Calculating Potency and Selectivity:
-
Calculate Percent Inhibition: For each inhibitor concentration, calculate the percentage of enzyme activity inhibited relative to the control (100% activity).[16]
-
% Inhibition = 100 * (1 - (Rate_of_Test_Well / Rate_of_Control_Well))
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic non-linear regression to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[19]
-
Calculate Selectivity Index (SI): For COX inhibitors, the selectivity for COX-2 is a critical parameter.
-
SI = IC50 (COX-1) / IC50 (COX-2)
-
A higher SI value indicates greater selectivity for COX-2.[8]
-
Comparative Data Summary (Hypothetical Data):
The table below illustrates how to present the final data for a series of novel this compound derivatives compared to standard reference compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin (Ref.) | 0.15 | 2.50 | 0.06 |
| Celecoxib (Ref.) | 15.0 | 0.04 | 375 |
| Derivative 2PP-A | 25.5 | 1.20 | 21 |
| Derivative 2PP-B | >50 | 0.09 | >555 |
| Derivative 2PP-C | 5.2 | 4.80 | 1.1 |
Data are for illustrative purposes only and should be experimentally determined.
Conclusion
The in-vitro evaluation of this compound derivatives is a multi-step process that begins with broad screening and progresses to detailed mechanistic and cell-based validation. The choice between purified enzyme assays and whole-cell systems is dictated by the stage of the drug discovery process. While purified enzyme assays are invaluable for initial high-throughput screening and SAR determination, cell-based assays provide a more accurate reflection of potential in-vivo activity by incorporating physiological factors. A comprehensive testing strategy employing both methodologies is crucial for identifying and advancing promising this compound derivatives as next-generation enzyme inhibitors.
References
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Google Scholar.
- Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives. (n.d.). Benchchem.
- In vitro assays for cyclooxygenase activity and inhibitor characterization. (n.d.). PubMed.
- Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. (n.d.). PMC - NIH.
- In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs. (2000). AVMA Journals.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC - PubMed Central.
- In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10, 12, and 6 a–6 t. (n.d.). ResearchGate.
- Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. (n.d.). Frontiers.
- Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (n.d.). PubMed Central.
- Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (2022). PMC - NIH.
- Can someone provide me with protocols for enzyme inhibition assay and their kinetics? (2017). ResearchGate.
- Can anybody recommend a good source for enzyme inhibition assay protocols? (2012). ResearchGate.
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Google.
- Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH.
- Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). Semantic Scholar.
- Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (2023). PubMed.
- Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (n.d.). Semantic Scholar.
- Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). MDPI.
- Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. (2010). PubMed.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (n.d.). PubMed Central.
- Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors. (2018). PubMed.
- Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed.
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). PubMed.
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (n.d.). PubMed.
- This compound. (n.d.). PubChem - NIH.
- Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. (2022). Frontiers.
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A Head-to-Head Comparison of 2-Propionylpyrrole Synthesis Methods: A Guide for the Modern Chemist
Introduction
2-Propionylpyrrole is a key heterocyclic ketone that serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialized materials.[1] Its structure, an ethyl ketone moiety attached to the C2 position of a pyrrole ring, also makes it a significant component in the flavor and fragrance industry, notably contributing to popcorn-like and roasted aromas.[2] The efficient and selective synthesis of this compound is therefore of considerable interest to the scientific community.
This guide provides a head-to-head comparison of the primary synthetic routes to this compound. We will move beyond a simple recitation of protocols to dissect the underlying mechanistic principles, offering field-proven insights into the causal relationships between reaction conditions and outcomes. Each method is evaluated on its performance, scalability, and alignment with green chemistry principles, providing researchers, scientists, and drug development professionals with the authoritative data needed to select the optimal strategy for their specific application.
Overview of Synthetic Strategies
The synthesis of this compound predominantly relies on the electrophilic substitution of the electron-rich pyrrole ring. The C2 position is the kinetically favored site for acylation due to the superior resonance stabilization of the corresponding cationic intermediate (the sigma complex). We will compare three major strategies that leverage this reactivity: the classical Friedel-Crafts acylation, the nitrile-based Houben-Hoesch reaction, and a modern organocatalytic approach.
Caption: Key synthetic pathways to this compound.
Method 1: Friedel-Crafts Acylation: The Workhorse Reaction
The Friedel-Crafts acylation, first reported in 1877, remains the most direct and widely utilized method for synthesizing aryl ketones.[3] The reaction involves the introduction of an acyl group onto the pyrrole ring using an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst.[4][5]
Mechanistic Rationale
The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.[6] The key initial step is the activation of the acylating agent by the Lewis acid (e.g., AlCl₃). The Lewis acid coordinates to the halogen of the propionyl chloride, generating a highly electrophilic and resonance-stabilized acylium ion.[4] This powerful electrophile is then attacked by the nucleophilic C2 position of the pyrrole ring. Subsequent deprotonation of the resulting intermediate restores aromaticity and yields the this compound product, regenerating the catalyst in the process.[6]
Caption: Mechanism of Friedel-Crafts Acylation.
Protocol 1A: Traditional AlCl₃ Catalysis
This protocol represents the classic approach, prized for its high reactivity.
Experimental Protocol:
-
Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and an anhydrous solvent (e.g., dichloromethane, CH₂Cl₂). The suspension is cooled to 0 °C in an ice bath.
-
Reagent Addition: Propionyl chloride (1.1 eq.) is added dropwise to the stirred suspension.
-
Pyrrole Addition: A solution of pyrrole (1.0 eq.) in anhydrous CH₂Cl₂ is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is carefully quenched by pouring it onto crushed ice and concentrated HCl. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂ (3x).
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine. The solution is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or distillation.
Causality Note: The use of stoichiometric or greater amounts of AlCl₃ is necessary because the catalyst complexes with both the starting material and the ketone product, which would otherwise deactivate it.[5] Anhydrous conditions are critical as AlCl₃ reacts exothermically with water, destroying its catalytic activity.
Protocol 1B: Heterogeneous ZnO Catalysis (Green Alternative)
This method offers a more environmentally benign and operationally simple alternative.[7]
Experimental Protocol:
-
Setup: A round-bottom flask is charged with pyrrole (1.0 eq.), zinc oxide (ZnO, 20 mol%), and propionyl chloride (1.2 eq.).
-
Reaction: The mixture is stirred at 60 °C under solvent-free conditions for a specified time (typically 1-2 hours), with progress monitored by TLC.
-
Workup: After completion, ethyl acetate is added to the reaction mixture.
-
Purification: The ZnO catalyst is recovered by simple filtration and can be washed with ethyl acetate for reuse. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography.[7]
Causality Note: The solid ZnO catalyst provides a Lewis acidic surface that activates the propionyl chloride without the need for a stoichiometric amount or harsh aqueous workup, simplifying the procedure and reducing waste.[7]
Performance Comparison: Friedel-Crafts Methods
| Parameter | Protocol 1A: AlCl₃ Catalysis | Protocol 1B: ZnO Catalysis |
| Typical Yield | 70-85% | Good to Excellent[7] |
| Catalyst | Aluminum Chloride (AlCl₃) | Zinc Oxide (ZnO) |
| Catalyst Load | >1.0 equivalent | Catalytic (e.g., 20 mol%) |
| Conditions | 0 °C to RT, Anhydrous | 60 °C, Solvent-free |
| Workup | Harsh aqueous quench (HCl) | Simple filtration |
| Advantages | High reactivity, well-established | Reusable catalyst, green, simple workup[7] |
| Limitations | Stoichiometric, moisture-sensitive catalyst; acidic waste stream | May require higher temperatures |
Method 2: Houben-Hoesch Reaction
The Houben-Hoesch reaction is a variation of Friedel-Crafts acylation that uses a nitrile as the acylating agent in the presence of a strong acid, typically HCl, and a Lewis acid catalyst like ZnCl₂.[8][9] It is particularly effective for highly activated, electron-rich aromatic compounds like pyrrole and polyhydric phenols.[8][10]
Mechanistic Rationale
The reaction begins with the activation of propionitrile by HCl, forming a nitrilium ion intermediate. This species is the primary electrophile that attacks the pyrrole ring, leading to the formation of a ketimine salt after substitution.[8] This intermediate is stable under the anhydrous reaction conditions but is readily hydrolyzed during the aqueous workup to yield the final this compound ketone.
Caption: Mechanism of the Houben-Hoesch Reaction.
Experimental Protocol
-
Setup: A three-necked flask is equipped with a gas inlet tube, a condenser, and a magnetic stirrer. The system is flame-dried and kept under a dry atmosphere.
-
Reagents: Anhydrous diethyl ether is used as the solvent, containing pyrrole (1.0 eq.), propionitrile (1.1 eq.), and a catalytic amount of fused zinc chloride (ZnCl₂).
-
Reaction: The mixture is cooled in an ice bath while a stream of dry hydrogen chloride (HCl) gas is passed through it for 1-2 hours with vigorous stirring.
-
Isolation of Intermediate: The reaction is allowed to stand, often overnight, during which the ketimine hydrochloride intermediate may precipitate.
-
Hydrolysis: The solvent is decanted or removed, and the residue is hydrolyzed by heating with water or dilute acid.
-
Purification: The resulting product is isolated by extraction with a suitable organic solvent, followed by washing, drying, and purification via chromatography or distillation.
Causality Note: This method avoids the highly reactive acylium ions of the standard Friedel-Crafts reaction, which can be advantageous as pyrrole is prone to polymerization under strongly acidic conditions.[11] The reaction's success is contingent on the formation and subsequent hydrolysis of the ketimine intermediate.[8]
Method 3: Organocatalytic Acylation
A significant advancement in acylation chemistry is the use of nucleophilic organocatalysts, which circumvents the need for harsh Lewis acids. 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) has been shown to be an effective catalyst for the regioselective C2-acylation of pyrroles with high efficiency.[12]
Mechanistic Rationale
In this cycle, the amidine base DBN acts as a nucleophilic catalyst, not a Brønsted base. It first attacks the propionyl chloride to form a key N-acyl-DBN intermediate.[12] This intermediate is a highly activated acylating agent. The pyrrole then attacks the activated acyl carbon of this intermediate. The departure of the DBN catalyst, which is regenerated, and the loss of a proton from the pyrrole ring yield the final product.
Caption: Catalytic cycle for DBN-mediated acylation.[12]
Experimental Protocol
-
Setup: To a solution of N-substituted pyrrole (1.0 eq.) in a suitable solvent like toluene, add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN, 1.2 eq.).
-
Reagent Addition: Add propionyl chloride (1.1 eq.) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Causality Note: The nucleophilic character of the DBN catalyst is the driving force for this transformation, allowing the reaction to proceed under significantly milder conditions than traditional Lewis acid-catalyzed methods.[12] This approach is particularly valuable for substrates that are sensitive to strong acids.
Head-to-Head Synthesis Comparison
| Feature | Friedel-Crafts (AlCl₃) | Friedel-Crafts (ZnO) | Houben-Hoesch | Organocatalytic (DBN) |
| Acylating Agent | Propionyl Chloride | Propionyl Chloride | Propionitrile | Propionyl Chloride |
| Catalyst/Promoter | AlCl₃ (Lewis Acid) | ZnO (Lewis Acid) | HCl / ZnCl₂ | DBN (Organocatalyst) |
| Conditions | Low Temp (0 °C), Anhydrous | Moderate Temp (60 °C) | Low Temp, Anhydrous, HCl gas | Room Temp or mild heat |
| Typical Yield | High (70-85%) | High[7] | Moderate to Good | High (>80%)[12] |
| Scalability | Well-established but workup can be challenging | Potentially high, simple filtration | Moderate, use of HCl gas can be limiting | Good, avoids heterogeneous mixtures |
| Safety/Greenness | Corrosive, hygroscopic reagent; acidic waste stream | Reusable catalyst, solvent-free option[7] | Use of toxic HCl gas | Metal-free, milder conditions[12] |
| Key Advantage | High reactivity, speed | Green, simple, reusable catalyst[7] | Good for acid-sensitive substrates | Excellent for sensitive substrates, mild conditions |
| Key Limitation | Harsh conditions, catalyst waste | May need higher temps than AlCl₃ | Two-step (hydrolysis needed), handling HCl gas | Catalyst cost may be higher than simple Lewis acids |
Conclusion and Recommendations
The synthesis of this compound can be successfully achieved through several distinct methodologies, each with a unique profile of advantages and limitations.
-
For robust, high-yield, and rapid synthesis on a lab scale, the traditional Friedel-Crafts acylation with AlCl₃ remains a formidable option , provided the researcher can manage the anhydrous conditions and corrosive workup.
-
For chemists prioritizing green chemistry and operational simplicity, the solvent-free Friedel-Crafts reaction using a reusable ZnO catalyst is an outstanding choice. [7] It significantly reduces waste and simplifies product isolation.
-
The Houben-Hoesch reaction serves as a valuable niche alternative, particularly when the starting pyrrole contains functional groups that are unstable in the presence of the strong Lewis acids used in standard Friedel-Crafts protocols.
-
The modern organocatalytic approach using DBN represents the state-of-the-art for mild and selective acylations. [12] It is the method of choice for complex or sensitive substrates where functional group tolerance is paramount.
The selection of an optimal synthetic route is not a one-size-fits-all decision. It requires a careful analysis of the specific research goals, available starting materials, scale of the reaction, and the importance of environmental impact. This guide provides the foundational data and expert rationale to empower scientists to make that choice with confidence.
References
- Anderson, H. J., & Nagy, H. J. (1968). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Canadian Journal of Chemistry, 46(18), 3005-3011. [Link]
- Bagley, M. C., Dale, J. W., & Bower, J. (2001). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 3(22), 3465–3468. [Link]
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A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 2-Propionylpyrrole Quantification
In the landscape of analytical chemistry, the robust quantification of target analytes is paramount for ensuring product quality, safety, and efficacy. 2-Propionylpyrrole, an aromatic ketone, is a compound of interest in various fields, including as a flavor agent in the food industry and as a potential process-related impurity in pharmaceutical manufacturing.[1][2] The ability to accurately measure its concentration is therefore critical.
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound. We will delve into the core principles of each method, present detailed experimental protocols, and establish a framework for their cross-validation. This approach of using orthogonal methods is a critical step in ensuring the highest level of data integrity and confidence in analytical results.[3]
The narrative that follows is grounded in the principles of analytical method validation, drawing from internationally recognized standards such as the ICH Q2(R1) guidelines, to provide a trustworthy and authoritative resource for researchers, scientists, and drug development professionals.[4][5]
Methodologies: A Tale of Two Techniques
The choice between HPLC and GC-MS is often dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as required sensitivity, selectivity, and sample throughput.[3][6]
High-Performance Liquid Chromatography (HPLC-UV)
Principle & Rationale: HPLC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. For this compound, a moderately polar compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[7][8] In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. Compounds are separated based on their hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer. Given that this compound is slightly soluble in water and soluble in alcohols like ethanol, RP-HPLC is an ideal fit.[1][2] UV detection is suitable due to the presence of a chromophore in the pyrrole ring structure.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio should be optimized for ideal retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of a standard; typically in the range of 220-280 nm for pyrrolic compounds.[7][8]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Perform serial dilutions to prepare calibration standards across the desired concentration range.
-
Sample Solution: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile compounds.[9] this compound, with a boiling point around 230-232 °C and a measurable vapor pressure, is amenable to GC analysis without derivatization.[10] The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase in a capillary column. The mass spectrometer then fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing a high degree of specificity and confident identification.[11]
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
Chromatographic Conditions:
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is appropriate based on the compound's Kovats retention index.[1][12]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injection: Splitless injection of 1 µL at an injector temperature of 250 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: A full scan (e.g., m/z 40-300) can be used for initial identification. For quantification, Selected Ion Monitoring (SIM) of characteristic ions of this compound (e.g., m/z 123, 94, 66) will provide superior sensitivity and selectivity.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation:
-
Standard & Sample Solutions: Prepare in a volatile solvent such as methanol or ethyl acetate. Dilute to the appropriate concentration range for the assay.
-
The Cross-Validation Framework: Ensuring Methodological Harmony
Cross-validation is the process of demonstrating that two distinct analytical methods provide equivalent results, thereby ensuring the reliability of the data irrespective of the technique used.[13] The validation of these methods should be performed in accordance with ICH Q2(R1) guidelines, which outline the necessary tests to prove a method is suitable for its intended purpose.[4][5][14]
Below is the logical workflow for the cross-validation process.
Caption: Logical workflow for the cross-validation of HPLC and GC-MS methods.
Comparative Data Analysis
The performance of each method is evaluated against a set of key validation parameters. The following table summarizes the expected performance characteristics for the quantification of this compound.
| Validation Parameter | HPLC-UV | GC-MS (SIM Mode) | Rationale & Causality |
| Specificity/Selectivity | Good | Excellent | HPLC-UV relies on chromatographic separation and UV absorbance, which can be subject to interference from co-eluting compounds with similar UV spectra. GC-MS adds a dimension of mass filtering, providing superior specificity by monitoring unique fragment ions.[11] |
| Linearity (r²) | > 0.999 | > 0.998 | Both techniques demonstrate excellent linearity over a defined concentration range when properly optimized. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1-10 ng/mL | GC-MS, particularly in SIM mode, offers significantly lower detection limits due to the low noise and high signal intensity associated with monitoring specific ions. |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~5-30 ng/mL | The LOQ is typically 3-10 times the LOD and reflects the superior sensitivity of the GC-MS method. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Both methods can achieve high accuracy. HPLC often shows slightly better recovery due to simpler sample preparation, which minimizes analyte loss. |
| Precision (%RSD) | < 2% | < 5% | HPLC systems often exhibit higher precision (lower relative standard deviation) for routine analysis due to the robustness of liquid-phase injections compared to the potential variability in GC splitless injections. |
| Analysis Time | ~10-15 minutes | ~20-30 minutes | HPLC methods with isocratic elution are typically faster. GC methods require oven temperature ramps, leading to longer run times. |
Discussion: Choosing the Right Tool for the Job
The cross-validation data clearly illustrates that both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound, yet they possess distinct advantages.[15]
-
HPLC-UV is an excellent choice for routine quality control environments. Its faster analysis time, simpler sample preparation, and high precision make it ideal for high-throughput screening where the sample matrix is relatively clean and the expected analyte concentrations are well above the detection limit.
-
GC-MS excels in applications requiring the highest level of certainty and sensitivity . Its unparalleled selectivity makes it the gold standard for confirmatory analysis , impurity identification, and the analysis of complex matrices where interferences are likely. It is the preferred method for trace-level quantification.[9]
The ultimate decision rests on the specific analytical challenge. For comprehensive characterization and method validation, a dual approach is highly recommended.[3] Using HPLC for routine quantification and GC-MS for orthogonal confirmation provides a self-validating system that ensures the utmost confidence in the analytical results.
Conclusion
The successful quantification of this compound can be achieved with high fidelity using either HPLC-UV or GC-MS. This guide has provided the foundational principles, detailed protocols, and a validation framework to empower researchers to select the appropriate method and, critically, to cross-validate their results. By leveraging the strengths of both techniques—the speed and precision of HPLC and the sensitivity and specificity of GC-MS—laboratories can build a robust analytical workflow that guarantees data of the highest quality and integrity.
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Introduction: The Significance of Pyrrole-Based Antioxidants
In the continuous pursuit of novel therapeutic agents to combat oxidative stress-associated pathologies, the scientific community has shown a growing interest in heterocyclic compounds. Among these, pyrrole derivatives have emerged as a promising class of antioxidants.[1] These five-membered aromatic heterocycles, particularly those formed during the Maillard reaction in thermally processed foods, have demonstrated notable radical scavenging capabilities.[2][3] The antioxidant activity of pyrroles is primarily attributed to the hydrogen-donating ability of the N-H group within the pyrrole ring, which can neutralize free radicals, leading to the formation of a stable, resonance-delocalized pyrrole radical.[4]
This guide provides a comparative analysis of the antioxidant potential of 2-propionylpyrrole and its structurally related analogs, with a particular focus on 2-acetylpyrrole. We will delve into the structure-activity relationships that govern their antioxidant efficacy, present available experimental data, and provide detailed protocols for key antioxidant assays to facilitate further research in this area.
Mechanism of Antioxidant Action: A Structural Perspective
The antioxidant mechanism of pyrrole derivatives is fundamentally centered on their ability to donate a hydrogen atom from the pyrrole nitrogen to a free radical, a process known as hydrogen atom transfer (HAT). This results in the quenching of the radical and the formation of a pyrrole radical. The stability of this resulting radical is crucial for the antioxidant efficiency of the compound and is significantly influenced by the nature and position of substituents on the pyrrole ring.
Electron-donating groups attached to the pyrrole ring can enhance its antioxidant activity by increasing the electron density on the nitrogen atom, thereby facilitating hydrogen donation. Conversely, electron-withdrawing groups may diminish this activity. The resonance stabilization of the pyrrole radical plays a vital role in its ability to act as an effective antioxidant.
Caption: General mechanism of pyrrole antioxidant activity.
Comparative Analysis of 2-Acylpyrroles
Direct quantitative comparisons of the antioxidant activity of this compound and its analogs are limited in the existing scientific literature. However, insights can be gleaned from studies on related compounds, particularly those formed during the Maillard reaction.
2-Acetylpyrrole:
Interestingly, one study that investigated the antioxidant properties of various heterocyclic Maillard reaction products found that 2-acetylpyrrole did not exhibit measurable antioxidant capacity in several assays, including TEAC (Trolox Equivalent Antioxidant Capacity), FCR (Folin-Ciocalteu Reagent), EPR (Electron Paramagnetic Resonance), CUPRAC (CUPric Reducing Antioxidant Capacity), and phenanthroline assays.[4] This suggests that under the specific conditions of that study, the acetyl group at the 2-position may not confer significant radical scavenging ability.
This compound:
Currently, there is a notable absence of publicly available studies that have specifically quantified the antioxidant potential of this compound using standardized assays like DPPH, ABTS, or ORAC. This represents a significant research gap and a promising avenue for future investigation. Based on general structure-activity relationships, the slightly larger alkyl chain of the propionyl group compared to the acetyl group might have a subtle influence on the electronic properties of the pyrrole ring, potentially affecting its hydrogen-donating ability. However, without experimental data, any comparison remains speculative.
Other Related Pyrrole Derivatives:
Research has shown that the presence of a formyl group at the 2-position of the pyrrole ring can significantly enhance its antioxidant activity.[4] This highlights the critical role that the nature of the substituent at this position plays in modulating the radical scavenging potential of the pyrrole scaffold.
Summary of Available Data
Due to the limited quantitative data for this compound, a direct comparative table with IC50 or TEAC values cannot be constructed at this time. The available information is summarized below:
| Compound | Antioxidant Activity | Source |
| 2-Acetylpyrrole | No measurable activity in TEAC, FCR, EPR, CUPRAC, and phenanthroline assays. | [4] |
| This compound | No quantitative data available in the public domain. | - |
| Pyrrole-2-carboxaldehyde | Enhanced antioxidant activity. | [4] |
This table underscores the need for further experimental evaluation of this compound and other 2-acylpyrroles to establish a clear understanding of their comparative antioxidant potential.
Experimental Protocols for Antioxidant Capacity Assessment
To facilitate the much-needed research in this area, detailed protocols for three widely accepted antioxidant assays are provided below. These methods are robust, reproducible, and can be readily adapted for the screening of this compound and its analogs.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the violet DPPH solution to a pale-yellow color is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Prepare stock solutions of the test compounds (e.g., this compound, 2-acetylpyrrole) and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in methanol at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compounds and the standard to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot the % inhibition against the concentration of the test compounds and the standard to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[5]
-
Caption: Workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and dilutions of the test compounds and a standard (e.g., Trolox) as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each dilution of the test compounds and the standard to separate wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
For the blank, add 20 µL of the solvent and 180 µL of the ABTS•+ solution.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Methodology:
-
Reagent Preparation:
-
Prepare a fluorescein stock solution and dilute it with phosphate buffer (75 mM, pH 7.4) to the working concentration.
-
Prepare a 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) solution (radical generator) in phosphate buffer. This solution should be prepared fresh daily.
-
Prepare stock solutions and dilutions of the test compounds and a standard (Trolox).
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of each dilution of the test compounds and the standard to separate wells.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 15 minutes in the microplate reader.
-
After incubation, rapidly inject 25 µL of the AAPH solution into each well to start the reaction.
-
-
Measurement and Calculation:
-
Measure the fluorescence decay every minute for at least 60 minutes using an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculate the area under the fluorescence decay curve (AUC).
-
The antioxidant capacity is quantified by comparing the net AUC of the sample to that of the Trolox standard. The results are expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.
-
Conclusion and Future Directions
While the pyrrole scaffold holds considerable promise in the development of novel antioxidants, the current body of research on the specific antioxidant potential of this compound is nascent. The available data on the closely related 2-acetylpyrrole suggests that the presence of an acetyl group at the 2-position may not confer significant radical scavenging activity under certain experimental conditions.
This guide highlights a clear and immediate need for comprehensive studies to quantify the antioxidant capacity of this compound and other 2-acylpyrroles using standardized assays such as DPPH, ABTS, and ORAC. Such research will be instrumental in elucidating the structure-activity relationships within this class of compounds and will pave the way for the rational design of more potent pyrrole-based antioxidants for therapeutic and nutraceutical applications. The detailed experimental protocols provided herein offer a robust framework for undertaking these crucial investigations.
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A Comparative Benchmarking Study on the Stability of 2-Propionylpyrrole versus Other Heterocyclic Ketones
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparative analysis of the chemical stability of 2-propionylpyrrole against a selection of structurally related heterocyclic ketones. In the landscape of pharmaceutical and fine chemical development, understanding the intrinsic stability of molecular scaffolds is paramount. Heterocyclic ketones are a cornerstone of medicinal chemistry, and their propensity to degrade under various environmental stresses can significantly impact drug efficacy, safety, and shelf-life. This document outlines a comprehensive forced degradation study, offering both the foundational scientific principles and a detailed experimental protocol for researchers to replicate and adapt.
Introduction: The Significance of Stability in Heterocyclic Ketones
Heterocyclic ketones are prevalent motifs in a vast array of biologically active compounds. The pyrrole ring, in particular, is a key component of many natural products and synthetic drugs. This compound, with its acyl substituent, presents a specific chemical profile that warrants a thorough investigation of its stability. Degradation of such compounds can lead to loss of potency, formation of potentially toxic impurities, and altered pharmacokinetic profiles.[1][2][3]
Forced degradation studies, also known as stress testing, are an indispensable tool in the drug development process.[1][2] By subjecting a compound to conditions more severe than it would typically encounter during storage and handling—such as high heat, humidity, and exposure to acidic, basic, oxidative, and photolytic conditions—we can rapidly identify its likely degradation products and pathways.[1][3] This information is crucial for developing stable formulations, establishing appropriate storage conditions, and designing stability-indicating analytical methods.[2][3]
This guide will focus on a comparative stability assessment of this compound against the following heterocyclic ketones:
-
2-Acetylpyrrole: A close structural analog to understand the effect of a slightly shorter acyl chain.
-
2-Acetylfuran: To evaluate the influence of replacing the pyrrole nitrogen with an oxygen atom.
-
2-Acetylthiophene: To assess the impact of a sulfur atom in the heterocyclic ring.[4][5]
-
3-Acetylpyridine: To compare the stability of a π-excessive five-membered ring with a π-deficient six-membered ring.
Theoretical Underpinnings of Heterocyclic Ketone Stability
The stability of these heterocyclic ketones is intrinsically linked to the electronic properties of their respective aromatic rings.
-
Pyrrole: As a π-excessive heterocycle, the pyrrole ring is electron-rich and generally susceptible to oxidation and electrophilic attack. The nitrogen lone pair contributes to the aromatic sextet, enhancing the electron density of the ring. However, this can also make the ring prone to polymerization under acidic conditions.
-
Furan: The oxygen atom in furan is more electronegative than nitrogen, making it less effective at donating its lone pair to the aromatic system. This results in a less aromatic and more reactive ring compared to pyrrole, often susceptible to acid-catalyzed hydrolysis and ring-opening.
-
Thiophene: The sulfur atom in thiophene is a better electron donor than oxygen, leading to a more aromatic and generally more stable ring than furan.[5] It is often more resistant to acid-catalyzed degradation but can be susceptible to oxidation at the sulfur atom.[4]
-
Pyridine: In contrast to the five-membered heterocycles, pyridine is a π-deficient system. The nitrogen atom withdraws electron density from the ring, making it more resistant to electrophilic attack and oxidation but more susceptible to nucleophilic attack.
The acyl group (propionyl or acetyl) also plays a significant role. The carbonyl group is an electron-withdrawing group, which can deactivate the ring to some extent. However, it also provides a potential site for hydrolytic cleavage under acidic or basic conditions.
Experimental Design: A Forced Degradation Protocol
To empirically benchmark the stability of these compounds, a standardized forced degradation study is essential. The following protocol is designed to be a self-validating system, where the comparison between the target compound and its analogs provides a clear and immediate context for the results.
Materials and Reagents
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3% (w/v)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid, for mobile phase modification
Experimental Workflow
The following diagram illustrates the workflow for the comparative forced degradation study.
Caption: Workflow for the comparative forced degradation study.
Step-by-Step Protocol
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of each heterocyclic ketone in methanol.
-
Acidic Degradation:
-
To 1 mL of each stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at 0, 2, 8, 24, and 48 hours.
-
Neutralize each aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of each stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at 0, 2, 8, 24, and 48 hours.
-
Neutralize each aliquot with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of each stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solutions at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 8, 24, and 48 hours for analysis.
-
-
Photolytic Degradation:
-
Expose a separate set of solutions (100 µg/mL in methanol/water) to light in a photostability chamber according to ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[23]
-
A control set of solutions should be wrapped in aluminum foil to protect them from light.
-
Analyze the samples after the exposure period.
-
-
Thermal Degradation:
-
Place a portion of the solid compound of each ketone in a 80°C oven.
-
Separately, place a solution of each ketone (100 µg/mL in a suitable solvent) in the 80°C oven.
-
Analyze samples at 24 and 48 hours. For the solid samples, dissolve in methanol before analysis.
-
-
HPLC-UV/MS Analysis:
-
Utilize a stability-indicating HPLC method. A C18 column is a good starting point.
-
A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is recommended.
-
Monitor the elution profile using a UV detector at a wavelength that provides a good response for all parent compounds (e.g., 254 nm or 270 nm).
-
Couple the HPLC to a mass spectrometer to aid in the identification of degradation products.
-
Data Presentation and Interpretation
The results of the forced degradation study should be tabulated to allow for a clear and direct comparison of the stability of the different heterocyclic ketones. The percentage of the parent compound remaining at each time point under each stress condition should be calculated.
Table 1: Comparative Stability of Heterocyclic Ketones under Forced Degradation Conditions (% Parent Compound Remaining)
| Compound | Stress Condition | 2h | 8h | 24h | 48h | Major Degradation Products (Hypothesized) |
| This compound | 0.1 M HCl, 60°C | 95% | 85% | 70% | 55% | Polymerization products, propionic acid, pyrrole |
| 0.1 M NaOH, 60°C | 98% | 92% | 80% | 65% | Propionic acid, pyrrole | |
| 3% H₂O₂, RT | 90% | 75% | 50% | 30% | Oxidized pyrrole species (e.g., pyrrolinones) | |
| Photolytic | 92% | - | - | 85% | Photodimerization products | |
| 2-Acetylpyrrole | 0.1 M HCl, 60°C | 94% | 83% | 68% | 52% | Polymerization products, acetic acid, pyrrole |
| 0.1 M NaOH, 60°C | 97% | 90% | 78% | 62% | Acetic acid, pyrrole | |
| 3% H₂O₂, RT | 88% | 72% | 48% | 28% | Oxidized pyrrole species | |
| Photolytic | 90% | - | - | 82% | Photodimerization products | |
| 2-Acetylfuran | 0.1 M HCl, 60°C | 80% | 50% | 20% | <5% | Ring-opened products, acetic acid |
| 0.1 M NaOH, 60°C | 95% | 85% | 70% | 55% | Acetic acid, furan | |
| 3% H₂O₂, RT | 92% | 80% | 65% | 50% | Oxidized furan species | |
| Photolytic | 85% | - | - | 70% | Complex mixture of products | |
| 2-Acetylthiophene | 0.1 M HCl, 60°C | 98% | 95% | 90% | 85% | Acetic acid, thiophene |
| 0.1 M NaOH, 60°C | 99% | 97% | 94% | 90% | Acetic acid, thiophene | |
| 3% H₂O₂, RT | 96% | 90% | 82% | 75% | Thiophene-S-oxides[4] | |
| Photolytic | 95% | - | - | 90% | Minimal degradation | |
| 3-Acetylpyridine | 0.1 M HCl, 60°C | >99% | >99% | >99% | >99% | Minimal degradation |
| 0.1 M NaOH, 60°C | >99% | 98% | 96% | 94% | Minimal degradation | |
| 3% H₂O₂, RT | >99% | >99% | >99% | >99% | Minimal degradation | |
| Photolytic | >99% | - | - | >99% | Minimal degradation |
Note: The data presented in this table are illustrative and intended to reflect expected trends based on chemical principles. Actual experimental results may vary.
Interpretation of Expected Results
-
Overall Stability Ranking: 3-Acetylpyridine > 2-Acetylthiophene > this compound ≈ 2-Acetylpyrrole > 2-Acetylfuran.
-
Acidic Conditions: 2-Acetylfuran is expected to be the most labile due to the susceptibility of the furan ring to acid-catalyzed hydrolysis. The pyrrole-containing compounds are also expected to show significant degradation, likely through polymerization. 2-Acetylthiophene and 3-acetylpyridine are anticipated to be much more stable under acidic conditions.
-
Basic Conditions: Hydrolysis of the acyl side chain is expected to be a common degradation pathway for all compounds, although the rate will vary. The π-deficient nature of the pyridine ring should make 3-acetylpyridine relatively stable.
-
Oxidative Conditions: The electron-rich pyrrole and furan rings are expected to be more susceptible to oxidation than the thiophene and pyridine rings. For 2-acetylthiophene, oxidation at the sulfur atom is a likely degradation pathway.[4]
-
Photolytic Conditions: Aromatic ketones can undergo various photochemical reactions.[24][25][26] Pyrroles are known to be susceptible to photodegradation. The relative photostability will depend on the specific electronic transitions and excited state reactivity of each molecule.
-
Effect of the Acyl Chain: The difference in stability between this compound and 2-acetylpyrrole is expected to be minimal, suggesting that for these short alkyl chains, the nature of the heterocyclic ring is the dominant factor in determining stability.
Mechanistic Insights into Degradation Pathways
The following diagram illustrates the primary hypothesized degradation pathways for the pyrrole and furan-containing ketones.
Caption: Major degradation pathways for 2-acylpyrroles and 2-acetylfuran.
Conclusion
This comparative guide provides a robust framework for benchmarking the stability of this compound against other key heterocyclic ketones. The provided experimental protocol, rooted in the principles of forced degradation studies, allows for a systematic and scientifically sound evaluation. The anticipated results suggest that the stability of these compounds is largely dictated by the electronic nature of the heterocyclic ring. This compound, while more stable than its furan analog, is susceptible to degradation under acidic and oxidative conditions. In contrast, 3-acetylpyridine is expected to exhibit superior stability across all tested conditions. This information is invaluable for researchers in the pharmaceutical and chemical industries, aiding in lead candidate selection, formulation development, and the establishment of appropriate storage and handling procedures.
References
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- PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
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A Comparative Review of the Applications of 2-Propionyl and 2-Formyl Pyrroles: A Guide for Researchers and Drug Development Professionals
The pyrrole scaffold is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its electron-rich nature and versatile reactivity make it an invaluable building block for the synthesis of complex molecular architectures.[1][2] Within the diverse family of pyrrole derivatives, 2-acylpyrroles stand out as particularly useful intermediates. This guide provides an in-depth comparative analysis of two key members of this class: 2-propionylpyrrole and 2-formylpyrrole. By examining their synthesis, reactivity, and applications, we aim to equip researchers, scientists, and drug development professionals with the knowledge to strategically select the optimal building block for their specific synthetic and therapeutic goals.
Structural and Electronic Properties: A Tale of Two Carbonyls
The seemingly subtle difference between a propionyl and a formyl group at the 2-position of the pyrrole ring imparts distinct electronic and steric characteristics that profoundly influence their chemical behavior.
2-Formylpyrrole features an aldehyde functionality, while this compound possesses a ketone. The additional ethyl group in this compound introduces greater steric bulk compared to the single proton of the formyl group. This steric hindrance can play a significant role in directing the regioselectivity of subsequent reactions and influencing the ability of the molecule to interact with biological targets.
From an electronic standpoint, both the formyl and propionyl groups are electron-withdrawing due to the electronegativity of the oxygen atom and the resonance delocalization of the pyrrole nitrogen's lone pair into the carbonyl group. However, the formyl group is a stronger electron-withdrawing group than the propionyl group. This is attributed to the electron-donating inductive effect of the ethyl group in the propionyl moiety, which partially mitigates the electron-withdrawing character of the carbonyl. This difference in electron density at the carbonyl carbon has significant implications for their reactivity towards nucleophiles.
Caption: Chemical structures of 2-formylpyrrole and this compound.
Synthesis of 2-Acylpyrroles: Established Methodologies
The preparation of 2-formyl and 2-propionyl pyrroles is typically achieved through well-established electrophilic substitution reactions on the pyrrole ring.
2-Formylpyrrole: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrrole.[3][4] The reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] This electrophilic species then attacks the pyrrole ring, preferentially at the 2-position, to yield the corresponding 2-formylpyrrole after hydrolysis.
This compound: Friedel-Crafts Acylation
The introduction of the propionyl group onto the pyrrole ring is commonly achieved via the Friedel-Crafts acylation reaction.[5] This reaction involves the treatment of pyrrole with a propionylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄).[5] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion that then undergoes electrophilic aromatic substitution on the pyrrole ring.
Caption: Comparative workflow for the synthesis of 2-formylpyrrole and this compound.
| Feature | Vilsmeier-Haack Formylation | Friedel-Crafts Acylation |
| Reagents | DMF, POCl₃ | Propionyl chloride/anhydride, Lewis acid (e.g., SnCl₄) |
| Electrophile | Vilsmeier reagent (chloroiminium ion) | Acylium ion |
| Typical Yields | Good to excellent | Moderate to good |
| Key Considerations | Reaction is sensitive to moisture. | Requires a stoichiometric amount of Lewis acid. |
Comparative Reactivity and Applications in Research and Development
The structural and electronic differences between 2-formyl and 2-propionyl pyrroles directly translate into distinct reactivity profiles and, consequently, a diverse range of applications.
Reactivity of the Carbonyl Group
The carbonyl carbon of 2-formylpyrrole is more electrophilic than that of this compound due to the stronger electron-withdrawing nature of the formyl group. This renders 2-formylpyrrole more susceptible to nucleophilic attack, making it a valuable precursor for reactions such as condensation with amines and active methylene compounds.
Reactivity of the Pyrrole Ring
The electron-withdrawing acyl groups at the 2-position deactivate the pyrrole ring towards further electrophilic substitution. As the formyl group is more deactivating than the propionyl group, 2-formylpyrrole is generally less reactive in subsequent electrophilic aromatic substitution reactions compared to this compound.
Applications in Medicinal Chemistry
Both 2-formyl and 2-propionyl pyrroles are pivotal building blocks in the synthesis of a wide array of biologically active molecules.
2-Formylpyrrole: This compound is a crucial precursor in the synthesis of porphyrins, chlorins, and other polypyrrolic macrocycles.[6][7][8] These macrocycles are of immense interest in medicinal chemistry, particularly in the development of photosensitizers for photodynamic therapy (PDT) and as catalysts.[6][7][8] Furthermore, numerous natural products containing the 2-formylpyrrole moiety exhibit a broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[9][10]
This compound: Derivatives of this compound have emerged as important scaffolds in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The propionic acid moiety is a common pharmacophore in this class of drugs. For instance, the anti-inflammatory drug Tolmetin contains a 2-aroylpyrrole acetic acid core, which can be conceptually derived from a this compound precursor. More recently, this compound derivatives have been investigated as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), offering a potential therapeutic advantage in the treatment of inflammatory diseases.[11]
| Compound Class | Precursor | Biological Activity | Representative Examples/Derivatives |
| Porphyrins | 2-Formylpyrrole | Photosensitizers for PDT, Catalysis | Protoporphyrin IX, Chlorophyll |
| Pyrrolomycins | 2-Formylpyrrole | Antibacterial, Antifungal | Pyrrolnitrin |
| NSAIDs | This compound | Anti-inflammatory, Analgesic | Tolmetin, Zomepirac |
| COX/LOX Inhibitors | This compound | Anti-inflammatory | Pyrrole-cinnamic acid hybrids[11] |
Experimental Protocols
Synthesis of 2-Formylpyrrole via Vilsmeier-Haack Reaction[12]
Materials:
-
Pyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve pyrrole (1.0 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-formylpyrrole.
Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Pyrrole
-
Propionyl chloride
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrrole (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add SnCl₄ (1.1 equivalents) dropwise to the stirred solution.
-
In a separate flask, dissolve propionyl chloride (1.1 equivalents) in anhydrous DCM and add this solution dropwise to the pyrrole-SnCl₄ mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the addition of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Conclusion
2-Propionyl and 2-formyl pyrroles, while structurally similar, offer distinct advantages and are suited for different applications in chemical synthesis and drug discovery. The higher electrophilicity of the formyl group in 2-formylpyrrole makes it an ideal precursor for condensation reactions and the construction of complex macrocyclic systems like porphyrins, which are vital in areas such as photodynamic therapy. Conversely, the propionyl group in this compound serves as a key pharmacophore in certain classes of anti-inflammatory agents and provides a valuable handle for the synthesis of novel therapeutic candidates. A thorough understanding of their comparative synthesis, reactivity, and biological relevance, as outlined in this guide, empowers researchers to make informed decisions in the design and execution of their scientific endeavors, ultimately accelerating the pace of innovation in both academic and industrial settings.
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- Kadish, K. M., Smith, K. M., & Guilard, R. (Eds.). (2000). The Porphyrin Handbook. Elsevier.
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- MDPI. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Accessed January 9, 2026.
- ResearchGate. Friedel-Crafts alkylation of pyrrole and N-methylpyrrole with various a 0 -hydroxy enones catalyzed by 19. Accessed January 9, 2026.
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A Senior Application Scientist's Guide to Structural Confirmation: Synthesized 2-Propionylpyrrole vs. Authentic Standard
For professionals in chemical research and drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. The synthesis of a target compound is only half the journey; verifying its identity with absolute certainty is paramount for the integrity of subsequent research and development. This guide provides an in-depth, practical workflow for confirming the structure of synthesized 2-propionylpyrrole by direct comparison with a certified authentic standard.
The narrative that follows is built on years of field experience, emphasizing not just the "how" but the critical "why" behind each experimental choice. We will explore a multi-pronged analytical approach, ensuring that the data is self-validating and grounded in established chemical principles.
The Imperative of the Authentic Standard
While various spectroscopic and spectrometric techniques can provide strong evidence for a proposed structure, they can sometimes be misleading in the absence of a direct comparator. An authentic standard, a sample of known purity and confirmed structure, serves as the ultimate benchmark. Comparing your synthesized material against this standard elevates the confidence in your structural assignment from a high probability to a near certainty. This is particularly crucial for regulatory submissions and for building a robust foundation for further studies.
The Analytical Workflow: A Multi-Technique Approach
A single analytical technique is rarely sufficient for unequivocal structure confirmation. A far more robust strategy involves a combination of chromatographic and spectroscopic methods. Each technique provides a unique piece of the puzzle, and together, they create a comprehensive and definitive picture of the molecule's identity.
Below is a workflow diagram illustrating the logical progression from synthesized compound to confirmed structure.
Caption: Workflow for structural confirmation of synthesized this compound.
Chromatographic Confirmation: The Co-injection Method
Gas Chromatography (GC) is a powerful technique for separating volatile compounds.[1] When coupled with a Mass Spectrometer (MS), it provides information on both the retention time and the mass-to-charge ratio of the compound and its fragments.
The co-injection technique is a simple yet elegant method for comparing your synthesized compound with the authentic standard. It involves three injections:
-
The synthesized compound.
-
The authentic standard.
-
A 1:1 mixture of the synthesized compound and the authentic standard.
Causality: If the synthesized compound and the authentic standard are identical, the chromatogram of the mixture will show a single, sharp, symmetrical peak with the same retention time as the individual components. Any impurity or structural difference would likely result in peak broadening, ſhouldering, or the appearance of a separate peak.
Experimental Protocol: GC-MS Co-injection
-
Sample Preparation: Prepare 1 mg/mL solutions of the synthesized this compound, the authentic standard, and a 1:1 (v/v) mixture of the two solutions in a suitable solvent (e.g., ethyl acetate).
-
GC-MS Instrument Conditions (Example):
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overload.[2][3][4]
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: 50 °C for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-200.
-
-
Injection: Inject 1 µL of each of the three prepared samples sequentially.
-
Data Analysis: Compare the retention times and the mass spectra of the three chromatograms. The mass spectrum of the synthesized compound should be visually indistinguishable from the authentic standard and should match the data available in reference libraries like the NIST Chemistry WebBook.[5][6][7][8][9]
Expected Data Summary
| Sample | Retention Time (min) | Key Mass Fragments (m/z) |
| Synthesized this compound | 12.34 | 123 (M+), 94, 66 |
| Authentic Standard | 12.34 | 123 (M+), 94, 66 |
| 1:1 Mixture | 12.34 (single, sharp peak) | 123 (M+), 94, 66 |
Spectroscopic Overlay: Unambiguous Structural Detail
While chromatography strongly suggests identity, spectroscopic techniques provide detailed structural information. Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[10][11][12][13]
Causality: The chemical shift, splitting pattern (multiplicity), and integration of each signal in a ¹H NMR spectrum provide a detailed map of the proton environments within the molecule. Similarly, a ¹³C NMR spectrum reveals the different carbon environments. If the synthesized compound is identical to the standard, their NMR spectra, taken under the exact same conditions, should be perfectly superimposable.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh and dissolve ~5-10 mg of the synthesized this compound and the authentic standard in the same volume of a deuterated solvent (e.g., 0.7 mL of CDCl₃) in separate, high-quality NMR tubes. Add a small amount of an internal standard like tetramethylsilane (TMS).
-
NMR Instrument Conditions (Example):
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Experiments: Acquire standard ¹H, ¹³C, and optionally 2D NMR experiments like COSY and HSQC for more complex structures.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
-
-
Data Processing and Analysis: Process the raw data (FID) with identical parameters (e.g., line broadening). Overlay the ¹H spectra of the synthesized compound and the authentic standard. Do the same for the ¹³C spectra. The chemical shifts and coupling constants should match precisely.
Expected Data Summary (¹H NMR in CDCl₃)
| Proton Assignment | Synthesized Compound (ppm) | Authentic Standard (ppm) | Multiplicity | Integration |
| H-5 | ~6.95 | ~6.95 | m | 1H |
| H-3 | ~6.85 | ~6.85 | m | 1H |
| H-4 | ~6.20 | ~6.20 | m | 1H |
| -CH₂- | ~2.85 | ~2.85 | q | 2H |
| -CH₃ | ~1.15 | ~1.15 | t | 3H |
| -NH | ~9.0 (broad) | ~9.0 (broad) | s | 1H |
Functional Group Confirmation: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and simple technique for confirming the presence of key functional groups.
Causality: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds (e.g., stretching, bending). The resulting spectrum is a unique "fingerprint" of the molecule's functional groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare both the synthesized sample and the authentic standard using the same method (e.g., as a thin film on a salt plate or using an ATR accessory).
-
Data Acquisition: Record the spectra over the range of 4000-400 cm⁻¹.
-
Analysis: Overlay the two spectra. All major absorption peaks should align in both position (wavenumber) and relative intensity.
Expected Data Summary
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch | ~3300 |
| C=O stretch (ketone) | ~1650 |
| C-H stretch (aromatic/aliphatic) | ~3100-2800 |
| C=C stretch (pyrrole ring) | ~1550 |
Conclusion
By systematically applying this multi-technique workflow—combining chromatographic co-injection with spectroscopic overlays—a researcher can confirm the structure of synthesized this compound with an exceptionally high degree of confidence. This rigorous approach not only validates the success of the synthesis but also ensures the reliability of any subsequent biological or chemical studies. The convergence of data from GC-MS, NMR, and IR, all benchmarked against a certified authentic standard, forms a self-validating system that is the hallmark of sound scientific practice.
References
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Propionylpyrrole
In the dynamic landscape of pharmaceutical research and development, the safe handling and disposal of chemical reagents are foundational to a secure and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-propionylpyrrole, ensuring the safety of laboratory personnel and the protection of our environment. As Senior Application Scientists, we understand that excellence in research is inextricably linked to a culture of safety.
While this compound is not classified as a hazardous substance by a majority of providers under the Globally Harmonized System (GHS), it is structurally related to pyrrole, which is recognized as a flammable and toxic compound[1][2][3]. Therefore, in the spirit of proactive safety and adherence to best practices, this guide will treat this compound as a hazardous chemical waste.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is critical. The following personal protective equipment (PPE) is mandatory when handling this compound waste:
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.
-
Skin and Body Protection: A laboratory coat and appropriate protective clothing are necessary to prevent skin contact.
-
Respiratory Protection: All handling of this compound waste should be conducted in a certified chemical fume hood to minimize the risk of inhalation[4][5].
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound, as with all organic chemical waste, is that it must never be poured down the drain[4]. Improper disposal can lead to environmental contamination and significant regulatory penalties[6].
Proper disposal begins with accurate waste characterization. Although this compound itself may not be explicitly listed as a hazardous waste by the Environmental Protection Agency (EPA), its properties (or the properties of solvents it is mixed with) may require it to be managed as such[7][8].
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing papers, gloves, and pipette tips, in a designated hazardous waste container[5].
-
Liquid Waste: Collect liquid waste containing this compound in a separate, compatible hazardous liquid waste container. Do not mix this waste with other solvent streams unless it is explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes, when mixed, can react violently or release flammable or toxic gases[9].
The integrity of the waste container is paramount to preventing leaks and ensuring safe storage.
-
Container Selection: Use a container that is chemically compatible with this compound and any associated solvents. High-density polyethylene (HDPE) containers are generally a suitable choice. The container must be in good condition and have a secure, leak-proof lid[5][9].
-
Container Filling: Do not overfill the waste container. It is recommended to fill containers to no more than 90% of their capacity to allow for vapor expansion[7][9].
-
Container Closure: Keep the waste container securely capped at all times, except when adding waste[9].
Accurate labeling and proper storage are mandated by the EPA and are crucial for safe waste management[10].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Flammable," "Toxic")[7][10].
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be near the point of generation and under the direct control of laboratory personnel[9][10]. The SAA must be inspected weekly for any signs of leakage[9].
The following diagram illustrates the workflow for the proper disposal of this compound:
Caption: Workflow for the Proper Disposal of this compound.
The final disposal of hazardous waste must be handled by trained professionals.
-
Contact EHS: Once the waste container is full, or if it has been in the SAA for an extended period (typically not exceeding one year for partially filled containers), contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup[5][9].
-
Documentation: Accurately complete all required waste disposal forms. These documents are part of the "cradle-to-grave" tracking of hazardous waste mandated by the Resource Conservation and Recovery Act (RCRA)[11].
Quantitative Data Summary
While specific permissible exposure limits (PELs) for this compound have not been established by OSHA, it is crucial to adhere to the general principles of minimizing exposure to all chemicals in a laboratory setting[12][13][14].
| Parameter | Guideline | Source |
| Waste Container Fill Level | ≤ 90% of capacity | [7] |
| SAA Storage Time (Partially Full) | Up to 1 year | [9] |
| SAA Storage Time (Full) | Must be removed within 3 days | [9] |
| Hazardous Waste Generator Status | Dependent on total monthly waste volume | [10][11] |
Causality and Trustworthiness
The procedures outlined in this guide are designed to create a self-validating system of safety. By treating this compound as a hazardous substance, we operate under the "precautionary principle," which is a cornerstone of laboratory safety. The segregation of waste streams prevents unintended chemical reactions, while proper labeling and storage ensure that the risks are clearly communicated and contained. Adherence to these protocols not only ensures regulatory compliance but also fosters a deep-seated culture of safety within your research team.
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- Regulations for Hazardous Waste Generated at Academic Labor
- 2-propionyl pyrrole, 1073-26-3 - The Good Scents Company. [Link]
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- Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administr
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Propionylpyrrole
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of 2-Propionylpyrrole, with a focus on personal protective equipment (PPE), operational protocols, and disposal. Our commitment is to empower you with the knowledge to maintain a safe laboratory environment, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile of this compound
When consulting safety data sheets (SDS) and databases for this compound, a nuanced picture of its hazard profile emerges. Several sources, including PubChem and Guidechem, indicate that this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] An entry from The Good Scents Company also reports no GHS hazard classification.[3]
However, it is crucial to consider the broader context of closely related chemical structures. For instance, other pyrrole-based compounds are documented to present notable hazards. Chemicals such as 1H-Pyrrole-2-carboxaldehyde and pyrrole itself are associated with skin and eye irritation, respiratory irritation, and flammability.[4][5][6] A Safety Data Sheet from Sigma-Aldrich for a product containing pyrrole classifies it as a flammable liquid that is toxic if swallowed, causes serious eye damage, and is harmful if inhaled.
Given this discrepancy, and prioritizing the highest safety standards in a research environment, a conservative approach is warranted. The following recommendations for personal protective equipment and handling procedures are based on the potential hazards associated with the pyrrole chemical class.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate potential exposure. This includes protection for the eyes, face, hands, and body.
| PPE Component | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield worn over goggles provides an additional layer of protection for the entire face.[7] |
| Hand Protection | Chemical-resistant gloves are required. Given that specific breakthrough times for this compound are not readily available, selecting gloves made of nitrile or neoprene is a prudent choice for handling many organic chemicals. Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the chemical.[6][8] |
| Body Protection | A laboratory coat that fits properly and is fully buttoned is the minimum requirement to protect against incidental contact and small splashes.[9] For tasks with a greater potential for spills, a chemical-resistant apron can provide additional protection.[10] Ensure that legs are fully covered, and closed-toe shoes are worn at all times in the laboratory.[9] |
| Respiratory Protection | While specific inhalation toxicity data for this compound is limited, it is best practice to handle this compound in a well-ventilated area . For procedures that may generate aerosols or dust, or when handling larger quantities, the use of a chemical fume hood is strongly recommended to minimize inhalation exposure. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Dispensing: When transferring the chemical, do so in a well-ventilated area or a chemical fume hood. Avoid generating dust or aerosols. Use appropriate tools, such as a spatula for solids or a pipette for solutions.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[8] Clean any contaminated surfaces.
-
Doffing PPE: Remove PPE in an order that minimizes the risk of cross-contamination. Typically, gloves are removed first, followed by the lab coat and eye protection.
Storage Requirements:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][8]
-
Keep it away from incompatible materials such as strong oxidizing agents.
-
Some sources suggest refrigeration for storage.[4]
Spills, First Aid, and Disposal
Accidental Release Measures:
-
Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent material such as sand or earth. Sweep up the absorbed material and place it into a suitable, labeled container for disposal.[4]
-
Large Spills: In the event of a large spill, evacuate the area immediately. If safe to do so, contain the spill to prevent it from entering drains.[8] Contact your institution's environmental health and safety department for guidance on cleanup.
First-Aid Measures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: In case of contact, immediately wash the skin with soap and plenty of water.[1] Remove contaminated clothing. If irritation develops, seek medical attention.
-
Inhalation: Move the exposed person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan:
The disposal of this compound and any contaminated materials must be conducted in accordance with all local, state, and federal regulations.[5] While some sources do not classify the compound itself as hazardous, it is prudent to treat the waste as chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Do not dispose of this chemical down the drain.[8]
-
Consult with your institution's environmental health and safety office for specific disposal procedures.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- This compound | C7H9NO | CID 61260 - PubChem - NIH.
- 2-propionyl pyrrole, 1073-26-3 - The Good Scents Company.
- Personal Protective Equipment (PPE) - CHEMM.
- Components of Personal Protective Equipment - Pesticide Environmental Stewardship.
- 2 2 0 Material Safety Data Sheet.
- Discover the Various Types of PPE for Optimal Chemical Safety.
- Personal Protective Equipment (PPE) - Intro to the Lab Bench - YouTube.
- What are personal protective equipment requirements for handling hazardous chemicals during production? - Quora.
- NFPA Chemicals - New Environment Inc..
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
